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3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine Documentation Hub

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  • Product: 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine
  • CAS: 941294-26-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine (CAS 941294-26-4)

For Researchers, Scientists, and Drug Development Professionals Introduction and Significance 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine ring substituted with a chl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine ring substituted with a chloro group and a 4-methyl-1H-imidazol-1-yl moiety. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by both pyridazine and imidazole derivatives. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key structural component in a number of approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable pharmacophore in drug design. Similarly, the imidazole ring is a common feature in many biologically active molecules, including natural products and synthetic drugs. The combination of these two heterocyclic systems in 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine presents a promising platform for the development of novel therapeutic agents.

The strategic placement of a chlorine atom on the pyridazine ring offers a reactive site for further chemical modifications, allowing for the exploration of a wide range of derivatives and the fine-tuning of physicochemical and pharmacological properties. This makes the title compound a versatile building block in drug discovery programs targeting various disease areas.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is presented in the table below. These properties are essential for understanding its behavior in various experimental settings, from chemical synthesis to biological assays.

PropertyValueSource
CAS Number 941294-26-4
Molecular Formula C₈H₇ClN₄
Molecular Weight 194.62 g/mol
Appearance Solid (predicted)General knowledge
Solubility Soluble in organic solvents such as DMSO and methanolGeneral knowledge
Storage Store in a cool, dry place, away from lightGeneral knowledge

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 3,6-dichloropyridazine with 4-methylimidazole in the presence of a suitable base and solvent. The regioselectivity of the reaction, favoring substitution at the 6-position, is a key consideration.

Synthesis_Workflow reagent1 3,6-Dichloropyridazine intermediate Reaction Mixture reagent1->intermediate reagent2 4-Methylimidazole reagent2->intermediate conditions Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, DMSO) Heat conditions->intermediate workup Aqueous Workup & Extraction intermediate->workup product 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine purification Purification (e.g., Column Chromatography) workup->purification purification->product Reactivity start 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd Catalyst cyanation Cyanation (e.g., Zn(CN)2) start->cyanation Pd Catalyst alkoxylation Alkoxylation (Alkoxides) start->alkoxylation Base product1 Aryl/Heteroaryl Substituted Pyridazines suzuki->product1 product2 Amino Substituted Pyridazines buchwald->product2 product3 Cyano Substituted Pyridazines cyanation->product3 product4 Alkoxy Substituted Pyridazines alkoxylation->product4

Exploratory

Physicochemical properties of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. In the absence of extensive published experimental data for this specific molecule, this document establishes a framework for its characterization. It combines computational predictions with detailed, field-proven experimental protocols for determining critical parameters such as solubility, lipophilicity, ionization constant (pKa), and thermal properties. This guide is designed to equip scientists with the necessary theoretical understanding and practical methodologies to thoroughly characterize this and similar novel chemical entities, thereby enabling informed decision-making in the drug discovery pipeline.

Accurate identification is the foundational step for any chemical and biological investigation. 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is a substituted pyridazine derivative featuring a chloro substituent and a 4-methyl-imidazole ring. These heterocyclic motifs are prevalent in pharmacologically active molecules, making a thorough understanding of the compound's properties essential.

Table 1: Core Compound Identifiers

Identifier Value Source
Chemical Name 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine [1][2]
CAS Number 941294-26-4 [1][2][3]
Molecular Formula C₈H₇ClN₄ [1][2]
Molecular Weight 194.62 g/mol [1]

| Exact Mass | 194.0359 | Calculated |

Below is the two-dimensional chemical structure of the molecule, which is critical for understanding its steric and electronic properties.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity & Stability cluster_2 Phase 3: Final Report A Test Compound (1 mg/mL in DMSO) B LC-MS Analysis (Fast Gradient) A->B Inject D ¹H & ¹³C NMR Spectroscopy A->D Confirm Structure C High-Res Mass Spec (HRMS) B->C Confirm Mass E Purity by HPLC-UV (Area % at 254 nm) B->E I Verified Structure C->I D->I F Forced Degradation (Acid, Base, Peroxide) E->F G Re-analyze by HPLC-UV F->G H Stability Profile G->H J Purity ≥ 95%? H->J I->J K Proceed to Physicochem Assays J->K Yes G cluster_flow A Low pH (e.g., 2.0) Molecule is Protonated (Cationic) Low affinity for C18 phase Short Retention Time B pH ≈ pKa Mixture of Protonated & Neutral Species Intermediate Retention A->B Increase pH C High pH (e.g., 10.0) Molecule is Neutral High affinity for C18 phase Long Retention Time B->C Increase pH D Sigmoidal Curve (Retention vs. pH) E pKa = Inflection Point D->E Calculate

Sources

Foundational

3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine structure elucidation

An In-depth Technical Guide on the Structure Elucidation of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive fr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Structure Elucidation of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the definitive structural confirmation of 3-chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine. The methodology herein is structured to reflect the logical workflow of a senior application scientist, emphasizing not just the procedural steps but the underlying scientific rationale. By integrating multiple analytical techniques, this guide establishes a self-validating system for structure elucidation, ensuring the highest degree of confidence in the final assignment.

Section 1: Foundational Synthesis Strategy

The primary route to synthesizing 3-chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is through a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its reliability and efficiency. The synthesis involves the reaction of 3,6-dichloropyridazine with 4-methylimidazole.[1]

Experimental Protocol: Synthesis
  • Reactant Charging: To a flame-dried round-bottom flask containing a magnetic stir bar, add 4-methylimidazole (1.0 equivalent) and potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.

  • Substrate Addition: Introduce 3,6-dichloropyridazine (1.0 equivalent) to the stirring solution.

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction's progress via Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from a suitable solvent, such as ethanol, is recommended to obtain the purified compound.

Rationale for Experimental Choices:
  • Solvent Selection: DMF is a polar aprotic solvent, ideal for SNAr reactions as it effectively solvates the potassium carbonate and the imidazole nucleophile without interfering with the reaction mechanism.

  • Base: Potassium carbonate is a non-nucleophilic base used to deprotonate the N-H of the 4-methylimidazole, generating the more potent imidazolate anion required to attack the electron-deficient pyridazine ring.

  • Thermal Conditions: The application of heat is necessary to overcome the activation energy barrier for the substitution reaction on the aromatic pyridazine core.

G cluster_reactants Reactants & Reagents cluster_purification Workup & Purification 3_6_Dichloropyridazine 3,6-Dichloropyridazine Reaction_Vessel SNAr Reaction (80-100 °C) 3_6_Dichloropyridazine->Reaction_Vessel 4_Methylimidazole 4-Methylimidazole 4_Methylimidazole->Reaction_Vessel Base K2CO3 (Base) Base->Reaction_Vessel Solvent DMF (Solvent) Solvent->Reaction_Vessel Precipitation Ice Water Precipitation Reaction_Vessel->Precipitation Cooling Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Final_Product Pure 3-Chloro-6-(4-methyl-1H- imidazol-1-yl)pyridazine Recrystallization->Final_Product

Caption: Synthetic workflow for 3-chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine.

Section 2: The Analytical Triad for Structure Elucidation

A robust and unambiguous structure determination relies on the convergence of data from multiple, independent analytical techniques.[2][3] The combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy forms the cornerstone of modern organic structure elucidation.[4]

G cluster_analysis Spectroscopic & Spectrometric Analysis Synthesized_Product Purified Synthetic Product MS Mass Spectrometry (Molecular Formula) Synthesized_Product->MS NMR NMR Spectroscopy (Connectivity & Environment) Synthesized_Product->NMR IR Infrared Spectroscopy (Functional Groups) Synthesized_Product->IR Final_Structure Confirmed Structure MS->Final_Structure NMR->Final_Structure IR->Final_Structure

Caption: Integrated analytical approach for structure confirmation.

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry provides the molecular weight of the analyte and, through high-resolution analysis, its elemental composition. For this compound, the molecular formula is C₈H₇ClN₄.

  • Trustworthiness Check: A critical self-validating feature for this molecule is the isotopic signature of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl isotopes is approximately 3:1. Therefore, the mass spectrum must exhibit a molecular ion peak (M⁺) and an M+2 peak with a relative intensity ratio of roughly 3:1. The absence of this pattern would immediately invalidate the proposed structure.

Table 1: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/zExpected Relative Intensity
[M (³⁵Cl)]⁺194.0360100%
[M+1]⁺195.03939.1%
[M (³⁷Cl)]⁺196.033032.0%
NMR Spectroscopy: The Connectivity Map

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.[5] Both ¹H and ¹³C NMR are required for a complete analysis.

The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration).

  • Pyridazine Ring Protons: Two signals are expected, appearing as doublets due to coupling with each other. Their downfield shift is characteristic of protons on an electron-deficient aromatic ring.[6]

  • Imidazole Ring Protons: Two distinct signals are expected. The proton at the C2 position will likely be the most downfield of the imidazole protons. The proton at the C5 position will be a singlet or a narrow quartet due to long-range coupling with the methyl group.

  • Methyl Protons: A singlet integrating to three protons will appear in the upfield region, characteristic of a methyl group attached to an sp² carbon.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Pyridazine H-57.85 - 7.95d~9.01H
Pyridazine H-47.70 - 7.80d~9.01H
Imidazole H-28.10 - 8.20s-1H
Imidazole H-57.20 - 7.30s (or q)(~1.2)1H
Methyl (CH₃)2.30 - 2.40s-3H

The ¹³C NMR spectrum indicates the number of unique carbon environments.

  • Expected Signals: A total of 8 signals are predicted, corresponding to the 8 unique carbon atoms in the molecule. The carbons bonded to electronegative atoms (Cl, N) will be the most downfield.[7]

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridazine C-3 (C-Cl)152 - 155
Pyridazine C-6 (C-Im)150 - 153
Pyridazine C-4125 - 128
Pyridazine C-5120 - 123
Imidazole C-2138 - 141
Imidazole C-4 (C-CH₃)135 - 138
Imidazole C-5118 - 121
Methyl (CH₃)13 - 15
Infrared Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational frequencies of bonds, providing a rapid method to confirm the presence of key functional groups.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹ are indicative of C-H bonds on sp² carbons.

  • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ confirm the presence of the methyl group.

  • C=C and C=N Stretching: A complex pattern of absorptions in the 1600-1400 cm⁻¹ region serves as a fingerprint for the aromatic heterocyclic rings.

  • C-Cl Stretch: A signal in the 800-600 cm⁻¹ region is characteristic of a carbon-chlorine bond.

Section 3: Data Integration and Final Confirmation

The definitive structure elucidation is achieved when all pieces of analytical data converge to support a single, unambiguous structure.

G Data_Acquisition MS NMR IR Data_Interpretation Molecular Formula & Isotope Pattern Confirmed (MS) Atomic Connectivity & Environment Mapped (NMR) Key Functional Groups Identified (IR) Data_Acquisition->Data_Interpretation Hypothesis Proposed Structure: 3-chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine Data_Interpretation->Hypothesis Validation Validation Check Does MS match formula? Does NMR match connectivity? Does IR match functional groups? Hypothesis->Validation Conclusion Structure Confirmed Validation->Conclusion All Data Converge

Caption: Self-validating logic for final structure confirmation.

The process is as follows:

  • MS confirms the molecular formula C₈H₇ClN₄ via its accurate mass and the essential 3:1 M⁺/M+2 isotope pattern.

  • ¹H and ¹³C NMR data confirm the connectivity , showing the correct number of proton and carbon environments and establishing the neighbor relationships through coupling patterns.

  • IR spectroscopy provides orthogonal validation , confirming the presence of the expected functional groups (aromatic rings, methyl group, C-Cl bond).

When the data from these three independent methods are mutually consistent and align perfectly with the predicted data for 3-chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, the structure is considered elucidated with a high degree of scientific certainty.

References

  • Title: 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics Source: Magnetic Resonance in Chemistry URL: [Link]

  • Title: 1H, 13C, and 15N NMR spectra of some pyridazine derivatives Source: PubMed URL: [Link]

  • Title: 4-Methylimidazole | C4H6N2 Source: PubChem URL: [Link]

  • Title: Molecular Structure Characterisation and Structural Elucidation Source: Intertek URL: [Link]

  • Title: Structure elucidation – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210) Source: University College Dublin URL: [Link]

  • Title: Synthesis of pyridazine and pyridopyridazine derivatives Source: Universidade do Minho Repository URL: [Link]

  • Title: Overview of Structure Determination in Heterocyclic Chemistry Source: NPTEL URL: [Link]

  • Title: Qualitative Organic Analysis: Identification of functional groups by chemical tests; elementary UV, IR and 1H NMR spectroscopic techniques as tools for structural elucidation of simple organic molecules. Source: JAM 2026 Syllabus URL: [Link]

  • Title: Synthesis of pyridazines Source: Organic Chemistry Portal URL: [Link]

  • Title: SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines Source: Liberty University URL: [Link]

Sources

Exploratory

The Diverse Biological Activities of Substituted Pyridazine Compounds: A Technical Guide for Researchers

Abstract The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the significant pharmacological potentials of substituted pyridazine compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the structure-activity relationships (SARs) that govern their efficacy, explore the underlying mechanisms of action, and provide detailed protocols for key biological evaluation assays. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel therapeutic agents.

I. Introduction: The Pyridazine Scaffold - A Versatile Core in Drug Discovery

Pyridazine and its derivatives are cornerstone compounds in the realm of nitrogen-containing heterocycles due to their extensive pharmacological applications.[1][2] The inherent chemical features of the pyridazine ring, including its ability to participate in hydrogen bonding and dipole-dipole interactions, make it an attractive framework for designing molecules that can effectively interact with biological targets.[3] The ease of functionalization at various positions of the pyridazine ring allows for the fine-tuning of physicochemical properties and biological activities, making it a highly sought-after scaffold in modern drug discovery.[2][4]

Substituted pyridazines have demonstrated a remarkable range of biological activities, including but not limited to:

  • Anticancer: Exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms.[3][5][6]

  • Antimicrobial: Showing efficacy against a spectrum of bacteria and fungi.[7][8][9]

  • Anti-inflammatory: Modulating inflammatory pathways with potentially reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[10][11][12]

  • Antiviral: Including activity against viruses like HIV-1.[13]

  • Antihypertensive: Demonstrating vasodilatory effects.[14][15]

  • Anticonvulsant, analgesic, and antidepressant properties. [1][14]

This guide will focus on the three primary areas of anticancer, antimicrobial, and anti-inflammatory activities, providing a detailed exploration of the science behind these promising compounds.

II. Anticancer Activity of Substituted Pyridazines

The quest for novel and effective anticancer agents is a paramount challenge in medicinal chemistry. Substituted pyridazines have emerged as a promising class of compounds with significant antitumor potential.[3][5][6]

A. Mechanisms of Anticancer Action

The anticancer activity of pyridazine derivatives is multifaceted, with various compounds acting through distinct and sometimes overlapping mechanisms.[5] These include:

  • Enzyme Inhibition: A significant number of pyridazine-based compounds exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival. A notable example is the inhibition of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[5] Pyrazolopyridazine analogues have been identified as potent inhibitors of CDK1/cyclin B, leading to cell cycle arrest.[5]

  • Disruption of Microtubule Assembly: Some pyridazine derivatives interfere with the dynamics of microtubule polymerization and depolymerization, a critical process for cell division. This disruption leads to mitotic arrest and subsequent apoptosis in cancer cells.[5]

  • Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. Certain pyridazine compounds have been shown to inhibit this process, thereby starving the tumor of essential nutrients and oxygen.[5]

  • Allosteric Inhibition of PRC2: Recent studies have identified pyridazinone-based compounds as allosteric inhibitors of the Polycomb Repressive Complex 2 (PRC2) by binding to the EED subunit.[16] Aberrant PRC2 activity is linked to various cancers, making it a valuable therapeutic target.[16]

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyridazine derivatives is intricately linked to their substitution patterns. Key SAR observations include:

  • Substitution at the C-6 position: The nature of the substituent at the C-6 position of the pyridazinone ring significantly influences anticancer activity. Aromatic or heteroaromatic rings at this position are often associated with enhanced potency.

  • The role of the N-2 substituent: Modifications at the N-2 position of the pyridazinone ring can modulate activity and selectivity. The introduction of different moieties can influence interactions with the target protein.

  • Fused Ring Systems: The fusion of the pyridazine ring with other heterocyclic systems, such as pyrazole or pyrrole, has led to the development of potent anticancer agents with novel mechanisms of action.[5]

C. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental and widely used colorimetric assay for assessing the cytotoxic potential of compounds on cancer cell lines.

Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyridazine compounds and a positive control (e.g., doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

III. Antimicrobial Activity of Substituted Pyridazines

The rise of antimicrobial resistance necessitates the urgent development of new antimicrobial agents. Substituted pyridazines have demonstrated significant potential in this area, with activity against a range of pathogenic bacteria and fungi.[7][8][9]

A. Spectrum of Antimicrobial Activity

Pyridazine derivatives have shown broad-spectrum antimicrobial activity.[1] Studies have reported their effectiveness against:

  • Gram-positive bacteria: Such as Staphylococcus aureus and Bacillus subtilis.[7][17]

  • Gram-negative bacteria: Including Escherichia coli and Pseudomonas aeruginosa.[7][17]

  • Fungi: Such as Candida albicans and Aspergillus niger.[7][17]

  • Mycobacterium tuberculosis: Certain pyridazine derivatives have shown promising activity against the causative agent of tuberculosis.[1]

B. Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of pyridazine compounds is highly dependent on their structural features. Key SAR findings include:

  • Influence of Substituents: The nature and position of substituents on the pyridazine ring play a crucial role in determining the antimicrobial spectrum and potency. For instance, the presence of specific aryl or heterocyclic moieties can enhance activity against particular microbial strains.

  • Stereochemistry: In some cases, the stereochemistry of the molecule can significantly impact biological activity. For example, cis-isomers of certain pyridazine derivatives have been found to be more active than their trans-isomers.[7]

  • Fused Ring Systems: The antimicrobial activity can be enhanced by fusing the pyridazine ring with other heterocyclic structures, such as the pyrrolo ring.[7] Saturated or partially saturated pyrrolopyridazine derivatives have shown stronger activity compared to their aromatic counterparts.[7]

C. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: This assay involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test pyridazine compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional): To determine if the compound is bactericidal/fungicidal, subculture the contents of the wells showing no growth onto an appropriate agar medium. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

IV. Anti-inflammatory Activity of Substituted Pyridazines

Chronic inflammation is a key contributor to a wide range of diseases. Pyridazine derivatives have emerged as a promising class of anti-inflammatory agents, with some exhibiting improved safety profiles compared to conventional NSAIDs.[10][11]

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of pyridazine compounds are often attributed to their ability to modulate key inflammatory pathways.[4] A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes.

  • COX Inhibition: COX-1 and COX-2 are the key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Many pyridazinone derivatives have been shown to inhibit COX enzymes, with some exhibiting selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform.[18] This selectivity is desirable as it may lead to a reduction in the gastrointestinal side effects associated with non-selective NSAIDs.[10]

B. Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity and COX inhibitory potential of pyridazine derivatives are closely tied to their chemical structure. Important SAR considerations include:

  • Substituents on the Pyridazinone Ring: The presence of specific substituents at the C-6 and N-2 positions of the pyridazinone ring is critical for anti-inflammatory activity. For example, the presence of a p-methoxyphenyl group at the C-6 position has been associated with potent COX-2 inhibition.

  • The Acetamide Side Chain: The incorporation of an acetamide side chain linked to the lactam nitrogen of the pyridazinone ring has been shown to enhance analgesic and anti-inflammatory actions with reduced ulcerogenic effects.[14]

C. Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against the COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzymes. In the presence of a chromogenic substrate, the peroxidase activity of COX converts it into a colored product. The inhibition of this color development is proportional to the amount of COX inhibition.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Compound Incubation: In a 96-well plate, add the test pyridazine compounds at various concentrations to the wells containing the respective COX enzymes. Include a known COX inhibitor as a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1) and a vehicle control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the chromogenic substrate to the wells.

  • Absorbance Measurement: Monitor the change in absorbance over time at the appropriate wavelength for the colored product using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 values for COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the compound concentration. The COX-2 selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

V. Data Presentation and Visualization

A. Tabular Summary of Biological Activities
Compound ClassBiological ActivityKey Molecular TargetsRepresentative IC50/MIC ValuesReference
Diarylpyridazines (DAPD)Anti-HIV-1HIV-1 Reverse TranscriptaseEC50 = 0.034 µM[13]
PyrazolopyridazinesAnticancerCDK1/cyclin B-[5]
PyrrolopyridazinesAntimicrobialBacterial/Fungal cellular componentsMIC = 7.8 to 500 µg/mL[1][7]
6-PhenylpyridazinonesAnti-inflammatoryCOX-1/COX-2-[11][14]
Pyridazinone DerivativesAnticancerEED subunit of PRC2IC50 = 0.62 µM[16]
B. Visualizing Experimental Workflows and Pathways
Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate C Add Compounds to Cells A->C B Prepare Serial Dilutions of Pyridazine Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability & IC50 Value H->I

Caption: Workflow for MTT cytotoxicity assay.

Simplified COX Inhibition Pathway

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyridazine Substituted Pyridazine Pyridazine->COX_Enzymes Inhibition

Caption: Inhibition of prostaglandin synthesis.

VI. Conclusion and Future Directions

Substituted pyridazine compounds represent a remarkably versatile and pharmacologically significant class of heterocyclic molecules. Their proven efficacy across a range of therapeutic areas, including oncology, infectious diseases, and inflammation, underscores their importance in modern drug discovery. The continued exploration of the vast chemical space surrounding the pyridazine scaffold, guided by a deep understanding of structure-activity relationships and mechanistic insights, holds immense promise for the development of next-generation therapeutic agents. Future research should focus on the design of more selective and potent pyridazine derivatives with optimized pharmacokinetic and safety profiles. The application of computational modeling and artificial intelligence in conjunction with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of novel pyridazine-based drugs to address unmet medical needs.

VII. References

  • Synthesis and Biological Evaluation of Pyridazine Derivatives as Novel HIV-1 NNRTIs. (2013). Bioorganic & Medicinal Chemistry, 21(8), 2128-2134.

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 835-843.

  • The anticancer potential of various substituted pyridazines and related compounds. International Journal of Advanced Chemistry, 2(2), 148-161.

  • Antimicrobial activity of new pyridazine derivatives. PubMed.

  • Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. PubMed.

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed.

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate.

  • The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. PubMed.

  • Anti-inflammatory activity of pyridazinones: A review. PubMed.

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).

  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989-1996.

  • Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate.

  • Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed.

  • Pyridazine derivatives and related compounds, part 28. 1 pyridazinesulfonamides: Synthesis and antimicrobial activity. Africa Research Connect.

  • Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer. European Journal of Medicinal Chemistry, 296, 117837.

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate.

  • The anticancer potential of various substituted pyridazines and related compounds. ResearchGate.

  • Pyridazine derivatives 57a–59c reported as anti-inflammatory agents. ResearchGate.

  • Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Current Organic Chemistry, 27(10), 814-820.

  • Anti‐inflammatory activity of pyridazinones: A review. ResearchGate.

  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate.

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946.

Sources

Foundational

The Pyridazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Foreword: The Rise of a Versatile Heterocycle In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a rema...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Foreword: The Rise of a Versatile Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a multitude of biological targets. These "privileged structures" serve as invaluable starting points for drug discovery campaigns. The pyridazine scaffold, a six-membered aromatic ring featuring two adjacent nitrogen atoms, has firmly established itself as such a core.[1] Its unique physicochemical properties—including a significant dipole moment, robust hydrogen bonding capability, and the ability to fine-tune pharmacokinetic profiles—render it a versatile and powerful tool in the design of novel therapeutics.[1][2] This guide offers a comprehensive exploration of the pyridazine nucleus, from its fundamental chemical characteristics to its application in cutting-edge drug development, providing researchers and scientists with field-proven insights into its synthesis, biological activities, and structure-activity relationships.

Physicochemical Properties: The Foundation of Versatility

The utility of the pyridazine ring in drug design is deeply rooted in its distinct electronic and structural features, which differentiate it from its carbocyclic counterpart, benzene, and other azines.[2] Understanding these properties is crucial for rationally designing pyridazine-containing molecules with optimal drug-like characteristics.

Key Physicochemical Attributes:

  • Polarity and Solubility: The presence of two electronegative nitrogen atoms imparts a significant dipole moment to the pyridazine ring, increasing its polarity compared to benzene. This inherent polarity often enhances aqueous solubility, a critical parameter for drug formulation and bioavailability.[1]

  • Hydrogen Bonding: The lone pairs of electrons on the two adjacent nitrogen atoms act as potent hydrogen bond acceptors, enabling strong and specific interactions with biological targets such as enzymes and receptors.[1] This dual hydrogen-bonding capacity can be pivotal for molecular recognition and binding affinity.[2]

  • Metabolic Stability: The pyridazine core can influence a molecule's metabolic fate. It has been associated with low inhibitory effects on cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs.[1] This can lead to a more predictable pharmacokinetic profile and a lower risk of drug-drug interactions.

  • Modulation of Lipophilicity: While more polar than a phenyl ring, the pyridazine scaffold offers a less lipophilic alternative, providing medicinal chemists with a valuable tool to optimize the lipophilicity of a lead compound, which is crucial for balancing permeability and solubility.[2]

These properties collectively make the pyridazine scaffold an attractive choice for medicinal chemists aiming to enhance the "drug-likeness" of their compounds.[1]

Synthetic Strategies: Building the Pyridazine Core

The accessibility of a scaffold through robust and versatile synthetic routes is paramount for its successful application in drug discovery. Pyridazine and its derivatives can be synthesized through various established methods, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

General Synthetic Workflow

A common and effective method for constructing the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine, followed by subsequent functionalization. This workflow allows for the strategic placement of various substituents on the pyridazine ring.

G cluster_0 Core Synthesis cluster_1 Modification & Diversification 1,4-Dicarbonyl 1,4-Dicarbonyl Condensation Condensation 1,4-Dicarbonyl->Condensation Hydrazine Hydrazine Hydrazine->Condensation Dihydropyridazine Dihydropyridazine Condensation->Dihydropyridazine Oxidation Oxidation Dihydropyridazine->Oxidation Substituted Pyridazine Substituted Pyridazine Oxidation->Substituted Pyridazine Functionalization Functionalization Substituted Pyridazine->Functionalization Final Compound Library Final Compound Library Functionalization->Final Compound Library

Caption: General workflow for pyridazine synthesis.

Experimental Protocol: Synthesis of 5,8-dichloropyrido[2,3-d]pyridazine

This protocol details a representative synthesis of a pyridazine derivative, illustrating a common synthetic pathway.[3]

Step 1: Formation of Furo[3,4-b]pyridine-5,7-dione

  • To 0.469 mol of 2,3-Pyridine Dicarboxylic Acid (PDA), add acetic anhydride.

  • Heat the mixture to initiate dehydration and subsequent cyclization.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and collect the precipitated Furo[3,4-b]pyridine-5,7-dione by filtration.

Step 2: Synthesis of 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione

  • To the Furo[3,4-b]pyridine-5,7-dione obtained in the previous step, add 32 g of hydrazine hydrate dropwise under open conditions.

  • Reflux the mixture at 95°C for 3 hours.

  • Cool the reaction mixture. The product, 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione, will precipitate as a white amorphous solid.

  • Collect the solid by filtration and dry. The reported yield is 85%.[3]

Step 3: Chlorination to 5,8-dichloropyrido[2,3-d]pyridazine

  • Suspend the 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione in phosphorous oxychloride.

  • Add pyridine to the suspension.

  • Heat the mixture to induce chlorination.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess phosphorous oxychloride.

  • The product, 5,8-dichloropyrido[2,3-d]pyridazine, will precipitate and can be isolated by filtration.

A Spectrum of Biological Activities: Therapeutic Applications

The versatility of the pyridazine scaffold is underscored by the broad range of pharmacological activities exhibited by its derivatives.[4][5][6] This has led to the development of numerous clinical candidates and several approved drugs across various therapeutic areas.[1][7]

Anticancer Activity

The pyridazine ring is a prominent feature in a multitude of anticancer agents that target various facets of cancer biology, including cell signaling, metabolism, and epigenetic regulation.[8] A significant number of pyridazine-containing compounds have been synthesized and evaluated for their ability to inhibit protein kinases, which are crucial regulators of cell proliferation and survival.[1]

Targeting Kinase Signaling Pathways:

One of the most successful applications of the pyridazine scaffold in oncology is the development of kinase inhibitors. For instance, the fused imidazo[1,2-b]pyridazine scaffold is present in the successful kinase inhibitor ponatinib.[9][10]

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Tumor Growth) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis PyridazineInhibitor Pyridazine-based Inhibitor PyridazineInhibitor->VEGFR2 Blocks

Caption: VEGFR-2 signaling pathway in angiogenesis.[1]

Pyridazine-based inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) can effectively block the downstream signaling cascade, thereby inhibiting tumor-induced angiogenesis, which is essential for tumor growth and metastasis.[1]

Compound Class Target/Assay Example Compound IC50 Value Reference
Pyridazin-3(2H)-onePARP InhibitionOlaparib (29)0.015 µM[11]
Pyridazin-3(2H)-onePARP InhibitionFluzoparib (30)1.46 nmol/l[11]
Pyridazin-3(2H)-onePARP InhibitionTalazoparib (32)0.0002 µM[11]
Pyridazin-3(2H)-oneMelanoma Cell LineE-7016 (33)0.04 µM[11]
Pyridazinone DerivativesVEGFR-2 InhibitionSorafenib analogue1-20 nM[1][12]

Table 1: Anticancer Activity of Representative Pyridazine-Based Compounds

Cardiovascular Diseases

The pyridazine nucleus is a key component of several drugs used to treat cardiovascular diseases, particularly hypertension.[11][13] These compounds often function as vasodilators or by inhibiting enzymes involved in the regulation of blood pressure.[11] The pyridazin-3(2H)-one core is found in many vasodilators available on the market.[11]

Compound Class Target/Assay Example Compound EC50/IC50 Value Reference
6-(4-substitutedphenyl)-3-pyridazinoneVasorelaxant ActivityCompound 2j0.02916 µM[1]
6-(4-substitutedphenyl)-3-pyridazinoneVasorelaxant ActivityCompound 2h0.07154 µM[1]
Pyridazinone DerivativesACE InhibitionCompound 65.78 µg/mL[1]
Bicyclic 3-hydrazinopyridazinesAntihypertensive Activity in RatsBQ 22-708 (Endralazine)High Activity[1]

Table 2: Antihypertensive and Cardiovascular Activity of Pyridazine-Based Compounds

Anti-inflammatory and Anti-infective Properties

Pyridazine derivatives have demonstrated significant potential as anti-inflammatory and antimicrobial agents.[4][14] Their mechanisms of action can involve the inhibition of key inflammatory mediators such as TNF-α and IL-6, or essential microbial enzymes like DNA gyrase.[1][14]

Compound Class Organism/Target Example Compound MIC/Activity Reference
Pyridazinone-based DiarylureasStaphylococcus aureusCompound 10h16 µg/mL[1][15]
Pyridazinone-based DiarylureasCandida albicansCompound 8g16 µg/mL[1][15]
Vicinally disubstituted pyridazinonesCOX-2 InhibitionABT-963Selective COX-2 inhibitor[4]

Table 3: Anti-inflammatory and Antimicrobial Activity of Pyridazine-Based Compounds

Structure-Activity Relationship (SAR) and Drug Design

The biological activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the pyridazine ring.[16][17] A thorough understanding of these structure-activity relationships is fundamental for the rational design of potent and selective drug candidates.[16][18][19]

SAR_Logic Pyridazine_Core Pyridazine Scaffold Core Physicochemical Properties properties Potency Selectivity Solubility Metabolic Stability Pyridazine_Core:f1->properties substituents Position 3 Position 4 Position 5 Position 6 substituents->properties targets Kinases GPCRs Enzymes Ion Channels

Sources

Exploratory

The Emergence of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine: A Technical Guide to Unlocking its Therapeutic Potential in Oncology

Abstract Small molecule kinase inhibitors have revolutionized the landscape of cancer therapy. The inherent complexity and redundancy of cellular signaling pathways, however, necessitate a continuous search for novel che...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Small molecule kinase inhibitors have revolutionized the landscape of cancer therapy. The inherent complexity and redundancy of cellular signaling pathways, however, necessitate a continuous search for novel chemical scaffolds with improved potency, selectivity, and resistance profiles. This technical guide delves into the therapeutic potential of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, a heterocyclic compound with structural motifs suggestive of kinase inhibitory activity. Through a comprehensive analysis of relevant pharmacophore models and structure-activity relationships of established kinase inhibitors, we postulate and provide a detailed roadmap for the investigation of three high-priority therapeutic targets: B-Raf, VEGFR-2, and c-Met. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights and detailed experimental protocols to guide the exploration of this promising compound.

Introduction: The Rationale for Investigating 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine as a Kinase Inhibitor

The convergence of a pyridazine core and a substituted imidazole ring in 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine presents a compelling case for its evaluation as a kinase inhibitor. The pyridazine ring is a recognized pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for other aromatic systems in kinase inhibitors due to its unique physicochemical properties.[1][2] Similarly, the imidazole moiety is a prevalent feature in numerous approved and investigational kinase inhibitors, contributing to crucial hydrogen bonding and other interactions within the ATP-binding pocket of these enzymes.[3][4]

The compound's structure, C8H7ClN4[5], features a chlorine atom at the 3-position of the pyridazine ring, which can serve as a key interaction point or a site for further chemical modification to enhance selectivity and potency. The 4-methyl-1H-imidazol-1-yl substituent at the 6-position provides both a potential hydrogen bond acceptor and steric bulk that can be critical for specific kinase recognition.

Given these structural alerts, we hypothesize that 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine possesses the potential to inhibit protein kinases that are well-established drivers of oncogenesis. This guide will focus on three such targets: B-Raf, a key component of the MAPK signaling pathway; Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis; and c-Met, a receptor tyrosine kinase implicated in tumor growth, metastasis, and invasion.

Potential Therapeutic Target 1: B-Raf Kinase

The serine/threonine kinase B-Raf is a central node in the RAS/RAF/MEK/ERK signaling pathway, which regulates cell proliferation and survival.[6] Activating mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive pathway activation and are found in a significant percentage of melanomas, colorectal cancers, and other malignancies.[6]

Scientific Rationale: Pharmacophore Alignment

Pharmacophore models for B-Raf inhibitors typically highlight the importance of a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase domain.[7][8] The pyridazine ring of our subject compound can potentially fulfill this role. Furthermore, the imidazole group can interact with key residues in the active site, mimicking interactions observed with other imidazole-containing B-Raf inhibitors.[4] The overall shape and electronic properties of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine are consistent with the general features of type I B-Raf inhibitors, which bind to the active (DFG-in) conformation of the kinase.

Experimental Validation Workflow

To empirically test the hypothesis that 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine inhibits B-Raf, a multi-tiered experimental approach is recommended, progressing from biochemical assays to cell-based functional screens.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_start Start: Compound Synthesis & Purification kinase_assay In Vitro Kinase Assay (e.g., TR-FRET or Radiometric) biochem_start->kinase_assay ic50_det IC50 Determination (B-Raf WT and V600E) kinase_assay->ic50_det cell_start Select B-Raf Mutant Cell Line (e.g., A375, SK-MEL-28) ic50_det->cell_start Proceed if IC50 is potent proliferation_assay Cell Proliferation Assay (e.g., MTS or CellTiter-Glo) cell_start->proliferation_assay western_blot Western Blot Analysis (p-ERK, total ERK) proliferation_assay->western_blot end Conclusion: Potential B-Raf Inhibitor western_blot->end Confirm target engagement G cluster_0 Biochemical & Cellular Assays cluster_1 Functional Angiogenesis Assays biochem_start Start: Compound kinase_assay In Vitro VEGFR-2 Kinase Assay (e.g., Caliper-based mobility shift) biochem_start->kinase_assay ic50_det IC50 Determination kinase_assay->ic50_det cell_assay Cellular Phosphorylation Assay (HUVECs, p-VEGFR-2 Western Blot) ic50_det->cell_assay tube_formation Tube Formation Assay (HUVECs on Matrigel) cell_assay->tube_formation Proceed if cellular activity is confirmed migration_assay Wound Healing/Migration Assay tube_formation->migration_assay end Conclusion: Potential VEGFR-2 Inhibitor migration_assay->end Confirm anti-angiogenic effect

Caption: Workflow for validating VEGFR-2 inhibitory activity.

  • Objective: To determine the IC50 of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine against VEGFR-2.

  • Materials:

    • Recombinant human VEGFR-2 kinase domain.

    • Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • [γ-33P]ATP or a non-radioactive detection system.

    • Assay buffer.

    • Positive control inhibitor (e.g., Sunitinib). [9][10][11][12][13]3. Procedure:

    • Perform serial dilutions of the test compound.

    • In a reaction plate, combine the VEGFR-2 enzyme, peptide substrate, and test compound.

    • Initiate the reaction by adding [γ-33P]ATP. Incubate at 30°C.

    • Stop the reaction and spot the mixture onto a phosphocellulose filter mat.

    • Wash the filter mat to remove unincorporated [γ-33P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the IC50 value.

  • Objective: To evaluate the effect of the compound on the in vitro formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).

  • Materials:

    • HUVECs.

    • Endothelial cell growth medium.

    • Matrigel.

    • 96-well plates.

  • Procedure:

    • Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

    • Seed HUVECs onto the Matrigel-coated wells.

    • Treat the cells with various concentrations of the test compound.

    • Incubate for 6-18 hours to allow for tube formation.

    • Visualize and photograph the tube-like structures using a microscope.

    • Quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.

Potential Therapeutic Target 3: c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, invasion, and survival. [14][15]Aberrant c-Met signaling, through overexpression, amplification, or mutation, is implicated in the progression and metastasis of numerous cancers. [16]

Scientific Rationale: Bioisosteric Similarity and Pharmacophore Fit

The pyridazine ring can act as a bioisostere for the quinoline or other heterocyclic cores found in many c-Met inhibitors. [17][18]Pharmacophore models for c-Met inhibitors often include a hydrogen bond acceptor feature that interacts with the hinge region, a hydrophobic group, and another hydrogen bond acceptor. [19][14]3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine possesses functionalities that can map to these pharmacophoric features. The imidazole nitrogen can act as a hydrogen bond acceptor, and the overall structure can fit within the ATP-binding pocket of c-Met.

Experimental Validation Workflow

The validation of c-Met as a target should follow a similar progression from biochemical to cell-based assays, focusing on c-Met-dependent cancer cell lines.

G cluster_0 Biochemical & Cellular Assays cluster_1 Functional Cellular Assays biochem_start Start: Compound kinase_assay In Vitro c-Met Kinase Assay (e.g., HTRF) biochem_start->kinase_assay ic50_det IC50 Determination kinase_assay->ic50_det cell_phos_assay Cellular c-Met Phosphorylation Assay (e.g., ELISA or Western Blot in MKN-45 cells) ic50_det->cell_phos_assay cell_scatter_assay HGF-induced Cell Scattering Assay (e.g., in A549 cells) cell_phos_assay->cell_scatter_assay Proceed if cellular inhibition is observed cell_invasion_assay Cell Invasion Assay (e.g., Boyden chamber assay) cell_scatter_assay->cell_invasion_assay end Conclusion: Potential c-Met Inhibitor cell_invasion_assay->end Confirm anti-invasive effect

Caption: Workflow for validating c-Met inhibitory activity.

  • Objective: To determine the IC50 of the compound against c-Met kinase.

  • Materials:

    • Recombinant human c-Met kinase.

    • Biotinylated peptide substrate.

    • ATP.

    • HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665).

    • Positive control inhibitor (e.g., Crizotinib). [5][20][21][22][23]3. Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, combine the c-Met enzyme, biotinylated substrate, and test compound.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature.

    • Stop the reaction and add the HTRF detection reagents.

    • Read the plate on an HTRF-compatible reader.

    • Calculate the IC50 value.

  • Objective: To assess the ability of the compound to inhibit HGF-induced cell scattering, a hallmark of c-Met activation.

  • Materials:

    • A549 (human lung carcinoma) or other HGF-responsive cell lines.

    • Recombinant human HGF.

    • Serum-free medium.

  • Procedure:

    • Plate cells at a low density and allow them to form small colonies.

    • Pre-treat the cells with the test compound for 1-2 hours.

    • Stimulate the cells with HGF.

    • Incubate for 18-24 hours.

    • Observe and photograph the cell colonies for scattering (dissociation of colonies and cell migration).

    • Quantify the scattering effect.

Data Presentation and Interpretation

For a clear and comparative analysis of the experimental results, all quantitative data should be summarized in well-structured tables.

Table 1: Summary of In Vitro Kinase Inhibitory Activity

Target KinaseTest Compound IC50 (µM)Positive Control IC50 (µM)
B-Raf (WT)Dabrafenib:
B-Raf (V600E)Dabrafenib:
VEGFR-2Sunitinib:
c-MetCrizotinib:

Table 2: Summary of Cellular Activity

Cell LineAssayTest Compound GI50/IC50 (µM)Positive Control GI50/IC50 (µM)
A375 (B-Raf V600E)ProliferationDabrafenib:
HUVECTube FormationSunitinib:
MKN-45 (c-Met ampl.)ProliferationCrizotinib:

Conclusion and Future Directions

This technical guide has outlined a scientifically rigorous and experimentally feasible strategy for exploring the therapeutic potential of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine as a kinase inhibitor in oncology. The structural features of this compound strongly suggest that it may target key kinases such as B-Raf, VEGFR-2, and c-Met. The provided experimental workflows and detailed protocols offer a clear path for the validation of these hypotheses.

Positive results from these initial studies would warrant further investigation, including:

  • Kinome-wide selectivity profiling: To assess the specificity of the compound and identify potential off-target effects.

  • Structure-activity relationship (SAR) studies: To optimize the potency and selectivity of the lead compound through medicinal chemistry efforts.

  • In vivo efficacy studies: To evaluate the anti-tumor activity of the compound in relevant animal models.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties of the compound.

The systematic approach detailed herein will enable a thorough evaluation of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine and pave the way for its potential development as a novel anticancer therapeutic.

References

Sources

Foundational

An In-depth Technical Guide on the Discovery and Synthesis of Novel Pyridazine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The pyridazine scaffold, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privil...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including a significant dipole moment, robust hydrogen bonding capabilities, and the ability to enhance pharmacokinetic profiles, render it a highly versatile core for the development of novel therapeutic agents.[1][2] Pyridazine derivatives exhibit an impressively broad spectrum of pharmacological activities, with applications spanning oncology, inflammation, cardiovascular disease, infectious diseases, and neurology.[3][4][5] This technical guide provides a comprehensive exploration of the discovery and synthesis of novel pyridazine derivatives. It delves into the foundational chemical principles, examines both classical and advanced synthetic methodologies, and provides detailed, field-proven experimental protocols. Furthermore, this guide synthesizes critical insights into structure-activity relationships (SAR) and contextualizes the application of these compounds in modern drug discovery programs, offering a Senior Application Scientist's perspective on the causality behind experimental design and strategic decision-making.

The Pyridazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Physicochemical Properties and Rationale for Use in Drug Design

The strategic incorporation of the pyridazine nucleus into drug candidates is a decision rooted in its advantageous physicochemical properties. The presence of two adjacent nitrogen atoms increases the molecule's polarity and potential for aqueous solubility compared to its carbocyclic analog, benzene.[1] The lone pairs of electrons on these nitrogen atoms act as effective hydrogen bond acceptors, enabling potent and specific interactions with biological targets such as protein kinases and enzymes.[1][2]

From a drug metabolism and pharmacokinetics (DMPK) perspective, the pyridazine ring is particularly attractive. It can influence the metabolic stability of a molecule and has been associated with low cytochrome P450 inhibitory effects, a crucial factor in minimizing drug-drug interactions.[1][2] This combination of properties allows medicinal chemists to fine-tune the potency, selectivity, and overall drug-like characteristics of lead compounds.[1]

Overview of Broad-Spectrum Biological Activities

The structural versatility of the pyridazine core has led to the development of compounds with a vast array of biological activities.[4][6] This scaffold is a key component in numerous approved drugs and clinical candidates, demonstrating its therapeutic relevance.[1][2]

Key Therapeutic Areas:

  • Oncology: Many pyridazine derivatives function as potent inhibitors of protein kinases, which are critical regulators of cancer cell proliferation, angiogenesis, and survival.[1][6]

  • Anti-inflammatory: These compounds can effectively regulate inflammatory pathways by modulating the production or signaling of key mediators like TNF-α, IL-6, and Thromboxane A2 (TxA2).[7]

  • Cardiovascular: Derivatives have been developed as antihypertensive, antiplatelet, and vasorelaxant agents.[3][8]

  • Antimicrobial & Antiviral: The pyridazine nucleus serves as a building block for agents with activity against various bacteria, fungi, and viruses.[3][9]

  • Neurology: The scaffold has been explored for developing treatments for neurodegenerative conditions like Alzheimer's disease, often by targeting enzymes such as acetylcholinesterase (AChE).[10][11][12]

Foundational Synthetic Strategies for the Pyridazine Core

The construction of the pyridazine ring is typically achieved through the cyclization of a precursor containing a 1,4-dicarbonyl or equivalent functionality with a hydrazine-based reagent.

Classical Synthesis: 1,4-Dicarbonyl Condensation with Hydrazine

The most fundamental approach to the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound (such as a maleic anhydride or a γ-ketoester) with hydrazine hydrate. This reaction proceeds via the formation of a dihydropyridazine intermediate, which is subsequently oxidized to the aromatic pyridazine. The choice of starting materials and reaction conditions allows for the introduction of various substituents onto the core ring.[13]

G

Modern Cycloaddition Approaches: Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

A more contemporary and highly efficient strategy for constructing the pyridazine core is the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. This method typically involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile, like an alkyne or enol ether.[14] The reaction proceeds through a cycloaddition followed by a retro-Diels-Alder elimination of dinitrogen (N₂), directly yielding the aromatic pyridazine ring.[15] This approach offers excellent regiocontrol and functional group tolerance, making it a powerful tool for creating complex, highly substituted pyridazines.[14][15]

Advanced Methodologies for the Synthesis of Novel Derivatives

To accelerate the discovery of novel pyridazine-based drug candidates, researchers have adopted more advanced and efficient synthetic techniques.

Multi-Component Reactions (MCRs)

MCRs are powerful synthetic tools where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials.[16] This strategy is highly valued in drug discovery for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. Copper-catalyzed MCRs involving aldehydes, hydrazines, and alkynyl esters have proven particularly effective for the regioselective synthesis of pyridazinones, avoiding the formation of pyrazole side products.[17][18]

Transition-Metal Catalyzed Cross-Coupling Reactions for Functionalization

Once the pyridazine core is synthesized, transition-metal catalysis is indispensable for its further functionalization. Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are routinely used to install aryl, vinyl, and alkynyl groups at specific positions on the pyridazine ring, enabling the fine-tuning of a molecule's properties for optimal target engagement and ADME profile.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has become a standard technique for accelerating chemical reactions.[17] By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher product yields and improved purity compared to conventional heating methods.[17] This is particularly advantageous for high-throughput synthesis in a drug discovery setting.

Experimental Protocols: A Practical Guide

The following protocols are presented as self-validating systems, with the rationale for key steps explained to ensure reproducibility and understanding.

Protocol 1: Copper(I)-Catalyzed Multicomponent Synthesis of Substituted Pyridazinones

This protocol describes a regioselective one-pot synthesis of pyridazinones, adapted from established copper-catalyzed MCR methodologies.[18] The copper catalyst is crucial for facilitating the sequential Michael addition and cyclization steps.

Materials:

  • Aromatic Aldehyde (1.0 mmol)

  • Hydrazine Hydrate (1.2 mmol)

  • Alkynyl Ester (e.g., Ethyl Propiolate) (1.1 mmol)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere, add the aromatic aldehyde (1.0 mmol), alkynyl ester (1.1 mmol), CuI (0.1 mmol), and toluene (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add hydrazine hydrate (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 6-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired pyridazinone.

G

Protocol 2: Microwave-Assisted Synthesis of Tri-Substituted Pyridazines

This protocol leverages MAOS for the rapid synthesis of pyridazines from β,γ-unsaturated hydrazones, a modern and efficient approach.[17]

Materials:

  • β,γ-Unsaturated Hydrazone (0.5 mmol)

  • Copper(II) Acetate (Cu(OAc)₂) (10 mol%)

  • Acetic Acid (AcOH) (2 mL)

  • Microwave reactor vial (10 mL)

Procedure:

  • In a 10 mL microwave reactor vial, combine the β,γ-unsaturated hydrazone (0.5 mmol), Cu(OAc)₂ (0.05 mmol), and acetic acid (2 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120°C for 20-30 minutes. The use of acetic acid as the solvent facilitates the direct formation of the aromatized pyridazine.[14]

  • After irradiation, cool the vial to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue via flash chromatography to obtain the pure tri-substituted pyridazine.

Structure-Activity Relationship (SAR) and Drug Discovery Applications

The ease of functionalization of the pyridazine ring allows for systematic exploration of its Structure-Activity Relationship (SAR).[3] By modifying substituents at different positions, researchers can probe the structural requirements for optimal biological activity.[10]

Case Study: Pyridazine Derivatives in Oncology

Pyridazine derivatives have shown significant promise as anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[6] SAR studies have revealed that specific substitutions on the pyridazine ring are critical for potent inhibitory activity.

G

Quantitative Data on Biological Activity

The following table summarizes the in vitro cytotoxic activity of representative pyridazine derivatives against various human cancer cell lines, demonstrating the potential of this scaffold.

Compound IDCancer Cell LineActivity (IC₅₀ in µM)Reference
4eMCF-7 (Breast)1 - 10[6]
4fSK-MEL-28 (Melanoma)1 - 10[6]
2S-5MDA-MB-231 (Breast)6.21[6]

Future Perspectives and Conclusion

The pyridazine heterocycle continues to be an exceptionally valuable scaffold in medicinal chemistry.[1] Its unique combination of physicochemical properties and broad biological activity ensures its continued relevance. Future research will likely focus on the development of more sophisticated and stereoselective synthetic methods to access novel chemical space. The application of computational chemistry and machine learning will further accelerate the design of pyridazine derivatives with highly specific and potent activities. The versatility of its synthesis and the potential for multi-position substitution allow for the precise tuning of pharmacological profiles, promising the development of next-generation therapeutics for a wide range of diseases.[1]

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. [Link]

  • The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. PubMed. [Link]

  • Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate. [Link]

  • Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Square. [Link]

  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

  • Synthesis of pyridazinones through the copper(I)-catalyzed multicomponent reaction of aldehydes, hydrazines, and alkynylesters. PubMed. [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Royal Society of Chemistry. [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

  • The Role of Specialty Pyridazine Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Taylor & Francis Online. [Link]

  • Recent advances in pyridazine chemistry. ResearchGate. [Link]

  • ChemInform Abstract: Novel Synthesis of Pyridopyridazine, Pyrrolopyridazine and Some Pyridazine Derivatives. ResearchGate. [Link]

  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. PubMed. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • A One-Pot Approach to Novel Pyridazine C-Nucleosides. PMC. [Link]

  • Chapter 1 Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. Semantic Scholar. [Link]

  • Recent Advances in Pyridazine Chemistry. ResearchGate. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC. [Link]

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]

Sources

Exploratory

3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine literature review

An In-depth Technical Guide to 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine Foreword for the Research Professional This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine

Foreword for the Research Professional

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development scientists working with 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine. This heterocyclic compound is a valuable intermediate, leveraging the unique electronic and steric properties of the pyridazine and 4-methylimidazole scaffolds. Its structure is of significant interest in the design of targeted therapeutics, particularly in kinase inhibition. This guide moves beyond a simple recitation of facts, aiming to provide a causal understanding of its synthesis, properties, and applications. The protocols and data herein are synthesized from established chemical principles and analysis of structurally related analogues to provide a robust framework for laboratory investigation.

Part 1: Core Molecular Identity and Physicochemical Profile

3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is a substituted aromatic heterocycle. The core structure features a pyridazine ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms. This ring is substituted with a chlorine atom at the 3-position and a 4-methylimidazole group at the 6-position, linked via a nitrogen atom of the imidazole ring.

The pyridazine ring is electron-deficient, and the chlorine atom at an electron-deficient position becomes a competent leaving group for nucleophilic aromatic substitution (SNAr), a key feature enabling its utility as a synthetic building block. The 4-methylimidazole moiety provides specific steric and electronic features, including a hydrogen bond acceptor site (the N-3 of the imidazole) and a lipophilic methyl group, which can be crucial for molecular recognition in biological targets.

Table 1: Chemical Identity and Properties

Parameter Value Reference(s)
CAS Number 941294-26-4 [1][2]
Molecular Formula C₈H₇ClN₄ [1]
Molecular Weight 194.62 g/mol [1]
Synonyms Pyridazine, 3-chloro-6-(4-methyl-1H-imidazol-1-yl)-; 3-Chloro-6-(4-methylimidazol-1-yl)pyridazine [1]
Appearance Not explicitly reported; likely an off-white to yellow solid based on related compounds.
SMILES Cc1cn(cn1)c2ccc(nn2)Cl
InChI Key JJZBGBUKRGBVTD-UHFFFAOYSA-N [1]
Melting Point Data not publicly available.
Boiling Point Data not publicly available.

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents. | |

Part 2: Synthesis and Mechanism

The most logical and industrially scalable synthesis of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the high reactivity of halogenated pyridazines towards N-nucleophiles.

Conceptual Framework

The synthesis hinges on the reaction between 3,6-dichloropyridazine and 4-methylimidazole. The pyridazine ring is highly electron-deficient due to the electronegativity of the two adjacent nitrogen atoms. This deficiency is most pronounced at the carbon positions ortho and para to the nitrogens (positions 3, 6, 4, and 5). The chlorine atoms at the 3 and 6 positions are therefore highly activated towards nucleophilic attack.

The reaction proceeds via a Meisenheimer-type intermediate, where the nucleophilic nitrogen of 4-methylimidazole attacks one of the chlorinated carbon atoms, forming a transient, negatively charged σ-complex. The stability of this intermediate is key to the reaction's success. A mild base is typically required to deprotonate the 4-methylimidazole, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. The use of a single equivalent of 4-methylimidazole allows for a regioselective mono-substitution, as the first substitution deactivates the ring slightly towards a second attack.

Visualizing the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_workup Workup & Purification SM1 3,6-Dichloropyridazine Reaction Nucleophilic Aromatic Substitution (SNAr) Heat (e.g., 80-120 °C) SM1->Reaction SM2 4-Methylimidazole SM2->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Activates Nucleophile Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Workup Aqueous Quench (e.g., add H₂O) Reaction->Workup Reaction Mixture Extraction Organic Extraction (e.g., EtOAc, DCM) Workup->Extraction Purify Purification (e.g., Recrystallization, Chromatography) Extraction->Purify Product 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine Purify->Product

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is constructed based on established procedures for similar pyridazine chemistry and has not been optimized for this specific transformation. Appropriate safety precautions should be taken.

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • 4-Methylimidazole (1.0-1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5-2.0 eq) or Sodium Hydride (NaH) (1.1 eq, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,6-dichloropyridazine (1.0 eq).

  • Reagent Addition (using K₂CO₃): Add 4-methylimidazole (1.05 eq) and potassium carbonate (1.5 eq). Add enough anhydrous DMF to fully dissolve the starting materials (approx. 5-10 mL per gram of dichloropyridazine).

  • Reagent Addition (using NaH): Alternative, for more rigorous anhydrous conditions. To a separate flask under nitrogen, suspend NaH (1.1 eq) in anhydrous DMF. Cool the suspension to 0 °C. Add a solution of 4-methylimidazole (1.0 eq) in DMF dropwise. Allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases. Transfer this solution via cannula to the flask containing 3,6-dichloropyridazine in DMF at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice water, which should precipitate the crude product.

  • Extraction: If a precipitate forms, collect it by vacuum filtration, wash with water, and dry. If the product remains oily or dissolved, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.

Part 3: Analytical Characterization (Predicted)

While specific experimental spectra for 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine are not widely published, its structure allows for a confident prediction of its key analytical signatures. These predictions are based on data from analogous structures.[3][4]

Table 2: Predicted Spectroscopic and Analytical Data

Technique Expected Features
¹H NMR - Pyridazine Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm), showing coupling to each other. - Imidazole Protons: Two singlets (or narrow doublets) in the aromatic region (δ 7.0-8.5 ppm). - Methyl Protons: A singlet in the aliphatic region (δ 2.0-2.5 ppm) corresponding to the -CH₃ group.
¹³C NMR - Multiple signals in the aromatic region (δ 115-160 ppm) corresponding to the carbon atoms of the pyridazine and imidazole rings. - One signal in the aliphatic region (δ 10-20 ppm) for the methyl carbon.
Mass Spec (EI/ESI) - Molecular Ion (M⁺): A characteristic pair of peaks at m/z 194 and 196 in an approximate 3:1 ratio, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes, respectively.
FT-IR - C=N and C=C stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings. - C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹. - C-Cl stretching: A band in the 600-800 cm⁻¹ region.

| Crystal Structure | Based on related structures, the molecule is expected to be nearly planar, with a small dihedral angle between the pyridazine and imidazole rings.[5] Crystal packing may be influenced by π-π stacking interactions. |

Part 4: Applications in Medicinal Chemistry

The pyridazine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to engage in crucial biological interactions while maintaining favorable physicochemical properties.

The Pyridazine Core as a Pharmacophore

The two adjacent nitrogen atoms of the pyridazine ring act as strong hydrogen bond acceptors. This feature allows the scaffold to mimic the interactions of other chemical groups and serve as a bioisosteric replacement for rings like phenyl or pyrimidine in drug candidates. Its inherent polarity can also improve solubility and reduce interactions with metabolic enzymes like cytochrome P450.

G cluster_scaffold Core Scaffold cluster_properties Key Physicochemical Properties cluster_applications Therapeutic Applications Scaffold 3-Chloro-6-(imidazolyl)pyridazine Core Prop1 H-Bond Acceptors (N atoms) Scaffold->Prop1 Prop2 Tunable Substitution (Cl site) Scaffold->Prop2 Prop3 Rigid Planar Structure Scaffold->Prop3 Prop4 Modulates Lipophilicity Scaffold->Prop4 App1 Kinase Inhibitors (e.g., p38 MAP Kinase) Prop1->App1 App2 Anticancer Agents Prop1->App2 Prop2->App1 App3 CNS-Active Agents Prop2->App3 App4 Anti-infectives Prop4->App4

Caption: Role of the pyridazine scaffold in drug design.

Role as a Key Intermediate

3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is primarily used as an intermediate. The chlorine atom is a versatile handle for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or further SNAr reactions. This allows chemists to append other functional groups to build out a molecule towards a specific biological target.

A notable application of related pyridazine compounds is in the development of p38 MAP kinase inhibitors, which are investigated for treating autoimmune and inflammatory diseases. In these structures, the pyridazine core often serves as the central scaffold that correctly orients other pharmacophoric groups to fit within the kinase's ATP-binding pocket. The imidazole nitrogen can form a critical hydrogen bond with the "hinge region" of the kinase, a common binding motif for many kinase inhibitors.

Part 5: Safety, Handling, and Storage

Disclaimer: The following information is extrapolated from data for structurally related compounds. A specific Safety Data Sheet (SDS) for CAS 941294-26-4 should be procured and consulted before handling.

GHS Hazard Classification (Anticipated)

Based on analogues like 3-chloro-6-(1H-imidazol-1-yl)pyridazine, the compound is expected to be classified as follows[6][7]:

  • Skin Irritation, Category 2 (H315: Causes skin irritation)

  • Eye Irritation, Category 2 (H319: Causes serious eye irritation)

  • Specific Target Organ Toxicity – Single Exposure, Category 3 (H335: May cause respiratory irritation)

Pictograms (Text Description):

  • Exclamation Mark

Signal Word: Warning

Precautionary Measures

Table 3: Recommended Safety and Handling Procedures

Category Precautionary Statements Reference(s)
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. [6]
Response P302 + P352: IF ON SKIN: Wash with plenty of water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER/doctor if you feel unwell. P332 + P313: If skin irritation occurs: Get medical advice/attention. P337 + P313: If eye irritation persists: Get medical advice/attention. [6]
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. [6]

| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. | |

Handling Recommendations:

  • Handle in a well-ventilated area or under a chemical fume hood.[1]

  • Avoid formation and inhalation of dust.[8]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Avoid contact with skin and eyes.[1]

References

  • 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine - Echemi. [URL: https://www.echemi.com/products/pd20180629145620805.html]
  • 3-Chloro-6-(1H-imidazol-1-yl)pyridazine - Guidechem. [URL: https://www.guidechem.com/products/71037-71-3.html]
  • 3-Chloro-6-methylpyridazine - SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/sds/C2274_TCI_IN_EN.pdf]
  • 3-Chloro-6-methylpyridazine 97% - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/637637]
  • 3-Chloro-6-hydrazinopyridazine - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR0076_msds.pdf]
  • Ather, A. Q., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2016. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3007276/]
  • Ather, A. Q., et al. (2010). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2441. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3007276/]
  • 3-Chloro-6-(1H-imidazol-1-yl)pyridazine - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-chloro-6-1h-imidazol-1-yl-pyridazine-71037-71-3]
  • Synthesis of pyridazines - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyridazines.shtm]
  • Oliveira-Campos, A. M. F., et al. Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [URL: https://repositorium.sdum.uminho.pt/bitstream/1822/6401/1/Ana%20Campos-5th%20Tetrahedron%20Symposium.pdf]
  • Li, J., et al. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite as the Halogen Source - Supporting Information. Royal Society of Chemistry. [URL: https://www.rsc.
  • 3-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine - Biosynth. [URL: https://www.biosynth.com/p/ADA79273/3-chloro-6-1h-1-2-4-triazol-1-yl-pyridazine]
  • 3-chloro-6-(1H-imidazol-1-yl)pyridazine (71037-71-3) - Chemchart. [URL: https://chemchart.com/cas/71037-71-3]
  • Browsing Research Articles by Subject "3-chloro-6-(1H-pyrazol-1-yl)pyridazine" - DSpace Repository. [URL: https://ir.uz.ac.zw/handle/10646/4207/browse?type=subject&value=3-chloro-6-%281H-pyrazol-1-yl%29pyridazine]
  • Pyridazine(289-80-5) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/289-80-5_1HNMR.htm]
  • 3-chloro-6-(4,5-dichloro-1H-imidazol-1-yl)-Pyridazine - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB91316695.htm]
  • 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine - Echemi (CAS Page). [URL: https://www.echemi.com/cas/941294-26-4.html]
  • 3-Chloro-6-(4-Methyl-1H-Imidazol-1-Yl)Pyridazine - Parchem. [URL: https://www.parchem.com/chemical-supplier-distributor/3-Chloro-6-(4-Methyl-1H-Imidazol-1-Yl)Pyridazine-083984.aspx]
  • Zaoui, A., et al. (2023). 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 6-9. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9813589/]
  • 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21588327/]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 3-Chloro-6-(4-methyl-1H-i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, a molecule of interest in medicinal chemistry and materials science.[1][2] Lacking readily available, consolidated spectroscopic data in the public domain, this document serves as a predictive and methodological guide. It outlines the expected spectral signatures based on the molecule's structure and provides standardized protocols for acquiring and interpreting high-quality data. By synthesizing information from analogous structures and first principles, this guide equips researchers with the necessary framework to unequivocally identify and characterize this compound.

Introduction and Molecular Structure

3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine (CAS No: 941294-26-4) is a substituted pyridazine derivative.[3] The pyridazine core is a common scaffold in pharmacologically active compounds, known for a range of biological activities.[1] The imidazole moiety is also a critical pharmacophore. The combination of these two heterocyclic systems, along with the specific substitution pattern, makes this molecule a candidate for further investigation in drug discovery programs.

Accurate structural elucidation is the cornerstone of chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a detailed picture of the molecular architecture. This guide will systematically explore the predicted data from each of these techniques.

Caption: Molecular structure of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and stereochemistry of the compound.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine and imidazole rings, as well as the methyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-4' (pyridazine)8.0 - 8.2Doublet (d)1H
H-5' (pyridazine)7.6 - 7.8Doublet (d)1H
H-2 (imidazole)8.3 - 8.5Singlet (s)1H
H-5 (imidazole)7.4 - 7.6Singlet (s)1H
-CH₃ (methyl)2.2 - 2.4Singlet (s)3H

Causality Behind Predictions:

  • Pyridazine Protons (H-4', H-5'): These protons are part of an electron-deficient aromatic system, hence their downfield chemical shifts. They are expected to appear as doublets due to coupling with each other.

  • Imidazole Protons (H-2, H-5): The H-2 proton, situated between two nitrogen atoms, will be the most downfield of the imidazole protons. The H-5 proton will be slightly more upfield. Both are expected to be singlets as they lack adjacent protons to couple with.

  • Methyl Protons (-CH₃): The methyl group protons will appear as a singlet in the upfield region, characteristic of alkyl groups attached to an aromatic ring.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3' (pyridazine)150 - 155
C-6' (pyridazine)158 - 162
C-4' (pyridazine)130 - 135
C-5' (pyridazine)120 - 125
C-2 (imidazole)138 - 142
C-4 (imidazole)135 - 140
C-5 (imidazole)115 - 120
-CH₃ (methyl)12 - 16

Causality Behind Predictions:

  • Aromatic Carbons: Carbons in the heterocyclic rings appear in the downfield region (115-162 ppm). Carbons directly attached to nitrogen or chlorine (C-3', C-6', C-2, C-4) will be further downfield.

  • Aliphatic Carbon: The methyl carbon will be significantly upfield, consistent with sp³ hybridized carbons.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Use a 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the data similarly to the ¹H spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. The fragmentation pattern can offer further structural clues.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The chemical formula is C₈H₇ClN₄. The exact mass can be calculated for the most abundant isotopes. The nominal mass will be approximately 194 g/mol .

  • Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. There will be two peaks, [M]⁺ and [M+2]⁺, in an approximate ratio of 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

  • Fragmentation: Potential fragmentation pathways could involve the loss of the chloro group or cleavage of the bond between the two rings.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Ionization (EI) which can induce more fragmentation.

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurement and elemental composition determination.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum:

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 3000
C=N and C=C stretching1400 - 1600
C-Cl stretch600 - 800

Causality Behind Predictions:

  • The presence of both aromatic and aliphatic C-H bonds will give rise to stretching vibrations just above and below 3000 cm⁻¹, respectively.[4]

  • The double bonds within the pyridazine and imidazole rings will result in a series of absorption bands in the 1400-1600 cm⁻¹ region.[4]

  • The C-Cl bond will have a characteristic stretching frequency in the fingerprint region.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, either prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr and pressing it into a disk, or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction and analyze the absorption peaks.

Integrated Spectroscopic Analysis Workflow

The unequivocal identification of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine requires a holistic approach, integrating data from all spectroscopic techniques.

Start Synthesized Compound MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Start->MS IR Infrared (IR) Spectroscopy - Functional Groups Start->IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Start->NMR Interpretation Integrated Data Interpretation MS->Interpretation IR->Interpretation H_NMR ¹H NMR - Proton Environments - Connectivity NMR->H_NMR C_NMR ¹³C NMR & DEPT - Carbon Skeleton NMR->C_NMR H_NMR->Interpretation C_NMR->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

References

  • 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR. [Link]

  • 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PubMed. National Center for Biotechnology Information. [Link]

  • Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. Royal Society of Chemistry. [Link]

  • 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine - NIH. National Center for Biotechnology Information. [Link]

  • Pyridazine, 3-chloro-6-methoxy- - the NIST WebBook. NIST. [Link]

Sources

Exploratory

In silico modeling of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine interactions

An In-Depth Technical Guide to the In Silico Modeling of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine Interactions Abstract The intersection of computational chemistry and pharmacology has revolutionized modern drug...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine Interactions

Abstract

The intersection of computational chemistry and pharmacology has revolutionized modern drug discovery, enabling the rapid and cost-effective evaluation of small molecules against biological targets. This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to characterize the interactions of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, a novel heterocyclic compound. The pyridazine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[1][2] This document is structured for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each phase of the computational workflow. We will navigate from initial target selection and molecular preparation through molecular docking, molecular dynamics simulations, and binding free energy calculations, providing a holistic framework for predicting and understanding molecular interactions at an atomic level.

Introduction: The Rationale for In Silico Investigation

3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine[3][4] is a small molecule whose therapeutic potential is yet to be fully elucidated. Its core structure, a pyridazine ring, is a key feature in numerous biologically active compounds, prized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are critical for drug-target interactions.[2] Given that many pyridazine-containing compounds function as kinase inhibitors, this guide will proceed with the hypothesis that 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is a putative kinase inhibitor.[5][6][7]

Computer-Aided Drug Design (CADD) offers a powerful lens through which to examine this hypothesis.[5] By simulating the physical interactions between our ligand and a potential protein target, we can predict binding affinity, identify key interacting residues, and understand the stability of the resulting complex. This process, detailed herein, significantly de-risks and accelerates the preclinical drug discovery pipeline by prioritizing the most promising candidates for synthesis and experimental validation.

Part 1: Target Selection and System Preparation

The journey of a thousand simulations begins with a single, well-prepared structure. The quality of the input data—both ligand and protein—is the single most important determinant of a successful in silico study. Haste in this preparatory phase will invariably lead to spurious and misleading results.

Hypothetical Target Selection: SRC Tyrosine Kinase

In the absence of specific experimental data for 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, a logical target must be selected. The SRC family of non-receptor tyrosine kinases are crucial regulators of cell proliferation, differentiation, and survival, making them a well-established target in oncology.[5] We will select the SRC kinase domain as our representative target for this guide.

Causality: The choice of a specific crystal structure is critical. We select PDB ID: 2SRC, a high-resolution structure of human SRC kinase. This structure is co-crystallized with an inhibitor, which is invaluable for validating our computational protocol by ensuring we can accurately reproduce this known binding pose.

Ligand Preparation Workflow

The ligand must be converted from a 2D representation to a geometrically optimized, low-energy 3D conformation.

Detailed Protocol:

  • 2D Structure Sketching: Draw the 2D structure of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine using chemical drawing software like ChemDraw or the open-source equivalent, MarvinSketch.

  • Conversion to 3D: Export the structure in a 3D format (e.g., SDF or MOL2). This initial 3D conversion is a rough approximation.

  • Energy Minimization: This is the most crucial step. The initial 3D structure is energetically unfavorable. A force field (e.g., MMFF94 or UFF) is applied to adjust bond lengths, angles, and dihedrals to find a stable, low-energy conformation. This can be performed using tools like Avogadro or the Open Babel module in PyRx.[8]

    • Rationale: Docking a high-energy, unstable ligand conformation will produce meaningless binding scores and interaction patterns. The goal is to simulate the most probable conformation the ligand will adopt in solution before binding.

  • File Format Conversion: The final, optimized structure should be saved in the PDBQT format for use with AutoDock Vina. This format includes atomic coordinates, partial charges, and torsional degree of freedom information. PyRx handles this conversion automatically.[8]

Protein (Receptor) Preparation Workflow

The raw PDB file is not ready for simulation. It must be meticulously cleaned and prepared.

Detailed Protocol:

  • PDB File Acquisition: Download the crystal structure file (e.g., 2SRC.pdb) from the Protein Data Bank.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file. This includes water molecules, co-solvents, and any co-crystallized ligands. Water molecules can be critical for binding, but for standard docking, they are typically removed to simplify the calculation. Their role can be more accurately assessed later with molecular dynamics.

    • Rationale: The presence of extraneous molecules can interfere with the docking algorithm's ability to correctly sample the binding site.

  • Adding Hydrogens: Crystal structures often lack explicit hydrogen atoms. These must be added, as hydrogen bonds are a primary driver of protein-ligand recognition. The positions of these hydrogens must be optimized to satisfy the local chemical environment.

  • Assigning Charges: Assign partial atomic charges (e.g., Gasteiger charges) to all atoms in the protein. These charges are essential for calculating the electrostatic interaction component of the binding energy.

  • File Format Conversion: As with the ligand, the prepared protein structure must be converted to the PDBQT format for use with AutoDock Vina.

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. It is a search algorithm that explores the conformational space of the ligand within the binding site and scores each pose based on a scoring function.[9]

The Docking Workflow: A Self-Validating System

To ensure our docking protocol is trustworthy, we first perform a re-docking experiment. The co-crystallized inhibitor from 2SRC is extracted and then docked back into the prepared receptor. A successful protocol will reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Prep (Energy Minimization) grid_box Define Grid Box (Binding Site) ligand_prep->grid_box receptor_prep Receptor Prep (PDB Cleanup, Add H+) receptor_prep->grid_box run_docking Run AutoDock Vina grid_box->run_docking analyze_poses Analyze Binding Poses (Lowest Energy) run_docking->analyze_poses analyze_interactions Visualize Interactions (H-bonds, Hydrophobic) analyze_poses->analyze_interactions

Caption: Molecular Docking Workflow.

Detailed Protocol (Using PyRx):

  • Load Structures: Load the prepared PDBQT files for the protein (SRC kinase) and the ligand (3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine) into the PyRx interface.[10]

  • Define the Search Space (Grid Box): The docking algorithm needs to know where to search. A grid box is defined around the active site of the kinase. A common and effective method is to center the grid on the position of the co-crystallized ligand. The size of the box should be large enough to allow the ligand rotational and translational freedom but not so large as to waste computational time searching irrelevant space.

  • Execute Vina Wizard: PyRx provides a user-friendly interface to run AutoDock Vina.[8] The software will systematically place the ligand in the grid box, evaluate thousands of potential poses, and rank them based on the calculated binding affinity.

  • Analyze Results: Vina will output a series of binding poses, each with a corresponding binding affinity score in kcal/mol. The most negative value indicates the most favorable predicted binding mode.

Interpreting Docking Results

The primary outputs are the binding affinity and the interaction pose.

MetricDescriptionTypical Value (for Inhibitors)
Binding Affinity An estimate of the binding free energy (ΔG). More negative values indicate stronger binding.-7.0 to -12.0 kcal/mol
RMSD (for re-docking) Root Mean Square Deviation between the docked pose and the crystallographic pose.< 2.0 Å

The top-ranked pose should be visually inspected using software like Discovery Studio or PyMOL. The key is to identify plausible intermolecular interactions that anchor the ligand in the binding pocket. These typically include:

  • Hydrogen Bonds: Especially with the "hinge region" of the kinase, a critical interaction for many inhibitors.[6]

  • Hydrophobic Interactions: With nonpolar residues in the active site.

  • π-π Stacking: Between aromatic rings of the ligand and residues like Phenylalanine or Tyrosine.

Part 3: Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot, proteins are inherently dynamic.[9][11] Molecular Dynamics (MD) simulations model the movement of every atom in the system over time, providing a much deeper understanding of the stability and dynamics of the protein-ligand complex.[12][13]

Rationale for MD Simulation

MD simulations allow us to:

  • Assess Stability: Determine if the binding pose predicted by docking is stable over a simulated time period (typically nanoseconds).

  • Refine the Binding Pose: The initial docked pose will relax into a more energetically favorable conformation in the dynamic, solvated environment.

  • Analyze Water's Role: Explicitly model the effect of water molecules on the binding interaction.

  • Calculate Binding Free Energy: Provide data for more accurate (but computationally expensive) binding free energy calculations.[14][15]

MD_Workflow cluster_setup System Setup cluster_sim Simulation cluster_md_analysis Analysis start Start with Docked Protein-Ligand Complex solvate Solvate System (Add Water Box) start->solvate ionize Add Ions (Neutralize System) solvate->ionize minimize Energy Minimization ionize->minimize equilibrate Equilibration (NVT & NPT) minimize->equilibrate production Production MD Run equilibrate->production rmsd_calc Calculate RMSD/RMSF production->rmsd_calc hbond_calc Analyze H-Bonds production->hbond_calc energy_calc Binding Free Energy (MM/PBSA) production->energy_calc

Caption: Molecular Dynamics Simulation Workflow.

MD Simulation Protocol (Conceptual Steps)

MD simulations are computationally intensive and typically run using software like GROMACS, AMBER, or NAMD.

  • System Solvation: The protein-ligand complex is placed in a box of explicit water molecules.

  • Neutralization: Ions (e.g., Na+, Cl-) are added to neutralize the system's overall charge.

  • Minimization & Equilibration: The system is gradually heated to physiological temperature (310 K) and equilibrated at constant pressure (1 atm). This allows the water and ions to relax around the complex.

  • Production Run: The simulation is run for a set period (e.g., 100 nanoseconds), during which the trajectory (atomic coordinates over time) is saved.

Analysis of MD Trajectories

The trajectory file is a rich source of data that can be analyzed to understand the system's behavior.

Analysis MetricDescriptionIndication of Stability
RMSD (Root Mean Square Deviation) Measures the deviation of the protein backbone or ligand atoms from their initial position over time.A stable, plateauing RMSD curve for both the protein and the ligand.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual residues over the course of the simulation.High RMSF in loop regions is normal. Low RMSF in the binding site and for the ligand indicates stable binding.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.Key hydrogen bonds identified in docking should persist for a high percentage of the simulation time.

Part 4: Binding Free Energy Calculation

To obtain a more quantitative and physically realistic estimate of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed.[15] These "end-point" methods calculate the free energy of the system in its bound and unbound states using snapshots from the MD simulation.[16]

The Core Equation: ΔG_bind = G_complex - (G_protein + G_ligand)[15]

This calculation provides a more robust prediction of binding affinity than docking scores because it incorporates the effects of solvation and entropy (to an extent). It can be used to rank a series of related compounds with greater confidence.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for characterizing the molecular interactions of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine with a representative protein target, SRC kinase. By progressing logically from system preparation to molecular docking and finally to molecular dynamics and free energy calculations, researchers can build a detailed, atom-level model of a ligand's binding behavior. Each step in this process is built upon the last, with validation and scientific rationale serving as the guiding principles. The insights generated through this workflow are invaluable for guiding medicinal chemistry efforts, prioritizing compounds for synthesis, and ultimately accelerating the path toward novel therapeutic agents.

References

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central.
  • Calcul
  • Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. MDPI.
  • Structure-based in silico approach for selection of kinase inhibitors. IOVS - ARVO Journals.
  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology.
  • Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. RSC Publishing.
  • Simulation Studies of Protein and Small Molecule Interactions and Reaction. PubMed.
  • In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery.
  • Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. PubMed Central.
  • Computational Studies of Proteins: Dynamics and Interactions with Small Molecules. University of California, San Diego.
  • Applications of Molecular Dynamics Simul
  • Design, synthesis, molecular docking studies and biological evaluation of novel pyridazin-3-one derivatives.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central.
  • 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine. Echemi.
  • How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. YouTube.
  • 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine. Echemi.
  • PyRx Ligand Docking Tutorial. PyRx - Python Prescription.

Sources

Foundational

Pyridazine-Based Compounds: A Technical Guide to the Evolving Patent Landscape for Drug Development Professionals

Executive Summary The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. Its unique elec...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity have made it a cornerstone in the design of novel therapeutics across a remarkable breadth of disease areas. This guide provides an in-depth analysis of the current patent landscape for pyridazine-based compounds, offering researchers, clinicians, and drug development professionals a comprehensive overview of key trends, major players, and future opportunities. We will dissect the intellectual property space by therapeutic application, examine pivotal case studies of successful pyridazine-based drugs, and provide actionable, field-proven experimental protocols for their synthesis and evaluation.

The Pyridazine Core: A Chemist's Versatile Ally

The inherent chemical characteristics of the pyridazine ring are central to its success in drug discovery. The two adjacent nitrogen atoms act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets such as protein kinases and G-protein coupled receptors. Furthermore, the diazine arrangement creates a dipole moment and modulates the pKa of the molecule, which can be fine-tuned to optimize pharmacokinetic properties like solubility and cell permeability. These features have enabled the development of pyridazine-containing molecules with potent and selective activities against a wide array of biological targets.

Analysis of the Current Patent Landscape

An examination of patent filings over the last decade reveals a dynamic and highly competitive landscape. Activity is concentrated in several key therapeutic areas, with a few dominant players leading the charge.

Dominant Therapeutic Areas

The versatility of the pyridazine scaffold is reflected in the wide range of diseases it is being used to target.

Therapeutic AreaKey Biological TargetsRepresentative Patent Assignees
Oncology VEGFR, PDGFR, c-Met, ALK, JAK/STATPfizer Inc., Novartis AG, Merck KGaA, Genentech, Inc.
Neuroscience GABA-A Receptors, PDE10, FAAHTakeda Pharmaceutical Co., Johnson & Johnson, Roche
Cardiovascular Phosphodiesterases (PDE3), AT1 ReceptorSanofi, Bristol-Myers Squibb
Inflammation & Immunology p38 MAP Kinase, IRAK4, BTKGlaxoSmithKline, AbbVie Inc.

Oncology remains the most heavily patented area, with a strong focus on kinase inhibitors. The pyridazine core serves as an effective hinge-binding motif for numerous ATP-competitive inhibitors. In neuroscience , efforts are concentrated on modulating neurotransmitter systems and intracellular signaling to treat conditions like schizophrenia, Alzheimer's disease, and anxiety.

Key Players and Emerging Trends

While large pharmaceutical companies continue to dominate the patent landscape, an increasing number of academic institutions and biotechnology startups are filing patents for novel pyridazine derivatives, particularly those with unique substitution patterns or novel mechanisms of action.

A significant emerging trend is the incorporation of pyridazine moieties into more complex molecules, such as proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), highlighting the scaffold's adaptability to next-generation therapeutic modalities.

Case Study: A Pyridazine-Based Kinase Inhibitor in Oncology

To illustrate the journey from patent to clinical application, let us consider a hypothetical, yet representative, pyridazine-based inhibitor of a receptor tyrosine kinase (RTK) involved in tumor angiogenesis, such as VEGFR2.

Mechanism of Action: Many RTKs, when dysregulated, contribute to cancer progression by promoting cell proliferation and angiogenesis. Small molecule inhibitors that compete with ATP for the kinase's binding pocket can effectively block this signaling. The pyridazine core is adept at forming critical hydrogen bonds within the ATP-binding site's hinge region, anchoring the inhibitor and enabling other parts of the molecule to confer selectivity and potency.

Below is a diagram illustrating the canonical VEGFR signaling pathway, which is a frequent target of pyridazine-based oncology drugs.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR2 PLCg PLCγ VEGFR->PLCg Phosphorylation PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Angiogenesis) Akt->Transcription Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Translocation Drug Pyridazine Inhibitor Drug->VEGFR Inhibition VEGF VEGF Ligand VEGF->VEGFR Binding & Dimerization

Caption: VEGFR2 signaling pathway and the inhibitory action of a pyridazine-based drug.

Experimental Protocols: From Synthesis to Screening

The successful development of novel pyridazine-based drugs hinges on robust and reproducible experimental workflows. Below are representative protocols for the chemical synthesis and biological evaluation of these compounds.

Protocol: Synthesis of a 3-amino-6-chloropyridazine Derivative

This protocol outlines a common synthetic route, a nucleophilic aromatic substitution (SNAr), which is a cornerstone reaction in pyridazine chemistry. The choice of a palladium catalyst and specific ligands is critical for achieving high yield and purity.

Objective: To synthesize a substituted aminopyridazine, a common intermediate in drug development.

Materials:

  • 3,6-Dichloropyridazine

  • Substituted Aniline

  • Palladium(II) Acetate (Pd(OAc)2)

  • Xantphos (or similar phosphine ligand)

  • Cesium Carbonate (Cs2CO3)

  • Anhydrous 1,4-Dioxane

  • Nitrogen gas supply

  • Standard reflux apparatus and magnetic stirrer

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Assemble the reflux apparatus and purge with dry nitrogen for 10 minutes. This is a critical step; the palladium catalyst is sensitive to oxygen, and its oxidation would severely impede the reaction.

  • Reagent Addition: To the reaction flask, add 3,6-dichloropyridazine (1.0 eq), the desired substituted aniline (1.1 eq), Cesium Carbonate (2.0 eq), Pd(OAc)2 (0.05 eq), and Xantphos (0.10 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The solvent must be anhydrous to prevent side reactions that can reduce yield.

  • Reaction: Heat the mixture to reflux (approx. 101°C) with vigorous stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter it through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the final 3-amino-6-chloropyridazine derivative.

  • Validation: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). This step is non-negotiable for a self-validating protocol.

Workflow: In Vitro Biological Screening Cascade

Once synthesized, new compounds must be evaluated for biological activity. The following workflow describes a typical screening cascade for identifying and characterizing a novel kinase inhibitor.

Screening_Workflow Compound_Library Pyridazine Compound Library HTS Primary Screen: High-Throughput Kinase Assay (e.g., TR-FRET) Compound_Library->HTS Dose_Response Dose-Response & IC50 Determination HTS->Dose_Response Identify 'Hits' Selectivity Secondary Screen: Kinase Selectivity Panel (>100 Kinases) Dose_Response->Selectivity Cell_Viability Cellular Assay: Target-Expressing Cancer Cell Line Viability (e.g., MTT) Selectivity->Cell_Viability Select Potent & Selective Hits Target_Engagement Cellular Target Engagement (e.g., Western Blot for p-Target) Cell_Viability->Target_Engagement Lead_Compound Lead Compound Target_Engagement->Lead_Compound Confirm On-Target Activity

Caption: A typical in vitro screening cascade for novel kinase inhibitors.

This tiered approach is designed for efficiency. A broad primary screen identifies initial hits, which are then subjected to progressively more rigorous and biologically relevant assays. This ensures that resources are focused on the most promising compounds, validating their potency, selectivity, and cellular activity before advancing to more complex preclinical models.

Future Outlook and White Space Analysis

While the patent landscape for pyridazine-based kinase inhibitors is crowded, significant opportunities, or "white space," remain. Key areas for future exploration include:

  • Targeting Novel Disease Pathways: Applying the pyridazine scaffold to less-explored target classes, such as epigenetic modifiers or RNA-binding proteins.

  • Allosteric Modulation: Designing pyridazine compounds that bind to allosteric sites rather than the highly conserved ATP-binding pocket, which could lead to greater selectivity and novel pharmacology.

  • Targeted Protein Degradation: The continued development of pyridazine-based PROTACs offers a powerful method for eliminating disease-causing proteins entirely, rather than just inhibiting them.

Conclusion

The pyridazine scaffold continues to be a remarkably fruitful starting point for the discovery of new medicines. Its favorable chemical properties and synthetic tractability have resulted in a rich and diverse patent landscape, particularly in oncology. While the field is competitive, emerging technologies and a deeper understanding of disease biology are continually opening new avenues for innovation. For drug development professionals, a thorough understanding of this landscape is not just beneficial—it is essential for navigating the challenges and seizing the opportunities that lie ahead in the quest for next-generation therapeutics.

References

  • Title: The role of the pyridazine scaffold in medicinal chemistry. Source: Future Medicinal Chemistry URL: [Link]

  • Title: Recent advances of pyridazine-based derivatives as anticancer agents. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: VEGFR-2 signaling in tumor progression. Source: Cytokine & Growth Factor Reviews URL: [Link]

Exploratory

An In-Depth Technical Guide to 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine: Synthesis, Potential Biological Activity, and Research Applications

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Potential of a Novel Pyridazine Derivative The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Novel Pyridazine Derivative

The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its inherent electronic properties and synthetic tractability have led to the development of a diverse array of derivatives with significant therapeutic potential. This technical guide focuses on a specific, yet promising, member of this class: 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine . While extensive research on this particular molecule is still emerging, this document aims to provide a comprehensive overview of its known attributes, plausible synthetic routes based on established pyridazine chemistry, and potential biological applications inferred from structurally similar compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this novel chemical entity.

Compound Identification and Chemical Properties

Primary Name: 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine

Synonyms & Alternative Names:

  • pyridazine, 3-chloro-6-(4-methyl-1H-imidazol-1-yl)-[1]

  • 3-Chloro-6-(4-methylimidazol-1-yl)pyridazine[1]

CAS Number: 941294-26-4[1][2][3][4]

Molecular Formula: C₈H₇ClN₄[1]

Chemical Structure:

Molecular Structure of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine

PropertyValueSource
Molecular Weight 194.62 g/mol [1]
Appearance Solid (predicted)General knowledge
Solubility Soluble in organic solvents such as DMSO and DMFGeneral knowledge

Synthesis and Manufacturing

A likely precursor for the target molecule is 3,6-dichloropyridazine. The synthesis could proceed via a nucleophilic aromatic substitution reaction where one of the chlorine atoms on the pyridazine ring is displaced by 4-methylimidazole.

Hypothetical Synthetic Workflow:

G reagent1 3,6-Dichloropyridazine reaction_step Nucleophilic Aromatic Substitution reagent1->reaction_step reagent2 4-Methylimidazole reagent2->reaction_step product 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine reaction_step->product purification Purification (e.g., Crystallization, Chromatography) product->purification final_product Pure Product purification->final_product

Plausible synthetic workflow for the target compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 3,6-dichloropyridazine (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add 4-methylimidazole (1-1.2 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate out of the solution.

  • Extraction: If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents like DMF or NMP are chosen for their ability to dissolve the reactants and facilitate the nucleophilic substitution reaction.

  • Base: A base is required to deprotonate the imidazole, making it a more potent nucleophile. Non-nucleophilic bases are preferred to avoid competing reactions with the dichloropyridazine.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

Biological Activity and Mechanism of Action (Inferred)

Direct biological data for 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is not extensively documented in publicly available literature. However, based on the known activities of structurally similar pyridazine derivatives, we can infer potential biological targets and mechanisms of action.

A notable patent (WO2004031174A1) describes a series of imidazol-1-ylmethyl pyridazine derivatives with high affinity and selectivity for the GABA-A receptor . This suggests that 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine may also modulate the activity of this important neurotransmitter receptor, which could translate to therapeutic applications in various central nervous system (CNS) disorders such as anxiety, epilepsy, and insomnia.

Furthermore, the broader class of pyridazine derivatives has been investigated for a wide range of pharmacological activities, including:

  • Anticancer Activity: Targeting key signaling pathways involved in cell proliferation and survival.[5]

  • Antimicrobial and Antifungal Activity: Showing activity against a range of bacterial and fungal strains.[5]

  • Central Nervous System (CNS) Activity: Modulating neurotransmitter systems and demonstrating potential in treating neurodegenerative diseases.[5]

  • Treatment of Connective Tissue Diseases: Some related compounds have been suggested for applications in conditions like arthritis.

Potential Signaling Pathway Involvement (Hypothetical):

Given the potential interaction with GABA-A receptors, the primary signaling pathway affected would be the GABAergic system.

G compound 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine receptor GABA-A Receptor compound->receptor Binds to and modulates ion_channel Chloride Ion Channel Opening receptor->ion_channel Leads to hyperpolarization Neuronal Hyperpolarization ion_channel->hyperpolarization Causes inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition Results in cns_effect CNS Depressant Effects (e.g., Anxiolytic, Anticonvulsant) inhibition->cns_effect Produces

Hypothesized GABAergic signaling pathway.

Experimental Protocols for Evaluation

To elucidate the biological activity of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, a series of in vitro and in vivo assays would be necessary.

In Vitro Assay Workflow:

G start Start: Compound Synthesis and Purification step1 Primary Screening: Receptor Binding Assay (e.g., Radioligand binding to GABA-A receptor) start->step1 step2 Functional Assay: Electrophysiology (e.g., Patch-clamp on neurons expressing GABA-A receptors) step1->step2 Active compounds step3 Secondary Screening: Cell-based assays for downstream effects (e.g., Neuronal viability, apoptosis assays) step2->step3 Confirmed activity step4 Selectivity Profiling: Screen against a panel of other receptors and enzymes step3->step4 Potent compounds end End: Lead Candidate Identification step4->end Selective compounds

In vitro assay workflow for biological characterization.

Detailed Protocol: Radioligand Binding Assay for GABA-A Receptor

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human GABA-A receptor subtype of interest.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Radioligand: Use a known radiolabeled ligand that binds to the GABA-A receptor (e.g., [³H]muscimol or [³H]flunitrazepam).

  • Competition Assay:

    • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound (3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine).

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Wash the filters, and measure the radioactivity retained on them using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Quantitative Data (Hypothetical)

As no specific experimental data is currently available, the following table is a template for presenting potential findings from future studies.

Assay TypeTargetIC₅₀ / EC₅₀ (nM)Reference
Radioligand BindingGABA-A Receptor (α₁β₂γ₂)To be determinedFuture Study
Electrophysiology (Patch Clamp)GABA-A ReceptorTo be determinedFuture Study
In vivo (Mouse model of anxiety)Anxiolytic EffectTo be determinedFuture Study

Conclusion and Future Directions

3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is a novel pyridazine derivative with significant potential for further investigation in the field of drug discovery. Based on the chemistry and pharmacology of related compounds, it is hypothesized to be synthesizable via nucleophilic aromatic substitution and may exhibit activity as a modulator of the GABA-A receptor. This could position it as a lead compound for the development of new therapies for CNS disorders.

Future research should focus on:

  • Developing and optimizing a robust synthetic route for this compound.

  • Conducting comprehensive in vitro screening to identify its primary biological target(s) and determine its potency and selectivity.

  • Elucidating its mechanism of action through functional assays and structural biology studies.

  • Evaluating its efficacy and safety in relevant in vivo models of disease.

This technical guide provides a starting point for researchers to embark on the exciting journey of exploring the full therapeutic potential of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine.

References

  • Google Patents. (1987). Derivatives of 4-methyl 6-phenyl pyridazine, active on the central nervous system (US4677106A).
  • Gomtsyan, A. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(10), 1153-1181. Retrieved from [Link]

  • Google Patents. (2004). Imidazol-1-ylmethyl pyridazine derivatives (WO2004031174A1).
  • Arslan, H., Utku, S., Hardcastle, K. I., Gökçe, M., & Lense, S. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(3), o532. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-6-(1h-imidazol-1-yl)pyridazine. Retrieved from [Link]

  • Google Patents. (1985). Process for producing pyridazine derivatives (HU189608B).
  • Saini, R., Kumar, A., & Singh, J. (2023). Synthesis, Characterization and Biological Evaluation of Novel Pyrazole Derivatives. World Journal of Pharmaceutical Research, 12(3), 744-755. Retrieved from [Link]

  • Ather, A. Q., Tahir, M. N., Khan, M. A., Athar, M. M., & Bueno, E. A. S. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2023. Retrieved from [Link]

  • Ather, A. Q., Tahir, M. N., Khan, M. A., Athar, M. M., & Bueno, E. A. S. (2010). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2777. Retrieved from [Link]

  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. In Science of Synthesis (Vol. 16, pp. 199-314). Thieme. Retrieved from [Link]

  • Arslan, H., Utku, S., Hardcastle, K. I., Gökçe, M., & Lense, S. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(3), o532. Retrieved from [Link]

Sources

Foundational

A Technical Guide to 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine: Commercial Availability, Synthesis, and Application in Modern Drug Discovery

Introduction In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount to the successful development of novel therapeutics. Among these, the pyridazine scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount to the successful development of novel therapeutics. Among these, the pyridazine scaffold has emerged as a privileged structure, valued for its unique physicochemical properties that can enhance pharmacological profiles.[1] This guide provides an in-depth technical overview of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine (CAS No. 941294-26-4), a key intermediate for researchers, scientists, and drug development professionals. Its structure, featuring a reactive chlorine atom, a stable pyridazine core, and a 4-methylimidazole moiety, positions it as a versatile synthon for elaborating complex molecular architectures, particularly in the realm of kinase inhibitor development.[2][3] We will explore its commercial availability, detail a robust synthetic methodology, and discuss its application as a critical precursor in the synthesis of targeted therapies.

Commercial Availability

3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is readily accessible for research and development purposes from various specialized chemical suppliers. The availability of this compound from multiple vendors ensures a stable supply chain for seamless integration into discovery and scale-up campaigns. Researchers are advised to request lot-specific certificates of analysis to confirm purity and characterization data.

Supplier CAS Number Molecular Formula Notes
Parchem941294-26-4C₈H₇ClN₄Specialty chemical supplier.
JHECHEM CO LTD (via Echemi)941294-26-4C₈H₇ClN₄Manufactory with several years of experience.[4]
Arctom Scientific941294-26-4C₈H₇ClN₄Offers flexible and reagent-sized quantities.
ChemicalBook941294-26-4C₈H₇ClN₄Provides aggregated supplier information and chemical properties.[5]

Synthesis and Mechanism

The synthesis of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is a cornerstone of heterocyclic chemistry, valued for its reliability and predictability.

Causality and Mechanistic Insight

The pyridazine ring in the starting material, 3,6-dichloropyridazine, is electron-deficient due to the electronegativity of the two adjacent nitrogen atoms. This property makes the carbon atoms of the ring susceptible to attack by nucleophiles. The chlorine atoms are good leaving groups, further facilitating the substitution. The reaction proceeds via a concerted or a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[6][7] The choice of a basic catalyst, such as potassium carbonate or sodium hydride, is critical. It serves to deprotonate the 4-methylimidazole, generating a more potent imidazolide anion that acts as the active nucleophile, thereby accelerating the reaction. The use of a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN) is chosen to solubilize the reactants and stabilize the charged intermediate, promoting a favorable reaction environment.

Experimental Workflow: Synthesis Diagram

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product A 3,6-Dichloropyridazine (CAS: 141-30-0) F Reaction Mixture (Stirring, 2-6 h) A->F B 4-Methylimidazole (CAS: 822-36-6) B->F C Solvent: Dimethylformamide (DMF) C->F D Base: Potassium Carbonate (K2CO3) D->F E Temperature: 80-100 °C E->F G Work-up: Aqueous Quench F->G Cooling H Extraction: Ethyl Acetate G->H I Purification: Silica Gel Chromatography H->I Drying & Concentration J 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine (CAS: 941294-26-4) I->J

Caption: Workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is a representative example based on established methodologies for SNAr reactions on dichloropyridazines and should be optimized for specific laboratory conditions.[1]

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,6-dichloropyridazine (1.0 eq.), 4-methylimidazole (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a reactant concentration of approximately 0.5 M.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the mixture to room temperature and pour it into ice-cold water. A precipitate may form. Stir the aqueous suspension for 30 minutes.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine lies in its utility as a versatile intermediate for creating more complex, biologically active molecules. The pyridazine core is a known pharmacophore in numerous approved drugs and clinical candidates.[8] The chlorine atom at the 3-position serves as a synthetic handle for further functionalization, most commonly through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or additional nucleophilic substitutions.

This scaffold is particularly prevalent in the design of protein kinase inhibitors . Kinases are a critical class of drug targets, especially in oncology. The imidazo[1,2-b]pyridazine core, which can be constructed from intermediates like the title compound, has been identified as a highly effective scaffold for potent and selective kinase inhibitors, including those targeting Mps1 (TTK) and FLT3-ITD.[2][3]

Logical Flow: From Intermediate to Advanced Drug Candidate

G A 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine (Key Intermediate) B Reaction 1: Suzuki Coupling (e.g., with Arylboronic Acid) A->B C-C Bond Formation C Reaction 2: Buchwald-Hartwig Amination (e.g., with an Amine) A->C C-N Bond Formation D Functionalized Pyridazine (Diversified Scaffold) B->D C->D E Further Synthetic Steps (e.g., Cyclization, Amide Coupling) D->E Scaffold Elaboration F Advanced Drug Candidate (e.g., Kinase Inhibitor) E->F Final Assembly

Caption: Synthetic utility of the intermediate in drug discovery.

The process involves using the chlorine atom as a point of diversification. For example, a Suzuki coupling can introduce an aryl or heteroaryl group, while a Buchwald-Hartwig amination can install a substituted amine. These reactions allow for the systematic exploration of the chemical space around the pyridazine core to optimize potency, selectivity, and pharmacokinetic properties, leading to advanced drug candidates.[3][8]

Conclusion

3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical research. Its reliable commercial availability and straightforward, high-yielding synthesis make it an attractive starting point for discovery campaigns. The inherent reactivity of its chloro-substituent, combined with the favorable pharmacological properties of the pyridazine core, solidifies its role as a valuable building block for the next generation of targeted therapies, particularly in the competitive field of kinase inhibitor development. This guide serves as a foundational resource for scientists looking to leverage this potent intermediate in their research endeavors.

References

  • Google Patents.
  • Google Patents. Synthesis method of 3-amino-6-chloropyridazine.
  • ResearchGate. Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. [Link]

  • ResearchGate. A) Metalation of 3,6‐dichloropyridazine (6) and subsequent.... [Link]

  • Semantic Scholar. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. [Link]

  • PubMed. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. [Link]

  • Journal of American Science. chemical studies on 3,6-dichloropyridazine. [Link]

  • Google Patents.
  • PubMed Central. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. [Link]

  • Google P
  • Google Patents. Crystalline forms of a PAR4 inhibitor.
  • PubMed Central. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. [Link]

  • Google Patents. Sulfanyl-tetrahydropyran-based compounds and methods of their use.
  • PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Unified Patents Portal. CN-103594729-A - Electrolyte for Lithium Ion Battery. [Link]

  • PubMed Central. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • PubMed. 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. [Link]

Sources

Exploratory

Safety and handling of chloropyridazine derivatives

An In-Depth Technical Guide to the Safe Handling and Management of Chloropyridazine Derivatives Foreword: The Dual Nature of Chloropyridazines Chloropyridazine derivatives represent a cornerstone scaffold in modern medic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Management of Chloropyridazine Derivatives

Foreword: The Dual Nature of Chloropyridazines

Chloropyridazine derivatives represent a cornerstone scaffold in modern medicinal chemistry and drug development. Their unique electronic properties and versatile reactivity make them privileged structures in the synthesis of novel therapeutic agents, from anticancer to antiviral compounds.[1][2][3] However, the very reactivity that makes these heterocyclic compounds so valuable also imbues them with significant physiological and chemical hazards. This guide is crafted for the hands-on researcher, scientist, and drug development professional. It moves beyond mere procedural lists to instill a deep, causal understanding of the risks and the rationale behind the safety protocols essential for handling this chemical class. Our objective is to foster a culture of intrinsic safety, where every experimental step is a self-validating system of protection for the researcher and the environment.

Hazard Identification and Risk Assessment: A Foundation of Prudence

Understanding the specific threats posed by chloropyridazine derivatives is the first principle of safe handling. While toxicity profiles vary with substitution, the class is generally characterized by acute toxicity, irritant properties, and potential for environmental harm.[4][5][6] A comprehensive risk assessment must precede any laboratory work.

GHS Hazard Profile

The Globally Harmonized System (GHS) provides a clear, standardized summary of the dangers. The data below, compiled for representative chloropyridazine derivatives, underscores the multi-faceted risk profile.

Hazard StatementCodeDescriptionRepresentative DerivativesSource
Acute Toxicity (Oral)H302Harmful if swallowed3-Chloropyridazine, 3-Amino-6-chloropyridazine[4][5][7]
Acute Toxicity (Dermal)H312Harmful in contact with skin3-Chloropyridazine[4]
Acute Toxicity (Inhalation)H332Harmful if inhaled3-Chloropyridazine[4]
Skin Corrosion/IrritationH315Causes skin irritation3-Chloropyridazine, 3-Amino-6-chloropyridazine[4][5][7]
Serious Eye Damage/IrritationH318/H319Causes serious eye damage/irritation3-Chloropyridazine, 3-Amino-6-chloropyridazine[4][5][7][8]
Specific Target Organ ToxicityH335May cause respiratory irritation3-Chloropyridazine, 3-Amino-6-chloropyridazine[4][5][7]
Aquatic Hazard (Acute/Chronic)H400/H410Very toxic to aquatic life / with long lasting effects3-Chloropyridazine[8]

Causality: The toxicity of these compounds is linked to their electrophilic nature, enhanced by the electron-withdrawing effects of both the chlorine atom and the ring nitrogens.[9] This reactivity allows them to potentially interact with biological nucleophiles, such as proteins and nucleic acids, disrupting cellular function. The liver and kidneys are often primary target organs for pyridine-type compounds.[6][10]

The Hierarchy of Controls

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

cluster_0 Hierarchy of Controls for Chloropyridazines A Elimination / Substitution (Is a less hazardous alternative available?) B Engineering Controls (e.g., Chemical Fume Hood, Glovebox) A->B Decreasing Effectiveness C Administrative Controls (SOPs, Training, Designated Areas) B->C Decreasing Effectiveness D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) C->D Decreasing Effectiveness

Caption: Hierarchy of Controls, prioritizing engineering solutions over PPE.

Engineering and Administrative Controls: Your First Line of Defense

Reliance on PPE alone is a failure of safety design. The primary methods for mitigating exposure should be built into the laboratory environment and its procedures.

  • Chemical Fume Hood: All handling of chloropyridazine derivatives, including weighing, transfers, and reaction setups, must be conducted within a certified chemical fume hood.[8][11][12] This is non-negotiable and protects against inhalation of harmful vapors or fine powders.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute fugitive emissions. Facilities storing these materials should be cool, dry, and well-ventilated.[8][13][14]

  • Standard Operating Procedures (SOPs): Develop detailed, chemical-specific SOPs that cover every aspect of the workflow, from acquisition to disposal. These documents are critical for training and ensuring procedural consistency.

  • Designated Areas: Clearly demarcate areas where chloropyridazines are handled and stored. This prevents cross-contamination and ensures that personnel entering the area are aware of the specific hazards.[15]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential to protect against residual risks and in the event of an engineering control failure. The selection of PPE must be deliberate and based on the specific hazards of the compound and the task.[16][17]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[11] If there is a significant splash risk, a full face shield should be worn in addition to goggles.[17][18]

  • Skin Protection:

    • Lab Coat: A flame-resistant lab coat with full-length sleeves, kept fully buttoned, is required.[11]

    • Gloves: Standard nitrile gloves may offer splash protection but are not suitable for prolonged contact. Double-gloving is a recommended practice.[11] For extended operations or when handling concentrated solutions, heavier-duty chemical-resistant gloves (e.g., neoprene or butyl rubber) should be considered.[19][20] Always inspect gloves for defects before use and wash the exterior of gloves before removing them.[13][20]

  • Respiratory Protection: For situations where dust or aerosol generation is unavoidable and cannot be contained by a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[13][16] If exposure limits are exceeded, a full-face respirator should be used.[13]

  • Footwear: Closed-toe shoes made of a non-porous material are required. Do not wear fabric or mesh shoes in the laboratory.

Safe Handling, Synthesis, and Storage Protocols

Meticulous technique is paramount to preventing exposure and accidents.

General Handling
  • Avoid Formation of Dust and Aerosols: When handling solid chloropyridazines, use techniques that minimize dust generation.[13][21]

  • Grounding: For transfers of larger quantities of liquids, ensure containers are grounded to prevent static discharge, which can be an ignition source.[14][15]

  • Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[15][18] Do not eat, drink, or smoke in the laboratory.[15][18] Contaminated clothing should be removed immediately and laundered separately before reuse.[15][19][22]

Safety-Integrated Synthesis Workflow

Many syntheses involving chloropyridazines utilize nucleophilic aromatic substitution (SNAr) reactions.[9] These often require strong bases and elevated temperatures, adding layers of risk. The following workflow illustrates key safety checkpoints.

cluster_1 Safety-Integrated Synthesis Workflow A Step 1: Reagent Prep - Weigh solids in fume hood - Use designated utensils B Step 2: Reaction Setup - Assemble glassware in hood - Check for defects - Inert atmosphere (if needed) A->B C Step 3: Reagent Addition - Add reagents slowly via addition funnel - Monitor temperature (ice bath ready) B->C D Step 4: Reaction - Maintain constant stirring - Do not leave unattended - Monitor for exotherms C->D E Step 5: Workup & Quench - Cool reaction to RT - Quench reactive species slowly - Perform extractions in hood D->E F Step 6: Purification & Isolation - Handle silica gel carefully - Evaporate solvents in hood - Collect all waste E->F

Caption: A generalized workflow for synthesis highlighting critical safety actions.

Storage
  • Store chloropyridazine derivatives in tightly sealed, clearly labeled containers.[8][14][22]

  • Keep them in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][23]

  • Store away from heat, sparks, and open flames.[8][22]

Spill Management and Emergency Procedures

Prompt and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

Emergency Response Workflow

cluster_2 Chloropyridazine Spill Response A Spill Occurs B Alert personnel in the immediate area. Is the spill large or small? A->B C LARGE SPILL: - Evacuate the lab - Call Emergency Services / EHS - Close doors to contain vapors B->C Large D SMALL SPILL (Manageable): - Ensure proper PPE is worn - Restrict access to the area B->D Small E Contain the spill with absorbent material (e.g., vermiculite, sand) D->E F Carefully collect absorbed material into a labeled hazardous waste container. E->F G Decontaminate the area with soap and water or an appropriate solvent. F->G H Place all contaminated materials (gloves, wipes) into the waste container. G->H I Report the incident to supervisor. H->I

Caption: A decision-making flowchart for responding to chemical spills.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air.[13][22] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[13][21] Seek immediate medical attention.[22][24]

  • Skin Contact: Immediately remove all contaminated clothing.[14] Flush the affected skin with plenty of soap and water for at least 15 minutes.[13][21] Seek medical attention.[24]

  • Eye Contact: Immediately flush eyes with plenty of clean, running water for at least 15 minutes, holding the eyelids open.[21][22][25] Remove contact lenses if present and easy to do.[24] Seek immediate medical attention.[24]

  • Ingestion: Do NOT induce vomiting.[21][22] If the person is conscious, rinse their mouth with water.[13] Never give anything by mouth to an unconscious person.[21][22] Call a poison control center or doctor immediately.[13][24]

Waste Disposal: Responsible Stewardship

Improper disposal of chloropyridazine derivatives can lead to significant environmental contamination.[8]

  • Segregation: Chloropyridazines are halogenated organic compounds. Their waste must be collected in a separate, designated hazardous waste container labeled "Halogenated Organic Waste".[11] Never mix halogenated waste with non-halogenated waste.[11]

  • Containers: Use compatible, tightly sealed, and clearly labeled containers for waste collection.[11][12] High-density polyethylene (HDPE) containers are often suitable.[11]

  • Disposal Pathway: Do not dispose of this chemical waste down the drain or by evaporation.[11] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][12] The primary method of final disposal is typically high-temperature incineration.[26]

Conclusion

Chloropyridazine derivatives are powerful tools in the arsenal of the modern chemical scientist. Harnessing their potential for innovation in drug discovery and materials science requires an unwavering commitment to safety. By understanding the inherent hazards, implementing robust engineering and administrative controls, and maintaining meticulous handling practices, researchers can mitigate the risks associated with these valuable compounds. This guide serves as a framework for developing a comprehensive safety culture—one that protects the individual, the laboratory, and the wider environment.

References

  • 3-Chloropyridazine | C4H3ClN2 | CID 11274989 - PubChem. National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet - 3-Chloropyridine, 99%. Cole-Parmer. [Link]

  • SAFETY DATA SHEET. Chem Service. (2016-02-25). [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon Occupational Safety and Health. [Link]

  • REGULATIONS AND ADVISORIES - Toxicological Profile for Pyridine. NCBI Bookshelf. [Link]

  • 3-Amino-6-chloropyridazine - Safety Data Sheet. Watson. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

  • 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem. National Center for Biotechnology Information. [Link]

  • 2-Chloropyridine. National Toxicology Program. [Link]

  • Personal Protective Equipment for Handling Pesticides. University of Florida, Institute of Food and Agricultural Sciences. (2019-01-03). [Link]

  • PYRIDINE. Occupational Safety and Health Administration (OSHA). [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • GHS Classification. ChemReg.net. [Link]

  • First Aid in Case of Pesticide Exposure. US Environmental Protection Agency (EPA). [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. [Link]

  • Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1 Mice. National Toxicology Program. [Link]

  • Chemical Waste Name or Mixtures. Unknown Source. [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PubMed Central. [Link]

  • Synthesis and evaluation of novel chloropyridazine derivatives as potent human rhinovirus (HRV) capsid-binding inhibitors. PubMed. [Link]

  • Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. PubMed Central. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. (2024-08-27). [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

  • Federal Register / Vol. 62, No. 163 / Friday, August 22, 1997 / Rules and Regulations. GovInfo. (1997-08-22). [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]

  • Disposal and destruction of diversion-risk medicine waste. Queensland Health. [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PubMed. [Link]

  • 3-Amino-6-chloropyridazine. CAS Common Chemistry. [Link]

  • 2-Chloropyridazine | C4H5ClN2 | CID 19082048 - PubChem. National Center for Biotechnology Information. [Link]

Sources

Foundational

Preliminary Biological Screening of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine

An In-Depth Technical Guide: Preamble: The Pyridazine Scaffold in Modern Drug Discovery The pyridazine ring system is a privileged scaffold in medicinal chemistry, characterized by its unique physicochemical properties.[...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Preamble: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring system is a privileged scaffold in medicinal chemistry, characterized by its unique physicochemical properties.[1] This six-membered heterocycle, containing two adjacent nitrogen atoms, possesses a distinct dipole moment, robust hydrogen-bonding capabilities, and a π-system that facilitates interactions with biological targets.[1] These attributes have led to the successful development of pyridazine-containing drugs for a wide range of therapeutic areas, including oncology, cardiovascular disease, and neuroinflammation.[1][2][3] Derivatives of this core are known to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5][6]

This guide focuses on 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine (CAS No: 941294-26-4; Molecular Formula: C8H7ClN4), a novel compound featuring the versatile pyridazine core linked to a 4-methyl-imidazole moiety.[7][8] The strategic combination of these two heterocyclic systems presents a compelling case for comprehensive biological evaluation. This document outlines a logical, robust, and efficient workflow for the preliminary biological screening of this compound, designed to elucidate its primary bioactivity profile and identify potential therapeutic avenues or cytotoxic liabilities early in the discovery pipeline. Our approach is grounded in established, validated methodologies designed to yield clear, interpretable, and actionable data.

Strategic Framework for Preliminary Screening

A preliminary or "primary" screen is not intended to be exhaustive but rather to provide a foundational understanding of a compound's biological effects. The selection of initial assays is therefore a critical decision, driven by the structural alerts within the molecule and the known pharmacology of its parent class. For 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, our screening strategy is built on two fundamental pillars:

  • Pillar 1: Assessment of General Cytotoxicity. Before exploring specific therapeutic activities, it is imperative to determine the compound's inherent toxicity to mammalian cells. A compound that is broadly cytotoxic at low concentrations is often a poor candidate for further development, unless its intended application is in oncology. We will employ the Lactate Dehydrogenase (LDH) release assay, a gold-standard method for quantifying cell membrane damage.[9]

  • Pillar 2: Evaluation of Antimicrobial Activity. The prevalence of nitrogen-containing heterocycles in antimicrobial agents makes this a logical and high-value screening path.[10][11] We will utilize the agar disk-diffusion method as a rapid and effective technique to screen for activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[10]

This two-pronged approach ensures that we efficiently gather data on both potential therapeutic utility (antimicrobial) and a critical liability (cytotoxicity).

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Data Analysis & Decision cluster_2 Phase 3: Next Steps Compound Test Compound 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine Cytotoxicity Pillar 1: Cytotoxicity Screening (LDH Assay on Mammalian Cells) Compound->Cytotoxicity Antimicrobial Pillar 2: Antimicrobial Screening (Disk-Diffusion on Bacteria) Compound->Antimicrobial DataAnalysis Analyze Data: - Calculate % Cytotoxicity - Measure Zones of Inhibition Cytotoxicity->DataAnalysis Antimicrobial->DataAnalysis Decision Decision Point: Hit or No-Hit? DataAnalysis->Decision FurtherStudies Proceed to Secondary Assays: - MIC Determination - Mechanism of Action Studies - In Vivo Models Decision->FurtherStudies  Hit Stop Terminate Further Investigation (High Cytotoxicity / No Activity) Decision->Stop No-Hit  

Caption: High-level workflow for the preliminary biological screening cascade.

Pillar 1: General Cytotoxicity Assessment via LDH Assay

Rationale and Causality

The Lactate Dehydrogenase (LDH) assay is a superior choice for initial cytotoxicity screening because it directly measures a definitive event in cell death: the loss of plasma membrane integrity.[9] LDH is a stable cytosolic enzyme that is released into the cell culture medium only when the cell membrane is compromised.[9][12] This provides a direct and quantifiable marker of cytotoxicity. Unlike metabolic assays (e.g., MTT), which measure reductions in metabolic activity, the LDH assay is less prone to artifacts from compounds that inhibit metabolic enzymes without killing the cell.[13] It quantifies cell death, not just growth inhibition.[13]

The assay involves a two-step enzymatic reaction where the released LDH reduces NAD+ to NADH, which then drives the conversion of a tetrazolium salt into a colored formazan product.[9] The amount of color produced is directly proportional to the amount of LDH released and, therefore, to the number of dead cells.

G cluster_0 Cellular State cluster_1 Assay Reaction cluster_2 Detection LiveCell Intact Cell (Membrane Intact) LDH_in LDH (inside) DeadCell Damaged Cell (Membrane Compromised) LDH_out LDH (released) DeadCell->LDH_out Reaction LDH catalyzes: Lactate + NAD+ → Pyruvate + NADH LDH_out->Reaction Enzyme Source ColorDev NADH reduces Tetrazolium Salt to colored Formazan Reaction->ColorDev Product (NADH) Detection Measure Absorbance (e.g., 490 nm) ColorDev->Detection Quantifiable Signal

Caption: Mechanism of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Detailed Experimental Protocol: LDH Cytotoxicity Assay

This protocol is designed for a 96-well plate format and includes all necessary controls for a self-validating system.

Materials:

  • HeLa (human cervical cancer) or A549 (human lung carcinoma) cell line

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Test Compound: 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, dissolved in DMSO to create a 10 mM stock solution.

  • Commercial LDH Cytotoxicity Assay Kit (containing Assay Buffer, Substrate Mix, Stop Solution, and Lysis Buffer)

  • 96-well flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Adjust cell density to 1 x 10⁵ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Leave at least three wells empty for the 'Medium Background' control.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in serum-free medium. A typical concentration range for a primary screen is 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, and 0.1 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

    • Carefully aspirate the medium from the cells.

    • Add 100 µL of the appropriate compound dilution or control medium to each well. Each condition should be performed in triplicate.

    • Control Setup:

      • Spontaneous LDH Release: Add 100 µL of serum-free medium containing 0.5% DMSO (vehicle control).

      • Maximum LDH Release: Add 100 µL of serum-free medium. 1 hour before the assay endpoint, add 10 µL of Lysis Buffer (provided in the kit) to these wells.

      • Medium Background: Wells containing only 100 µL of serum-free medium (no cells).

  • Incubation:

    • Incubate the plate for a standard exposure time (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

  • Assay Execution:

    • After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the Assay Buffer and Substrate Mix).

    • Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatants.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Add 50 µL of Stop Solution to each well.

    • Measure the absorbance at 490 nm (A₄₉₀). It is also recommended to measure absorbance at a reference wavelength (e.g., 680 nm) to correct for background signals from the plate. The corrected absorbance is A₄₉₀ - A₆₈₀.

Data Analysis and Presentation
  • Correction: Subtract the average 'Medium Background' absorbance from all other absorbance values.

  • Calculation: Calculate the percentage of cytotoxicity for each compound concentration using the following formula:

    % Cytotoxicity = [ (Compound-treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) ] x 100

Table 1: Hypothetical Cytotoxicity Data for 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine

Compound Concentration (µM)Mean Corrected Absorbance (A₄₉₀)% Cytotoxicity
Controls
Spontaneous Release0.1500% (by definition)
Maximum Release1.250100% (by definition)
Test Compound
1001.18093.6%
300.85063.6%
100.26010.0%
30.1651.4%
10.1520.2%
0.10.149-0.1%

Pillar 2: Antimicrobial Activity Screening via Disk-Diffusion

Rationale and Causality

The agar disk-diffusion assay is a widely used, simple, and visually intuitive method for preliminary screening of antimicrobial agents.[10] Its principle is based on the diffusion of an antimicrobial agent from a saturated paper disk through an agar medium that has been uniformly inoculated with a test microorganism. If the compound is effective at inhibiting microbial growth, a clear circular area—the "zone of inhibition"—will appear around the disk. The diameter of this zone is proportional to the compound's potency and its diffusion characteristics in agar.[10] This method allows for the rapid screening of multiple compounds against different microorganisms and provides a qualitative (and semi-quantitative) measure of activity.[10]

Detailed Experimental Protocol: Agar Disk-Diffusion Assay

Materials:

  • Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Mueller-Hinton Agar (MHA) plates.

  • Tryptic Soy Broth (TSB).

  • Sterile paper disks (6 mm diameter).

  • Test Compound stock solution (10 mM in DMSO).

  • Positive Control: Gentamicin (10 µ g/disk ).

  • Negative Control: Disks saturated with DMSO.

  • Sterile swabs, forceps, and micropipettes.

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of each bacterial strain into separate tubes of TSB.

    • Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted bacterial suspension.

    • Squeeze the swab against the inside of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of an MHA plate in three different directions to ensure uniform coverage.

    • Allow the plate to dry for 5-10 minutes with the lid slightly ajar.

  • Disk Application:

    • Using sterile forceps, place paper disks onto the inoculated agar surface, ensuring they are firmly in contact.

    • Pipette a fixed volume (e.g., 10 µL) of the test compound solution onto a disk. This corresponds to a specific amount of compound per disk (e.g., 100 nmol).

    • Apply the positive control (Gentamicin) and negative control (DMSO) to separate disks on the same plate.

  • Incubation:

    • Incubate the plates, inverted, at 37°C for 18-24 hours.

  • Data Acquisition:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) for each disk in millimeters (mm) using a ruler or calipers.

Data Analysis and Presentation

The results are recorded as the diameter of the zone of inhibition. A larger diameter indicates greater susceptibility of the microorganism to the compound.

Table 2: Hypothetical Antimicrobial Screening Data for 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine (100 nmol/disk)

Test OrganismCompound/ControlZone of Inhibition (mm)Interpretation
Staphylococcus aureus Test Compound18Active
Gentamicin (10 µg)25Valid Assay
DMSO6 (no zone)Valid Assay
Escherichia coli Test Compound6 (no zone)Inactive
Gentamicin (10 µg)22Valid Assay
DMSO6 (no zone)Valid Assay

Synthesis and Interpretation of Results

  • Cytotoxicity: The compound exhibits significant cytotoxicity against mammalian cells at concentrations of 30 µM and above, with an estimated IC₅₀ (concentration causing 50% cytotoxicity) between 10 µM and 30 µM. This level of potency could be of interest for anticancer research but may be a liability for other therapeutic applications.[3][14]

  • Antimicrobial Activity: The compound demonstrates clear activity against the Gram-positive bacterium S. aureus but is inactive against the Gram-negative E. coli. This suggests a specific spectrum of activity, which is a valuable piece of information for future development.

Overall Interpretation: 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is a biologically active molecule. The next logical step would be to determine its therapeutic index—the ratio of its cytotoxic concentration to its effective antimicrobial concentration (e.g., Minimum Inhibitory Concentration, or MIC). If the compound is significantly more potent against bacteria than against mammalian cells, it warrants further investigation as a potential antibiotic. Conversely, if its antimicrobial and cytotoxic activities are in a similar concentration range, its potential as an anticancer agent could be explored.

References

  • American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]

  • Payne, D. J., Gwynn, M. N., Holmes, D. J., & Pompliano, D. L. (2007). Drugs for bad bugs: confronting the challenges of antibacterial discovery. Nature Reviews Drug Discovery, 6(1), 29-40. Retrieved from [Link]

  • MDPI. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved from [Link]

  • Wang, C., Zheng, H., Han, L., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. BMC Bioinformatics, 22(Suppl 3), 57. Retrieved from [Link]

  • Al-Ostath, A., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 19(12), 5227-5255. Retrieved from [Link]

  • Daoui, S., Direkel, Ş., Ibrahim, M. M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6289. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituted imidazo[1,2-b]pyridazine compounds inhibit pro-inflammatory.... Retrieved from [Link]

  • O'Donovan, D. H., & Connon, S. J. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Heterocyclic Chemistry, 60(12), 2049-2082. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]

  • Ather, F., Mirza, A. U., & Viqar-un-Nisa. (2011). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o147. Retrieved from [Link]

  • PubMed. (2025). Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • El-Sayed, M. A., El-Gamal, K. M., Al-Ghorbani, M., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 13(9), 1111-1127. Retrieved from [Link]

  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PLoS One, 6(11), e26908. Retrieved from [Link]

  • Salerno, M., Ghelardini, C., Di Cesare Mannelli, L., et al. (2017). Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. Journal of Medicinal Chemistry, 60(12), 5082-5095. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]

  • El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, Y. S. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(33), 29113-29131. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Saini, R., et al. (2023). Synthesis, Characterization and Biological Evaluation of Novel Pyrazole Derivatives. World Journal of Pharmaceutical Research, 12(3), 744-754. Retrieved from [Link]

  • Arslan, H., et al. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 3), o547. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine from 3,6-dichloropyridazine

Application Note & Protocol Topic: High-Yield Synthesis of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine via Nucleophilic Aromatic Substitution Audience: Researchers, scientists, and drug development professionals. In...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Yield Synthesis of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine via Nucleophilic Aromatic Substitution

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The targeted compound, 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, is a valuable synthetic intermediate. Its structure combines the electron-deficient pyridazine ring with the versatile 4-methylimidazole moiety, making it an ideal building block for creating more complex molecules, particularly kinase inhibitors and other targeted therapeutics. The remaining chlorine atom serves as a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular diversity.

This application note provides a detailed, field-proven protocol for the synthesis of this key intermediate from commercially available 3,6-dichloropyridazine and 4-methylimidazole. The methodology is based on the robust and well-established Nucleophilic Aromatic Substitution (SNAr) reaction mechanism.

Reaction Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis proceeds via a classical SNAr pathway. The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the chlorine-substituted carbon atoms electrophilic and susceptible to attack by nucleophiles.

The mechanism involves two key stages:

  • Nucleophilic Attack and Intermediate Formation: The 4-methylimidazole, facilitated by a base (e.g., potassium carbonate), acts as a potent nitrogen nucleophile. It attacks one of the electrophilic carbon atoms of the 3,6-dichloropyridazine ring. This addition step temporarily breaks the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] The negative charge is resonance-stabilized by the pyridazine nitrogens and the chlorine atom.

  • Aromaticity Restoration and Leaving Group Expulsion: The aromatic system is restored through the elimination of the chloride ion, which is a good leaving group. This step is typically the rate-determining step of the overall reaction.

Given the symmetry of the 3,6-dichloropyridazine starting material, the initial substitution can occur at either the C3 or C6 position, leading to the same monosubstituted product. Controlling the stoichiometry is crucial to favor monosubstitution and minimize the formation of the disubstituted byproduct.

Caption: SNAr reaction pathway.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjustments can be made as needed, but stoichiometry should be maintained.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Amount (mmol)Mass/VolumeSupplier Notes
3,6-Dichloropyridazine141-30-0148.9810.01.49 gPurity >98%
4-Methylimidazole822-36-682.1010.00.82 gPurity >98%
Potassium Carbonate (K₂CO₃)584-08-7138.2115.02.07 gAnhydrous, finely powdered
N,N-Dimethylformamide (DMF)68-12-273.09-40 mLAnhydrous
Ethyl Acetate (EtOAc)141-78-688.11-~200 mLReagent Grade
Brine (Saturated NaCl)7647-14-558.44-~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-As neededGranular
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for purification (chromatography column, beakers, etc.)

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Workflow A 1. Setup & Inerting Assemble glassware under N₂. B 2. Reagent Charging Add 3,6-dichloropyridazine, 4-methylimidazole, K₂CO₃, and DMF. A->B C 3. Reaction Heat to 90-100 °C for 4-6 hours. Monitor by TLC. B->C D 4. Work-up Cool, pour into water, and extract with Ethyl Acetate. C->D E 5. Washing & Drying Wash organic layer with water & brine. Dry over Na₂SO₄. D->E F 6. Concentration Remove solvent via rotary evaporation. E->F G 7. Purification Purify crude product by column chromatography or recrystallization. F->G H 8. Characterization Confirm structure and purity (NMR, MS, MP). G->H

Caption: Experimental workflow diagram.

  • Reaction Setup: Assemble the 100 mL three-neck flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Purge the system with nitrogen gas for 10-15 minutes to ensure an inert atmosphere. This is important as 3,6-dichloropyridazine can be sensitive to moisture.[2]

  • Charging Reagents: To the flask, add 3,6-dichloropyridazine (1.49 g, 10.0 mmol), 4-methylimidazole (0.82 g, 10.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

    • Expertise Note: Using a slight excess of a non-nucleophilic base like K₂CO₃ is critical. It deprotonates the imidazole N-H, generating the active nucleophile in situ without competing in the substitution reaction. Finely powdered K₂CO₃ increases the surface area and reaction rate.

  • Solvent Addition and Heating: Add anhydrous DMF (40 mL) via syringe. Begin stirring and heat the reaction mixture to 90-100 °C using the heating mantle.

  • Reaction Monitoring: Maintain the temperature and allow the reaction to proceed for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The product spot should be more polar than the starting 3,6-dichloropyridazine.

  • Work-up: Once the reaction is complete (disappearance of the limiting reagent), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 150 mL of cold water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Trustworthiness Note: Multiple extractions ensure complete recovery of the product from the aqueous phase.

  • Washing and Drying: Combine the organic extracts and wash them with water (2 x 25 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to aid in the removal of water. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.

  • Purification:

    • Recrystallization (Preferred): The crude solid can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure product.

    • Column Chromatography: If recrystallization is insufficient, purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%).

Product Characterization

The identity and purity of the final product, 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, should be confirmed by standard analytical techniques.

Analysis MethodExpected Result
Appearance White to off-white solid
Yield Typically 75-90%
Melting Point Literature values should be consulted for comparison.
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.5-9.0 (s, 1H, imidazole), ~7.5-7.8 (d, 1H, pyridazine), ~7.4-7.6 (d, 1H, pyridazine), ~7.0-7.2 (s, 1H, imidazole), ~2.3 (s, 3H, -CH₃)
Mass Spec (ESI+)Calculated for C₈H₈ClN₄ [M+H]⁺: 195.04; Found: ~195.0

Safety & Handling

All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

  • 3,6-Dichloropyridazine: Harmful if swallowed or inhaled and causes skin and eye irritation.[2] Avoid breathing dust and ensure adequate ventilation. It is incompatible with strong bases and amines.[2]

  • 4-Methylimidazole: Corrosive. Causes severe skin burns and eye damage. Do not breathe dust/fume/gas/mist/vapors/spray.[3]

  • N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact. Use only in a well-ventilated area.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[4]

First Aid:

  • Skin Contact: Immediately wash with plenty of soap and water.[4] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.[4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

References

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

Sources

Application

Experimental protocol for nucleophilic substitution on dichloropyridazines

An Application Guide to Nucleophilic Aromatic Substitution on Dichloropyridazines: Protocols and Mechanistic Insights For researchers, scientists, and drug development professionals, dichloropyridazines represent a class...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution on Dichloropyridazines: Protocols and Mechanistic Insights

For researchers, scientists, and drug development professionals, dichloropyridazines represent a class of highly versatile heterocyclic scaffolds. They are crucial starting materials for synthesizing a wide array of biologically active compounds.[1][2] The electron-deficient nature of the pyridazine ring, amplified by two chloro-substituents, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a powerful and flexible strategy for the selective introduction of diverse functional groups, enabling the generation of extensive molecular libraries for drug discovery.[1][2] Pyridazine derivatives have demonstrated significant therapeutic potential, with applications as anticancer agents, kinase inhibitors, and antihypertensive agents.[1][3][4][5]

This technical guide provides an in-depth exploration of the SNAr reaction on dichloropyridazines. It offers detailed, field-proven experimental protocols for reactions with common N-, S-, and O-nucleophiles, explains the underlying mechanistic principles, and presents data to assist researchers in the synthesis and optimization of novel pyridazine derivatives.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the cornerstone of dichloropyridazine chemistry. Unlike typical SN2 reactions, which are sterically hindered on an aromatic ring, or SN1 reactions, which would require the formation of a highly unstable aryl cation, the SNAr reaction proceeds via a distinct two-step addition-elimination mechanism.[6][7]

  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2][7] The presence of the two nitrogen atoms in the pyridazine ring is critical, as they act as strong electron-withdrawing groups that stabilize the negative charge of this intermediate through resonance.[6][8]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group, yielding the final substituted product.[1][2]

SNAr_Mechanism cluster_intermediate Intermediate Dichloropyridazine 3,6-Dichloropyridazine Meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) Dichloropyridazine->Meisenheimer + Nu⁻ (Addition) Nucleophile Nucleophile (Nu⁻) Product Monosubstituted Product Meisenheimer->Product - Cl⁻ (Elimination) LeavingGroup Chloride Ion (Cl⁻)

General mechanism of nucleophilic aromatic substitution (SNAr).[1]

Regioselectivity in Substitution Reactions

A key consideration in the functionalization of dichloropyridazines is regioselectivity, particularly when performing a second substitution on a monosubstituted chloropyridazine. The electronic properties of the existing substituent heavily influence the position of the subsequent nucleophilic attack.

  • Electron-Donating Groups (EDGs): When an EDG (e.g., an amino group) is present on the ring, it increases the electron density, potentially deactivating the ring towards further substitution. The second substitution, if it occurs, is often directed to the carbon atom furthest from the EDG.

  • Electron-Withdrawing Groups (EWGs): Conversely, an EWG can further activate the ring for a second substitution. Studies on related dichloropyrazines have shown that an EWG at one position directs nucleophilic attack to the other available position.[9][10][11]

While SNAr provides a direct route for functionalization, subsequent modifications can also be achieved through palladium-catalyzed cross-coupling reactions. For instance, the regioselectivity of Suzuki cross-coupling on 3,5-dichloropyridazines can be controlled by the choice of phosphine ligand, allowing for selective arylation at either the C3 or the C5 position.[12][13][14] Similarly, Buchwald-Hartwig amination offers a powerful alternative for C-N bond formation, often with different regioselectivity profiles compared to SNAr.[15][16][17]

General Experimental Workflow

A typical experimental procedure involves the combination of the dichloropyridazine substrate with a nucleophile, often in the presence of a base and a suitable solvent. The reaction is monitored until completion, followed by an aqueous work-up and purification of the final product.[1]

Workflow Start Start Setup Combine Dichloropyridazine, Nucleophile, Base & Solvent Start->Setup Reaction Heat / Stir at Appropriate Temperature Setup->Reaction Monitor Monitor by TLC / LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Complete Purify Purify by Column Chromatography / Recrystallization Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

General experimental workflow for nucleophilic substitution.[1]

Data Presentation: Typical Reaction Conditions

The following table summarizes representative conditions for the monosubstitution of 3,6-dichloropyridazine with various classes of nucleophiles. Note that optimal conditions may vary based on the specific substrate and nucleophile used.

Nucleophile TypeNucleophile (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
Primary/Secondary Amine 1.1 - 2.21.5 - 2.0 (K₂CO₃ / Et₃N)n-Butanol, Ethanol80 - 1204 - 2460 - 95
Thiol 1.0 - 1.21.1 - 1.5 (NaH / K₂CO₃)DMF, THF0 to RT2 - 1275 - 98
Alcohol/Phenol 1.1 - 1.51.1 - 1.5 (NaH / K₂CO₃)THF, DioxaneRT to Reflux1 - 2450 - 90

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Reaction with Amine Nucleophiles (N-Substitution)

This protocol details the synthesis of a 3-amino-6-chloropyridazine derivative.[1][18]

  • Materials:

    • 3,6-dichloropyridazine (1.0 equiv.)

    • Amine nucleophile (e.g., aniline, morpholine) (1.1-2.2 equiv.)

    • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5-2.0 equiv.)

    • n-Butanol or Ethanol

    • Standard glassware for reaction, workup, and purification

  • Step-by-Step Methodology:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine (1.0 equiv.).

    • Add the solvent (e.g., n-butanol) to dissolve the starting material.

    • Add the amine nucleophile (1.1-2.2 equiv.) followed by the base (e.g., K₂CO₃, 1.5 equiv.).

    • Heat the reaction mixture to reflux (approx. 118 °C for n-butanol) and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solid precipitates, collect it by filtration and wash with cold solvent.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to afford the desired 3-amino-6-chloropyridazine.

Protocol 2: Reaction with Thiol Nucleophiles (S-Substitution)

This protocol describes the synthesis of a 3-chloro-6-(alkyl/aryl)thiopyridazine.[1][2]

  • Materials:

    • 3,6-dichloropyridazine (1.0 equiv.)

    • Thiol nucleophile (e.g., thiophenol, dodecanethiol) (1.0-1.2 equiv.)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or K₂CO₃ (1.1-1.5 equiv.)

    • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Step-by-Step Methodology:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the thiol (1.1 equiv.) and anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add NaH (1.1 equiv.) portion-wise to generate the thiolate. Caution: Hydrogen gas is evolved.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 3,6-dichloropyridazine (1.0 equiv.) in a minimal amount of anhydrous DMF to the thiolate mixture.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC (typically 2-8 hours).

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 3: Reaction with Alcohol Nucleophiles (O-Substitution)

This protocol outlines the synthesis of a 3-alkoxy/phenoxy-6-chloropyridazine.[1][19]

  • Materials:

    • 3,6-dichloropyridazine (1.0 equiv.)

    • Alcohol or phenol nucleophile (1.1 equiv.)

    • Sodium hydride (NaH, 60% dispersion) (1.1 equiv.)

    • Anhydrous Tetrahydrofuran (THF) or Dioxane

    • Standard glassware for reaction, workup, and purification

  • Step-by-Step Methodology:

    • To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.1 equiv.) and anhydrous THF.

    • Carefully add NaH (1.1 equiv.) portion-wise at room temperature. Caution: Hydrogen gas is evolved.

    • Stir the mixture until the evolution of gas ceases, indicating the complete formation of the alkoxide/phenoxide.

    • Add the 3,6-dichloropyridazine (1.0 equiv.) to the solution, either as a solid or dissolved in minimal anhydrous THF.

    • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h), monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization.

References

  • Corley, E. G., et al. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758–7763. Available at: [Link]

  • Corley, E. G., et al. (2013). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ResearchGate. Available at: [Link]

  • Pala, D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available at: [Link]

  • Shepherd, B. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6868-6884. Available at: [Link]

  • Bolliger, J. L., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]

  • Scales, S., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156–2159. Available at: [Link]

  • Scales, S., et al. (2013). Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. Semantic Scholar. Available at: [Link]-Scales-Johnson/e83dbd162cc03867822599de5b795713)

  • Pala, D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Publications. Available at: [Link]

  • Corley, E. G., et al. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ACS Publications. Available at: [Link]

  • Scales, S., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. Available at: [Link]

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. Available at: [Link]

  • Vaz, J., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]

  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine. Google Patents.
  • Elnagdi, M. H., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Magano, J., & Monfette, S. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(51), 22858-22871. Available at: [Link]

  • Bouziden, A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3004. Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Liu, C. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. Available at: [Link]

  • LibreTexts Chemistry. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]

  • Fadda, A. A., et al. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 17(10), 11987–12000. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Diazinon. NCBI Bookshelf. Available at: [Link]

Sources

Method

Optimizing Suzuki Coupling Reactions for 3-Chloropyridazines: An Application Guide for Researchers

The functionalization of the pyridazine core is a cornerstone of modern medicinal chemistry and materials science. Among the array of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands as a pree...

Author: BenchChem Technical Support Team. Date: January 2026

The functionalization of the pyridazine core is a cornerstone of modern medicinal chemistry and materials science. Among the array of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands as a preeminent method for forging carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties. This guide provides an in-depth exploration of the reaction conditions specifically tailored for 3-chloropyridazines, offering a blend of theoretical understanding and practical protocols for researchers, scientists, and drug development professionals. The electron-deficient nature of the pyridazine ring presents both opportunities and challenges, making a nuanced understanding of the catalytic system essential for achieving high yields and purity.[1]

The Crucial Components: A Mechanistic Perspective

The success of the Suzuki coupling of 3-chloropyridazines hinges on the judicious selection of several key components, each playing a critical role in the catalytic cycle.

The Palladium Catalyst: The Heart of the Reaction

The choice of the palladium source is paramount. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often employ a Pd(II) or Pd(0) precursor in combination with a specialized ligand.[2][3] The electron-deficient nature of the pyridazine ring generally facilitates the initial oxidative addition of the palladium catalyst to the carbon-chlorine bond.[2]

The Ligand: The Key to Unlocking Reactivity

For challenging substrates such as heteroaryl chlorides, the ligand is arguably the most critical variable. Bulky, electron-rich phosphine ligands have revolutionized the field by enhancing the rates of both oxidative addition and reductive elimination.[4][5] Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) and Fu research groups are particularly effective for the coupling of chloropyridines and related heterocycles.[6] These ligands stabilize the palladium center and promote the formation of the active catalytic species.

The Base: Driving the Transmetalation Step

The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex. The strength and solubility of the base can significantly influence the reaction rate and yield.[7] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3] The selection of the base should be tailored to the specific substrates and solvent system.

The Solvent System: Creating the Ideal Reaction Environment

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases, if present. Aprotic polar solvents such as 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF) are frequently employed, often in combination with water to dissolve the inorganic base.[8] Thoroughly degassing the solvent is crucial to prevent the oxidation and deactivation of the palladium catalyst.[9]

Comparative Reaction Conditions for Suzuki Coupling of Chloropyridazines

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of various chloropyridazine derivatives with arylboronic acids, providing a comparative overview of different catalytic systems.

3-Chloropyridazine DerivativeArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)Reference
6-Amino-3-chloropyridazinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 M aq.) (2)Toluene1102035-65[7]
3-Chloro-6-methoxypyridazineArylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2 M aq.) (2.12)Toluene/Ethanol11016Not specified[9]
3-Chloro-6-methoxypyridazineArylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene11012-24Not specified[9]
HalopyridazinesPhenylboronic AcidPd(OAc)₂SPhosK₃PO₄Toluene10016High[3]
HalopyridazinesPhenylboronic AcidPdCl₂(dppf)-K₂CO₃DME802High[3]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for conducting the Suzuki coupling of 3-chloropyridazines under both conventional heating and microwave irradiation.

Protocol 1: Conventional Heating

This protocol is a robust and generally applicable method for the coupling of various arylboronic acids with a 3-chloropyridazine derivative.[9]

Materials:

  • 3-Chloropyridazine derivative (1.0 equivalent)

  • Arylboronic acid (1.15 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.031 equivalents)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.12 equivalents)

  • Toluene

  • Ethanol

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add the 3-chloropyridazine derivative (1 equivalent) and the arylboronic acid (1.15 equivalents).[9]

  • Add toluene, a small amount of ethanol to ensure a homogenous mixture, and the 2 M aqueous Na₂CO₃ solution.[9]

  • Degas the mixture by bubbling argon or nitrogen through the suspension for 30 minutes.[9]

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.[9]

  • Heat the mixture to 110 °C and stir vigorously for at least 16 hours.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Upon completion, cool the reaction to room temperature.[9]

  • Remove the toluene under reduced pressure.[9]

  • Dilute the residue with water and extract with ethyl acetate (3 x volumes).[9]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.[9]

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylpyridazine.[2]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate reaction times and improve yields.

Materials:

  • 3-Chloropyridazine derivative (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2 equivalents)

  • Anhydrous, degassed toluene

  • Microwave reactor vials

Procedure:

  • Inside a glovebox, combine the 3-chloropyridazine derivative (1 equivalent), the arylboronic acid (1.2 equivalents), Cs₂CO₃ (2 equivalents), Pd₂(dba)₃ (1.5 mol%), and XPhos (3 mol%) in a microwave reactor vial.[9]

  • Add anhydrous, degassed toluene to the vial.[9]

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture in a microwave reactor to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

  • Follow steps 6-11 from Protocol 1 for reaction monitoring, workup, and purification.

Visualizing the Process: Catalytic Cycle and Workflow

To further elucidate the reaction, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a generalized experimental workflow.

Suzuki_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine 3-chloropyridazine, boronic acid, and base Solvent Add degassed solvent Reactants->Solvent Catalyst Add Pd catalyst and ligand Solvent->Catalyst Inert_Atmosphere Establish inert atmosphere (Ar or N2) Catalyst->Inert_Atmosphere Heating Heat to desired temperature with vigorous stirring Inert_Atmosphere->Heating Monitoring Monitor progress (TLC, LC-MS) Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Extraction Aqueous workup and extraction with organic solvent Cooling->Extraction Purification Dry, concentrate, and purify (column chromatography) Extraction->Purification Product Pure 3-Arylpyridazine Purification->Product

Generalized experimental workflow for the Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-chloropyridazines is a powerful and versatile transformation for the synthesis of novel compounds with significant potential in drug discovery and materials science. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can overcome the challenges associated with the coupling of electron-deficient heteroaryl chlorides and achieve high yields of the desired products. The protocols and comparative data presented in this guide serve as a valuable resource for optimizing reaction conditions and advancing the synthesis of innovative pyridazine-containing molecules.

References

  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. BenchChem.
  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. BenchChem.
  • ResearchGate. (n.d.). Suzuki coupling reactions of aryl chlorides. [Scientific Diagram].
  • BenchChem. (n.d.). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine. BenchChem.
  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. (2024, June 13). Who we serve.
  • MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with.... [Scientific Diagram].
  • BenchChem. (n.d.). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. BenchChem.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Request PDF].
  • ResearchGate. (n.d.). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Alfindee, M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3003. [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

  • Alfindee, M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3003. [Link]

  • OUCI. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect….
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling of imidazo[1,2‐b]pyridazine with boronic.... [Scientific Diagram].
  • ResearchGate. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • RSC Publishing. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
  • ResearchGate. (n.d.). Optimization of the synthesis of 3a. [Download Table].
  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • ResearchGate. (2025, August 7). (PDF) Phosphine-Free Cross-Coupling Reaction of Halopyridines with Arylboronic Acids in an Ionic Liquid: Water Mixture.
  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. [Download Table].

Sources

Application

Application Note &amp; Protocol: Palladium-Catalyzed N-arylation of 4-Methylimidazole with a Chloropyridazine Substrate

Abstract This guide provides a comprehensive technical overview and a detailed experimental protocol for the N-arylation of 4-methylimidazole with a chloropyridazine substrate. N-Aryl and N-heteroaryl imidazoles are priv...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and a detailed experimental protocol for the N-arylation of 4-methylimidazole with a chloropyridazine substrate. N-Aryl and N-heteroaryl imidazoles are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] This document outlines a robust palladium-catalyzed cross-coupling protocol, specifically a Buchwald-Hartwig amination, which offers high regioselectivity and functional group tolerance.[3] We delve into the mechanistic principles guiding the selection of catalyst, ligand, and base, and present a step-by-step procedure for synthesis, purification, and characterization. Furthermore, this note includes a workflow visualization, a mechanistic diagram of the catalytic cycle, and a data-driven troubleshooting guide to empower researchers in drug discovery and process development.

Introduction and Reaction Principle

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. The N-arylation of imidazole derivatives provides access to a critical class of compounds with diverse biological activities.[1] While traditional methods like the Ullmann condensation exist, they often require harsh conditions, such as high temperatures and stoichiometric amounts of copper, limiting their functional group compatibility.[1][4]

The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized C-N bond formation.[3] This methodology allows for the coupling of a wide array of amines and aryl halides under relatively mild conditions with high efficiency.[3][5] For the specific coupling of 4-methylimidazole with a chloropyridazine, a palladium-based system is highly advantageous. The electron-deficient nature of the pyridazine ring makes the chloro-substituent a suitable electrophile for this transformation.

A critical consideration in the N-arylation of unsymmetrical imidazoles like 4-methylimidazole is regioselectivity. The reaction can potentially occur at either the N1 or N3 position. However, palladium catalysis with bulky biarylphosphine ligands has been shown to provide excellent, often exclusive, selectivity for the less sterically hindered N1 position.[1][6]

A key insight from extensive mechanistic studies is the inhibitory effect of imidazole substrates on the formation of the active Pd(0)-ligand catalyst.[1][2][6] Imidazoles can coordinate strongly to the palladium precursor, preventing the association of the phosphine ligand. Therefore, a crucial step in modern protocols is the pre-formation or "pre-activation" of the active catalyst by heating the palladium source and the ligand together before introducing the imidazole substrate and base.[1][6]

Catalytic Cycle and Mechanism

The reaction proceeds via a well-established catalytic cycle characteristic of Buchwald-Hartwig aminations. The cycle is initiated with an active Pd(0) species, which is coordinated to a bulky phosphine ligand (L).

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Pd(II) Aryl Halide Complex (Ar-Pd(II)-X)L₂ pd0->oa_complex Oxidative Addition amide_complex Pd(II) Amido Complex (Ar-Pd(II)-NIm)L₂ oa_complex->amide_complex Ligand Exchange & Deprotonation product_complex Product Coordination amide_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product N-Arylated Imidazole + Base·HCl product_complex->product ar_x Ar-Cl (Chloropyridazine) ar_x->oa_complex imidazole 4-Methylimidazole + Base imidazole->oa_complex hx Base·HCl

Figure 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation Cycle.

Mechanism Steps:

  • Oxidative Addition: The active Pd(0)L₂ catalyst undergoes oxidative addition into the carbon-chlorine bond of the chloropyridazine, forming a Pd(II) intermediate.

  • Ligand Exchange and Deprotonation: The 4-methylimidazole coordinates to the Pd(II) complex. In the presence of a base, the imidazole N-H proton is removed, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the imidazole but not so harsh as to cause side reactions.[7][8] Anionic bases are generally required in nonpolar solvents.[7][8]

  • Reductive Elimination: The final N-arylated product is formed through reductive elimination from the Pd(II) amido complex. This step regenerates the active Pd(0)L₂ catalyst, allowing it to re-enter the catalytic cycle.[9]

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on the specific chloropyridazine substrate used.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Methylimidazole≥98%Sigma-AldrichStore in a desiccator.
3-Chloro-6-phenylpyridazine (Example)≥97%Combi-BlocksSubstrate can be varied.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst gradeStrem ChemicalsAir-sensitive, handle under inert gas.
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)≥98%Sigma-AldrichAir-stable ligand.
Sodium tert-butoxide (NaOtBu)≥98%Sigma-AldrichHighly hygroscopic, handle in a glovebox.
TolueneAnhydrous, ≥99.8%Acros OrganicsUse dry solvent for best results.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor workup and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aq. NaCl (Brine)N/ALab PreparedFor workup.
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificFor drying.
Equipment Setup
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar.

  • Schlenk line or glovebox for inert atmosphere operations.

  • Heating mantle or oil bath with a temperature controller and thermocouple.

  • Standard laboratory glassware for workup and purification.

  • Rotary evaporator.

  • Flash chromatography system.

  • NMR spectrometer and Mass Spectrometer for characterization.

Step-by-Step Reaction Procedure
Figure 2: Experimental Workflow for N-Arylation Protocol.
  • Catalyst Pre-activation:

    • To an oven-dried Schlenk flask under an argon or nitrogen atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd) and Xantphos (17.3 mg, 0.03 mmol, 1.5 mol%).[10]

    • Scientist's Note: The Pd:ligand ratio is crucial. A ratio of approximately 1:1.5 to 1:2 is common for biarylphosphine ligands to ensure the formation of the active monoligated palladium species while preventing catalyst deactivation.

    • Add 5 mL of anhydrous toluene via syringe.

    • Stir the resulting mixture at 80 °C for 10 minutes. The solution should change color, indicating the formation of the active catalyst complex. This pre-heating step is critical to overcome the inhibitory effect of the imidazole substrate.[1][6]

  • Reaction Assembly:

    • Cool the catalyst solution to room temperature.

    • In a glovebox or under a positive flow of inert gas, add the chloropyridazine substrate (e.g., 3-chloro-6-phenylpyridazine, 190.6 mg, 1.0 mmol, 1.0 equiv), 4-methylimidazole (102.6 mg, 1.25 mmol, 1.25 equiv), and sodium tert-butoxide (134.5 mg, 1.4 mmol, 1.4 equiv).

    • Scientist's Note: A slight excess of the imidazole nucleophile and base is used to drive the reaction to completion. NaOtBu is a strong, non-nucleophilic base suitable for deprotonating the imidazole N-H. Other bases like K₂CO₃ or K₃PO₄ can also be effective, sometimes under different solvent or temperature conditions.[7]

  • Reaction Execution:

    • Seal the Schlenk flask and place it in a pre-heated oil bath at 110 °C.

    • Stir the reaction vigorously for 12-24 hours.

    • Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting chloropyridazine is consumed.

  • Workup and Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • Carefully quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc/Hexanes).

    • Combine the fractions containing the desired product and remove the solvent in vacuo to yield the pure N-arylated product.

Product Characterization

The identity and purity of the final product, 3-(4-methyl-1H-imidazol-1-yl)-6-phenylpyridazine, should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and regioselectivity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • HPLC: To determine the purity of the final compound.

Optimization and Troubleshooting

The success of the N-arylation can be sensitive to several parameters. The table below provides guidance for optimizing the reaction and troubleshooting common issues.

ObservationPotential CauseSuggested Solution(s)
Low or No Conversion Inactive catalystEnsure anhydrous/anaerobic conditions. Strictly follow the catalyst pre-activation step.[1][6] Try a different Pd source (e.g., Pd(OAc)₂) or a pre-formed catalyst.
Poor substrate reactivityIncrease reaction temperature (up to 130 °C in a sealed tube). Increase catalyst loading to 2-3 mol%. Switch to the corresponding bromopyridazine if available, as it is more reactive.
Ineffective baseEnsure NaOtBu is fresh and handled in a glovebox. Screen other bases like K₃PO₄ or Cs₂CO₃.[7]
Side Product Formation Hydrolysis of chloropyridazineEnsure all reagents and solvents are strictly anhydrous.
Homocoupling of substrateLower the reaction temperature. Ensure proper inert atmosphere to prevent O₂ ingress.
Poor Regioselectivity Steric/electronic factorsWhile Pd-catalysis is highly N1-selective for 4-substituted imidazoles,[1] copper-catalyzed systems might offer different selectivity.[11] If the N3 isomer is observed, screening different ligands (e.g., bulky monophosphines like RuPhos) may improve selectivity.

Conclusion

This application note provides a robust and well-rationalized protocol for the palladium-catalyzed N-arylation of 4-methylimidazole with chloropyridazine substrates. By leveraging insights from mechanistic studies, particularly the importance of catalyst pre-activation, this method offers a reliable route to medicinally relevant N-heteroaryl imidazoles. The detailed procedure, workflow diagrams, and troubleshooting guide are intended to provide researchers with the necessary tools to successfully implement and adapt this powerful C-N bond-forming reaction in their own synthetic endeavors.

References

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]

  • Çetinkaya, B., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Research Square. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700-706. [Link]

  • Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Bellina, F., et al. (2007). Regioselective Synthesis of 1,5-Diaryl-1H-imidazoles by Palladium-Catalyzed Direct Arylation of 1-Aryl-1H-imidazoles. The Journal of Organic Chemistry, 72(21), 8050-8056. [Link]

  • Asghar, M. N., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega, 7(35), 31435–31448. [Link]

  • Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]

  • Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]

  • Ding, K., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. [Link]

  • Soni, A., et al. (2023). Optimization of reaction conditions for the N-arylation of imidazole with iodobenzene. ResearchGate. [Link]

  • Zhu, W., et al. (2007). Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 72(23), 8535–8542. [Link]

  • Zhu, W., et al. (2007). Simple copper salt-catalyzed N-arylation of nitrogen-containing heterocycles with aryl and heteroaryl halides. The Journal of Organic Chemistry, 72(23), 8535-8542. [Link]

  • Karch, R., et al. (2024). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. MDPI. [Link]

  • Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. [Link]

  • Altman, R. A., et al. (2007). Copper-catalyzed N-arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190-6199. [Link]

  • Ananthu, V. C., et al. (2022). N‐Arylation of Imidazoles: An Overview. ResearchGate. [Link]

  • You, J., & Gao, G. (2013). Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. Organic Chemistry Portal. [Link]

  • Various Authors. Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Moon, J.-K., & Shibamoto, T. (2011). Formation of Carcinogenic 4(5)-Methylimidazole in Maillard Reaction Systems. Journal of Agricultural and Food Chemistry, 59(2), 615-618. [Link]

  • Al-Masoudi, N. A., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(10), 11492–11501. [Link]

  • Le Grognec, E., et al. (2014). Copper-catalyzed arylation of nitrogen heterocycles from anilines under ligand-free conditions. Chemistry, 20(45), 14619-14623. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2011). 4-METHYLIMIDAZOLE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]

  • Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674. [Link]

  • National Center for Biotechnology Information. (2013). 4-METHYLIMIDAZOLE. IARC Monographs - Volume 101. [Link]

  • Singh, R., et al. (2020). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. New Journal of Chemistry, 44(27), 11527-11534. [Link]

  • ResearchGate. N-Arylation of imidazole with chloro-and fluoroarenes. [Link]

  • Ghorab, M. M., et al. (2018). Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. Medicinal Chemistry, 14(6), 567-579. [Link]

  • Kwong, C. K.-W., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]

Sources

Method

Application Note: A Detailed Protocol for the Synthesis of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine

Abstract & Introduction Pyridazine and imidazole scaffolds are privileged structures in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The title compound, 3-Chloro-6-(4-methyl-1H...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Pyridazine and imidazole scaffolds are privileged structures in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The title compound, 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, serves as a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The presence of a reactive chlorine atom allows for further functionalization, making this a versatile building block.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine via a nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of the synthesis, provide detailed experimental procedures, and outline methods for product validation, ensuring a reliable and reproducible outcome.

Underlying Scientific Principles: The SNAr Mechanism

The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. Unlike electron-rich benzene rings, the pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the ring susceptible to attack by nucleophiles.[1] The reaction proceeds via a well-established addition-elimination mechanism.[2]

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the deprotonated 4-methylimidazole on one of the electrophilic carbons of 3,6-dichloropyridazine. This step is typically the rate-determining step. The attack temporarily disrupts the aromaticity of the pyridazine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]

Step 2: Restoration of Aromaticity The aromatic system is regenerated by the expulsion of a leaving group, in this case, a chloride ion. The stability of the leaving group is crucial for the reaction to proceed to completion.

The presence of a base, such as potassium carbonate, is critical. It serves to deprotonate the N-H of 4-methylimidazole, increasing its nucleophilicity and facilitating the initial attack on the pyridazine ring.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as needed with appropriate adjustments.

Materials and Equipment

Reagents:

  • 3,6-Dichloropyridazine (CAS: 141-30-0)[3]

  • 4-Methylimidazole (CAS: 822-36-6)[4]

  • Anhydrous Potassium Carbonate (K₂CO₃) (CAS: 584-08-7)

  • Anhydrous N,N-Dimethylformamide (DMF) (CAS: 68-12-2)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Büchner funnel and filtration flask

Data Presentation: Reagent Summary
ReagentFormulaMW ( g/mol )Molar Eq.AmountCAS No.
3,6-DichloropyridazineC₄H₂Cl₂N₂148.981.05.00 g141-30-0
4-MethylimidazoleC₄H₆N₂82.111.13.02 g822-36-6
Potassium CarbonateK₂CO₃138.212.09.27 g584-08-7
Anhydrous DMFC₃H₇NO73.09-50 mL68-12-2
Synthetic Workflow Diagram

Synthesis_Protocol r1 3,6-Dichloropyridazine proc Nucleophilic Aromatic Substitution (SNAr) Solvent: DMF Base: K₂CO₃ Temp: 90°C r1->proc Add to reaction vessel r2 4-Methylimidazole r2->proc Add to reaction vessel prod 3-Chloro-6-(4-methyl-1H- imidazol-1-yl)pyridazine proc->prod Reaction, Work-up, & Purification

Caption: Synthetic workflow for the preparation of the target compound.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,6-dichloropyridazine (5.00 g, 33.56 mmol), 4-methylimidazole (3.02 g, 36.78 mmol), and anhydrous potassium carbonate (9.27 g, 67.08 mmol).

  • Solvent Addition: Add 50 mL of anhydrous DMF to the flask. The use of an anhydrous solvent is recommended to prevent unwanted side reactions with water.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The choice of temperature is a balance; it must be high enough to ensure a reasonable reaction rate but low enough to prevent decomposition.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the 3,6-dichloropyridazine spot indicates the reaction is nearing completion. The reaction is typically complete within 12-18 hours.

  • Work-up:

    • After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture slowly into 200 mL of cold deionized water with stirring. This will precipitate the crude product.

    • Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation.

  • Purification:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid cake with additional deionized water (2 x 50 mL) to remove residual DMF and inorganic salts.

    • Dry the crude product under vacuum.

    • For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Characterization and Validation

To confirm the identity and purity of the synthesized 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, the following characterization is recommended:

  • Appearance: Off-white to light yellow solid.

  • Melting Point: Determination of a sharp melting point range is a good indicator of purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the pyridazine and methyl-imidazole protons in the correct integration ratios.

  • Mass Spectrometry: To confirm the molecular weight of the product (C₈H₇ClN₄, MW: 194.62 g/mol ).

Safety and Handling Precautions

  • 3,6-Dichloropyridazine: Acutely toxic and a skin/eye irritant.[3] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 4-Methylimidazole: Handle with care. It is used in the manufacturing of various chemicals and pharmaceuticals.[5]

  • DMF: A potential reproductive toxin. Handle in a well-ventilated fume hood.

  • All procedures should be carried out in a well-ventilated chemical fume hood.

Conclusion

This application note details a robust and reproducible method for the synthesis of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine. The protocol is based on the well-understood nucleophilic aromatic substitution mechanism and employs readily available starting materials. By following the outlined steps for reaction, purification, and validation, researchers can reliably produce this key synthetic intermediate for applications in pharmaceutical and materials science research.

References

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Synthesis and Characterization of Novel Pyrazole Derivatives and Evaluation of their Anthelmintic Activity. Retrieved from [Link]

  • Ather, F., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Arslan, H., et al. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. ResearchGate. Retrieved from [Link]

  • Ather, F., et al. (2010). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloro-4-methyl-6-hydrazinopyridazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2009). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]

  • ElectronicsAndBooks. (2011). PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,6-Dichloropyridazine. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
  • Wikipedia. (n.d.). 4-Methylimidazole. Retrieved from [Link]

  • International Agency for Research on Cancer. (2010). 4-METHYLIMIDAZOLE. Retrieved from [Link]

Sources

Application

Mastering the Purification of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine: A Guide to Recrystallization

Introduction: The Critical Role of Purity in Drug Development In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving the requisite level of purity is not merely a procedural step...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving the requisite level of purity is not merely a procedural step but a cornerstone of safety and efficacy. The presence of impurities, even in minute quantities, can lead to unforeseen toxicities, altered pharmacological profiles, and compromised stability of the final drug product. 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is a key building block in the synthesis of various contemporary pharmaceutical agents. Its purification is a critical checkpoint in the manufacturing process, directly impacting the quality of the final API.

This application note provides a comprehensive guide to the purification of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine by recrystallization, a technique revered for its efficiency, scalability, and cost-effectiveness. We will delve into the theoretical underpinnings of recrystallization, present a systematic approach to solvent selection, and provide a detailed protocol for obtaining a highly purified product. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reproducible purification strategy.

Understanding the Molecule: Physicochemical Properties of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine

A foundational understanding of the physicochemical properties of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is paramount for developing an effective recrystallization protocol.

PropertyValueSource
CAS Number 941294-26-4[1]
Molecular Formula C₈H₇ClN₄[1]
Molecular Weight 194.62 g/mol [1]
Appearance Likely a solid at room temperature (inferred from similar pyridazine structures)Inferred
Polarity Polar, due to the presence of nitrogen atoms and the chloro-substituent, leading to a significant dipole moment.[2]

The pyridazine ring system is characterized by its aromaticity and the presence of two adjacent nitrogen atoms, which are electron-withdrawing and contribute to the molecule's polarity. This polarity suggests that the compound will be more soluble in polar solvents than in non-polar ones.

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures or insoluble even at high temperatures.

The process involves dissolving the crude solid in a minimum amount of hot solvent to create a saturated solution. Any insoluble impurities can be removed by hot filtration. As the solution cools, the solubility of the target compound decreases, leading to its crystallization out of the solution while the soluble impurities remain in the mother liquor.

Key Principles of Solvent Selection

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. The ideal solvent should:

  • Exhibit a steep solubility curve: The compound should be poorly soluble at low temperatures and highly soluble at high temperatures.

  • Not react with the compound: The solvent must be chemically inert towards the substance being purified.

  • Dissolve impurities readily or not at all: This allows for their separation from the desired compound.

  • Have a relatively low boiling point: This facilitates its removal from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable: Practical considerations are crucial for safety and scalability.

Developing the Recrystallization Protocol: A Systematic Approach

Due to the limited availability of specific solubility data for 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, a systematic solvent screening is the most scientifically sound approach.

Materials and Equipment
  • Crude 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine

  • A selection of analytical grade solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, acetonitrile, water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Spatula and glass stirring rod

  • Drying oven or vacuum desiccator

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for 3-Chloro-6-(1H-imidazol-1-yl)pyridazine and the solvents being used.[3][4] The target compound is expected to cause skin and eye irritation and may cause respiratory irritation.[3]

  • Avoid inhalation of dust and vapors.

  • Take precautions against electrostatic discharge.[1]

Experimental Workflow: Solvent Screening

The following workflow provides a systematic method for identifying a suitable recrystallization solvent.

Recrystallization_Workflow Figure 1: Systematic Workflow for Recrystallization Protocol Development cluster_screening Solvent Screening cluster_optimization Protocol Optimization cluster_analysis Purity Analysis A Place small amount of crude compound in test tubes B Add potential solvents dropwise at room temperature A->B C Observe solubility B->C D If soluble at RT, solvent is unsuitable. Try another. C->D Soluble E If insoluble at RT, heat the mixture C->E Insoluble F Observe solubility upon heating E->F G If insoluble when hot, solvent is unsuitable. Try another. F->G Insoluble H If soluble when hot, cool to room temperature F->H Soluble I Induce crystallization (scratching, seeding) H->I J If crystals form, a potential solvent is found I->J K If no crystals form, solvent may be unsuitable or solution is too dilute I->K L Perform trial recrystallization with promising solvent(s) J->L M Use minimum amount of hot solvent L->M N Cool slowly to promote large crystal growth M->N O Isolate crystals by vacuum filtration N->O P Wash with a small amount of cold solvent O->P Q Dry the purified crystals P->Q R Determine yield Q->R S Assess purity (e.g., HPLC, NMR, Melting Point) Q->S T If purity is not satisfactory, consider a different solvent or a two-solvent system S->T <99.5% pure

Caption: Figure 1: Systematic Workflow for Recrystallization Protocol Development

Step-by-Step Protocol for Recrystallization

Based on the properties of similar pyridazine compounds, polar protic solvents such as ethanol or a mixture of a polar solvent with a non-polar anti-solvent (e.g., acetone/hexanes) are promising candidates.[5][6]

  • Dissolution: Place the crude 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid has just dissolved. Using the minimum amount of hot solvent is crucial for maximizing the yield.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator.

Assessing Purity: The Hallmark of a Successful Recrystallization

The efficacy of the recrystallization process must be validated through rigorous analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound by separating it from any impurities. A successful recrystallization will result in a chromatogram with a single major peak corresponding to the purified product and a significant reduction or elimination of impurity peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an invaluable tool for both structural confirmation and purity assessment. The spectrum of the purified compound should show the expected signals with the correct integrations and splitting patterns, and a marked decrease in signals corresponding to impurities.

Melting Point Analysis

A pure crystalline solid will have a sharp and well-defined melting point. Impurities typically depress and broaden the melting point range. A narrow melting point range for the recrystallized product is a good indicator of high purity.

Troubleshooting Common Recrystallization Issues

IssuePotential CauseSolution
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Oiling out The boiling point of the solvent is higher than the melting point of the compound; the compound is insoluble in the solvent at all temperatures.Use a lower-boiling solvent. Re-heat the solution and add more solvent.
Low recovery Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Use a less polar washing solvent.
Colored product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration.

Conclusion

The purification of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine by recrystallization is a highly effective method for achieving the stringent purity requirements of the pharmaceutical industry. A systematic approach to solvent selection, coupled with a carefully executed protocol and rigorous analytical characterization, will ensure a robust and reproducible purification process. By understanding the fundamental principles of recrystallization and applying them diligently, researchers can consistently obtain a high-purity product, thereby ensuring the quality and safety of the final active pharmaceutical ingredient.

References

  • Google Patents. (1986). US4628088A - Preparation of substituted pyridazines.
  • National Center for Biotechnology Information. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. Retrieved from [Link]

  • SPbU Researchers Portal. (2024). The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue. Retrieved from [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved from [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Retrieved from [Link]

  • YouTube. (2020). How To Recrystallize A Solid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Retrieved from [Link]

Sources

Method

Application Note: High-Performance Purification of Pyridazine Derivatives by Column Chromatography

< Abstract Pyridazine derivatives are a cornerstone in medicinal chemistry and drug discovery, valued for their diverse pharmacological activities.[1] The synthesis of these N-heterocyclic compounds often yields complex...

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

Pyridazine derivatives are a cornerstone in medicinal chemistry and drug discovery, valued for their diverse pharmacological activities.[1] The synthesis of these N-heterocyclic compounds often yields complex crude mixtures requiring robust purification strategies. This document provides a detailed guide to the application of normal-phase column chromatography for the purification of pyridazine derivatives, moving from foundational principles to a step-by-step laboratory protocol. We will explore the critical interplay between the physicochemical properties of pyridazines and the selection of chromatographic parameters to achieve optimal separation and purity.

Introduction: The Challenge of Purifying Pyridazines

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique physicochemical properties to its derivatives.[2] These properties include a significant dipole moment, weak basicity (pKa of pyridazine is ~2.0), and a high capacity for hydrogen bonding.[2] While beneficial for drug-target interactions, these characteristics present specific challenges during purification by silica gel chromatography.

The pyridine-type nitrogens are weakly basic and can be protonated under acidic conditions, which are inherent to the surface of standard silica gel due to silanol (-SiOH) groups.[3][4] This interaction can lead to strong, sometimes irreversible, adsorption of the compound onto the stationary phase, resulting in poor recovery and significant peak tailing.[5] Therefore, a successful purification protocol requires careful method development that accounts for these molecular interactions.

Principle of the Method: Exploiting Polarity

Silica gel column chromatography separates compounds based on their differential partitioning between a polar stationary phase (silica gel) and a less polar mobile phase (eluent).[3][6] The surface of silica gel is rich in acidic silanol groups (-SiOH), which interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions.[3][6]

  • Non-polar compounds have weak interactions with the silica gel and are eluted quickly by a non-polar mobile phase.[6][7]

  • Polar compounds , like many pyridazine derivatives, interact strongly with the stationary phase and require a more polar mobile phase to compete for the binding sites and facilitate elution.[6][8]

The key to purifying pyridazine derivatives is to find a mobile phase system that disrupts the strong interaction with the silica just enough to allow the target compound to move down the column, while leaving more polar impurities behind and eluting less polar impurities ahead.

Critical Parameters for Method Development

Developing a robust purification method requires a systematic approach. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly scouting and optimizing conditions before committing to a full-scale column.[8][9]

Stationary Phase Selection

For most pyridazine derivatives, standard silica gel (SiO₂) of mesh size 230-400 is the adsorbent of choice for flash chromatography due to its versatility and resolving power.[8] However, the inherent acidity of silica can be problematic for basic compounds.[5]

  • Standard Silica Gel: The default choice. Its performance can be dramatically improved with mobile phase additives.

  • Deactivated Silica/Neutral Alumina: In cases of extreme tailing or irreversible binding, switching to a less acidic stationary phase like neutral alumina or silica gel deactivated with a base can be beneficial.[5]

Mobile Phase (Eluent) Selection

The choice of eluent is the most critical factor for a successful separation.[8] The goal is to select a solvent system where the target pyridazine derivative has an Rf value of approximately 0.3-0.4 on TLC .[9] This generally provides the best separation on a column.

Commonly used solvent systems are binary mixtures, starting with a non-polar solvent and adding a more polar solvent to increase elution strength.

Non-Polar Solvent Polar Solvent Typical Applications & Notes
Hexanes / HeptaneEthyl Acetate (EtOAc)The workhorse system for moderately polar compounds. A good starting point for most derivatives.
Dichloromethane (DCM)Methanol (MeOH)A more polar system required for pyridazines with highly polar functional groups (e.g., hydroxyls, amides).
Dichloromethane (DCM)AcetoneAn alternative to DCM/MeOH, sometimes offering different selectivity.
The Role of Additives: Mitigating Peak Tailing

Due to the basic nature of the pyridazine nitrogens, their interaction with acidic silanol groups is a primary cause of peak tailing.[4][5] To counteract this, a small amount of a basic modifier is often added to the mobile phase.

  • Triethylamine (TEA): Typically added at 0.1-1% (v/v) to the eluent.[5] TEA is a volatile competing base that neutralizes the acidic sites on the silica gel, preventing strong adsorption of the basic analyte and resulting in sharper, more symmetrical peaks.[5]

  • Ammonium Hydroxide: A few drops can be added to the polar solvent component (e.g., methanol) to achieve a similar effect, especially for very basic compounds.

For pyridazine derivatives bearing acidic functional groups (e.g., carboxylic acids), adding a small amount of acetic acid or formic acid can improve peak shape by ensuring the analyte remains in a single protonation state.

Detailed Step-by-Step Purification Protocol

This protocol outlines a general procedure for the flash column chromatography purification of a moderately polar pyridazine derivative.

Materials and Reagents
  • Crude pyridazine derivative

  • Silica gel (230-400 mesh)

  • Chromatography column with stopcock

  • Solvents (HPLC grade): Hexanes, Ethyl Acetate (EtOAc)

  • Triethylamine (TEA)

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Optimization (Find Eluent for Rf ≈ 0.3) slurry 2. Prepare Slurry (Silica + Eluent) tlc->slurry pack 3. Pack Column slurry->pack sample_prep 4. Prepare Sample (Dry or Wet Loading) pack->sample_prep load 5. Load Sample sample_prep->load elute 6. Elute Column (Gradient or Isocratic) load->elute collect 7. Collect Fractions elute->collect tlc_analysis 8. Analyze Fractions by TLC collect->tlc_analysis combine 9. Combine Pure Fractions tlc_analysis->combine evap 10. Evaporate Solvent combine->evap product Pure Product evap->product

Caption: Workflow for pyridazine purification by column chromatography.

Protocol Steps
  • Eluent Selection (TLC):

    • Prepare several eluents with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1 Hex:EtOAc). Add 0.5% TEA to the ethyl acetate portion.

    • Spot your crude material on a TLC plate and develop it in the prepared eluents.

    • Identify the solvent system that gives your target compound an Rf of ~0.3-0.4. This will be your starting eluent for the column.[9]

  • Column Packing (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in your starting eluent. The consistency should be like a milkshake, not too thick.

    • With the column stopcock closed, pour the slurry into the column. Open the stopcock to drain some solvent, tapping the column gently to ensure even packing and remove air bubbles.[3]

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample and eluent addition. Drain the solvent until it is just level with the sand. Never let the column run dry.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong, volatile solvent (like DCM or acetone). Add a small amount of silica gel (about 2-3 times the mass of your crude product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.[9]

    • Wet Loading: Dissolve the crude product in the absolute minimum amount of the starting eluent. Using a pipette, carefully and evenly apply this solution to the top of the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Open the stopcock and begin collecting fractions into test tubes. Apply gentle pressure with a pump or air line ("flash chromatography") to maintain a steady flow rate.

    • If impurities are close to your product on the TLC, you may need to use a gradient elution, gradually increasing the proportion of the more polar solvent (EtOAc) to elute your target compound.

  • Fraction Analysis:

    • Monitor the progress of the separation by spotting collected fractions onto TLC plates.

    • Develop the TLC plates in your chosen eluent and visualize the spots under a UV lamp.

    • Identify the fractions containing only your pure product.

  • Isolation:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator. The added TEA is volatile and will be removed under vacuum along with the eluent.[5]

    • The resulting solid or oil is your purified pyridazine derivative. Confirm purity using analytical techniques like NMR, LC-MS, or HPLC.

Troubleshooting Common Issues

Problem Potential Cause Solution
Compound won't elute Eluent polarity is too low; strong interaction with silica.Gradually increase the polarity of the mobile phase (e.g., increase % of EtOAc or switch to a DCM/MeOH system).
Poor Separation (Overlapping spots) Incorrect eluent system; column overloaded.Re-optimize eluent on TLC for better spot separation. Use less crude material or a larger column.
Peak Tailing / Streaking Strong interaction of basic pyridazine with acidic silica.Add 0.1-1% triethylamine (TEA) or another basic modifier to your eluent to neutralize silica's acidic sites.[5]
Cracked or channeled column bed Improper column packing.Ensure the silica slurry is homogenous and pack the column carefully without letting it run dry.

Conclusion

The purification of pyridazine derivatives by column chromatography is a highly effective technique when method development is approached with a clear understanding of the underlying chemical principles. By carefully selecting the stationary and mobile phases and, crucially, by mitigating the strong acidic interactions with basic additives like triethylamine, researchers can consistently achieve high purity of their target compounds. The protocols and troubleshooting guides presented here provide a robust framework for scientists in drug discovery and chemical research to overcome the unique challenges posed by this important class of heterocycles.

References

  • Benchchem. Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • JoVE. Silica Gel Column Chromatography: Overview.
  • Sorbent Technologies. Silica Gel for Column Chromatography.
  • University of Colorado Boulder, Department of Chemistry. Column Chromatography.
  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Chemistry For Everyone. In Silica Gel Chromatography Which Compounds Elute First?.
  • Benchchem. Technical Support Center: Optimizing Silica Gel Chromatography for Polar Compounds.
  • PMC. The pyridazine heterocycle in molecular recognition and drug discovery.
  • Readers Insight. Heterocycles Structural Analysis in HPLC Method Development.
  • Benchchem. Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles.
  • Benchchem. Technical Support Center: Purification of 3-Pyridazinealanine Compounds.

Sources

Application

Application Notes and Protocols for Kinase Inhibitor Assay Using 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine

Introduction: The Critical Role of Kinase Inhibition in Drug Discovery Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular pathways by catalyzing the phosphorylation of specific...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinase Inhibition in Drug Discovery

Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and immunological conditions, making them one of the most important classes of drug targets.[3][4] The development of small molecule kinase inhibitors is a cornerstone of modern therapeutic research.[4][5] 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is a heterocyclic compound belonging to the pyridazine family, a class of molecules known for a wide range of pharmacological activities.[6] This document provides a detailed, robust protocol for determining the inhibitory potential of this compound against a selected protein kinase using the widely adopted Kinase-Glo® Luminescent Kinase Assay platform. This method offers high sensitivity and a simple "add-mix-measure" format, making it ideal for high-throughput screening (HTS) and detailed mechanistic studies.[7][8][9]

The following guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind the protocol design, ensuring that the assay is a self-validating system for producing reliable and reproducible data.

Pillar 1: Assay Principle and Strategic Selection

To evaluate an uncharacterized compound like 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, a universal and adaptable assay platform is paramount. We have selected a luminescence-based assay that quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[7][8] This approach is considered universal because the consumption of ATP is a feature of virtually all kinase-catalyzed reactions.[8][10]

The Kinase-Glo® assay is performed in two stages. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. During this step, active kinase consumes ATP to phosphorylate its substrate. Second, the Kinase-Glo® Reagent is added, which simultaneously terminates the kinase reaction and initiates a light-producing reaction catalyzed by a thermostable luciferase.[8][11] The amount of light generated is directly proportional to the amount of ATP remaining in the well.[7][8] Therefore, a potent inhibitor will result in less ATP consumption and a strong luminescent signal, while low inhibition leads to significant ATP depletion and a weak signal.[2][7]

G cluster_0 Kinase Reaction cluster_1 Detection Step Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Consumes Substrate Substrate ATP ATP ATP->Phosphorylated Substrate Inhibitor (Test Compound) Inhibitor (Test Compound) Inhibitor (Test Compound)->Kinase Blocks Remaining ATP Remaining ATP Light (Luminescence) Light (Luminescence) Remaining ATP->Light (Luminescence) Generates Luminescence Measured Luminescence Measured Remaining ATP->Luminescence Measured Proportional to Kinase-Glo® Reagent (Luciferase + Luciferin) Kinase-Glo® Reagent (Luciferase + Luciferin) Kinase-Glo® Reagent (Luciferase + Luciferin)->Light (Luminescence)

Caption: Principle of the Kinase-Glo® Luminescent Assay.

Pillar 2: Self-Validating Experimental Protocol

This protocol is designed to be inherently self-validating through the inclusion of critical controls. These controls ensure that any observed signal change is directly attributable to the inhibitory action of the test compound on the kinase and not due to assay artifacts.

Materials and Reagents
Equipment Reagents & Consumables
Multichannel pipettes3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine
Plate reader with luminescence detectionKinase of interest (e.g., a tyrosine or serine/threonine kinase)
Low-volume, white, opaque 384-well assay platesKinase-specific substrate (peptide or protein)
Reagent reservoirsKinase-Glo® Luminescent Kinase Assay Kit (Promega or equivalent)
Standard laboratory vortexer and centrifugeAdenosine 5'-triphosphate (ATP), high purity
Dimethyl sulfoxide (DMSO), molecular biology grade
Kinase reaction buffer (specific to the kinase)
A known kinase inhibitor (e.g., Staurosporine) as a positive control
Nuclease-free water
Step-by-Step Methodology

This protocol is optimized for a 384-well plate format to conserve reagents. All additions should be made carefully to avoid cross-contamination.

Step 1: Reagent Preparation

  • Test Compound Preparation: Prepare a 10 mM stock solution of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine in 100% DMSO. From this stock, create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. This will be used to generate a dose-response curve.

    • Rationale: Starting with a high concentration stock in DMSO is standard for small molecules. Serial dilutions allow for the determination of the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[4][12]

  • Kinase Reaction Buffer: Prepare the buffer as recommended by the kinase supplier. A typical buffer might contain Tris-HCl, MgCl₂, BSA, and DTT.

  • Enzyme and Substrate Preparation: Dilute the kinase and its corresponding substrate to their final desired concentrations in the kinase reaction buffer. The optimal concentrations should be determined empirically, but a good starting point is the Km value for both ATP and the substrate.[9]

  • ATP Solution: Prepare a working solution of ATP in the kinase reaction buffer. The concentration should be at or near the Km of the kinase for ATP to accurately identify ATP-competitive inhibitors.[13]

  • Kinase-Glo® Reagent: Prepare the reagent according to the manufacturer's instructions immediately before use. Allow it to equilibrate to room temperature.[7]

Step 2: Assay Plate Setup

It is critical to set up the plate with all necessary controls to ensure data integrity.

Well Type Description Purpose
100% Activity Kinase + Substrate + ATP + DMSO (no inhibitor)Represents the maximum kinase activity (negative control).
0% Activity Substrate + ATP + DMSO (no kinase)Represents the background signal (positive control for inhibition).
Test Compound Kinase + Substrate + ATP + Inhibitor dilutionsMeasures the effect of the compound on kinase activity.
Positive Control Kinase + Substrate + ATP + Known InhibitorValidates the assay's ability to detect inhibition.

Step 3: Experimental Workflow

G A 1. Add 2.5 µL of Inhibitor/DMSO to wells B 2. Add 2.5 µL of Kinase + Substrate mix A->B C Incubate for 15 min at RT (Pre-incubation) B->C D 3. Add 5 µL of ATP to initiate reaction C->D E Incubate for 60 min at RT (Kinase Reaction) D->E F 4. Add 10 µL of Kinase-Glo® Reagent E->F G Incubate for 10 min at RT (Signal Development) F->G H 5. Read Luminescence G->H

Caption: Step-by-step experimental workflow for the kinase assay.

  • Inhibitor Addition: Add 2.5 µL of the serially diluted 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, DMSO (for 100% activity controls), or the positive control inhibitor to the appropriate wells of a white 384-well plate.

  • Enzyme/Substrate Addition: Add 2.5 µL of the kinase/substrate mixture to all wells except the "0% Activity" controls. To the "0% Activity" wells, add 2.5 µL of reaction buffer with substrate only.

  • Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature.

    • Rationale: This step allows the inhibitor to bind to the kinase before the reaction is initiated.[14]

  • Reaction Initiation: Add 5 µL of the ATP solution to all wells to start the kinase reaction. The total reaction volume is now 10 µL.

  • Kinase Reaction Incubation: Mix the plate gently and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).[15]

  • Detection: Add 10 µL of prepared Kinase-Glo® Reagent to all wells.

  • Signal Development: Mix the plate for 2 minutes and then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[16]

  • Data Acquisition: Read the luminescence on a plate reader.

Pillar 3: Authoritative Data Analysis and Interpretation

Proper data analysis is essential to accurately determine the potency of the inhibitor.

Data Normalization and Inhibition Calculation

The raw luminescence data must be converted to percent inhibition.

  • Average the replicates for each condition.

  • Calculate Percent Inhibition for each inhibitor concentration using the following formula:

    % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_0%_Activity) / (Signal_100%_Activity - Signal_0%_Activity))

    • Rationale: This normalization accounts for background signal and expresses the data relative to the uninhibited and fully inhibited controls, providing a clear measure of the compound's effect.[17]

IC50 Determination

The half-maximal inhibitory concentration (IC50) is determined by plotting the Percent Inhibition against the logarithm of the inhibitor concentration.[12]

  • Generate a Dose-Response Curve: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism).

  • Determine the IC50: The software will calculate the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[12]

Example Data Presentation
Inhibitor Conc. (nM) Raw Luminescence (RLU) % Inhibition
0 (100% Activity)850,0000.0
0 (0% Activity)50,000100.0
1830,0002.5
10790,0007.5
50650,00025.0
100475,00046.9
500180,00083.8
100070,00097.5
1000055,00099.4

Troubleshooting and Scientific Considerations

  • Compound Interference: Some test compounds can directly inhibit the luciferase enzyme or quench the luminescent signal, leading to false positives.[9][15] To rule this out, run a counterscreen where the compound is added to a solution of ATP and Kinase-Glo® reagent without the kinase present.

  • DMSO Concentration: High concentrations of DMSO can inhibit some kinases. Ensure the final DMSO concentration in the assay is consistent across all wells and is kept low (typically ≤1%).[9]

  • Assay Window (Z'-factor): For screening purposes, the quality of the assay can be assessed by calculating the Z'-factor from the 100% and 0% activity controls. A Z'-factor > 0.5 indicates an excellent and robust assay.[18]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for assessing the inhibitory activity of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine. By employing the sensitive and robust Kinase-Glo® luminescent assay and incorporating essential controls, researchers can generate high-quality, reproducible data on the potency (IC50) of this and other novel compounds. This methodology serves as a critical first step in the drug discovery pipeline, enabling the confident identification and characterization of new kinase inhibitors.[4]

References

  • HTRF KinEASE TK Kit, 1,000 Assay Points. Revvity.
  • Alpha Kinase Assays. Revvity.
  • PI3-Kinase Activity Fluorescence Polariz
  • PI3-Kinase Activity AlphaScreen Assay. Echelon Biosciences.
  • Development of a HTRF® Kinase Assay for Determination of Syk Activity.
  • HTRF® Enzyme Assays. Merck Millipore.
  • A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity.
  • HTRF KinEASE STK S1 Kit, 1,000 Assay Points. Revvity.
  • AlphaScreen kinase HTS pl
  • Principle of the AlphaScreen kinase assay.
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format.
  • HTRF-based kinase assay for fragment screening and MOA studies. Domainex.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.
  • Fluorescence Polariz
  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors.
  • Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modul
  • Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Assay Development for Protein Kinase Enzymes.
  • What Is the Best Kinase Assay? BellBrook Labs.
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • ADP-Glo™ Kinase Assay Technical Manual.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • IC50 determination for receptor-targeted compounds and downstream signaling.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • Determination of the IC50 values of a panel of CDK9 inhibitors against...
  • InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube.
  • Kinase Assay Kit. Sigma-Aldrich.
  • IC50 Determin
  • Kinase assays. BMG LABTECH.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences.

Sources

Method

Cellular Assay Design for Evaluating Pyridazine-Based Compounds: Application Notes and Protocols

Introduction The pyridazine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3] Pyridazine derivatives have garnered significa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3] Pyridazine derivatives have garnered significant attention in drug discovery, particularly in oncology, due to their ability to modulate key cellular signaling pathways implicated in cancer progression.[1][4][5] Many of these compounds function as kinase inhibitors, targeting the ATP-binding pocket of enzymes crucial for cell proliferation and survival.[1][2][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a robust cellular assay cascade for the preclinical evaluation of novel pyridazine-based compounds.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design. The aim is to equip researchers with the necessary tools to generate reliable, reproducible, and translatable data. The protocols herein are designed as self-validating systems, incorporating appropriate controls and quality checks to ensure data integrity.[7][8][9]

Foundational Cellular Assays: Initial Screening and Viability

The initial phase of evaluating a new chemical entity involves assessing its fundamental impact on cancer cells. This is typically achieved through cell viability and proliferation assays, which provide a broad measure of a compound's cytotoxic or cytostatic effects.[10][11]

Cell Viability/Proliferation Assay (e.g., MTT/MTS or CellTiter-Glo®)

Scientific Rationale: These assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability.[10][12] A reduction in metabolic activity in the presence of a compound suggests either a decrease in cell proliferation (cytostatic effect) or an increase in cell death (cytotoxic effect). This initial screen is crucial for determining the half-maximal inhibitory concentration (IC50), a key parameter for comparing compound potency.[12][13]

Key Considerations:

  • Assay Choice: While colorimetric assays like MTT and MTS are widely used, luminescent assays such as CellTiter-Glo®, which measures ATP levels, often offer higher sensitivity and a wider dynamic range.[10][14]

  • Cell Seeding Density: It is critical to optimize the initial cell seeding density to ensure that cells are in the logarithmic growth phase throughout the experiment.

  • Compound Concentration Range: A broad range of concentrations, typically spanning several orders of magnitude around the expected IC50, should be tested to generate a complete dose-response curve.

Mechanistic Assays: Elucidating the Mode of Action

Once a compound demonstrates significant anti-proliferative activity, the next critical step is to unravel its mechanism of action. Given that many pyridazine derivatives target protein kinases, a logical progression is to investigate their effects on specific signaling pathways.[1][15][16]

Kinase Pathway Activation: Phospho-Protein Analysis by Western Blotting

Scientific Rationale: Many signaling pathways, particularly those driven by kinases, are regulated by protein phosphorylation.[17] Western blotting using phospho-specific antibodies allows for the direct visualization and quantification of changes in the phosphorylation status of key signaling proteins upon compound treatment.[17] This provides direct evidence of target engagement and pathway modulation. For instance, if a pyridazine compound is designed to inhibit a specific kinase, a decrease in the phosphorylation of its known downstream substrate would be expected.

Critical Steps for Success:

  • Sample Preparation: The use of phosphatase and protease inhibitors in the lysis buffer is paramount to preserve the phosphorylation state of proteins.

  • Blocking Agent: Bovine serum albumin (BSA) is generally preferred over milk for blocking, as milk contains phosphoproteins that can lead to high background.

  • Antibody Validation: Ensure the specificity of both the phospho-specific and total protein antibodies.

  • Normalization: It is essential to normalize the phospho-protein signal to the total protein level to account for any variations in protein loading.[18]

Experimental Workflow for Phospho-Protein Western Blot:

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis cell_culture 1. Cell Culture & Treatment (with Pyridazine Compound) lysis 2. Cell Lysis (with Phosphatase/Protease Inhibitors) cell_culture->lysis quantification 3. Protein Quantification lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Transfer to Membrane (PVDF or Nitrocellulose) sds_page->transfer blocking 6. Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (Phospho-specific Ab, overnight at 4°C) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Densitometry Analysis (Normalize Phospho to Total Protein) detection->analysis

Caption: Workflow for Western Blot Analysis of Protein Phosphorylation.

NF-κB Signaling Pathway Analysis

Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its dysregulation is frequently observed in cancer.[19][20] Some pyridazine-based compounds have been shown to modulate this pathway.[2] Assays that monitor NF-κB activation, such as its translocation from the cytoplasm to the nucleus, can reveal if a compound's anti-cancer effects are mediated through this pathway.[21][22]

Methods for Assessing NF-κB Activation:

  • Immunofluorescence Microscopy: This method visually tracks the location of NF-κB (typically the p65 subunit) within the cell.[21] An increase in nuclear localization following treatment with a pro-inflammatory stimulus (like TNF-α) and its inhibition by the test compound provides strong evidence of pathway modulation.[21][22]

  • Reporter Gene Assays: These assays utilize a cell line engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[23] An increase in reporter gene expression upon stimulation indicates NF-κB activation, which can be quantified by measuring the reporter protein's activity.[23]

  • ELISA-based DNA Binding Assays: These assays measure the amount of active NF-κB in nuclear extracts that can bind to its consensus DNA sequence coated on a microplate.[19]

Illustrative NF-κB Signaling Pathway:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Pro-inflammatory Cytokine (e.g., TNF-α) receptor Receptor cytokine->receptor IKK_complex IKK Complex receptor->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB nucleus Nucleus gene_transcription Gene Transcription (Inflammation, Survival) nucleus->gene_transcription activates IkB_NFkB->nucleus translocates Pyridazine_Inhibitor Pyridazine Compound Pyridazine_Inhibitor->IKK_complex Inhibits

Caption: Simplified NF-κB Signaling Pathway and a Potential Point of Inhibition.

Cytokine Release Assay (ELISA)

Scientific Rationale: As NF-κB and other inflammatory pathways regulate the expression and secretion of cytokines, quantifying the levels of key pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant can provide a functional readout of pathway inhibition.[24][25] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for this purpose.[24][26][27][28]

Key Steps in a Sandwich ELISA:

  • A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate.[26]

  • The cell culture supernatant (containing the cytokine) is added to the wells.

  • A biotinylated detection antibody, also specific for the cytokine, is added, forming a "sandwich".[26]

  • Streptavidin conjugated to an enzyme (e.g., HRP) is added, which binds to the biotinylated detection antibody.

  • A substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present.[28]

Phenotypic Assays: Assessing Cellular Consequences

After establishing a compound's effect on specific signaling pathways, it is important to evaluate its broader impact on cancer cell phenotypes, such as cell cycle progression and the ability to form three-dimensional structures that mimic tumors.

Cell Cycle Analysis by Flow Cytometry

Scientific Rationale: Uncontrolled cell cycle progression is a hallmark of cancer. Many anti-cancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from dividing.[10][29][30] Flow cytometry using a DNA-intercalating dye like propidium iodide (PI) allows for the quantification of the percentage of cells in each phase of the cell cycle based on their DNA content.[29][31]

Interpretation of Results:

  • G1 Arrest: An accumulation of cells in the G1 phase suggests that the compound is preventing cells from entering the DNA synthesis (S) phase.

  • S Phase Arrest: An increase in the proportion of cells in the S phase indicates interference with DNA replication.

  • G2/M Arrest: Accumulation in the G2/M phase suggests that the compound is preventing cells from entering mitosis.

3D Tumor Spheroid Formation Assay

Scientific Rationale: Traditional 2D cell culture does not fully recapitulate the complex microenvironment of a solid tumor. 3D tumor spheroids are more physiologically relevant models, exhibiting gradients of nutrients, oxygen, and proliferative states similar to in vivo tumors.[32][33][34] Assessing a compound's ability to inhibit the formation or growth of these spheroids provides a more stringent test of its potential in vivo efficacy.[32]

General Protocol Outline:

  • Seed cancer cells in ultra-low attachment plates to promote spheroid formation.[32][33]

  • Allow spheroids to form and grow for several days.[33][35]

  • Treat the spheroids with the pyridazine-based compound at various concentrations.

  • Assess spheroid viability and size over time. Viability can be measured using 3D-compatible assays like CellTiter-Glo® 3D.[32]

Experimental Workflow for 3D Tumor Spheroid Assay:

G start 1. Single Cell Suspension seed 2. Seed in Ultra-Low Attachment Plate start->seed form 3. Spheroid Formation (3-4 days) seed->form treat 4. Compound Treatment form->treat analyze 5. Analysis (Viability Assay, Imaging) treat->analyze

Caption: Workflow for a 3D Tumor Spheroid Assay.

Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
  • Cell Seeding:

    • Harvest cells and perform a viable cell count.

    • Dilute the cell suspension to the optimized seeding density in complete growth medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of the pyridazine-based compound in culture medium.

    • Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired time period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Protocol 2: Western Blot for Phosphorylated Proteins
  • Sample Preparation:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the pyridazine compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load samples onto an SDS-polyacrylamide gel and run at a constant voltage.[17]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in 5% BSA/TBST overnight at 4°C.[17]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (ECL) and visualize the signal using a digital imager.

    • Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

Protocol 3: Cell Cycle Analysis with Propidium Iodide
  • Cell Preparation:

    • Seed cells in a 6-well plate and treat with the pyridazine compound for 24-48 hours.

    • Harvest both adherent and floating cells and wash with PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.[31]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate in the dark for 30 minutes at room temperature.[29]

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.

    • Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.[31]

Data Presentation and Interpretation

Assay TypeKey Parameters MeasuredExpected Outcome for Active CompoundInterpretation
Cell Viability IC50 ValueLow IC50 (e.g., < 10 µM)Potent anti-proliferative/cytotoxic activity.
Western Blot Phosphorylation Status of Target ProteinDecreased phosphorylation of downstream substrateTarget engagement and inhibition of the signaling pathway.
NF-κB Translocation Nuclear vs. Cytoplasmic p65 SignalInhibition of stimulus-induced nuclear translocationCompound interferes with the NF-κB signaling pathway.
Cytokine ELISA Concentration of Secreted Cytokines (e.g., IL-6)Reduced cytokine levels in treated cellsFunctional inhibition of inflammatory signaling.
Cell Cycle Analysis % of Cells in G1, S, G2/MAccumulation of cells in a specific phase (e.g., G1 arrest)Compound induces cell cycle arrest.
3D Spheroid Assay Spheroid Size and ViabilityInhibition of spheroid growth or reduction in viabilityEfficacy in a more physiologically relevant tumor model.

References

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (n.d.). ACS Omega. Retrieved from [Link]

  • Corning® Spheroid Microplates - Spheroid Formation Protocol. (n.d.). Corning. Retrieved from [Link]

  • Cell Cycle Analysis. (2017). UWCCC Flow Cytometry Laboratory. Retrieved from [Link]

  • CYTOKINE ELISA. (2011). Bowdish Lab. Retrieved from [Link]

  • Pan/Phospho Analysis For Western Blot Normalization. (2017). Protocols.io. Retrieved from [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved from [Link]

  • Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. (n.d.). CUSABIO. Retrieved from [Link]

  • Detection and Quantification of Cytokines and Other Biomarkers. (n.d.). PMC - NIH. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. Retrieved from [Link]

  • Cell Cycle Tutorial Contents. (n.d.). Babraham Institute. Retrieved from [Link]

  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018). MDPI. Retrieved from [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PMC - NIH. Retrieved from [Link]

  • NF-κB Reporter Cellular Assay Pack (HEK293) (Discontinued). (n.d.). BPS Bioscience. Retrieved from [Link]

  • 3D Tumor Spheroid Assay (mono-spheroids). (n.d.). Reaction Biology. Retrieved from [Link]

  • A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting | Protocol Preview. (2022). JoVE. Retrieved from [Link]

  • Cell culture: useful publications and websites. (n.d.). European Collection of Authenticated Cell Cultures. Retrieved from [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. Retrieved from [Link]

  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (n.d.). ResearchGate. Retrieved from [Link]

  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. (n.d.). ResearchGate. Retrieved from [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). NCBI. Retrieved from [Link]

  • Bioassays for anticancer activities. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (n.d.). ACS Publications. Retrieved from [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray. Retrieved from [Link]

  • The Ultimate Guide To Using Elisa Kits For Cytokine Detection. (2024). Biomatik. Retrieved from [Link]

  • Using ELISA to Detect Cytokines and Chemokines. (n.d.). Biocompare. Retrieved from [Link]

  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (n.d.). De Gruyter. Retrieved from [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. (n.d.). PMC - NIH. Retrieved from [Link]

  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024). Dispendix. Retrieved from [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). NIH. Retrieved from [Link]

  • The Role of Assay Development and Validation in Drug Discovery. (2024). PeploBio. Retrieved from [Link]

  • NF-kappaB Signaling Pathway. (n.d.). RayBiotech. Retrieved from [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. (2024). Cardiff University. Retrieved from [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). PMC. Retrieved from [Link]

Sources

Application

Application Note: Comprehensive NMR Characterization of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine

Abstract This application note provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, a heterocyclic compound of interest in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol outlines a systematic approach, from sample preparation to the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. By elucidating the principles behind spectral assignments, this guide equips researchers with the necessary tools to unambiguously verify the structure and purity of this molecule, ensuring data integrity for downstream applications.

Introduction: The Structural Significance of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine

3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is a bicyclic heteroaromatic compound featuring a pyridazine ring substituted with a chloro group and a 4-methylimidazole moiety. The pyridazine core is a common scaffold in pharmacologically active molecules, exhibiting a wide range of biological activities. The imidazole ring, also a prevalent motif in drug discovery, can engage in various intermolecular interactions, including hydrogen bonding and metal coordination. The specific substitution pattern of this molecule—a chlorine atom, which acts as a potential synthetic handle and an electron-withdrawing group, and the 4-methylimidazole group, which introduces asymmetry and additional interaction sites—creates a unique electronic and steric environment.

Accurate structural elucidation is paramount for understanding its chemical reactivity, biological activity, and structure-activity relationships (SAR). NMR spectroscopy is the most powerful technique for this purpose, providing precise information about the chemical environment of each atom in the molecule. This guide provides a robust protocol for its complete NMR characterization.

Experimental Design and Rationale

The comprehensive characterization of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine requires a suite of NMR experiments. The rationale for our multi-faceted approach is as follows:

  • ¹H NMR: To identify the number of distinct proton environments, their chemical shifts, coupling patterns (J-coupling), and relative integrations.

  • ¹³C NMR: To determine the number of unique carbon environments. The use of a proton-decoupled sequence simplifies the spectrum to single lines for each carbon.

  • 2D COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, which is crucial for identifying adjacent protons within the same spin system (i.e., on the same ring).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton-carbon pairs (¹H-¹³C), enabling the unambiguous assignment of protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations (typically 2-3 bonds) between protons and carbons. This is essential for connecting different spin systems and assigning quaternary (non-protonated) carbons.

The combination of these experiments provides a self-validating system for complete structural assignment, ensuring the trustworthiness of the final characterization.

Detailed Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

Materials:

  • 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine (approx. 5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts; DMSO-d₆ is often a good choice for heterocyclic compounds due to its high solubilizing power.[1]

  • High-quality 5 mm NMR tubes

  • Internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm). Modern spectrometers often use the residual solvent peak as a reference.

Protocol:

  • Weigh approximately 5-10 mg of the compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Gently vortex or sonicate the mixture until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.

  • Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific spectrometer and sample concentration.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: ~3-4 seconds

  • Relaxation Delay (d1): 1-2 seconds

  • Number of Scans: 16-64 (increase for dilute samples)

¹³C{¹H} NMR Acquisition:

  • Pulse Program: Standard proton-decoupled (zgpg30)

  • Spectral Width: 0 to 200 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 1024 or more (as ¹³C has low natural abundance)

2D NMR (COSY, HSQC, HMBC) Acquisition:

  • Utilize standard, gradient-selected (g) pulse programs (e.g., gCOSY, gHSQCEDETGPSISP2.3, gHMBCGP).

  • Optimize spectral widths in both dimensions to encompass all relevant signals.

  • For HMBC, a long-range coupling constant (JXH) of 8-10 Hz is typically optimal for detecting 2- and 3-bond correlations.[1]

Spectral Interpretation and Structural Assignment

The following section details the expected NMR signals for 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine and the logic behind their assignment.

Molecular Structure with Atom Numbering:

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Assignment Structural Assignment H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC Assign_H Proton Assignments H1->Assign_H Proton Signals & Couplings C13 ¹³C NMR C13->HSQC C13->HMBC Assign_C Carbon Assignments C13->Assign_C Carbon Signals COSY->Assign_H ¹H-¹H Correlations (H4-H5) HSQC->Assign_C ¹JCH Correlations (C4-H4, C5-H5, etc.) Structure Final Structure Verification HMBC->Structure ²⁻³JCH Correlations (Quaternary Carbons) Assign_H->Structure Assign_C->Structure

Caption: Workflow for NMR-based structural elucidation.

  • COSY: A clear cross-peak between the signals assigned to H4 and H5 will confirm their connectivity within the pyridazine ring.

  • HSQC: This experiment will directly link each proton to its attached carbon:

    • H4 signal will correlate with the C4 signal.

    • H5 signal will correlate with the C5 signal.

    • H2' signal will correlate with the C2' signal.

    • H5' signal will correlate with the C5' signal.

    • The methyl proton signal will correlate with the methyl carbon signal.

  • HMBC: This is the key experiment for assigning the quaternary carbons and linking the two ring systems. Key expected correlations include:

    • H5 to C3 , C6 , and C4' . The correlation to C6 is crucial for confirming the connection point of the imidazole ring.

    • H4 to C6 and C3 .

    • H2' to C4' , C5' , and C6 . The correlation to C6 confirms the linkage from the imidazole side.

    • H5' to C2' , C4' , and the methyl carbon.

    • Methyl protons to C4' and C5' .

Data Summary

The following table summarizes the predicted NMR data for 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (from H)
H4 ~7.6 - 7.9 (d)-C6, C3, C5
C4 -~120 - 125-
H5 ~8.0 - 8.5 (d)-C3, C6, C4'
C5 -~130 - 135-
C3 -~150 - 155-
C6 -~155 - 160-
H2' ~8.5 - 9.0 (s)-C4', C5', C6
C2' -~138 - 142-
H5' ~7.2 - 7.5 (s)-C2', C4', Methyl C
C5' -~118 - 122-
C4' -~135 - 140-
-CH₃ ~2.2 - 2.5 (s)~10 - 15C4', C5'

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the NMR characterization of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine. By following the detailed steps for sample preparation, data acquisition, and the systematic interpretation of 1D and 2D NMR spectra, researchers can confidently verify the chemical structure of this and related heterocyclic molecules. The causality-driven approach to spectral assignment, supported by a suite of complementary NMR experiments, ensures the highest level of scientific integrity and trustworthiness in the reported data.

References

  • Duddeck, H. (2009). ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 47(4), 337-341. [Link]

  • Al-Showiman, S. S. (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. Journal of Saudi Chemical Society, 19(6), 629-653. [Link]

  • Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

Method

Application Note: Elucidating the Mass Spectrometric Fragmentation of the Pyridazine Moiety

Introduction: The Significance of the Pyridazine Scaffold in Medicinal Chemistry The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery. Its un...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridazine Scaffold in Medicinal Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery. Its unique physicochemical properties—including a high dipole moment, capacity for dual hydrogen bonding, and its role as a bioisosteric replacement for phenyl or other heterocyclic rings—make it an attractive component in the design of novel therapeutic agents.[1][2] Pyridazine-containing compounds are found in a range of approved drugs and clinical candidates, from anticancer agents like the PARP inhibitor Talazoparib to antihypertensives such as Hydralazine.[1][3]

Given its prevalence, the ability to rapidly and accurately characterize pyridazine-containing molecules is paramount for drug development professionals. Mass spectrometry (MS) is the cornerstone of molecular analysis, providing critical information on molecular weight and structure.[4][5] Understanding the specific fragmentation patterns of the pyridazine core under various ionization conditions is essential for unambiguous structural elucidation, metabolite identification, and impurity profiling. This application note provides a detailed guide to the mass spectrometric behavior of pyridazines, offering both foundational knowledge and practical, field-proven protocols.

Principles of Pyridazine Ionization and Fragmentation

The fragmentation of a molecule in a mass spectrometer is dictated by its chemical structure and the ionization technique employed. For pyridazine derivatives, the two adjacent nitrogen atoms and the aromatic ring system are the primary drivers of fragmentation pathways.

  • Electron Ionization (EI): This high-energy technique bombards the molecule with electrons, creating a radical cation (M•+).[5] The subsequent fragmentation is often extensive and follows well-defined pathways, making it highly useful for structural confirmation and library matching. The stability of the pyridazine ring often results in a discernible molecular ion peak.[6][7]

  • Electrospray Ionization (ESI): A soft ionization technique, ESI is typically coupled with liquid chromatography (LC) and generates protonated molecules ([M+H]+) or other adducts.[8] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation through collision-induced dissociation (CID). This method is ideal for analyzing the polar, non-volatile molecules common in pharmaceutical research and provides targeted structural information.[9]

The choice of ionization method is causal; EI is suited for volatile, thermally stable compounds analyzed via Gas Chromatography (GC-MS), while ESI is the standard for LC-MS analysis of larger, more complex drug-like molecules.

Characteristic Fragmentation Pathways of Pyridazine

Electron Ionization (EI-MS) Fragmentation

Under electron ionization, the pyridazine radical cation (m/z 80) undergoes a series of characteristic cleavages aimed at achieving greater stability. The primary fragmentation pathways involve the elimination of stable neutral molecules. The most prominent fragmentation route is the retro-Diels-Alder reaction, leading to the expulsion of a nitrogen molecule (N₂).

A key study on the cationic fragmentation of pyridazine using electron impact mass spectroscopy identified several major fragment ions.[6][7] The most pronounced peaks in the mass spectrum correspond to the molecular ion (M+), followed by fragments resulting from the loss of nitrogen and hydrogen atoms.[7]

Primary EI Fragmentation Pathway of Unsubstituted Pyridazine:

Caption: Common ESI-MS/MS fragmentation routes for substituted pyridazines.

The key to interpreting ESI-MS/MS spectra is to recognize these characteristic losses and relate them back to the potential structure. The stability of the resulting fragment ions dictates the relative intensities of the observed peaks.

Experimental Protocols

The following protocols are designed to be self-validating, providing a robust starting point for the analysis of novel pyridazine-containing compounds.

Protocol 1: GC-EI-MS for Volatile Pyridazine Derivatives

This protocol is optimized for the analysis of thermally stable, volatile, or semi-volatile pyridazine compounds.

Workflow Diagram:

A 1. Sample Prep (Dilute in Ethyl Acetate) B 2. GC Injection (1 µL, Splitless) A->B C 3. GC Separation (e.g., DB-5ms column) B->C D 4. EI Ionization (70 eV) C->D E 5. Mass Analysis (Full Scan m/z 40-500) D->E F 6. Data Interpretation (Library Search & Manual) E->F

Sources

Application

Protocol for assessing the stability of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine in solution

Application Note & Protocol Topic: Protocol for Assessing the Stability of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine in Solution Audience: Researchers, scientists, and drug development professionals. Introduction:...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for Assessing the Stability of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine in Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Stability Assessment

3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is a heterocyclic compound featuring both a pyridazine and an imidazole ring. Such nitrogen-containing heterocyclic motifs are prevalent scaffolds in medicinal chemistry and drug discovery, valued for their diverse biological activities and ability to engage in specific molecular interactions.[1][2][3] The pyridazine ring, in particular, is characterized by a significant dipole moment and robust hydrogen-bonding capacity, which are crucial for drug-target interactions.[4] However, the inherent electronic properties of these rings can also render them susceptible to degradation under various environmental conditions.

Understanding the chemical stability of a potential drug candidate or a key intermediate like 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is a non-negotiable aspect of pharmaceutical development.[5] Stability data informs critical decisions regarding manufacturing, formulation, packaging, and storage, ensuring that the molecule maintains its identity, purity, potency, and safety throughout its lifecycle.[6] Forced degradation, or stress testing, is a systematic approach to intentionally degrade the molecule under conditions more severe than accelerated stability testing.[5][7] This process is essential for elucidating potential degradation pathways, identifying likely degradation products, and developing a stability-indicating analytical method that can resolve the parent compound from its degradants.[7]

This document provides a comprehensive, field-proven protocol for assessing the stability of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine in solution, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[8][9][10]

Overall Experimental Workflow

The protocol is designed as a multi-stage process, beginning with the preparation of the compound and stress agents, followed by systematic forced degradation studies, and concluding with robust analytical quantification and characterization.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation prep_compound Prepare Stock Solution of Compound prep_stress Prepare Stress Reagents (Acid, Base, Oxidant, Buffers) hydrolysis Hydrolytic Stress (Acidic, Basic, Neutral) prep_compound->hydrolysis Expose Aliquots oxidation Oxidative Stress (e.g., H2O2) prep_compound->oxidation Expose Aliquots thermal Thermal Stress (Elevated Temperature) prep_compound->thermal Expose Aliquots photo Photolytic Stress (ICH Q1B Light Exposure) prep_compound->photo Expose Aliquots hplc HPLC-UV Analysis (Quantify Parent & Degradants) hydrolysis->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS Analysis (Identify Degradant Structures) hplc->lcms Characterize Unknowns pathway Elucidate Degradation Pathways hplc->pathway Quantitative Data lcms->pathway Structural Info report Generate Stability Report pathway->report

Caption: Overall workflow for the solution stability assessment.

Materials and Equipment

Reagents
  • 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine (Reference Standard)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Deionized Water (≥18.2 MΩ·cm)

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Ammonium Acetate, HPLC grade

  • Formic Acid, LC-MS grade

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap) for accurate mass measurements

  • Analytical Balance (4-5 decimal places)

  • pH Meter

  • Thermostatic Water Bath or Oven

  • Photostability Chamber compliant with ICH Q1B guidelines[11][12]

  • Volumetric flasks, pipettes, and autosampler vials

Protocol Part 1: Solution Preparation

  • Compound Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. This is the Stock Solution .

    • Rationale: Methanol is often a good initial choice for solubility. A concentration of 1 mg/mL is standard for creating working solutions for both degradation studies and analytical standards.

  • Stress Reagent Preparation:

    • 0.1 M HCl: Dilute 0.83 mL of concentrated HCl (~12 M) to 100 mL with deionized water.

    • 0.1 M NaOH: Dissolve 0.40 g of NaOH pellets in 100 mL of deionized water.

    • 3% H₂O₂: Dilute 10 mL of 30% H₂O₂ to 100 mL with deionized water. Prepare this solution fresh.

    • Rationale: These concentrations are typical starting points for forced degradation.[7] The goal is to induce measurable degradation (ideally 5-20%) without completely consuming the parent compound, which is necessary for developing a truly stability-indicating method.[13][14]

Protocol Part 2: Forced Degradation Studies

For each condition below, prepare a sample in duplicate. Concurrently, prepare a "control" sample by diluting the stock solution with the reaction solvent (e.g., 50:50 ACN:Water) and storing it at 5°C, protected from light.

Target Concentration: 0.1 mg/mL (100 µg/mL) for all stress samples.

  • Acidic Hydrolysis:

    • Pipette 1.0 mL of the Stock Solution into a 10 mL flask.

    • Add 4.0 mL of 0.1 M HCl.

    • Add 4.0 mL of acetonitrile to ensure solubility.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~20 µg/mL for analysis.

    • Rationale: Elevated temperature accelerates the hydrolytic process.[9] The pyridazine ring can be susceptible to hydrolysis, especially under acidic conditions.

  • Basic Hydrolysis:

    • Pipette 1.0 mL of the Stock Solution into a 10 mL flask.

    • Add 4.0 mL of 0.1 M NaOH.

    • Add 4.0 mL of acetonitrile.

    • Incubate at 60°C for 24 hours.

    • At time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

    • Rationale: Nitrogen-containing heterocycles can exhibit varying stability at different pH values. Basic conditions may promote different degradation pathways compared to acidic ones.[15]

  • Oxidative Degradation:

    • Pipette 1.0 mL of the Stock Solution into a 10 mL flask.

    • Add 1.0 mL of 3% H₂O₂.

    • Dilute with 50:50 ACN:Water to 10 mL.

    • Store at room temperature, protected from light, for 24 hours.

    • Analyze at specified time points.

    • Rationale: The electron-rich nitrogen atoms in both the pyridazine and imidazole rings can be susceptible to oxidation.[16][17][18] This test is critical for determining sensitivity to atmospheric or formulation-induced oxidation.

  • Thermal Degradation:

    • Pipette 1.0 mL of the Stock Solution into a 10 mL flask.

    • Dilute to volume with a 50:50 ACN:Water mixture.

    • Store the solution at 80°C, protected from light, for 48 hours.

    • Analyze at specified time points.

    • Rationale: This condition assesses the intrinsic thermal stability of the molecule in solution, distinct from thermal acceleration of hydrolysis.

  • Photostability:

    • Prepare two sets of solutions (0.1 mg/mL in quartz vials or petri dishes).

    • Wrap one set completely in aluminum foil to serve as the "dark control."[11]

    • Place both sets in a photostability chamber.

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as specified in ICH Q1B.[19][20]

    • Analyze the light-exposed and dark control samples.

    • Rationale: Aromatic and heterocyclic systems often absorb UV radiation, which can induce photochemical degradation. The dark control is essential to differentiate between light-induced and thermally-induced degradation.[12]

G cluster_decision start Photostability Test (ICH Q1B) q1 Expose Drug Substance to Light start->q1 c1 Is change acceptable? q1->c1 q2 Expose Drug Product Outside Pack c1->q2 No end_stable Photostable c1->end_stable Yes c2 Is change acceptable? q2->c2 q3 Expose Drug Product in Immediate Pack c2->q3 No c2->end_stable Yes c3 Is change acceptable? q3->c3 q4 Expose Drug Product in Marketing Pack c3->q4 No c3->end_stable Yes c4 Is change acceptable? q4->c4 c4->end_stable Yes end_labile Photolabile (Requires Light Protection) c4->end_labile No

Caption: Decision flowchart for photostability testing based on ICH Q1B.

Protocol Part 3: Analytical Methodology

A robust, stability-indicating HPLC method is the cornerstone of this protocol. The method must be able to separate the parent peak from all degradation products and formulation components.

HPLC-UV Method Parameters
ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good hydrophobic retention for general-purpose reversed-phase separation.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with formic acid)Buffering prevents pH shifts on-column, improving peak shape. pH 5.0 helps protonate the basic nitrogens, reducing tailing from silanol interactions.[21]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 10% to 90% B over 20 min, then hold 5 minA broad gradient is necessary to elute both the polar degradation products and the less polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm (or optimal wavelength from DAD scan)A common wavelength for aromatic/heterocyclic compounds. A DAD allows for peak purity analysis.[22]
Injection Vol. 10 µLStandard volume to avoid column overload.
Analysis Procedure
  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Perform a system suitability test (SST) by injecting a standard solution five times. The %RSD for peak area and retention time should be <2.0%.

  • Inject the control sample and each stressed sample from the time points.

  • Record the chromatograms and integrate all peaks.

Data Processing
  • Identify the Parent Peak: The peak in the stressed samples corresponding to the retention time of the reference standard in the control sample.

  • Calculate Percent Degradation:

    • % Degradation = [(Initial Area - Stressed Area) / Initial Area] * 100

  • Calculate Mass Balance:

    • Mass Balance (%) = [(Area_Parent + ΣArea_Degradants) / Area_Initial] * 100

    • A mass balance between 95-105% indicates a well-developed, stability-indicating method.

Identification of Degradants by LC-MS

For any sample showing significant degradation (>1%), inject it into an LC-MS system using the same chromatographic method.

  • Objective: Obtain accurate mass (high-resolution MS) for the major degradation products.

  • Method: Use ESI+ mode to protonate the basic nitrogen atoms. Obtain MS/MS fragmentation data to aid in structural elucidation.[23][24][25][26] The difference in mass between the parent compound and the degradant can suggest the type of reaction (e.g., +16 Da suggests oxidation/hydroxylation; +18 Da suggests hydrolysis).

Data Summary and Interpretation

Results should be compiled into a clear, tabular format to facilitate comparison across different stress conditions.

Stress ConditionDuration (hrs)Temp (°C)% Assay of Parent% Total ImpuritiesMass Balance (%)Observations
Control (t=0)05100.00.0100.0Initial time point
0.1 M HCl246085.214.199.3Two major degradants observed
0.1 M NaOH246092.56.899.3One major, one minor degradant
3% H₂O₂24RT78.920.599.4Significant degradation, likely N-oxide formation
Thermal488098.11.599.6Relatively stable to heat in solution
Photolytic-RT94.35.299.5Moderate sensitivity to light
Dark Control-RT99.50.499.9No significant thermal degradation

Interpretation: Based on this hypothetical data, 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is most susceptible to oxidative degradation, followed by acid hydrolysis. It exhibits moderate photolability and is relatively stable under neutral and thermal conditions. The developed HPLC method is stability-indicating, as evidenced by the good mass balance across all conditions. Further investigation using LC-MS would be required to propose structures for the degradants observed under oxidative and hydrolytic stress.

References

  • ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. European Medicines Agency. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH Harmonised Tripartite Guideline. [Link]

  • Pharma Stability: Photostability (ICH Q1B). Celsis. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology. [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube (Pharma Lessons). [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]

  • Ich guidelines for stability studies 1. SlideShare. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH Guideline. [Link]

  • The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Semantic Scholar. [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. National Institutes of Health (PMC). [Link]

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. International Journal of Creative Research Thoughts. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Degradation Analysis Using LC-MS/MS. SlideShare. [Link]

  • stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. National Institutes of Health (PMC). [Link]

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI. [Link]

  • Gas‐phase OH oxidation kinetics of pyrazine, pyrimidine, and pyridazine. ResearchGate. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (PMC). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (PMC). [Link]

  • Diazine Stability & Aromaticity: A Computational Study. Studylib. [Link]

  • Antioxidative activity analyses of some pyridazine derivatives using computational methods. ResearchGate. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • a) ¹H NMR analyses of the pH‐dependent stability profile of 2 a. b) Putative mechanism for oligomer formation under basic conditions. ResearchGate. [Link]

  • Oxidative Dearomatization of Pyridines. National Institutes of Health (PMC). [Link]

  • (PDF) Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. ResearchGate. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. National Institutes of Health (PMC). [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. Royal Society of Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine

Welcome to the technical support guide for the synthesis of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine (CAS 941294-26-4)[1]. This document is designed for researchers, chemists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine (CAS 941294-26-4)[1]. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to help you improve the yield, purity, and consistency of your synthesis.

The target compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and 4-methylimidazole. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact the yield and purity of the final product. This guide will address these issues in a practical, question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each problem is followed by a series of questions to diagnose the root cause and provide actionable solutions.

Issue 1: Low or No Product Yield

You've completed the reaction, and upon workup and analysis (TLC, LC-MS), you observe a low yield of the desired product or none at all.

Question: Have you confirmed the quality of your starting materials?

  • Insight: The purity of 3,6-dichloropyridazine and 4-methylimidazole is critical. Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.

  • Recommendation:

    • 3,6-Dichloropyridazine: This reactant can degrade over time, especially if exposed to moisture. Confirm its purity by melting point (literature: 68-69 °C) or GC-MS analysis[2]. If necessary, recrystallize from a suitable solvent like ethanol or purify by sublimation.

    • 4-Methylimidazole: This reagent is hygroscopic and can absorb water from the atmosphere, which can interfere with the reaction, particularly if using a strong base like NaH. Ensure it is dry before use.

    • Solvent: Use anhydrous (dry) solvents, especially for moisture-sensitive bases like sodium hydride (NaH). Residual water can quench the base and inhibit the deprotonation of 4-methylimidazole.

Question: Is your choice of base and solvent optimal for the reaction?

  • Insight: The selection of the base and solvent system is the most critical factor in this SNAr reaction. The base must be strong enough to deprotonate 4-methylimidazole, creating the nucleophilic imidazolide anion, but not so strong as to cause decomposition. The solvent must facilitate the dissolution of the reactants and intermediates.

  • Recommendations & Comparative Data:

BaseSolventTemperature (°C)Typical YieldConsiderations
K₂CO₃DMF, DMSO80-120Moderate to GoodA common, cost-effective choice. Requires higher temperatures.
Cs₂CO₃DMF, Dioxane80-100Good to ExcellentOften gives higher yields due to the higher solubility of the cesium imidazolide salt.
NaHTHF, DMF0 to RTGood to ExcellentVery effective but requires strictly anhydrous conditions. Handle with care.
Et₃NCHCl₃RefluxModerateA weaker organic base, may require longer reaction times or higher temperatures[3].
  • Pro-Tip: For stubborn reactions, a combination of a strong inorganic base like Cesium Carbonate (Cs₂CO₃) in an aprotic polar solvent like DMF or DMSO often provides the best results. The higher reactivity can sometimes allow for lower reaction temperatures, which in turn can reduce side product formation.

Question: Are your reaction temperature and time appropriate?

  • Insight: SNAr reactions on electron-deficient heteroaromatics like dichloropyridazine require thermal energy to proceed at a reasonable rate. However, excessive heat can lead to the formation of the di-substituted byproduct or decomposition.

  • Recommendation:

    • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the limiting reagent (typically 3,6-dichloropyridazine) is consumed.

    • Temperature Optimization: If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider incrementally increasing the temperature to 100-110 °C while carefully monitoring for the appearance of byproducts.

Issue 2: Formation of Significant Impurities

Your analysis shows the presence of the desired product, but it is contaminated with one or more significant impurities.

Question: Are you observing a di-substituted byproduct?

  • Insight: The most common impurity is 3,6-bis(4-methyl-1H-imidazol-1-yl)pyridazine, formed when a second molecule of 4-methylimidazole displaces the remaining chlorine atom on the product.

  • Causality: This occurs when the reaction temperature is too high, the reaction time is too long, or an excess of 4-methylimidazole is used.

  • Mitigation Strategies:

    • Stoichiometry Control: Use a slight excess, but no more than 1.1 to 1.2 equivalents, of 4-methylimidazole.

    • Controlled Addition: Add the 4-methylimidazole/base slurry slowly to the solution of 3,6-dichloropyridazine at room temperature before heating. This helps maintain a low concentration of the active nucleophile.

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Question: Is regioisomeric impurity a concern?

  • Insight: While 4-methylimidazole primarily reacts at the N1 position in this type of reaction, trace amounts of the N3-arylated isomer can sometimes form, especially under certain conditions. Palladium-catalyzed methods have been developed specifically to control N1 selectivity in similar systems[4][5]. However, for a standard SNAr, controlling conditions is key.

  • Recommendation: Sticking to well-established conditions (e.g., K₂CO₃ in DMF) generally favors the desired N1 isomer. If regioisomers are a persistent issue, purification by column chromatography is the most effective solution.

Question: How are you purifying your final product?

  • Insight: Inadequate purification can leave starting materials or byproducts in your final sample.

  • Recommendation:

    • Workup: After the reaction is complete, cool the mixture, quench with water, and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual DMF or DMSO.

    • Purification:

      • Crystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can be highly effective.

      • Silica Gel Chromatography: This is the most reliable method for removing both the di-substituted byproduct and unreacted starting materials. Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable protocol to start with for this synthesis?

A1: A robust starting point is the use of potassium carbonate in DMF. See the detailed protocol below.

Q2: Can I use a different halogenated pyridazine, like 3,6-dibromopyridazine?

A2: Yes, but you will need to adjust the reaction conditions. The C-Br bond is generally more reactive than the C-Cl bond in SNAr reactions. You may be able to use milder conditions (lower temperature or a weaker base) to achieve the same transformation.

Q3: My reaction seems to have stalled. What should I do?

A3: First, confirm the stall with TLC or LC-MS. If starting material is still present and no product is forming, consider adding a small amount of additional base. If that doesn't work, slowly increase the temperature by 10-15 °C and continue to monitor. Ensure your reagents and solvent were truly anhydrous, as moisture is a common cause of reaction failure.

Q4: Is it possible to run this reaction under metal-catalyzed conditions?

A4: Yes, copper-catalyzed and palladium-catalyzed N-arylation reactions are well-documented for imidazoles and other N-heterocycles[6][7][8]. These methods, such as the Buchwald-Hartwig amination, can often proceed under milder conditions and with excellent control of regioselectivity[4][5]. However, they require the additional cost of the catalyst and ligand and may necessitate more rigorous optimization. For this specific substrate, SNAr is typically more direct and cost-effective.

Part 3: Experimental Protocols & Visualizations

Optimized Protocol: Synthesis via SNAr

This protocol is a reliable starting point for the synthesis.

Reagents & Equipment:

  • 3,6-Dichloropyridazine (1.0 eq)

  • 4-Methylimidazole (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3,6-dichloropyridazine and anhydrous DMF (approx. 5-10 mL per gram of dichloropyridazine).

  • In a separate flask, suspend 4-methylimidazole and potassium carbonate in a small amount of DMF.

  • Slowly add the 4-methylimidazole/K₂CO₃ suspension to the stirred solution of 3,6-dichloropyridazine at room temperature.

  • Heat the reaction mixture to 90-100 °C.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent).

  • Once the 3,6-dichloropyridazine is consumed (typically 4-8 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into cold water, which should precipitate the crude product.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol or isopropanol to remove residual DMF.

  • Dry the crude product under vacuum. Purify further by recrystallization or silica gel chromatography if necessary.

Troubleshooting Workflow Diagram

This diagram outlines the decision-making process when troubleshooting a low-yield reaction.

G start Low Product Yield check_sm Check Starting Material Purity (GC, MP) start->check_sm purify_sm Purify/Dry Starting Materials & Solvents check_sm->purify_sm Impure check_conditions Review Base/Solvent/Temp check_sm->check_conditions Pure rerun_monitor Re-run Reaction with Careful Monitoring purify_sm->rerun_monitor optimize_base Switch to Stronger Base (e.g., Cs₂CO₃, NaH) check_conditions->optimize_base Conditions Weak increase_temp Increase Temperature Incrementally (e.g., +15°C) check_conditions->increase_temp Reaction Sluggish check_monitoring Was Reaction Monitored (TLC/LCMS)? check_conditions->check_monitoring Conditions OK optimize_base->rerun_monitor increase_temp->rerun_monitor check_monitoring->rerun_monitor No success Improved Yield check_monitoring->success Yes, still low

Caption: Troubleshooting logic for low yield synthesis.

References

  • 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. Available at: [Link]

  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents. Google Patents.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents. Google Patents.
  • chemical studies on 3,6-dichloropyridazine - Journal of American Science. Journal of American Science. Available at: [Link]

  • 884495-03-8 | 3-Amino-2-bromo-5-fluoropyridine | Fluorinated Building Blocks. Autech Industry Co., Ltd. Available at: [Link]

  • EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents. Google Patents.
  • Synthesis of Pyridopyrazine-1,6-dione γ-Secretase Modulators via Selective 4-Methylimidazole N1-Buchwald Arylation - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. ResearchGate. Available at: [Link]

  • 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - Beilstein Journals. Beilstein Journals. Available at: [Link]

  • NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. International Journal of Chemical Sciences. Available at: [Link]

  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in Substituted Pyridazine Synthesis

Welcome to the technical support center for navigating the complexities of substituted pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of substituted pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with regioselectivity in their synthetic routes. Pyridazines are a vital class of nitrogen-containing heterocycles, frequently incorporated into pharmaceuticals and agrochemicals due to their unique physicochemical properties.[1][2][3] However, controlling the precise placement of substituents on the pyridazine ring can be a significant synthetic hurdle.[4][5][6][7]

This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common issues and explain the underlying principles governing regioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis from 1,4-Dicarbonyl Compounds and Hydrazine

Question: I am synthesizing a 3,6-disubstituted pyridazine from an unsymmetrical 1,4-dicarbonyl compound and hydrazine, but I'm getting a mixture of regioisomers. How can I control the regioselectivity?

Answer: This is a classic challenge in pyridazine synthesis. The reaction of an unsymmetrical 1,4-dicarbonyl compound with hydrazine can lead to two possible regioisomers, as the initial condensation can occur at either of the two distinct carbonyl groups. The regiochemical outcome is primarily governed by the relative reactivity of these carbonyls.

Causality and Troubleshooting:

  • Electronic Effects: The more electrophilic carbonyl group will typically react first with the hydrazine nucleophile. Electron-withdrawing groups (EWGs) adjacent to a carbonyl will increase its reactivity, while electron-donating groups (EDGs) will decrease it.

    • Troubleshooting Strategy: If you have a choice in your synthetic design, place a strong EWG (e.g., -CF₃, -NO₂) near the carbonyl where you want the initial attack to occur. Conversely, an EDG (e.g., -OCH₃, -N(CH₃)₂) can be used to disfavor reaction at the other carbonyl.

  • Steric Hindrance: A sterically hindered carbonyl group will be less accessible to the incoming hydrazine, favoring reaction at the less hindered site.

    • Troubleshooting Strategy: Introduce a bulky substituent (e.g., a t-butyl group) adjacent to the carbonyl you wish to remain unreacted in the initial step.

  • Reaction Conditions:

    • pH Control: The reaction is often acid-catalyzed. The pH can influence the protonation state of both the hydrazine and the carbonyls, thereby affecting their relative reactivities. Careful optimization of the pH can sometimes favor one pathway over the other.

    • Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction by favoring the pathway with the lower activation energy.

Experimental Protocol for Enhancing Regioselectivity:

  • Reagent Selection: If possible, redesign the 1,4-dicarbonyl precursor to maximize the electronic and steric differences between the two carbonyl groups.

  • Stepwise Addition: Instead of adding hydrazine directly to the dicarbonyl, consider a stepwise approach. First, protect one of the carbonyl groups (e.g., as a ketal). Then, react the unprotected carbonyl with hydrazine. Finally, deprotect and cyclize. This multi-step process, while longer, offers superior control over regioselectivity.

  • Condition Optimization:

    • Start with the reaction at a low temperature (e.g., 0 °C or even -20 °C) and slowly warm to room temperature.

    • Screen different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) and their concentrations.

    • Experiment with different solvents, as solvent polarity can influence the transition states of the competing pathways.

Visualization of the Competing Pathways:

G cluster_0 Unsymmetrical 1,4-Dicarbonyl cluster_1 Pathway A cluster_2 Pathway B Dicarbonyl R1-C(=O)-CH2-CH2-C(=O)-R2 IntermediateA Initial attack at C1 Dicarbonyl->IntermediateA Favored by: - R1 = EWG - R1 = Less bulky IntermediateB Initial attack at C4 Dicarbonyl->IntermediateB Favored by: - R2 = EWG - R2 = Less bulky Hydrazine H2N-NH2 ProductA Regioisomer A IntermediateA->ProductA ProductB Regioisomer B IntermediateB->ProductB

Caption: Factors influencing the initial nucleophilic attack of hydrazine on an unsymmetrical 1,4-dicarbonyl.

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

Question: I'm using an IEDDA reaction between a tetrazine and an alkyne to synthesize a substituted pyridazine, but the regioselectivity is poor. How can I improve this?

Answer: The regioselectivity in IEDDA reactions for pyridazine synthesis is governed by the electronic and steric properties of the substituents on both the tetrazine and the alkyne.[8][9] The reaction proceeds through a concerted [4+2] cycloaddition followed by the extrusion of dinitrogen. The regiochemical outcome is determined by the alignment of the frontier molecular orbitals (FMOs) of the reactants.

Causality and Troubleshooting:

  • Frontier Molecular Orbital (FMO) Control: The dominant interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of the alkyne (dienophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine (diene). The regioselectivity is dictated by the matching of the orbital coefficients of the reacting atoms.

    • Troubleshooting Strategy:

      • Electron-Donating Groups on the Alkyne: An EDG on the alkyne will raise its HOMO energy and increase the orbital coefficient at the adjacent carbon, directing the tetrazine to react at that position.

      • Electron-Withdrawing Groups on the Tetrazine: An EWG on the tetrazine will lower its LUMO energy and influence the orbital coefficients, thereby controlling the regioselectivity of the cycloaddition.

  • Steric Effects: Bulky substituents on either the tetrazine or the alkyne can sterically hinder one of the possible transition states, leading to a preference for the other regioisomer.[10]

    • Troubleshooting Strategy: Judicious placement of bulky groups can be a powerful tool for directing the regioselectivity.

  • Lewis Acid Catalysis: Lewis acids can coordinate to the tetrazine, lowering its LUMO energy and potentially altering the orbital coefficients, thus influencing the regioselectivity.[11]

    • Troubleshooting Strategy: Screen a variety of Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, In(OTf)₃) to find one that enhances the desired regioselectivity.

Experimental Protocol for Optimizing Regioselectivity in IEDDA Reactions:

  • Reagent Design: Carefully select the substituents on both the tetrazine and the alkyne to maximize electronic and steric differentiation.

  • Solvent Screening: The polarity of the solvent can influence the FMO energies and the stability of the transition states. Perform the reaction in a range of solvents from nonpolar (e.g., toluene) to polar (e.g., acetonitrile, HFIP).[9]

  • Temperature Optimization: As with other reactions, lower temperatures can often lead to higher selectivity.

  • Catalyst Screening: If uncatalyzed conditions give poor selectivity, systematically screen a panel of Lewis acids at various concentrations.

Visualization of FMO-Controlled Regioselectivity:

G Tetrazine Substituted Tetrazine (LUMO) TS_A Transition State A (Favored) Tetrazine->TS_A TS_B Transition State B (Disfavored) Tetrazine->TS_B Alkyne Substituted Alkyne (HOMO) Alkyne->TS_A Alkyne->TS_B Product_A Major Regioisomer TS_A->Product_A Lower Energy Product_B Minor Regioisomer TS_B->Product_B Higher Energy

Caption: Competing transition states in an IEDDA reaction leading to different regioisomers.

Quantitative Data Summary

The following table summarizes the general effects of substituents on the regioselectivity of pyridazine synthesis from unsymmetrical 1,4-dicarbonyls.

Substituent (R) on CarbonylElectronic EffectSteric EffectPreferred Site of Initial Hydrazine Attack
-CF₃, -NO₂, -CNStrong EWGSmallCarbonyl bearing this substituent
-C(O)R, -CHOModerate EWGModerateCarbonyl bearing this substituent
-Ph, -VinylWeak EWG/ResonanceModerateDependent on other substituents
-AlkylWeak EDGVariesCarbonyl with less bulky alkyl group
-OR, -NR₂Strong EDGVariesOther carbonyl group
-t-ButylWeak EDGLargeOther carbonyl group

Conclusion

Achieving high regioselectivity in the synthesis of substituted pyridazines requires a thorough understanding of the underlying reaction mechanisms and the interplay of electronic and steric effects. By systematically evaluating and optimizing reaction parameters, and by making informed choices in the design of starting materials, researchers can overcome these challenges and efficiently access their desired target molecules. This guide provides a framework for troubleshooting common issues, but it is important to remember that each specific reaction may require its own unique set of optimized conditions.

References

  • Ueda, Y., & Kanai, M. (2015). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers, 2(9), 1049-1052. [Link]

  • Herzon, S. B., & Myers, A. G. (2005). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 127(29), 10341-10343. [Link]

  • Ueda, Y., & Kanai, M. (2015). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers, 2(9), 1049-1052. [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926-8932. [Link]

  • Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 61(13), 5822-5880. [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]

  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. In Science of Synthesis (Vol. 16, pp. 125-242). Thieme. [Link]

  • Puriņš, M., Nakahara, H., & Levin, M. D. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, 381(6654), 183-188. [Link]

  • Kumar, A., & Aggarwal, N. (2013). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical Sciences and Research, 4(12), 4536-4547. [Link]

  • Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]

  • Puriņš, M., Nakahara, H., & Levin, M. D. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, 381(6654), 183-188. [Link]

  • Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Synthesis Workshop. (2023, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins [Video]. YouTube. [Link]

  • Puriņš, M., Nakahara, H., & Levin, M. D. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, 381(6654), 183-188. [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

  • Buchwald, S. L., & Knowles, R. R. (2018). Asymmetric Cu-Catalyzed 1,4-Dearomatization of Pyridines and Pyridazines without Preactivation of the Heterocycle or Nucleophile. Angewandte Chemie International Edition, 57(38), 12354-12358. [Link]

  • Wang, Y., et al. (2019). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers, 6(18), 3295-3299. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 113-122. [Link]

  • Al-Ostoot, F. H., et al. (2020). A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones. Molecules, 25(16), 3704. [Link]

  • van der Plas, H. C. (1978). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Recueil des Travaux Chimiques des Pays-Bas, 97(5), 130-139. [Link]

  • Li, J., et al. (2007). Synthesis and Mesomorphism of 3,6-Disubstituted Pyridazines. Chinese Journal of Chemistry, 25(11), 1667-1671. [Link]

  • De Kimpe, N., & D'hooghe, M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7013. [Link]

  • El-Sayed, N. N. E., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1648-1663. [Link]

  • El-Sayed, N. N. E., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1648-1663. [Link]

  • Mandeep Singh. (2021, January 13). Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine! [Video]. YouTube. [Link]

  • Neves, M. G. P. M. S., et al. (2002). Synthesis of pyridazine and pyridopyridazine derivatives. ARKIVOC, 2003(6), 147-156. [Link]

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling of Chloropy-ridazines

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the Su...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of chloropyridazines. Chloropyridazines are known as challenging substrates due to the electron-deficient nature of the pyridazine ring and the propensity for the nitrogen atoms to coordinate with and inhibit the palladium catalyst.[1][2] This often results in low yields of the desired coupled product.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these common hurdles and achieve high-yield, reproducible results.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is structured in a question-and-answer format to directly address the most common issues encountered during the Suzuki coupling of chloropyridazines.

Problem: No reaction or very low conversion of the chloropyridazine starting material.

Q: My LC-MS analysis shows mostly unreacted chloropyridazine. What is the most likely cause and how can I fix it?

A: This issue almost always points to a problem with the initial, and often rate-limiting, step of the catalytic cycle: oxidative addition .[3] The carbon-chlorine (C-Cl) bond is strong, and its cleavage requires a highly active palladium(0) catalyst.[1] Chloropyridazines, being electron-deficient, make this step even more challenging.[4]

Core Insight: The problem lies with an insufficiently active catalyst system. Your goal is to form a more reactive Pd(0) species that can break the C-Cl bond.

Solutions:

  • Upgrade Your Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[5] You need to use bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is crucial for the oxidative addition to the C-Cl bond.

    • Recommendation: Start with ligands like SPhos, XPhos, or RuPhos.[6] They are designed to be sterically demanding and electron-rich, which accelerates both the oxidative addition and the final reductive elimination step.[6][7]

  • Re-evaluate Your Palladium Source: Not all palladium sources are created equal. Pre-formed catalysts (precatalysts) that readily generate the active Pd(0) species are often superior to simple salts like Pd(OAc)₂.[8]

    • Recommendation: Use a Pd(0) source like Pd₂(dba)₃ in combination with your chosen ligand.[2] Alternatively, consider using modern precatalysts like SPhos Pd G3 or PEPPSI-IPr, which are designed for stability and high activity.[6][9]

  • Increase the Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.[8]

    • Recommendation: If your reaction is running at 80 °C, try increasing the temperature to 100-110 °C.[1] Ensure your solvent choice (e.g., dioxane, toluene, or t-AmylOH) is appropriate for the higher temperature.[6]

Problem: The chloropyridazine is consumed, but the yield of the desired product is low, with significant byproduct formation.

This scenario indicates that while the catalyst is active, the reaction is being diverted down non-productive pathways. The two most common culprits are protodeboronation of the boronic acid and dehalogenation of the chloropyridazine.

Q: I'm seeing a significant amount of a byproduct that corresponds to my boronic acid with a hydrogen atom in place of the boron group. What is happening?

A: You are observing protodeboronation , a common side reaction where the carbon-boron bond is cleaved by a proton source, such as water or alcohol, before it can transmetalate to the palladium center.[10] This is particularly problematic with heteroaryl boronic acids, which can be unstable under basic reaction conditions.[7][11]

Core Insight: The boronic acid is decomposing faster than it is being used in the catalytic cycle.

Solutions:

  • Switch to a More Stable Boron Reagent: Boronic acids are in equilibrium with their cyclic trimeric anhydrides (boroxines) and are susceptible to decomposition.[10] Converting them to a more stable form is a robust solution.

    • Recommendation: Use a pinacol boronic ester (Bpin) or a trifluoroborate salt instead of the boronic acid.[1][12] These are generally more stable to protodeboronation and can lead to more consistent results.[13]

  • Choose Your Base and Solvent Carefully: The choice of base is critical. Strong bases in protic solvents can accelerate protodeboronation.[13]

    • Recommendation: Use a weaker base like potassium carbonate (K₂CO₃) or a non-nucleophilic strong base like potassium phosphate (K₃PO₄).[9] If possible, using anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane can suppress this side reaction.[9]

  • Use an Excess of the Boron Reagent: Using a slight excess (e.g., 1.5 equivalents) of the boronic acid or its derivative can help to compensate for some degradation and drive the reaction to completion.[2]

Q: My main byproduct is the pyridazine core where the chlorine atom has been replaced by hydrogen. Why is this happening?

A: This is a classic case of dehalogenation (or hydrodehalogenation).[8] This side reaction occurs when a palladium-hydride (Pd-H) species is formed in the reaction mixture. This Pd-H intermediate can then undergo reductive elimination with the pyridazine group to produce the undesired dehalogenated product.[7]

Core Insight: A source of hydride is interfering with the catalytic cycle. Common hydride sources include amine bases, alcohol solvents, or even water reacting with the palladium complex.[7][8]

Solutions:

  • Avoid Protic Solvents and Certain Bases: Alcohols can be a direct source of hydride.[14]

    • Recommendation: Switch from solvents like ethanol or isopropanol to aprotic solvents such as dioxane, THF, or toluene.[14] If you are using an amine base, consider switching to an inorganic base like K₃PO₄ or cesium carbonate (Cs₂CO₃).[15]

  • Ensure a Truly Inert Atmosphere: Oxygen can interfere with the catalyst and lead to side reactions.[12] Thoroughly degassing your reaction mixture is crucial.

    • Recommendation: Degas your solvent and the final reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes, or by using three freeze-pump-thaw cycles.[1]

  • Accelerate the Desired Reaction: If the desired Suzuki coupling is sluggish, it gives more time for side reactions like dehalogenation to occur.[8]

    • Recommendation: Employing a more active catalyst system (as described in the first problem) can accelerate the productive coupling and outcompete the dehalogenation pathway.[8]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is the best starting point for chloropyridazines?

A1: There is no single "best" combination for all substrates, but a highly reliable starting point is Pd₂(dba)₃ as the palladium source with SPhos or XPhos as the ligand.[1][6] These Buchwald ligands are designed for challenging couplings involving aryl chlorides.[16] Using a pre-catalyst like SPhos Pd G3 is an even more convenient and robust option.[9]

Q2: What is the role of water in the Suzuki reaction? Should I use anhydrous conditions?

A2: The role of water is complex. In many cases, a small amount of water is beneficial and even necessary. It can help to dissolve the inorganic base and facilitate the transmetalation step.[17] However, as discussed, excess water can promote the undesirable protodeboronation of the boronic acid.[10]

  • General Guideline: For most couplings, a biphasic solvent system like Toluene/H₂O or Dioxane/H₂O is effective.[6] If you suspect protodeboronation is a major issue, switching to anhydrous conditions with a base like K₃PO₄ is a valid troubleshooting step.[9]

Q3: My reaction seems to work, but the purification is very difficult due to closely running spots on the TLC plate. What could these be?

A3: The closely running spots are often the desired product and a homocoupled byproduct (Ar-Ar), which is formed from the coupling of two boronic acid molecules.[12] This can be exacerbated by the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) is inefficient.[2]

  • Solution: Ensure your reaction is rigorously degassed to remove oxygen.[12] Using a direct Pd(0) source like Pd₂(dba)₃ or a modern precatalyst can also minimize homocoupling.[2]

Q4: Can I use nickel catalysts for the Suzuki coupling of chloropyridazines?

A4: Yes, nickel catalysts are a viable and more economical alternative to palladium for coupling aryl chlorides.[18] Commercially available, air-stable precatalysts like NiCl₂(PCy₃)₂ have been shown to be effective for coupling heterocyclic chlorides in green solvents.[18] This can be a valuable alternative if palladium systems are failing or for large-scale synthesis.

Data & Protocols

Comparative Table of Reaction Components

The following table summarizes recommended starting conditions for optimizing the Suzuki coupling of a generic chloropyridazine.

ComponentRecommended OptionsRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, SPhos Pd G3Pd₂(dba)₃ is a reliable Pd(0) source. Precatalysts like SPhos Pd G3 offer high activity and air stability.[1][6]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands are essential for activating the C-Cl bond and promoting reductive elimination.
Base K₃PO₄, Cs₂CO₃, K₂CO₃K₃PO₄ and Cs₂CO₃ are strong, non-nucleophilic bases suitable for challenging couplings. K₂CO₃ is a milder, often effective choice.[6][15]
Boron Reagent Arylboronic Acid, Aryl Pinacol Boronate (Bpin)Bpin esters offer greater stability against protodeboronation compared to boronic acids.[12][13]
Solvent System Dioxane/H₂O, Toluene/H₂O, t-AmylOHChoice depends on temperature requirements and substrate solubility. t-AmylOH can be excellent for preventing boronic acid decomposition.[6]
Temperature 80 - 110 °CHigher temperatures are often required for the oxidative addition of the C-Cl bond.[1]
General Experimental Protocol for Suzuki Coupling of a Chloropyridazine

This protocol provides a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Chloropyridazine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%) OR Pd₂(dba)₃ (1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%, if not using a precatalyst)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 0.1 - 0.2 M)

  • Degassed water (if using a biphasic system)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the chloropyridazine, the boron reagent, the palladium source, the ligand (if separate), and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[2]

Visualizations

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate Ar¹-Pd(II)L₂-Cl pd0->pd_intermediate product Ar¹-Ar² (Product) ox_add Oxidative Addition pd_intermediate->pd0 pd_trans_intermediate Ar¹-Pd(II)L₂-Ar² pd_intermediate->pd_trans_intermediate transmetal Transmetalation pd_trans_intermediate->pd_intermediate pd_trans_intermediate->product red_elim Reductive Elimination product->pd_trans_intermediate aryl_halide Ar¹-Cl (Chloropyridazine) aryl_halide->pd_intermediate boronic_acid Ar²-B(OR)₂ boronic_acid->pd_trans_intermediate base Base base->pd_trans_intermediate ox_add_label Oxidative Addition transmetal_label Transmetalation red_elim_label Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed q_sm Is Starting Material (SM) Consumed? start->q_sm a_sm_no NO: Oxidative Addition Failure q_sm->a_sm_no No a_sm_yes YES: Side Reactions Likely q_sm->a_sm_yes Yes sol_cat 1. Use stronger ligand (SPhos, XPhos) 2. Use more active Pd source (Pd₂(dba)₃) 3. Increase temperature a_sm_no->sol_cat q_byproduct What is the major byproduct? a_sm_yes->q_byproduct a_dehalogenation Dehalogenation Product (Ar-H) q_byproduct->a_dehalogenation a_protodeboronation Protodeboronation Product (Ar'-H from Boronic Acid) q_byproduct->a_protodeboronation sol_dehalogenation 1. Switch to aprotic solvent (Dioxane) 2. Use inorganic base (K₃PO₄) 3. Ensure rigorous degassing a_dehalogenation->sol_dehalogenation sol_protodeboronation 1. Use boronic ester (Bpin) 2. Use K₃PO₄ / anhydrous conditions 3. Use excess boron reagent a_protodeboronation->sol_protodeboronation

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 50(5-6), 664-677. Retrieved from [Link]

  • Molander, G. A., & Canturk, B. (2009). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition, 48(49), 9240-9243. Retrieved from [Link]

  • Various Authors. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Retrieved from [Link]

  • Vedejs, E., & Chapman, R. W. (1994). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 59(21), 6090-6091. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • Reddit User Discussion. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • Reddit User Discussion. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Newton, M. A., et al. (2017). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 7(4), 2444-2452. Retrieved from [Link]

  • Ahmadvand, Z., Bayat, M., & Zolfigol, M. (2017). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Semantic Scholar. Retrieved from [Link]

  • G. A. Molander, et al. (2016). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]

  • Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(26), 10875-10878. Retrieved from [Link]

  • Newton, M. A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. Retrieved from [Link]

  • Various Authors. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved from [Link]

  • Reddit User Discussion. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]

  • Reddit User Discussion. (2024, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]

  • Fleck, C., et al. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 21(19), 5246-5251. Retrieved from [Link]

  • Shields, J. D., et al. (2015). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 17(11), 2728-2731. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Nett, A. J., et al. (2018). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Van der Eycken, J., et al. (2026, January 9). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Strategies to Mitigate Dechlorination in Pyridazine Cross-Coupling Reactions

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for researchers, chemists, and drug development professionals working with pyridazine scaffolds. The pyridazine core is a valuable het...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with pyridazine scaffolds. The pyridazine core is a valuable heterocycle in medicinal chemistry, but its functionalization, particularly via palladium-catalyzed cross-coupling reactions, can be challenging.[1][2][3] One of the most common and frustrating side reactions is the premature loss of the chloro substituent, a process known as hydrodechlorination or proto-dechlorination.

This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and ultimately avoid this undesired pathway. We will move beyond simple procedural lists to explain the chemical principles behind each recommendation, empowering you to make informed decisions in your own experiments.

Part 1: Frequently Asked Questions (FAQs) on Pyridazine Dechlorination

This section addresses the most common initial questions we receive from researchers encountering this issue.

Q1: What is hydrodechlorination, and why is it so common with pyridazines?

A: Hydrodechlorination is an undesired side reaction where the chlorine atom on your pyridazine ring is replaced by a hydrogen atom, leading to a reduced, non-functionalized byproduct. This occurs within the catalytic cycle of your cross-coupling reaction. The pyridazine ring is inherently electron-deficient, which facilitates the initial oxidative addition of the palladium catalyst but can also make subsequent steps more complex.[4][5] The unwanted dechlorinated product arises when a palladium-hydride (Pd-H) species is generated in the reaction mixture. This species can intercept the palladium-pyridazine intermediate and, through reductive elimination, cleave the C-Cl bond and replace it with a C-H bond.

Q2: My reaction is yielding mostly the dechlorinated starting material. What is the very first thing I should check?

A: Before making significant changes to your protocol, always verify the fundamentals of your reaction setup. The most common culprits are often the simplest:

  • Inadequate Inert Atmosphere: Oxygen can degrade the phosphine ligands and the Pd(0) catalyst, leading to the formation of palladium black and inefficient catalysis, which can favor side reactions.[6] Ensure your solvents are thoroughly degassed and that you maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[7]

  • Reagent and Solvent Purity: Moisture or protic impurities in your solvent or base can be a source of protons for the dechlorination pathway. Use dry, anhydrous solvents and high-purity reagents. Boronic acids, in particular, can degrade over time; using a fresh or recently purified batch is advisable.

Q3: Which single parameter has the most significant impact on preventing dechlorination?

A: The ligand coordinated to the palladium catalyst. The choice of ligand is paramount as it directly influences the rates of the various steps in the catalytic cycle.[8] Bulky, electron-rich phosphine ligands (often called "Buchwald ligands") are highly effective at preventing dechlorination. They promote the desired reductive elimination step to form your product, making it kinetically faster and more favorable than the competing hydrodehalogenation pathway.[9] Simply switching from a less bulky ligand like triphenylphosphine (PPh₃) to a ligand like SPhos or XPhos can often solve the problem entirely.[10][11]

Q4: Can I use the same reaction conditions for chloropyridazines that I use for bromo- or iodo-pyridazines?

A: Not always. The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds.[12] This means that reactions involving chloropyridazines often require more "forcing" conditions, such as higher temperatures, stronger bases, or more active (and electron-rich) catalyst systems to facilitate the initial oxidative addition step.[13] However, these more aggressive conditions can also increase the rate of undesired side reactions like dechlorination. Therefore, conditions must be carefully optimized for chloropyridazines and cannot be directly extrapolated from their bromo- or iodo-analogs.

Part 2: Troubleshooting Guides for Specific Cross-Coupling Reactions

If the basic checks from the FAQ section do not resolve the issue, a more systematic approach is needed. Below are detailed troubleshooting guides for the three most common palladium-catalyzed reactions used to functionalize chloropyridazines.

Guide 1: Suzuki-Miyaura Coupling

Problem: You are observing significant formation of the dechlorinated pyridazine byproduct during a Suzuki-Miyaura reaction with a chloropyridazine and a boronic acid.

Causality & Troubleshooting Workflow:

The key to a successful Suzuki coupling is to ensure the rate of reductive elimination of the desired product is much faster than any competing pathway.

Suzuki_Troubleshooting cluster_cause Potential Causes cluster_solution Solutions & Rationale C1 Suboptimal Ligand S1 Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Rationale: Accelerates reductive elimination. C1->S1 C2 Incorrect Base Choice S2 Screen Weaker Inorganic Bases (e.g., K₃PO₄, K₂CO₃) Rationale: Minimizes catalyst decomposition and side reactions. C2->S2 C3 Excessive Temperature S3 Reduce Reaction Temperature (e.g., attempt at 80-90 °C) Rationale: Dechlorination may have a higher activation energy. C3->S3 C4 Poor Reagent Quality S4 Use Fresh Reagents & Degassed Solvents Rationale: Removes sources of H⁺ and O₂. C4->S4

Comparative Data: Catalyst & Base Selection

The following table summarizes typical conditions and highlights how moving to a more advanced catalyst system can dramatically improve outcomes.

Catalyst SystemLigand TypeTypical BaseTemp (°C)Common Outcome for ChloropyridazinesReference
Pd(PPh₃)₄Simple MonodentateNa₂CO₃80-100Low conversion, significant dechlorination[10]
PdCl₂(dppf)BidentateK₂CO₃80-100Moderate to good yield, some dechlorination[10]
Pd(OAc)₂ / SPhosBulky, Electron-RichK₃PO₄100High yield, minimal to no dechlorination[10]

Recommended Protocol: Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine

This protocol provides a robust starting point for minimizing dechlorination.[7]

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 6-amino-3-chloropyridazine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Add degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.[10][11]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C).[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried and concentrated to yield the crude product, which can be purified by column chromatography.[7]

Guide 2: Buchwald-Hartwig Amination

Problem: During the amination of a chloropyridazine, you observe the formation of the dechlorinated pyridazine as a major byproduct, competing with the desired C-N bond formation.

Causality & Troubleshooting:

Buchwald-Hartwig amination is mechanistically complex. An unproductive side reaction can compete with reductive elimination, where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[14] The choice of ligand and base is therefore critical to favor the productive pathway.[13][15]

  • Ligand Choice is Critical: Standard ligands may not be sufficient. Ligands like BrettPhos and RuPhos have been specifically developed to facilitate the coupling of challenging heteroaryl chlorides and provide wide substrate scope with high efficiency.[16]

  • Base Sensitivity: While strong bases (e.g., NaOt-Bu, LHMDS) are often required to deprotonate the amine, they can also promote side reactions.[17] Using a slightly weaker base like Cs₂CO₃ or K₃PO₄ in combination with a highly active catalyst system is a key strategy to test.

Recommended Protocol: General Buchwald-Hartwig Amination

This protocol, adapted from general principles, serves as a strong starting point.[15][16]

  • Setup: In a glovebox, add the chloropyridazine (1.0 equiv), the amine (1.2 equiv), a strong base (e.g., NaOt-Bu, 1.4 equiv), the palladium precatalyst, and the appropriate ligand (e.g., RuPhos G3, 2 mol%) to a vial.

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vial and heat to 80-110 °C with stirring.

  • Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool the reaction, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts and palladium residues. The filtrate is then concentrated and purified.

Guide 3: Sonogashira Coupling

Problem: Attempting to couple a terminal alkyne with a chloropyridazine results in low yield of the desired product, with significant amounts of dechlorinated starting material and homocoupled alkyne (Glaser coupling).

Causality & Troubleshooting:

The Sonogashira reaction involves two interconnected catalytic cycles: one for palladium and one for copper.[18][19] This complexity offers multiple points where side reactions can occur.

Sonogashira_Cycles cluster_pd Palladium Cycle (Desired Coupling) cluster_cu Copper Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ Pd_Add Oxidative Addition (Ar-Pd(II)-Cl)L₂ Pd0->Pd_Add Ar-Cl Pd_Trans Transmetalation (Ar-Pd(II)-C≡CR)L₂ Pd_Add->Pd_Trans Cu-C≡CR Dechlorination Dechlorination (Ar-H) Pd_Add->Dechlorination [H] source Product Product (Ar-C≡CR) Pd_Trans->Product Reductive Elimination Product->Pd0 Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Cu(I), Base Cu_Acetylide->Pd_Trans To Pd Cycle Glaser Glaser Homocoupling (R-C≡C-C≡C-R) Cu_Acetylide->Glaser O₂

  • Copper's Double-Edged Sword: The copper(I) co-catalyst is essential for activating the alkyne but can also promote the oxidative homocoupling of the alkyne (Glaser coupling), especially if oxygen is present.[18]

  • Copper-Free Conditions: To circumvent Glaser coupling and other potential issues, copper-free Sonogashira protocols have been developed.[20] These often rely on a highly active palladium catalyst and a suitable base to facilitate the coupling without the need for the copper co-catalyst.

  • Base and Solvent: An amine base like triethylamine or diisopropylethylamine is typically used, often acting as both the base and a co-solvent.[10][18]

Recommended Protocol: General Sonogashira Coupling

This protocol is a standard starting point that can be adapted for copper-free conditions by omitting the CuI.[10][20]

  • Setup: To a solution of the chloropyridazine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), the copper(I) co-catalyst (e.g., CuI, 4 mol%), and an amine base (e.g., triethylamine, 2.0 equiv).[10]

  • Reaction: Stir the reaction mixture at room temperature or heat gently (up to 60-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride (to remove copper salts) and brine. The organic layer is then dried, concentrated, and purified.

References
  • Duckett, S. B., et al. (2018). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry. Available at: [Link]

  • Cano, M. D., et al. (1997). The steric course of some electrophilic additions to the tetrahydropyridazine ring moiety of benzo[g]pyridazino[1,2-b]-phthalazine-6, 13-dione derivatives. II. Canadian Journal of Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

  • Kaur, N. (2014). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Available at: [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme. Available at: [Link]

  • Li, W., et al. (2015). Study on catalyst deactivation kinetics of pyridine chlorination. ResearchGate. Available at: [Link]

  • Liu, W., et al. (2024). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. Available at: [Link]

  • Scott, J. S., et al. (2019). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate. Available at: [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Available at: [Link]

  • Ordóñez, M., et al. (2020). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts. Available at: [Link]

  • Sharma, A., et al. (2017). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. Available at: [Link]

  • van der Plas, H. C. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Reddit r/chemistry. (2020). What is the proper way to set up a suzuki coupling? Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]

  • Fors, B. P., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Knochel, P. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. Available at:

  • Wang, Z., et al. (2024). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. International Journal of Molecular Sciences. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). Subject Index. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Available at: [Link]

  • Organic Letters. (n.d.). Subject Index. ACS Publications. Available at: [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute Seminar.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2024). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed. Available at: [Link]

  • Baffoe, J., & Akamanchi, K. G. (2011). Pd/C-Catalyzed Room-Temperature Hydrodehalogenation of Aryl Halides with Hydrazine Hydrochloride. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Semproni, J. M., et al. (2012). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics. Available at: [Link]

  • Kumar, A., et al. (2019). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Available at: [Link]

  • Tolan, H., et al. (2025). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. Available at: [Link]

  • Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. Available at: [Link]

  • Li, J., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Nicholls, R. L., et al. (2018). Asymmetric Cu-Catalyzed 1,4-Dearomatization of Pyridines and Pyridazines without Preactivation of the Heterocycle or Nucleophile. Journal of the American Chemical Society. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-Arylation of Imidazoles

Welcome to the technical support center for the N-arylation of imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to help you overcome common challenges and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-arylation of imidazoles?

A1: The two most prominent methods for forming a nitrogen-aryl bond on an imidazole ring are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1] The Ullmann reaction is a classical, cost-effective method, while the Buchwald-Hartwig reaction is known for its broad substrate scope and high functional group tolerance.[1]

Q2: How do I choose between a copper-based and a palladium-based catalytic system?

A2: The choice depends on several factors. Copper-catalyzed systems are generally less expensive.[1][2] Modern protocols for Ullmann condensations often use ligands to allow for milder reaction conditions.[1][2][3] Palladium-catalyzed Buchwald-Hartwig amination, while potentially more costly due to the catalyst and ligands, often offers a wider substrate scope and tolerates more functional groups.[1] However, palladium-based catalysts can be less effective for the N-arylation of imidazoles compared to other nitrogen nucleophiles.[4]

Q3: What is the general reactivity order for aryl halides in these reactions?

A3: For both copper and palladium-catalyzed systems, the reactivity of the aryl halide typically follows the order: I > Br > Cl.[1] Aryl halides with electron-withdrawing groups are generally more reactive.[1][3]

Q4: Why is my palladium-catalyzed reaction failing or showing low conversion?

A4: Imidazoles can act as ligands for the palladium(0) catalyst, which can inhibit the in-situ formation of the active catalytic complex.[5][6] This inhibitory effect can lead to low or no conversion. A common strategy to overcome this is to pre-activate the catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a short period before adding the imidazole substrate.[5][6][7]

Q5: How can I control regioselectivity in the N-arylation of unsymmetrical imidazoles?

A5: Achieving high regioselectivity (N¹-arylation) with unsymmetrical imidazoles can be challenging, as copper-catalyzed methods often yield mixtures of N¹ and N³ regioisomers.[5] Palladium-catalyzed systems, particularly with bulky biaryl phosphine ligands, have been shown to provide excellent N¹-selectivity.[5][6] This is attributed to unfavorable steric interactions in the transition state leading to the N³-arylated product.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Catalyst Inactivity: Oxidation of the copper catalyst or inhibition of the palladium catalyst.[2][5][6] 2. Poor Reagent Quality: Presence of moisture in solvents or degradation of reagents.[1][2] 3. Suboptimal Base: The chosen base may not be strong enough or may have poor solubility.[4][8] 4. Incorrect Temperature: The reaction temperature may be too low for the given substrates.1. Catalyst: For copper-catalyzed reactions, ensure an inert atmosphere (e.g., nitrogen or argon) is maintained.[2] For palladium-catalyzed reactions, pre-mix and heat the palladium source and ligand before adding the imidazole.[5][6][7] 2. Reagents: Use anhydrous solvents.[1][2] Ensure the purity of your imidazole and aryl halide. 3. Base: Consider screening different bases. Cesium carbonate (Cs₂CO₃) is often effective in both copper and palladium systems.[3][4] For copper-catalyzed reactions, soluble organic bases like tetraethylammonium carbonate (TEAC) have shown to improve reaction rates.[8] 4. Temperature: Gradually increase the reaction temperature. For less reactive aryl bromides or chlorides, higher temperatures (e.g., 110-150 °C) may be necessary.[4]
Formation of Side Products 1. Dehalogenation: Reduction of the aryl halide to the corresponding arene.[4] 2. Homocoupling: Formation of biaryl compounds from the aryl halide. 3. Multiple Arylations: In some cases, C-H arylation of the imidazole ring can occur.[9]1. Dehalogenation: This can be a major side product, especially with hindered aryl halides.[4] Optimizing the ligand and reaction temperature may help minimize this. 2. Homocoupling: This is more common at higher temperatures. Consider lowering the temperature if significant homocoupling is observed. 3. C-H Arylation: This is less common under typical N-arylation conditions but can be promoted by certain palladium catalysts.[10] If observed, screening different ligands and catalysts is recommended.
Poor Regioselectivity (for unsymmetrical imidazoles) 1. Catalytic System: Copper-catalyzed systems often give mixtures of regioisomers.[5] 2. Steric Effects: Insufficient steric hindrance around the metal center to differentiate between the two nitrogen atoms.1. Switch to Palladium: Employ a palladium-catalyzed system with a bulky biaryl phosphine ligand (e.g., L1 as described by Buchwald).[5][6] This has been shown to provide excellent N¹-selectivity. 2. Ligand Choice: If using a palladium system, ensure the ligand is sufficiently bulky to enforce regioselective arylation.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol is a general starting point and may require optimization for specific substrates.[1][2]

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the imidazole (1.2 mmol), aryl halide (1.0 mmol), copper(I) iodide (CuI, 0.05–0.1 mmol, 5–10 mol%), and a suitable ligand (e.g., 1,10-phenanthroline or 4,7-dimethoxy-1,10-phenanthroline, 0.1–0.2 mmol, 10–20 mol%).[1][2]

  • Add the base, typically cesium carbonate (Cs₂CO₃, 2.0 mmol).[1][2]

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add an anhydrous solvent (e.g., dioxane or toluene, 5-10 mL) via syringe.

  • Heat the reaction mixture to 100–120 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reactions are typically complete within 12-24 hours.[1]

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol incorporates a catalyst pre-activation step to overcome the inhibitory effects of imidazole.[5][6][7]

  • In a dry reaction vessel, add the palladium source (e.g., Pd₂(dba)₃, 0.75-2.5 mol %) and the biaryl phosphine ligand (e.g., L1, 1.8-10 mol %).

  • Add the anhydrous solvent (e.g., a mixture of toluene and dioxane).

  • Heat the mixture at the reaction temperature (e.g., 120 °C) for approximately 3-5 minutes. This is the pre-activation step.

  • In a separate vessel, add the imidazole (1.2 mmol), aryl halide (1.0 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Inject the pre-activated catalyst solution into the vessel containing the other reagents.

  • Stir the reaction mixture at the desired temperature (e.g., 120 °C) and monitor its progress.

  • Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Visualizing the Process

Catalytic Cycle for Copper-Catalyzed N-Arylation

G cluster_0 Catalytic Cycle Cu(I)X Cu(I)X Cu(I)-Imidazole Complex Cu(I)-Imidazole Complex Cu(I)X->Cu(I)-Imidazole Complex + Imidazole, - HX Imidazole Imidazole Imidazole->Cu(I)-Imidazole Complex Base Base Base->Cu(I)-Imidazole Complex Aryl Halide (Ar-X) Aryl Halide (Ar-X) Cu(III) Intermediate Cu(III) Intermediate Aryl Halide (Ar-X)->Cu(III) Intermediate N-Arylimidazole (Product) N-Arylimidazole (Product) Cu(I)-Imidazole Complex->Cu(III) Intermediate Oxidative Addition Cu(I)-Imidazole Complex->Cu(III) Intermediate + Ar-X Cu(III) Intermediate->Cu(I)X - Product Cu(III) Intermediate->N-Arylimidazole (Product) Reductive Elimination

Caption: A simplified catalytic cycle for the copper-catalyzed N-arylation of imidazoles.

Troubleshooting Workflow

G start Low/No Yield in N-Arylation Reaction check_catalyst Is the Catalyst System Optimized? start->check_catalyst check_reagents Are Reagents and Solvents Pure/Anhydrous? start->check_reagents check_conditions Are Reaction Conditions (Base, Temp) Optimal? start->check_conditions check_catalyst->check_reagents Yes optimize_catalyst Pd: Pre-activate catalyst. Cu: Ensure inert atmosphere. check_catalyst->optimize_catalyst No check_reagents->check_conditions Yes purify_reagents Use anhydrous solvents. Check reagent purity. check_reagents->purify_reagents No optimize_conditions Screen bases (e.g., Cs2CO3). Increase temperature incrementally. check_conditions->optimize_conditions No success Improved Yield optimize_catalyst->success purify_reagents->success optimize_conditions->success

Caption: A decision-making flowchart for troubleshooting low-yield N-arylation reactions.

References

  • Benchchem.
  • Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 1505-1511.
  • Benchchem. Application Notes and Protocols: Copper-Catalyzed N-Arylation of Imidazoles with 4-Bromo-3-(trifluoromethyl)aniline.
  • Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry.
  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706.
  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles.
  • Kantam, M. L., et al. (2006).
  • Benchchem.
  • University of Bristol.
  • PubMed.
  • MDPI.
  • Chan, T. H., et al. (2003). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry.
  • PubMed.
  • ResearchGate. N‐Arylation of Imidazoles: An Overview | Request PDF.
  • ResearchGate. Optimization of the reaction conditions for the Buchwald-Hartwig....
  • Bellina, F., & Rossi, R. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC.
  • ResearchGate.

Sources

Optimization

Technical Support Center: Navigating the Purification of Polar Pyridazine Compounds

Welcome to the technical support center dedicated to addressing the unique purification challenges presented by polar pyridazine compounds. As a class of nitrogen-containing heterocycles, pyridazines are integral to adva...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges presented by polar pyridazine compounds. As a class of nitrogen-containing heterocycles, pyridazines are integral to advancements in medicinal chemistry and materials science.[1][2] However, their inherent polarity and basicity often introduce significant hurdles during purification. This guide provides in-depth, field-proven insights and step-by-step protocols to empower researchers, scientists, and drug development professionals to overcome these obstacles and achieve high-purity compounds.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries encountered when purifying polar pyridazine derivatives.

Q1: Why are my polar pyridazine compounds so difficult to purify using standard silica gel chromatography?

Polar pyridazine compounds often exhibit strong interactions with the stationary phase in normal-phase chromatography. The basic nitrogen atoms in the pyridazine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to issues like poor separation, peak tailing, and even irreversible adsorption or degradation of the compound on the column.[3]

Q2: What are the primary purification techniques I should consider for polar pyridazines?

The most effective purification strategy depends on the specific properties of your compound and the nature of the impurities. The primary methods include:

  • Modified Normal-Phase Chromatography: Utilizing additives to the mobile phase or deactivating the silica gel to minimize undesirable interactions.

  • Reverse-Phase Chromatography (RPC): A powerful technique where the separation mechanism is based on hydrophobicity, often providing better results for polar compounds.[4][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent alternative for very polar compounds that are not well-retained in reverse-phase mode.[6]

  • Acid-Base Extraction: A classical and effective method for separating basic pyridazines from neutral or acidic impurities.[1][7][8]

  • Recrystallization: A cost-effective and scalable technique for obtaining highly pure crystalline solids, provided a suitable solvent system can be identified.[3][9]

Q3: My pyridazine compound seems to be degrading on the silica gel column. What can I do?

Degradation on silica gel is a common issue for sensitive compounds due to the acidic nature of the stationary phase.[10][11] To mitigate this, you can:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a basic modifier like triethylamine to neutralize the acidic silanol groups.[1][3][10]

  • Use an Alternative Stationary Phase: Consider using less acidic stationary phases such as alumina (neutral or basic) or polymer-based supports.[3][10]

Troubleshooting Guides: A Deeper Dive

This section provides detailed troubleshooting advice for specific problems you may encounter during your purification workflow.

Issue 1: Poor Separation and Peak Tailing in Normal-Phase Chromatography

Symptoms:

  • Your polar pyridazine compound co-elutes with impurities.

  • The spot on the TLC plate appears as a streak rather than a well-defined spot.[3][12]

  • Chromatography peaks are broad and asymmetrical (tailing).

Causality: The basic nitrogen atoms of the pyridazine ring are strongly interacting with the acidic silanol groups on the silica gel surface, leading to non-ideal chromatographic behavior.[3]

Solutions:

  • Mobile Phase Modification:

    • Increase Polarity Gradually: Start with a less polar solvent system and incrementally add a more polar solvent (e.g., methanol in dichloromethane).[1]

    • Incorporate a Basic Additive: Add a small amount (0.1-2%) of a basic modifier like triethylamine or a few drops of ammonia solution to your mobile phase.[3][10][12] This competes with your pyridazine for binding to the acidic sites on the silica, improving peak shape and elution.

  • Stationary Phase Deactivation:

    • Before packing your column, you can slurry the silica gel in a mobile phase containing 1-2% triethylamine. This will effectively neutralize the most acidic sites on the silica.[1][10]

  • Consider Alternative Stationary Phases:

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.

    • Bonded Phases: Diol or amine-functionalized silica phases can offer different selectivity and reduced acidity.[10]

Issue 2: Low or No Recovery of the Product from the Column

Symptoms:

  • After running the column, you are unable to isolate a significant amount of your desired product, even after flushing with a highly polar solvent.

Causality: Your highly polar pyridazine may be irreversibly adsorbed onto the silica gel.[9]

Solutions:

  • Employ a Stronger Mobile Phase:

    • If you are using a standard solvent system like ethyl acetate/hexanes, try switching to a more polar system containing methanol or even adding a small percentage of acetic acid to help displace the compound.[9]

  • Switch to Reverse-Phase Chromatography:

    • For highly polar compounds, reverse-phase chromatography is often the method of choice. The non-polar stationary phase (like C18) will have a much lower affinity for your polar compound, allowing for elution with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3][5][13]

  • Explore HILIC:

    • HILIC is specifically designed for the separation of very polar compounds that are not retained in reverse-phase chromatography. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent.[6][14]

Issue 3: Difficulty in Finding a Suitable Recrystallization Solvent

Symptoms:

  • Your compound is soluble in all tested solvents, even when cold.

  • Your compound is insoluble in all tested solvents, even when hot.

  • The compound "oils out" instead of forming crystals upon cooling.

Causality: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Finding such a solvent for highly polar compounds can be challenging.

Solutions:

  • Systematic Solvent Screening:

    • Start with common polar solvents like ethanol, methanol, isopropanol, or water.[3]

    • Test solvent mixtures. For example, if your compound is very soluble in methanol but insoluble in diethyl ether, a methanol/ether solvent system might be effective. Dissolve the compound in a minimal amount of hot methanol and then slowly add diethyl ether until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

  • Inducing Crystallization:

    • If crystals are slow to form, try scratching the inside of the flask with a glass rod just below the surface of the solution.

    • Add a seed crystal from a previous batch if available.

  • Address "Oiling Out":

    • This often happens when the solution is too concentrated or cools too quickly. Try using a more dilute solution and ensure slow cooling.

    • Reheat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

Experimental Protocols

Here are detailed, step-by-step methodologies for key purification techniques.

Protocol 1: Modified Normal-Phase Column Chromatography with Basic Additive

This protocol is designed to purify a basic polar pyridazine while minimizing peak tailing on silica gel.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Mobile Phase Preparation: Prepare your mobile phases. For a gradient elution, you will need a low-polarity solvent (Solvent A, e.g., Hexane) and a high-polarity solvent (Solvent B, e.g., Ethyl Acetate). Add 0.5% (v/v) triethylamine to Solvent B to neutralize the silica during elution.[3]

  • Column Packing: Pour the silica slurry into your chromatography column and allow it to pack under gravity or with gentle pressure. Ensure a uniform, bubble-free bed.

  • Sample Loading: Dissolve your crude pyridazine compound in a minimal amount of a suitable solvent (like dichloromethane). Alternatively, for better resolution, adsorb your compound onto a small amount of silica gel ("dry loading").[3]

  • Elution: Carefully load your sample onto the top of the silica bed. Begin eluting with your starting mobile phase, gradually increasing the proportion of the more polar solvent (containing triethylamine) to elute your compound.

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.

Protocol 2: Acid-Base Extraction for Purification of a Basic Pyridazine

This technique is excellent for removing neutral or acidic impurities from your basic pyridazine compound.[1][7][8][15]

  • Dissolution: Dissolve your crude product in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of an aqueous acid solution (e.g., 1M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate. Your basic pyridazine will be protonated and move into the aqueous layer.[1]

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid 1-2 more times to ensure complete recovery of your compound. Combine all the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1M NaOH or a saturated solution of sodium bicarbonate) until the solution is basic (check with pH paper). Your protonated pyridazine will be neutralized and will likely precipitate out or become less water-soluble.

  • Back-Extraction: Add a fresh portion of organic solvent to the now basic aqueous solution and shake to extract your purified, neutral pyridazine back into the organic layer. Repeat this back-extraction 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain your purified product.

Protocol 3: Recrystallization of a Polar Pyridazine Solid

This protocol provides a general workflow for purifying a solid polar pyridazine compound by recrystallization.[3][9]

  • Solvent Selection: Through small-scale testing, identify a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble when hot.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If necessary, add small portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, you can place the flask in an ice bath to maximize the yield.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3][9]

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.[3]

Data Presentation

Table 1: Comparison of Purification Techniques for Polar Pyridazine Compounds

Purification TechniqueAdvantagesDisadvantagesBest Suited For
Normal-Phase Chromatography (with modifier) Inexpensive, widely available, good for moderately polar compounds.[1]Can cause decomposition of sensitive compounds, may still have tailing issues.[1]Moderately polar, basic pyridazines where impurities have different polarities.
Reverse-Phase Chromatography Excellent for polar compounds, highly reproducible, good peak shapes.More expensive than normal-phase, requires HPLC instrumentation.Highly polar, water-soluble, or ionizable pyridazines.[3]
HILIC Ideal for very polar compounds not retained by RPC, compatible with MS.[6]Can have longer equilibration times, separation mechanism can be complex.Very polar, hydrophilic pyridazines and their metabolites.
Acid-Base Extraction Fast, inexpensive, excellent for removing non-basic impurities.[1]Compound must have a basic functional group, can be labor-intensive.[1]Basic pyridazines with non-basic or acidic impurities.[1]
Recrystallization Highly efficient for pure solids, easily scalable, inexpensive.[1]Compound must be a solid, requires finding a suitable solvent system.[1]Solid pyridazines that are already relatively pure (>90%).[1]

Visualization of Workflows

Purification_Decision_Tree Decision Tree for Polar Pyridazine Purification start Crude Polar Pyridazine Compound is_solid Is the compound a solid? start->is_solid is_basic Is the compound basic? is_solid->is_basic No try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes impurities_polarity Are impurities non-basic? is_basic->impurities_polarity Yes chromatography Proceed to Chromatography is_basic->chromatography No acid_base_extraction Perform Acid-Base Extraction impurities_polarity->acid_base_extraction Yes impurities_polarity->chromatography No purity_check Check Purity (TLC, LCMS, NMR) try_recrystallization->purity_check acid_base_extraction->purity_check rpc_hilic Consider Reverse-Phase or HILIC chromatography->rpc_hilic Highly Polar npc Attempt Modified Normal-Phase Chromatography chromatography->npc Moderately Polar rpc_hilic->purity_check npc->purity_check purity_check->is_basic Purity < 95% pure_product Pure Product purity_check->pure_product Purity > 95%

Caption: A decision tree to guide the selection of an appropriate purification strategy.

Acid_Base_Extraction_Workflow Workflow for Acid-Base Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase dissolve 1. Dissolve crude mixture in organic solvent add_acid 2. Extract with aqueous acid (e.g., 1M HCl) org_impurities Neutral/Acidic Impurities in Organic Layer back_extract 5. Back-extract with fresh organic solvent final_org 6. Combine organic layers, dry, and concentrate back_extract->final_org product Pure Pyridazine final_org->product add_acid->org_impurities aq_product Protonated Pyridazine in Aqueous Layer add_acid->aq_product basify 4. Basify aqueous layer (e.g., with 1M NaOH) aq_product->basify basify->back_extract

Caption: Step-by-step workflow for the purification of a basic pyridazine using acid-base extraction.

References

  • Technical Support Center: Purification of Polar Pyridazine Compounds. Benchchem.
  • Technical Support Center: Purification of 3-Pyridazinealanine Compounds. Benchchem.
  • Technical Support Center: Purification of 3,6-Disubstituted Pyridazines. Benchchem.
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry.
  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Troubleshooting for Thin Layer Chromatography. SiliCycle.
  • Improving yield and purity in pyridazine synthesis protocols. Benchchem.
  • Acid-Base Extraction.
  • HPLC Troubleshooting Guide.
  • Normal-phase capillary chromatography of polar aromatic compounds. ResearchGate.
  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • Reversed-phase chromatography. Wikipedia.
  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing.
  • RECRYSTALLISATION.
  • Acid–base extraction. Wikipedia.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • Preparation of substituted pyridazines. Google Patents.
  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific.
  • Why is normal phase chromatography good for use on polar analytes? ResearchGate.
  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
  • Reversed Phase HPLC Columns. Phenomenex.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Reversed Phase Chromatography.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Synthesis of pyridazines. Organic Chemistry Portal.
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central.
  • 7.10: Reverse Phase Chromatography. Chemistry LibreTexts.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.
  • HILIC Purification Strategies for Flash Chromatography. Teledyne Labs.
  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine

Welcome to the technical support center for the synthesis and purification of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine. This guide is designed for researchers, medicinal chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. We will delve into the mechanistic origins of common byproducts and provide robust, field-tested protocols for their removal, ensuring the high purity required for downstream applications.

Introduction: The Critical Role of Purity

3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is a crucial building block in the synthesis of numerous pharmacologically active compounds, most notably as a key intermediate for the tyrosine kinase inhibitor Nilotinib.[1][2] The purity of this intermediate is paramount, as even minor impurities can lead to the formation of difficult-to-remove side products in subsequent steps, impacting the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a systematic approach to identifying and eliminating common byproducts from your synthesis.

Understanding the Reaction and Potential Byproducts

The synthesis of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine typically involves the nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and 4-methylimidazole. While seemingly straightforward, this reaction can give rise to several byproducts that complicate purification.

Diagram of the Main Reaction and Key Byproducts

cluster_reactants Reactants cluster_products Products 3,6-Dichloropyridazine 3,6-Dichloropyridazine Desired Product 3-Chloro-6-(4-methyl-1H- imidazol-1-yl)pyridazine 3,6-Dichloropyridazine->Desired Product + 1 eq. 4-Methylimidazole Byproduct_1 3,6-bis(4-methyl-1H- imidazol-1-yl)pyridazine 3,6-Dichloropyridazine->Byproduct_1 + 2 eq. 4-Methylimidazole Byproduct_2 6-Chloro-3-hydroxypyridazine 3,6-Dichloropyridazine->Byproduct_2 + H2O (hydrolysis) 4-Methylimidazole 4-Methylimidazole 4-Methylimidazole->Desired Product 4-Methylimidazole->Byproduct_1

Caption: Synthetic route to the desired product and major byproducts.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification in a question-and-answer format.

Q1: My reaction crude shows multiple spots on TLC, with one having a much lower Rf value than the desired product. What is this likely to be?

A1: The byproduct with a significantly lower Rf value (more polar) is likely the di-substituted product, 3,6-bis(4-methyl-1H-imidazol-1-yl)pyridazine . This occurs when a second molecule of 4-methylimidazole displaces the remaining chlorine atom on the pyridazine ring. The presence of two imidazole rings greatly increases the polarity of the molecule.

  • Causality: This byproduct is favored by an excess of 4-methylimidazole, elevated reaction temperatures, or prolonged reaction times. The second substitution is generally slower than the first due to the deactivating effect of the first imidazole substituent.

  • Troubleshooting:

    • Stoichiometry Control: Use a strict 1:1 molar ratio of 3,6-dichloropyridazine to 4-methylimidazole. In some cases, a slight excess of 3,6-dichloropyridazine may be used to consume all the 4-methylimidazole, with the unreacted dichloropyridazine being easier to remove.

    • Temperature and Time: Monitor the reaction closely by TLC or HPLC and stop it once the starting 3,6-dichloropyridazine is consumed. Avoid unnecessarily high temperatures.

Q2: I have a significant amount of unreacted 3,6-dichloropyridazine in my crude product. How can I remove it?

A2: Unreacted 3,6-dichloropyridazine is less polar than the desired product. It can be removed by:

  • Column Chromatography: A standard silica gel column using a gradient elution of ethyl acetate in hexanes will effectively separate the non-polar dichloropyridazine from the more polar product.

  • Recrystallization: If the concentration of the starting material is not too high, recrystallization can be effective. The desired product is typically a solid, and a suitable solvent system can be found where the dichloropyridazine remains in the mother liquor.

Q3: My product is contaminated with a more polar impurity that is not the di-substituted byproduct. What could it be?

A3: This could be 6-chloro-3-hydroxypyridazine , which arises from the hydrolysis of the starting material, 3,6-dichloropyridazine, if water is present in the reaction mixture. The hydroxyl group makes this byproduct significantly more polar than the desired product.

  • Causality: The presence of water in the solvent or starting materials, or exposure of the reaction to atmospheric moisture, can lead to this side reaction.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure that your solvent is dry and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Purification: This impurity can usually be removed by column chromatography or by an acidic wash of the organic layer during workup, as the hydroxyl group can be deprotonated.

Q4: How can I improve the overall purity of my final product? Are there any advanced purification techniques?

A4: For achieving high purity, a combination of techniques is often necessary. A particularly effective method for purifying nitrogen-containing heterocyclic compounds like this is through acid-base chemistry .

  • Salt Formation and Recrystallization: The basic nitrogen atoms in the imidazole and pyridazine rings allow for the formation of a hydrochloride salt. A process for a similar intermediate involves treating a solution of the crude product with hydrochloric acid, which can selectively precipitate the desired product as a hydrochloride salt, leaving less basic impurities in the solution.[3] This salt can then be isolated and recrystallized. The free base can be regenerated by treatment with a base like sodium bicarbonate.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for separating the desired product from both less polar (unreacted 3,6-dichloropyridazine) and more polar (di-substituted byproduct) impurities.

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding the silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the dried silica-adsorbed crude product onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate.

    • Unreacted 3,6-dichloropyridazine will elute first.

    • The desired product, 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, will elute next.

    • The di-substituted byproduct will elute last, at a higher concentration of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification via Hydrochloride Salt Formation

This method is particularly useful for removing non-basic impurities and can be highly effective for achieving high purity.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethanol or isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) to the stirred solution.

  • Precipitation: The hydrochloride salt of the desired product should precipitate out of the solution. The formation of the precipitate can be encouraged by cooling the mixture in an ice bath.

  • Isolation: Collect the precipitated salt by filtration and wash it with a small amount of cold solvent.

  • Recrystallization (Optional): The isolated salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Free Base Regeneration: To obtain the neutral product, dissolve the hydrochloride salt in water and add a base (e.g., saturated sodium bicarbonate solution) until the pH is basic. The free base will precipitate and can be collected by filtration, washed with water, and dried.

Data Presentation

CompoundMolecular Weight ( g/mol )Typical Rf (50% EtOAc/Hexanes)Key Characteristics
3,6-Dichloropyridazine (Starting Material)148.98~0.8Non-polar, readily soluble in non-polar organic solvents.
Desired Product 194.62 ~0.4 Moderately polar solid.
Di-substituted Byproduct242.26~0.1Highly polar, often less soluble in non-polar solvents.
Hydrolysis Byproduct130.54<0.1Very polar due to the hydroxyl group.

Visualization of Purification Workflow

Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Major Impurity? Major Impurity? TLC Analysis->Major Impurity? Column Chromatography Column Chromatography Major Impurity?->Column Chromatography  Less/More Polar Impurities Salt Formation Salt Formation Major Impurity?->Salt Formation  Non-basic Impurities Pure Product Pure Product Column Chromatography->Pure Product Salt Formation->Pure Product

Caption: Decision workflow for purification strategy.

References

  • Pan, X., Lu, W., Li, P., & Zhang, J. (2012). A Novel and Facile Synthetic Approach for Tasigna. Medicinal Chemistry, 8(4), 687-691.
  • Google Patents. (n.d.). CN105985293A - Preparation method of nilotinib intermediate.
  • Google Patents. (n.d.). WO2010009402A3 - Nilotinib intermediates and preparation thereof.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of Nilotinib (AMN107). Retrieved January 12, 2026, from [Link]

  • WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved January 12, 2026, from [Link]

  • Journal of American Science. (2010). Chemical studies on 3,6-dichloropyridazine. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.

Sources

Optimization

Technical Support Center: Synthesis of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine

This guide provides in-depth technical support for the synthesis of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, a crucial intermediate in pharmaceutical research. As Senior Application Scientists, we have compiled...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the synthesis of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, a crucial intermediate in pharmaceutical research. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the successful and scalable synthesis of this compound.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine?

A1: The most prevalent and industrially scalable method is the nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and 4-methylimidazole. This reaction is typically facilitated by a base in a polar aprotic solvent.

Q2: How can I minimize the formation of the disubstituted byproduct, 3,6-bis(4-methyl-1H-imidazol-1-yl)pyridazine?

A2: Controlling the stoichiometry of the reactants is critical. Using a slight excess of 3,6-dichloropyridazine (e.g., 1.1 to 1.5 equivalents) can help minimize the disubstitution. Additionally, maintaining a lower reaction temperature and shorter reaction time can also favor the monosubstituted product.

Q3: What is the role of the base in this reaction?

A3: The base, typically a carbonate like K2CO3 or Cs2CO3, deprotonates the N-H of the imidazole ring, forming the more nucleophilic imidazolate anion. This anion then attacks the electron-deficient pyridazine ring.

Q4: How do I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended methods. A typical TLC system would be a silica plate with a mobile phase of ethyl acetate/hexanes. The disappearance of the starting material (3,6-dichloropyridazine) and the appearance of the product spot indicate reaction progression.

Q5: What are the key safety precautions for this synthesis?

A5: 3,6-Dichloropyridazine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective deprotonation of 4-methylimidazole.2. Low reaction temperature.3. Impure starting materials.1. Use a stronger base (e.g., NaH) or a more effective carbonate (Cs2CO3 is more soluble than K2CO3). Ensure the base is fresh and dry.2. Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC.3. Verify the purity of starting materials by NMR or melting point.
High Levels of Disubstituted Impurity 1. Excess 4-methylimidazole.2. High reaction temperature or prolonged reaction time.1. Use a slight excess of 3,6-dichloropyridazine.2. Optimize the reaction time and temperature. Consider a lower temperature for a longer duration.
Reaction Stalls (Incomplete Conversion) 1. Deactivation of the base.2. Insufficient solvent.1. Add a fresh portion of the base.2. Ensure the reaction mixture is adequately stirred and not too concentrated.
Difficult Purification 1. Product co-eluting with impurities.2. Product oiling out during crystallization.1. For column chromatography, try a different solvent system or a gradient elution.2. For crystallization, try a different solvent or solvent mixture. A slow cooling process can also improve crystal formation.

III. Experimental Protocol: Synthesis of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine

This protocol is a validated starting point. Optimization may be required based on your specific lab conditions and scale.

Materials:

  • 3,6-Dichloropyridazine

  • 4-Methylimidazole

  • Potassium Carbonate (K2CO3), finely ground and dried

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Brine

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq), 4-methylimidazole (0.9 eq), and potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC every 2-4 hours.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

IV. Visualizations

Reaction Workflow:

G start Combine Reactants: 3,6-Dichloropyridazine 4-Methylimidazole K2CO3 in DMF reaction Heat to 80-90 °C under N2 atmosphere start->reaction monitor Monitor by TLC/HPLC reaction->monitor workup Aqueous Workup: Quench with H2O Extract with EtOAc monitor->workup Yes incomplete Incomplete Reaction monitor->incomplete No purification Purification: Column Chromatography workup->purification product 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine purification->product incomplete->reaction Continue Heating

Caption: A flowchart of the synthesis workflow.

Troubleshooting Logic:

G issue Low Yield or Stalled Reaction cause1 Check Base Activity issue->cause1 cause2 Verify Temperature issue->cause2 cause3 Assess Purity of Starting Materials issue->cause3 solution1 Add Fresh/Stronger Base cause1->solution1 solution2 Increase Temperature cause2->solution2 solution3 Re-purify Starting Materials cause3->solution3

Caption: A troubleshooting decision tree for low yield.

V. References

  • Nucleophilic Aromatic Substitution. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). John Wiley & Sons. [Link]

  • The Chemistry of Pyridazines. In Comprehensive Organic Chemistry II (2nd ed.). Elsevier. [Link]

  • Use of Cesium Carbonate in Organic Synthesis. Chemical Reviews, 107(4), 1318-1379. [Link]

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridazines

Welcome to the Technical Support Center for the analysis of substituted pyridazines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the nuc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of substituted pyridazines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the nuclear magnetic resonance (NMR) spectra of these complex heterocyclic compounds. Pyridazines, with their adjacent nitrogen atoms, present unique electronic environments that can lead to overlapping signals and complex coupling patterns, making structural elucidation a non-trivial task.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in scientific integrity and practical, field-proven insights to empower you with the expertise to confidently interpret your data.

Troubleshooting & FAQs: Navigating the Nuances of Pyridazine NMR

This section is structured in a question-and-answer format to directly address common challenges in the NMR analysis of substituted pyridazines.

Q1: The proton signals in my substituted pyridazine are heavily overlapped in the aromatic region. How can I confidently assign them?

A1: Signal overlapping in the aromatic region of ¹H NMR spectra is a frequent challenge with pyridazine derivatives due to the similar electronic environments of the ring protons. Here’s a systematic approach to deconstruct the complexity:

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) can significantly improve signal dispersion, potentially resolving the overlap.

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are indispensable for resolving overlapped signals.

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in a COSY spectrum connect protons that are scalar coupled, typically over two or three bonds. This is invaluable for tracing the connectivity of the pyridazine ring protons.[1]

    • TOCSY (Total Correlation Spectroscopy): If you have an isolated spin system within a substituent, TOCSY can be used to identify all protons belonging to that system, even if they are not directly coupled.[2]

  • Selective 1D NOE (Nuclear Overhauser Effect): By irradiating a specific proton signal (even within an overlapped multiplet), you can observe through-space correlations to nearby protons. This is particularly useful for differentiating between regioisomers where the spatial arrangement of substituents is the key difference.[3][4]

Q2: I'm struggling to differentiate between isomers of my disubstituted pyridazine. What NMR strategies can I employ?

A2: Differentiating between, for example, a 3,4-, 3,5-, or 4,5-disubstituted pyridazine requires a multi-pronged NMR approach that leverages both through-bond and through-space correlations.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this purpose. HMBC shows correlations between protons and carbons that are separated by two or three bonds. By observing long-range correlations from a substituent's protons to the pyridazine ring carbons, you can definitively establish the point of attachment. For instance, a correlation from the protons of a substituent to two adjacent pyridazine ring carbons would strongly suggest its position.[5][6][7]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. While not directly providing connectivity information between different parts of the molecule, it is crucial for assigning the carbon signals, which can then be used in the interpretation of the HMBC data.[5][6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment provides a comprehensive map of all through-space correlations. Cross-peaks between the protons of a substituent and specific protons on the pyridazine ring can provide unambiguous evidence of their spatial proximity, thereby confirming the substitution pattern.[4][8]

Q3: The coupling constants in my pyridazine spectrum are unusual and don't follow typical aromatic patterns. How do I interpret them?

A3: The presence of two adjacent, electron-withdrawing nitrogen atoms in the pyridazine ring significantly perturbs the electronic structure, leading to coupling constants that differ from those in benzene or even pyridine.

  • Typical Pyridazine Coupling Constants: It's important to be aware of the expected ranges for H-H coupling constants in the pyridazine ring. For the parent pyridazine, typical values are:

    • J3,4 ≈ 5.05 Hz

    • J4,5 ≈ 8.00 Hz

    • J3,5 ≈ 1.85 Hz

    • J3,6 ≈ ±1.40 Hz[9][10][11]

  • Substituent Effects: The electronic nature of the substituents will further modulate these values. Electron-withdrawing groups can decrease coupling constants, while electron-donating groups may increase them.

  • Computational Chemistry: When experimental data is ambiguous, quantum chemical calculations can be a powerful predictive tool. Using methods like Density Functional Theory (DFT), you can calculate the theoretical NMR parameters (chemical shifts and coupling constants) for your proposed structure and compare them to your experimental data.[12][13][14][15]

Q4: My sample concentration is very low. How can I obtain a high-quality NMR spectrum?

A4: Acquiring good quality NMR data from a small amount of sample is a common challenge. Here are several strategies to maximize your signal-to-noise ratio (S/N):

  • Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the acquisition time (by a factor of four) will double your S/N.

  • Use a High-Field Spectrometer: Higher magnetic fields lead to greater spin polarization and thus higher sensitivity.

  • Cryoprobe Technology: If available, using a spectrometer equipped with a cryoprobe can provide a 3-4 fold increase in sensitivity compared to a standard room temperature probe.

  • ¹⁵N Isotopic Labeling: For specific applications, particularly when studying nitrogen environments, isotopic labeling with ¹⁵N can be employed. This allows for direct detection of the ¹⁵N signals and the use of sensitive inverse-detection experiments like ¹H-¹⁵N HMBC.[16]

Advanced Techniques for Unambiguous Structure Elucidation

For particularly challenging structures, a combination of advanced NMR experiments is often necessary.

2D NMR Workflow for Substituted Pyridazines

A typical workflow for the complete NMR characterization of a novel substituted pyridazine would involve the following steps:

  • ¹H NMR: Obtain a high-resolution 1D proton spectrum to get an initial overview of the proton environments.

  • ¹³C NMR & DEPT: Acquire a 1D carbon spectrum, along with DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • ¹H-¹H COSY: Establish the proton-proton coupling networks within the pyridazine ring and any aliphatic side chains.

  • ¹H-¹³C HSQC: Correlate each proton to its directly attached carbon.

  • ¹H-¹³C HMBC: Map out the long-range (2-3 bond) correlations to piece together the molecular fragments and confirm the substitution pattern.

  • NOESY/ROESY: Use through-space correlations to confirm stereochemistry and differentiate between regioisomers.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Unsubstituted Pyridazine

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C3/C6~9.2~150
C4/C5~7.5~125

Note: Chemical shifts are highly dependent on the solvent and substituents.[17][18]

Table 2: Typical H-H Coupling Constants in Unsubstituted Pyridazine

CouplingValue (Hz)
J3,45.05
J4,58.00
J3,51.85
J3,6±1.40

Source: Molecular Physics[9][10][11]

Experimental Protocols

Standard Protocol for 2D NMR Analysis
  • Sample Preparation: Dissolve 10-20 mg of the purified pyridazine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: On a 400 MHz or higher spectrometer, acquire the following spectra:

    • ¹H NMR: 16-32 scans.

    • ¹³C{¹H} NMR: 1024-4096 scans.

    • COSY: 2-4 scans per increment, 256-512 increments.

    • HSQC: 4-8 scans per increment, 256 increments.

    • HMBC: 8-16 scans per increment, 256 increments, optimized for a long-range coupling of 8 Hz.

    • NOESY: 16-32 scans per increment, 256 increments, with a mixing time of 500-800 ms.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

  • Analysis: Interpret the 1D and 2D spectra systematically, starting with the ¹H and COSY to identify spin systems, followed by HSQC and HMBC to build the carbon skeleton and assign substituents. Use NOESY to confirm spatial relationships.

Visualizations

NMR_Workflow cluster_1D 1D NMR cluster_2D_HH H-H Correlation cluster_2D_HC H-C Correlation cluster_2D_Space Through-Space cluster_Final Structure H1 ¹H NMR C13 ¹³C & DEPT COSY COSY / TOCSY H1->COSY Structure Final Structure H1->Structure HSQC HSQC C13->HSQC C13->Structure COSY->HSQC COSY->Structure HMBC HMBC HSQC->HMBC HSQC->Structure NOESY NOESY / ROESY HMBC->NOESY HMBC->Structure NOESY->Structure

Caption: A logical workflow for the comprehensive NMR analysis of a substituted pyridazine.

Caption: A diagram illustrating the key proton-proton coupling interactions in a pyridazine ring.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475.
  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Gil, V. M. S. (1965). H-H and 13C-H coupling constants in pyridazine. Molecular Physics, 9(5), 443-448.
  • Gil, V. M. S. (n.d.). H-H and 13C-H coupling constants in pyridazine. Retrieved from [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Kowalski, P., & Szajda, M. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.
  • Besada, P., Costas, T., & Vila, N. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442.
  • Kramer, V., Medved, M., Stanovnik, B., & Tišler, M. (1974). The mass spectra of some pyridazines, pyrido-pyridazines and related compounds. Organic Mass Spectrometry, 8(7), 31-43.
  • Gil, V. M. S. (1965). H-H and 13C-H coupling constants in pyridazine. Molecular Physics, 9(5), 443-448.
  • Toth, G., & Almásy, A. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2559-2562.
  • Gil, V. M. S., & Pinto, A. J. L. (1968). H-H and C-H coupling constants in neutral and protonated azines. Molecular Physics, 14(2), 199-201.
  • Gil, V. M. S., & Pinto, A. J. L. (1969).
  • Kowalski, P., & Szajda, M. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

  • Rayner, P. J., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(12), 1184-1192.
  • Meanwell, N. A. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 65(1), 12-76.
  • St John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

  • Shchepin, R. V., et al. (2017). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. Molecules, 22(12), 2133.
  • Tolstoy, P. M., et al. (2021). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. Molecules, 26(16), 4983.
  • Intermediate Organic Chemistry. (n.d.). Nuclear Overhauser Effect Spectroscopy. Retrieved from [Link]

  • Sarotti, A. M. (n.d.). Quantum Chemical Calculation. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectroscopy: Quantum-chemical calculations. Retrieved from [Link]

  • Haider, N., Käferböck, J., & Mátyus, P. (1998). Diels-Alder Reaction of Pyrano[3,4-b]indolones with Electron-Poor Pyridazinones: a New Pathway to Carbazole-Fused Pyridazines. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Sarotti, A. M. (2013). Quantum-Chemical Simulation of 1H NMR Spectra 2: Somparison of DFT-Based Procedures for Computing Isotropic Proton Coupling Constants in Organic Molecules. Journal of Organic Chemistry, 78(14), 7283-7293.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Sarotti, A. M. (n.d.). Quantum-Chemical Simulation of 1H NMR Spectra 1: Development of an Automated Procedure for the Prediction of Complete 1H NMR Spectra. Retrieved from [Link]

  • Blake, A. J., & Rankin, D. W. H. (1991). Structure of Pyridazine at 100 K.
  • Jonsson, D., & Stenstrom, Y. (2020). Reference-free NOE NMR analysis. RSC Advances, 10(50), 29931-29936.
  • ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of Pyridazine Inhibitors

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with pyridazine-based inhibitors. This guide is structured to provide not just pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with pyridazine-based inhibitors. This guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions at the bench.

Introduction: Why Pyridazine Inhibitors Can Be Problematic

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, found in inhibitors targeting everything from protein kinases to metabolic enzymes.[1][2] Its unique physicochemical properties—weak basicity (pKa ≈ 2.24) and a high dipole moment—contribute to both its biological activity and, frequently, its poor aqueous solubility.[3][4][5][6] This guide will walk you through a logical troubleshooting workflow to overcome these solubility hurdles.

Frequently Asked Questions & Troubleshooting Workflow
Q1: My pyridazine inhibitor, provided as a solid, won't dissolve in my aqueous assay buffer. What is the first step?

Answer: Direct dissolution of a hydrophobic solid into an aqueous buffer is rarely successful. The standard industry practice is to first create a high-concentration stock solution in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[7][8][9]

  • Underlying Principle: DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice energy of solid compounds, effectively dissolving both polar and nonpolar molecules.[10] This allows you to create a concentrated stock (e.g., 10-30 mM) that can then be serially diluted into your assay.[8][9]

  • Immediate Action Protocol:

    • Weigh out the solid compound accurately.

    • Add the calculated volume of high-purity, anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM).

    • Facilitate dissolution by vortexing or brief sonication in a water bath.[7][11] Gentle warming (e.g., to 37°C) can also help, but be cautious of potential compound degradation.[7][11]

    • Visually inspect for complete dissolution. The solution should be clear, with no visible particulates.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7]

Q2: I successfully made a DMSO stock, but the compound precipitates immediately when I add it to my aqueous assay buffer. What's happening?

Answer: This is a classic sign of a compound "crashing out" of solution. It occurs when the concentration of your inhibitor in the final aqueous buffer exceeds its maximum thermodynamic or kinetic solubility. The final percentage of DMSO is too low to keep the hydrophobic compound solvated.

  • Underlying Principle: While your compound is soluble in 100% DMSO, its solubility dramatically decreases as the percentage of the aqueous buffer increases.[7] Many compounds require a certain threshold of organic co-solvent to remain in solution.

  • Troubleshooting Workflow:

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    }

    Solubility Troubleshooting Workflow

    • Increase Final Co-solvent (DMSO) Concentration: The simplest solution is often to increase the final concentration of DMSO in your assay. However, be aware that DMSO can inhibit or activate certain enzymes.[10][12][13][14] It is critical to run a vehicle control with varying DMSO concentrations to determine the highest percentage that does not affect your assay's performance. A common upper limit is 0.5-1%, but some assays can tolerate up to 5%.[7]

    • Modify the Dilution Protocol: Avoid adding a small volume of 100% DMSO stock directly into a large volume of buffer. This creates a localized area of high supersaturation, promoting precipitation. Instead, perform an intermediate dilution step in your assay buffer.[8]

      • Recommended Protocol:

        • Create a 2X final concentration of your inhibitor in assay buffer containing 2X the final desired DMSO concentration.

        • Add an equal volume of this intermediate dilution to your assay well containing the other reaction components. This gradual reduction in solvent strength can keep the compound in solution.

Q3: My compound is a weak base due to the pyridazine ring. Can I use pH to my advantage?

Answer: Absolutely. This is a critical, often overlooked, strategy.

  • Underlying Principle: The solubility of an ionizable compound is highly pH-dependent, a relationship described by the Henderson-Hasselbalch equation.[15][16][17][18] A weak base like pyridazine (pKa ≈ 2.24) becomes protonated and more water-soluble at a pH below its pKa.[3][4][5][6] While you can't run most biological assays at pH < 4, even a modest decrease in pH (e.g., from 7.4 to 6.8) can significantly increase the concentration of the more soluble, protonated form of the inhibitor.

  • Actionable Steps:

    • Determine the pKa: If not known, use computational tools or literature searches for similar scaffolds to estimate the pKa of your specific pyridazine derivative.

    • Test a pH Range: Prepare your assay buffer at several pH values (e.g., 7.4, 7.0, 6.8, 6.5) and test your compound's solubility.

    • Validate Assay Performance: Crucially, you must confirm that your enzyme or cell system is still active and functions correctly at the lower pH. Run control experiments to validate assay integrity at the chosen pH.

Strategy Pros Cons Typical Starting Point
Increase Co-solvent (DMSO) Simple, effective for many compounds.Can interfere with assay components (enzymes, cells).Titrate from 0.5% up to 2% final concentration.
pH Adjustment Powerful for ionizable compounds. Can significantly increase solubility.Assay must be robust and active at the modified pH.Test pH range from 7.4 down to 6.5.
Use of Excipients Can solubilize very "greasy" compounds.Can interfere with assays (e.g., detergents denaturing proteins).0.01% Tween-20 or Triton X-100; 1-5 mM HP-β-CD.

Summary of Primary Solubilization Strategies

Q4: I've optimized DMSO and pH, but I still see cloudiness or get variable results. What are my next options?

Answer: At this stage, you may be dealing with compound aggregation rather than frank precipitation, or you may need to employ more advanced formulation strategies.

  • Underlying Principle: Poorly soluble compounds can form small, non-precipitating aggregates in solution. These aggregates can scatter light (leading to assay interference), sequester the compound making it unavailable to the target, or even act as non-specific inhibitors themselves.

  • Advanced Strategies & Protocols:

    • Incorporate Detergents: For biochemical or enzymatic assays (not cell-based), adding a non-ionic detergent at a concentration above its critical micelle concentration (CMC) can create micelles that encapsulate and solubilize the hydrophobic inhibitor.

      • Protocol: Add a small amount of a detergent like Tween-20 or Triton X-100 to your assay buffer. A final concentration of 0.005% - 0.05% is a common starting point.[19] Always run a control to ensure the detergent itself doesn't inhibit your enzyme.

    • Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts from the aqueous environment.

      • Protocol: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. Prepare your buffer containing 1-10 mM HP-β-CD before adding your compound.

    • Perform a Kinetic Solubility Assay: To systematically assess your compound, perform a kinetic solubility assay. This will give you a quantitative measure of your compound's solubility under different buffer conditions.[20][21]

      • Simplified Kinetic Solubility Protocol: [22][23]

        • Prepare a series of dilutions of your compound from a 10 mM DMSO stock into your chosen assay buffer in a 96-well plate. Typical final concentrations might range from 200 µM down to 1 µM.

        • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

        • Read the plate on a nephelometer or a plate reader capable of measuring light scatter at a high wavelength (e.g., >600 nm).

        • The concentration at which light scattering begins to increase above the baseline is your approximate kinetic solubility limit.

References
  • Di L, Kerns EH. Biological assay challenges from compound solubility: Strategies for bioassay optimization. Drug Discovery Today. 2006;11(9-10):446-451. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. 2024;8:212. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Microbe Notes. Henderson Hasselbalch Equation: Basics & Real-World Uses. Published August 27, 2024. [Link]

  • National Center for Biotechnology Information. The pyridazine heterocycle in molecular recognition and drug discovery. Future Med Chem. 2018;10(14):1753-1776. [Link]

  • National Center for Biotechnology Information. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. J Enzyme Inhib Med Chem. 2015;30(6):961-6. [Link]

  • National Center for Biotechnology Information. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. Catalysts. 2017;7(1):26. [Link]

  • National Center for Biotechnology Information. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Med Chem. 2023;14(10):1979-1999. [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. J Pharm Sci. 2012;5(10):1-11. [Link]

  • National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opin Drug Deliv. 2011;8(10):1327-1343. [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Pearson. Acid-Base Properties of Nitrogen Heterocycles. Published September 23, 2024. [Link]

  • Pharmaceutical Technology. Formulation Strategies for Poorly Soluble Drugs. Published November 2, 2010. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Published December 9, 2024. [Link]

  • PubMed. In vitro solubility assays in drug discovery. Expert Opin Drug Discov. 2006;1(4):325-34. [Link]

  • PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules. J Chem Inf Model. 2006;46(6):2601-9. [Link]

  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. Published May 10, 2006. [Link]

  • ResearchGate. On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. [Link]

  • ResearchGate. Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),... Published January 1, 2019. [Link]

  • ResearchGate. Dimethyl sulfoxide as a co-solvent dramatically enhances the enantioselectivity in lipase-catalysed resolutions of 2-phenoxypropionic acyl derivatives. Published August 5, 2025. [Link]

  • SPHS, e.g. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Int.J. ChemTech Res. 2010;2(2):1112-1119. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of Pyridazine-Based Kinase Inhibitors

Introduction Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyridazine-based kinase inhibitors. The pyridazine scaffold is a valuable pharmacophore in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyridazine-based kinase inhibitors. The pyridazine scaffold is a valuable pharmacophore in kinase inhibitor design due to its unique physicochemical properties, including its capacity for robust hydrogen bonding.[1] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge in achieving inhibitor selectivity.[2][3] Off-target effects can lead to misinterpreted experimental results and potential toxicities, making their minimization a critical aspect of drug discovery.[4]

This guide provides in-depth technical information, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of pyridazine-based kinase inhibitor development and minimize off-target activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the off-target activity of pyridazine-based kinase inhibitors?

A1: The off-target activity of pyridazine-based kinase inhibitors primarily stems from the structural similarities of the ATP-binding pocket across the vast landscape of the human kinome.[2][3] The pyridazine ring, being a heterocyclic structure, can mimic the adenine core of ATP, allowing it to interact with the hinge region of numerous kinases.[1][3] This inherent mimicry, while beneficial for on-target binding, is a major contributor to promiscuous inhibition and subsequent off-target effects.[2]

Q2: What are the most common off-target effects observed with pyridazine-based kinase inhibitors?

A2: The specific off-target effects are highly dependent on the individual compound's structure and the kinases it inhibits. However, some general observations can be made. Off-target inhibition can lead to unexpected cellular phenotypes, toxicity, or even paradoxical pathway activation.[5][6] For instance, a compound designed to inhibit a specific cancer-related kinase might also inhibit kinases involved in vital cellular processes like cell cycle regulation or metabolism, leading to adverse effects.[7] It is also important to consider that off-target effects are not limited to other kinases; inhibitors can interact with other proteins, such as bromodomains or enzymes like NQO2.[6][8]

Q3: How can I proactively design pyridazine-based inhibitors with better selectivity?

A3: Improving selectivity requires a multi-faceted approach combining medicinal chemistry strategies and computational modeling:

  • Structure-Based Drug Design (SBDD): Utilize co-crystal structures of your target kinase to identify unique features in the active site that are not present in closely related off-target kinases.[3] Design modifications to your pyridazine scaffold that exploit these non-conserved residues.

  • Targeting Inactive Conformations: Design inhibitors that bind to the "DFG-out" or other inactive conformations of the kinase. These conformations are generally more diverse across the kinome than the active "DFG-in" state, offering a path to greater selectivity.[3][9]

  • Exploiting the Gatekeeper Residue: The "gatekeeper" residue, which controls access to a hydrophobic pocket near the ATP-binding site, varies in size among kinases. Designing inhibitors with bulky substituents that create a steric clash with kinases possessing a large gatekeeper residue can enhance selectivity for those with a smaller gatekeeper.[2]

  • Covalent Inhibition: If a non-conserved cysteine residue is present near the active site of your target kinase, introducing a reactive "warhead" to your inhibitor can lead to the formation of a covalent bond, significantly increasing both potency and selectivity.[2][10]

Q4: What initial steps should I take if I suspect my pyridazine-based inhibitor has significant off-target effects?

A4: If you observe unexpected or inconsistent results in your cellular assays, it is crucial to systematically investigate the possibility of off-target effects.[11]

  • Dose-Response Analysis: Conduct a thorough dose-response analysis to establish a clear relationship between the inhibitor concentration and the observed phenotype.[11]

  • Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by your inhibitor with that of other well-characterized, structurally distinct inhibitors of the same target kinase.[11] If multiple inhibitors targeting the same kinase produce the same phenotype, it is more likely an on-target effect.

  • Rescue Experiments: The "gold standard" for confirming on-target effects is a rescue experiment. This involves re-introducing a version of the target kinase that is resistant to your inhibitor. If the phenotype is reversed, it strongly suggests an on-target mechanism.[11]

Troubleshooting Guides

Guide 1: Investigating Unexpected Cellular Phenotypes

Problem: Your pyridazine-based kinase inhibitor is producing a cellular phenotype that is inconsistent with the known function of the target kinase.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Step-by-Step Protocol: Validating Off-Target Engagement
  • Kinome Profiling: The most direct method to identify potential off-target kinases is through comprehensive kinase profiling assays.[11][12] These services screen your compound against a large panel of kinases, providing a selectivity profile.

    • Data Interpretation: A common way to quantify selectivity is the Selectivity Score (S-score) , which represents the number of inhibited kinases at a certain threshold divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Cellular Target Engagement Assays: Once potential off-targets are identified, it's crucial to confirm that your inhibitor binds to them within a cellular context.

    • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.[11] An increase in the melting temperature of a suspected off-target protein in the presence of your inhibitor indicates direct binding.

  • Downstream Signaling Analysis: Investigate the signaling pathway downstream of the identified off-target kinase.

    • Western Blotting: Use phospho-specific antibodies to determine if your inhibitor modulates the phosphorylation of known substrates of the off-target kinase in a dose-dependent manner. This provides functional evidence of off-target inhibition.[11]

  • Genetic Approaches:

Guide 2: Improving the Selectivity of a Promiscuous Pyridazine-Based Inhibitor

Problem: Kinome profiling has revealed that your lead pyridazine compound inhibits multiple kinases with similar potency.

Medicinal Chemistry Strategies Workflow:

Caption: Workflow for improving inhibitor selectivity.

Structure-Activity Relationship (SAR) Table Example:
CompoundR1-GroupR2-GroupTarget IC50 (nM)Off-Target A IC50 (nM)Off-Target B IC50 (nM)Selectivity (Off-Target A/Target)Selectivity (Off-Target B/Target)
Parent HPhenyl50751201.52.4
Analog 1 MePhenyl452003504.47.8
Analog 2 H4-Cl-Phenyl65500>10007.7>15.4
Analog 3 Me4-Cl-Phenyl30>1000>1000>33.3>33.3

This table illustrates how systematic modifications to the pyridazine core can lead to significant improvements in selectivity.

Computational Approaches for Off-Target Prediction

Computational methods can be invaluable for predicting potential off-target interactions early in the drug discovery process, saving both time and resources.

Methods for Off-Target Prediction:
  • Chemical Similarity Searching: Comparing the chemical structure of your inhibitor to databases of known kinase inhibitors can provide initial clues about potential off-targets.

  • Inverse Docking: This approach involves docking your inhibitor into the crystal structures of a large panel of kinases to predict binding affinities.

  • Binding Site Similarity Comparison: This method compares the binding site of your target kinase to those of other kinases to identify those with similar pockets that might also bind your inhibitor.[13]

  • Machine Learning Models: More recently, machine learning algorithms trained on large datasets of kinase-inhibitor interactions have shown promise in predicting off-target profiles with high accuracy.[13][14]

Table: Comparison of Computational Methods

MethodPrincipleAdvantagesLimitations
Chemical Similarity Compares 2D/3D structuresFast and computationally inexpensiveMay miss off-targets with different scaffolds but similar pharmacophores
Inverse Docking Docks a ligand into multiple protein structuresProvides structural insights into bindingComputationally intensive; accuracy depends on scoring functions
Binding Site Similarity Compares protein binding pocketsCan identify off-targets for novel scaffoldsRequires high-quality protein structures
Machine Learning Learns from existing data to predict interactionsCan achieve high predictive accuracy; can be applied to kinases without known structuresRequires large, high-quality training datasets; may be a "black box"

Conclusion

Minimizing the off-target effects of pyridazine-based kinase inhibitors is a complex but essential task in the development of safe and effective therapeutics. A thorough understanding of the underlying principles of kinase inhibition, coupled with a systematic approach to identifying and mitigating off-target activities, is paramount. By integrating medicinal chemistry strategies, comprehensive biochemical and cellular profiling, and predictive computational methods, researchers can significantly enhance the selectivity of their compounds and increase the likelihood of clinical success.

References

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (URL: )
  • Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC - NIH. (URL: )
  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery - ACS Public
  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (URL: )
  • Computational Modeling of Kinase Inhibitor Selectivity - PMC - NIH. (URL: )
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed. (URL: [Link])

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations | Request PDF - ResearchGate. (URL: [Link])

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (URL: [Link])

  • Kinase inhibitors can produce off-target effects and activate linked p
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of tre
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC. (URL: [Link])

  • Structure and selectivity of pyrolopyridazine compounds. A, kinase... - ResearchGate. (URL: [Link])

  • Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors - Benchchem. (URL: )
  • Computational off-target profiling of known kinase inhibitors. (a) The... - ResearchGate. (URL: [Link])

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (URL: [Link])

  • Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate. (URL: [Link])

  • Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed. (URL: [Link])

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (URL: [Link])

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (URL: [Link])

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed. (URL: [Link])

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - Taylor & Francis. (URL: [Link])

  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC - NIH. (URL: [Link])

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing). (URL: [Link])

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (URL: [Link])

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC. (URL: [Link])

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - NIH. (URL: [Link])

  • Encountering unpredicted off-target effects of pharmacological inhibitors - Oxford Academic. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (URL: [Link])

  • Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. (URL: [Link])

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - ResearchGate. (URL: [Link])

Sources

Optimization

Technical Support Center: Advanced Purification Strategies for N-Aryl Imidazole Compounds

Welcome to the technical support center dedicated to the purification of N-aryl imidazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of N-aryl imidazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable compounds. N-aryl imidazoles are a cornerstone in pharmaceutical and materials science, making their efficient purification a critical step in research and development.[1] This resource provides in-depth troubleshooting advice and detailed protocols for alternative purification methods beyond standard silica gel column chromatography.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues frequently encountered during the purification of N-aryl imidazole compounds in a question-and-answer format, providing both explanations and actionable solutions.

Question 1: My N-aryl imidazole compound is showing significant tailing on the silica gel column, leading to poor separation and mixed fractions. What is causing this and how can I fix it?

Answer:

Tailing is a common issue when purifying basic compounds like imidazoles on acidic silica gel. The lone pair of electrons on the imidazole nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to a non-ideal chromatographic behavior.

Causality and Solutions:

  • Acid-Base Interaction: To mitigate this, you can neutralize the acidic sites on the silica gel.

    • Solution A: Amine Additive in Eluent: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1% v/v). This will compete with your compound for binding to the acidic sites, resulting in more symmetrical peaks.

    • Solution B: Pre-treating the Silica: You can prepare a slurry of silica gel in your eluent containing the basic additive and let it equilibrate before packing the column.

  • Alternative Stationary Phases:

    • Solution C: Alumina: For strongly basic imidazoles, using basic or neutral alumina as the stationary phase can provide better separation and reduce tailing compared to silica gel.[2]

    • Solution D: Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase (C18) flash chromatography can be an excellent alternative. The separation is based on hydrophobicity, avoiding the strong interactions with acidic stationary phases.

Question 2: I am struggling to separate my desired N-aryl imidazole from unreacted starting imidazole. They have very similar polarities. What should I do?

Answer:

This is a frequent challenge, especially when the starting imidazole is not fully consumed. Due to their structural similarity, separation by conventional chromatography can be difficult.

Causality and Solutions:

  • Leveraging Basicity Differences: The N-H proton of the starting imidazole makes it more acidic (and its conjugate base more basic) than the N-aryl imidazole product. This difference in pKa can be exploited.

    • Solution A: Acid-Base Extraction: This is a highly effective method. Dissolve the crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The more basic starting imidazole will be protonated and move into the aqueous layer, while the less basic N-aryl imidazole product will remain in the organic layer. The product can then be recovered by evaporating the organic solvent.[2] For a detailed protocol, see the "Alternative Purification Methods" section below.

  • Chromatographic Optimization:

    • Solution B: Isocratic vs. Gradient Elution: If you must use column chromatography, a shallow gradient or isocratic elution with a carefully optimized solvent system might provide the necessary resolution.

    • Solution C: Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or Celite and load the dry powder onto the column. This can lead to sharper bands and improved separation.[2]

Question 3: My N-aryl imidazole product seems to be decomposing on the silica gel column. What are the likely causes and how can I prevent this?

Answer:

Decomposition on silica gel can occur if your N-aryl imidazole has acid-sensitive functional groups. The acidic nature of the silica gel can catalyze hydrolysis or other degradation pathways.

Causality and Solutions:

  • Acid Sensitivity:

    • Solution A: Neutralize the Silica: As mentioned for tailing, adding a base like triethylamine to the eluent can help neutralize the silica gel and prevent the degradation of acid-sensitive compounds.

    • Solution B: Use a Different Stationary Phase: Consider using neutral alumina or a reversed-phase C18 silica which are less acidic.

  • Avoid Chromatography:

    • Solution C: Recrystallization: If your product is a solid, recrystallization is an excellent, non-destructive purification method that avoids contact with stationary phases.

    • Solution D: Trituration: This involves washing the crude solid material with a solvent in which the desired product is insoluble, but the impurities are soluble.[3]

Alternative Purification Methods (FAQs)

When standard column chromatography is not ideal, several other powerful techniques can be employed.

Q1: When should I consider recrystallization for my N-aryl imidazole, and can you provide a general protocol?

A1: Recrystallization is the method of choice for crystalline solids when you need to achieve very high purity (>99%).[2] It is particularly effective for removing small amounts of impurities that are either much more or much less soluble in the chosen solvent system than your product.

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for N-aryl imidazoles include ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures of these with hexanes.

  • Dissolution: In a flask, add the minimum amount of hot solvent to your crude solid to completely dissolve it.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or you used charcoal, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. You can then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals in a vacuum oven or desiccator to a constant weight.[2]

Q2: How does an acid-base extraction work for purifying N-aryl imidazoles, and what is a reliable procedure?

A2: This technique leverages the basicity of the imidazole nitrogen. By washing an organic solution of the crude product with an aqueous acid, basic impurities (like unreacted imidazole) can be selectively removed into the aqueous phase.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Repeat the acidic wash if necessary (monitor by TLC).

  • Neutralization and Back-Extraction (if the product is also basic): If your N-aryl imidazole is sufficiently basic to be extracted into the acid wash, you will need to neutralize the combined acidic aqueous extracts with a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic. Then, extract your product back into an organic solvent.

  • Work-up: Wash the final organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[2]

Q3: For very challenging separations, what are the benefits of Preparative HPLC and Supercritical Fluid Chromatography (SFC)?

A3: Both Preparative HPLC and SFC are high-resolution techniques ideal for difficult separations or when very high purity is required.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is a high-pressure liquid chromatography technique that offers superior separation efficiency compared to standard flash chromatography.[4] It is widely used in the pharmaceutical industry for purifying drug candidates.[4] It can be performed in either normal-phase or reversed-phase mode, providing flexibility for a wide range of N-aryl imidazoles.

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase.[5] It offers several advantages over HPLC, including faster separations, reduced organic solvent consumption, and quicker sample recovery due to the volatility of CO₂.[6] SFC has become an attractive alternative to both normal and reversed-phase HPLC for purifying small molecules.[6] Studies have shown its effectiveness in isolating imidazole-based drugs.[7]

Method Selection Guide

Choosing the right purification method is crucial for success. The following flowchart provides a decision-making framework.

Purification_Decision_Tree cluster_chrom Chromatographic and Extraction Options start Crude N-Aryl Imidazole is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography_path Proceed to Chromatographic/Extraction Methods is_solid->chromatography_path No purity_check1 Purity > 98%? recrystallize->purity_check1 done Purification Complete purity_check1->done Yes purity_check1->chromatography_path No impurity_type What is the main impurity? chromatography_path->impurity_type acid_base_extraction Perform Acid-Base Extraction impurity_type->acid_base_extraction Starting Imidazole column_chrom Column Chromatography impurity_type->column_chrom Other Organic Impurities prep_hplc_sfc Consider Preparative HPLC or SFC column_chrom->prep_hplc_sfc If separation is poor

Caption: Decision tree for selecting a purification method.

Comparative Data of Purification Methods

The table below summarizes the key characteristics of the discussed purification methods to aid in your selection process.

Purification MethodTypical PurityTypical YieldScalabilityKey AdvantagesKey Disadvantages
Column Chromatography >95%60-90%HighGood for complex mixtures; versatile.Can be time-consuming; potential for product decomposition on silica.
Recrystallization >99%50-85%HighExcellent for final polishing; cost-effective.Requires a crystalline solid and a suitable solvent system.
Acid-Base Extraction >90%70-95%HighEffective for removing acidic/basic impurities; fast.Only applicable when there is a significant pKa difference between product and impurities.
Preparative HPLC >99%50-80%ModerateHigh resolution for difficult separations.Lower throughput; requires specialized equipment.
Supercritical Fluid Chromatography (SFC) >99%60-90%ModerateFast separations; reduced solvent waste.Requires specialized equipment; sample solubility can be a challenge.

References

  • Chou, W.-L., Chang, C.-Y., et al. (n.d.). Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Chou, W.-L., Chang, C.-Y., et al. (n.d.). Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. Journal of Food and Drug Analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). N‐Arylation of Imidazoles: An Overview. Retrieved from [Link]

  • ResearchGate. (2019, February 5). How to purify a synthetic compound without TLC and Column chromatography?. Retrieved from [Link]

  • Ananthu, et al. (2021). N‐Arylated imidazoles are commonly found in the structures of an array of biologically active compounds.
  • Haydar G, Emine D, Nursefa Z. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomed J Sci & Tech Res 27(4)-2020. BJSTR. MS. ID. 004537. Retrieved from [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Retrieved from [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Reddit. (2023, March 9). Removal of Imidazole from my crude product solution. Retrieved from [Link]

  • Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the biological activity of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine with other kinase inhibitors

A Comparative Guide to Pyridazine-Based Scaffolds as Mps1/TTK Kinase Inhibitors for Cancer Therapy This guide provides an in-depth comparison of the biological activity of kinase inhibitors centered around pyridazine-bas...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Pyridazine-Based Scaffolds as Mps1/TTK Kinase Inhibitors for Cancer Therapy

This guide provides an in-depth comparison of the biological activity of kinase inhibitors centered around pyridazine-based chemical scaffolds, with a primary focus on the promising anti-cancer target, Monopolar Spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK). We will explore the mechanism of action, compare potency and selectivity with other chemical classes of Mps1/TTK inhibitors, and provide detailed experimental protocols for their evaluation.

Introduction: Targeting Mitotic Checkpoints in Oncology

Kinase inhibitors have revolutionized cancer therapy by targeting specific signaling pathways that drive tumor growth. A key area of investigation is the cell cycle, particularly the mitotic checkpoints that ensure genomic integrity.[1] Monopolar Spindle 1 (Mps1/TTK) is a dual-specificity kinase that serves as the master regulator of the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that prevents chromosomal mis-segregation during mitosis.[2][3][4]

Overexpression of Mps1 is observed in numerous cancers, including breast, lung, and thyroid tumors, and is often correlated with tumor aggressiveness and aneuploidy.[5] Inhibiting Mps1 kinase activity forces cancer cells to exit mitosis prematurely, before chromosomes are properly aligned, leading to severe chromosomal segregation errors and subsequent cell death, a process known as mitotic catastrophe.[3][5][6] This unique mechanism makes Mps1 an attractive target for therapeutic intervention, especially in combination with microtubule-targeting agents like taxanes.[1][7]

The pyridazine ring is a versatile heterocyclic scaffold known for its unique physicochemical properties, making it a valuable component in drug discovery.[8][9][10] This guide uses the molecule 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine as a representative of the pyridazine-imidazole scaffold to explore its potential in the design of novel Mps1 inhibitors, comparing them against other well-characterized inhibitors in the field.

The Spindle Assembly Checkpoint (SAC) and the Role of Mps1/TTK

The SAC is a complex signaling pathway that ensures each chromosome's kinetochore is correctly attached to the mitotic spindle before the cell proceeds from metaphase to anaphase. Mps1 is a key upstream kinase that initiates the SAC signaling cascade upon sensing unattached kinetochores. It phosphorylates multiple substrates, including the kinetochore null protein 1 (KNL1), leading to the recruitment of other checkpoint proteins and the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of proteins required to maintain the mitotic state.

Inhibition of Mps1/TTK prevents this entire cascade. Even in the presence of unattached kinetochores (a state often induced by anti-mitotic drugs like paclitaxel), the SAC is not activated. The cell fails to arrest in mitosis and proceeds into anaphase with catastrophic consequences, leading to aneuploidy and cell death.[5]

Mps1_Pathway cluster_Kinetochore Unattached Kinetochore cluster_Checkpoint Checkpoint Proteins KNL1 KNL1 MAD2 MAD2 KNL1->MAD2 Recruits Mps1_active Active Mps1/TTK Mps1_active->KNL1 P MCC Mitotic Checkpoint Complex (MCC) MAD2->MCC Forms BUB1 BUB1/BUBR1 BUB1->MCC APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase Entry APC_C->Anaphase Allows (when not inhibited) Inhibitor Mps1 Inhibitor (e.g., Pyridazine-based) Inhibitor->Mps1_active Blocks

Caption: Mps1/TTK signaling in the Spindle Assembly Checkpoint.

Comparative Analysis of Mps1/TTK Inhibitors

While specific data for 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is not publicly available, numerous potent kinase inhibitors have been developed using pyridazine and related heterocyclic scaffolds.[8][11][12][13] For this analysis, we compare well-characterized Mps1/TTK inhibitors from different chemical classes to provide a benchmark for the potential of novel pyridazine-based compounds.

Inhibitor NameChemical ClassBiochemical Potency (IC50, nM)Cellular ActivityClinical Status
BAY 1217389 Pyridazine Derivative< 10[5][7]Induces mitotic breakthrough and tumor cell death in nM range.[5][7]Phase I (in combination with paclitaxel)[1]
CFI-400936 Indazole-acetamide3.6[14][15]Potent activity in cell-based assays.[14]Preclinical
CFI-402257 Indazole Derivative1.7[15]Orally bioavailable with anti-cancer activity.[15]Phase I trials investigated.[16]
NTRC 0066-0 Thiophene-based0.9[15]High sensitivity in CTNNB1 mutant cell lines.[6]Preclinical
AZ3146 Aminopyrimidine35[15]Tool compound for studying Mps1 function.Preclinical
CCT289346 Not DisclosedHighly PotentEffective in combination with paclitaxel in TNBC models.[17]Phase I (as BOS172722)[17]

This data highlights that sub-nanomolar to low-nanomolar biochemical potency is achievable for Mps1/TTK inhibitors. The most successful compounds, such as those from Bayer (BAY series), demonstrate a clear translational path by showing strong synergy with taxanes in preclinical models, justifying their advancement into clinical trials.[1][7] A key challenge for any new inhibitor, including those derived from a pyridazine scaffold, is achieving high selectivity to minimize off-target effects and ensure a favorable safety profile.[18]

Experimental Protocols for Evaluating Mps1/TTK Inhibitors

Evaluating the biological activity of a novel Mps1/TTK inhibitor requires a multi-step approach, from direct enzyme inhibition to cellular mechanism of action and finally to in vivo efficacy.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on purified Mps1/TTK kinase activity.

Causality: This biochemical assay isolates the kinase and inhibitor from cellular complexity to measure direct target engagement. The depletion of ATP, which is consumed during the phosphorylation reaction, is a direct measure of kinase activity.

Methodology (ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare assay buffers, recombinant human Mps1/TTK enzyme, the appropriate peptide substrate (e.g., MKK1), and ATP solution. Serially dilute the test compound (e.g., 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine) to create a concentration gradient.

  • Kinase Reaction: In a 384-well plate, add 5 µL of Mps1/TTK enzyme and substrate solution. Add 2.5 µL of the diluted test compound or vehicle control (DMSO).

  • Initiation: Add 2.5 µL of ATP solution to start the reaction. Incubate at room temperature for 1 hour.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Spindle Assembly Checkpoint (SAC) Override Assay

Objective: To confirm the compound's mechanism of action by measuring its ability to abrogate a drug-induced mitotic arrest.

Causality: This is the key mechanistic cellular assay. Mps1 is essential for maintaining a mitotic arrest induced by microtubule poisons like paclitaxel. A true Mps1 inhibitor will override this arrest, causing cells to exit mitosis prematurely ("mitotic breakthrough"), which can be quantified by measuring the DNA content of the cell population.

SAC_Workflow A 1. Seed Cancer Cells (e.g., HeLa) B 2. Induce Mitotic Arrest (e.g., 100 nM Paclitaxel) Incubate 16-24h A->B C 3. Add Mps1 Inhibitor (Test Compound) Incubate 2-4h B->C D 4. Harvest & Fix Cells (Ethanol Fixation) C->D E 5. Stain DNA (Propidium Iodide) D->E F 6. Flow Cytometry Analysis E->F G 7. Quantify Cell Cycle (Measure 4N vs >4N population) F->G

Caption: Workflow for the SAC Override (Mitotic Breakthrough) Assay.

Methodology:

  • Cell Culture: Seed a cancer cell line (e.g., HeLa or triple-negative breast cancer MDA-MB-468) in 6-well plates and allow them to adhere overnight.

  • Mitotic Arrest: Treat the cells with a microtubule-targeting agent (e.g., 100 nM paclitaxel or 100 ng/mL nocodazole) for 16-24 hours to induce a robust G2/M arrest.

  • Inhibitor Treatment: Add the Mps1 test inhibitor at various concentrations to the mitotically arrested cells. Include a positive control (a known Mps1 inhibitor) and a vehicle control (DMSO). Incubate for an additional 2-4 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI). Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Mitotically arrested cells will have a 4N DNA content. Cells that undergo mitotic breakthrough will fail cytokinesis and become multinucleated, resulting in a >4N DNA content. Quantify the percentage of cells with >4N DNA content as a measure of SAC override.

Protocol 3: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of the Mps1 inhibitor in a living organism, often in combination with standard-of-care chemotherapy.

Causality: This experiment provides the most robust test of a drug's potential therapeutic efficacy, accounting for pharmacokinetics, bioavailability, and tolerability in a complex biological system. The combination with paclitaxel is designed to test for synergistic effects predicted by the mechanism of action.[7]

Methodology:

  • Model System: Use immunodeficient mice (e.g., NOD-SCID).

  • Tumor Implantation: Subcutaneously implant a human cancer cell line (e.g., a patient-derived xenograft or a cell line like MDA-MB-231) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into four treatment groups:

    • Group 1: Vehicle control.

    • Group 2: Mps1 inhibitor monotherapy (dosed orally or IP based on formulation).

    • Group 3: Paclitaxel monotherapy (dosed intravenously).

    • Group 4: Combination of Mps1 inhibitor and paclitaxel.

  • Dosing: Administer treatments according to a predetermined schedule (e.g., daily for the Mps1 inhibitor, weekly for paclitaxel) for 3-4 weeks.

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Analysis: Compare the tumor growth inhibition (TGI) across the four groups. A statistically significant improvement in the combination group over either monotherapy group indicates synergy.

Conclusion and Future Perspectives

The inhibition of the Mps1/TTK kinase is a clinically validated strategy for cancer therapy.[1][17] While the specific compound 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is an uncharacterized chemical entity, its pyridazine-imidazole scaffold represents a promising starting point for the design of novel kinase inhibitors. The comparative data show that potent and selective Mps1 inhibitors have been successfully developed from various chemical classes, with several advancing into clinical trials.[2][16][18]

The key to success for any new Mps1 inhibitor will be to demonstrate a superior profile in terms of selectivity, oral bioavailability, and synergistic efficacy with standard-of-care agents like paclitaxel.[7] Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to Mps1 inhibition, such as those with specific genetic backgrounds (e.g., CTNNB1 mutations) or high Mps1 expression.[5][6] The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of such next-generation Mps1/TTK inhibitors.

References

  • Wengner, A. M., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Molecular Cancer Therapeutics, 15(4), 583-92. [Link]

  • Zeng, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. Journal of Medicinal Chemistry, 66(24), 16484-16514. [Link]

  • Wengner, A. M., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. PubMed, National Center for Biotechnology Information. [Link]

  • Patsnap Synapse. (2024). What are TTK inhibitors and how do they work? Patsnap. [Link]

  • Zeng, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. ACS Publications. [Link]

  • Targeted Oncology. (2024). Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. Bioxceller. [Link]

  • Lara, E., et al. (2014). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. PubMed, National Center for Biotechnology Information. [Link]

  • Faidah, A. S., et al. (2022). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 70(11), 785-793. [Link]

  • American Association for Cancer Research. (2018). Abstract B065: TTK inhibitors as a targeted therapy for β-catenin mutant cancers. AACR Publications. [Link]

  • El-Sayed, N. N. E., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

  • Fallacara, A. L., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • The Institute of Cancer Research. (n.d.). A potent, orally bioavailable clinical-stage inhibitor of MPS1 with potential as a treatment for a range of cancer types including triple negative breast cancer. ICR. [Link]

  • ResearchGate. (n.d.). Pyridazine Derivatives I Showed Potent Anticancer Activity and... ResearchGate. [Link]

  • ResearchGate. (n.d.). Mps1 inhibitors in clinical trials 1. ResearchGate. [Link]

  • Elmaaty, A. A., & Al-Azayzih, A. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Formosan Medical Association. [Link]

  • Wang, Z., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(10), 1435-1440. [Link]

  • El-Sayed, N. N. E., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PubMed Central, National Center for Biotechnology Information. [Link]

  • Gobec, S., & Mravljak, J. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(11), 1836-1861. [Link]

Sources

Comparative

3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine versus pyrimidine-based inhibitors in oncology

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, small molecule kinase inhibitors have revolutionized treatment paradigms. Among the plethora of heterocyclic sc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have revolutionized treatment paradigms. Among the plethora of heterocyclic scaffolds utilized in their design, pyridazine and pyrimidine cores are prominent. This guide provides an in-depth, objective comparison of a representative pyridazine-based inhibitor, 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, and several leading pyrimidine-based inhibitors in oncology. We will explore their mechanisms of action, target profiles, and the experimental methodologies used to evaluate their efficacy, supported by relevant data.

Introduction: The Central Role of Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cellular signaling pathways that govern cell growth, proliferation, differentiation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[1][2] Kinase inhibitors function by blocking the activity of these enzymes, thereby interrupting the oncogenic signaling cascades that drive tumor progression.[3] The specificity and potency of these inhibitors are largely determined by their chemical scaffolds, which dictate their interaction with the ATP-binding pocket of the target kinase.[4]

Chemical Scaffolds: Pyridazine vs. Pyrimidine

The pyridazine and pyrimidine ring systems are both six-membered aromatic heterocycles containing two nitrogen atoms. However, the relative positions of these nitrogen atoms (1,2- in pyridazine and 1,3- in pyrimidine) lead to distinct electronic properties and three-dimensional conformations. These differences influence how inhibitors containing these scaffolds bind to the kinase active site and can impact their selectivity and pharmacokinetic properties.[5][6]

Pyrimidine-based inhibitors are a well-established class of anticancer agents, with numerous FDA-approved drugs.[7][8] The pyrimidine scaffold is a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[4][8]

Pyridazine-containing compounds have also demonstrated significant potential as kinase inhibitors, though they are less prevalent in clinically approved drugs compared to their pyrimidine counterparts.[9] The unique arrangement of nitrogen atoms in the pyridazine ring can offer alternative binding modes and opportunities for achieving selectivity against specific kinase targets.

Comparative Analysis: Mechanism of Action and Target Profiles

3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine

While specific, detailed public information on the direct oncological application and mechanism of "3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine" is limited in the provided search results, its structural motifs suggest it is likely designed as a kinase inhibitor. The core pyridazine structure, coupled with the imidazole substituent, is a common feature in compounds targeting various kinases. For the purpose of this guide, we will consider its potential as a hypothetical inhibitor of a key oncogenic kinase, such as c-Met, for a comparative discussion.

Pyrimidine-Based Inhibitors: A Focus on EGFR Tyrosine Kinase Inhibitors (TKIs)

To provide a concrete comparison, we will focus on well-characterized pyrimidine-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently mutated and overexpressed in non-small cell lung cancer (NSCLC) and other malignancies.[3][10][11]

  • Gefitinib (Iressa®): A first-generation, reversible EGFR TKI.[3][10] It competitively binds to the ATP-binding site of the EGFR kinase domain, inhibiting autophosphorylation and downstream signaling pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.[10][12][13][14] Its efficacy is most pronounced in patients with activating EGFR mutations (e.g., exon 19 deletions or L858R).[10]

  • Afatinib (Gilotrif®): A second-generation, irreversible ErbB family blocker.[15][16] It covalently binds to EGFR, HER2, and HER4, providing a broader and more sustained inhibition of signaling.[15][16][17] This irreversible binding can overcome some forms of resistance seen with first-generation TKIs.[16]

  • Osimertinib (Tagrisso®): A third-generation, irreversible EGFR TKI.[18][19] It is designed to be highly selective for both sensitizing EGFR mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR inhibitors.[12][19][20] Osimertinib achieves this by forming a covalent bond with the Cys797 residue in the ATP-binding site of mutant EGFR, while having lower affinity for wild-type EGFR, which can translate to a better safety profile.[18][19][20]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key characteristics and reported potencies of the discussed pyrimidine-based EGFR inhibitors. Data for the hypothetical pyridazine inhibitor is included for illustrative purposes, assuming a competitive c-Met inhibitor profile.

Inhibitor Scaffold Primary Target(s) Binding Mode Key Advantages Reported IC50 (Cellular, Target-Specific)
3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazinePyridazinec-Met (Hypothetical)Reversible (Hypothetical)Potential for novel selectivity profileNot Available
GefitinibPyrimidineEGFRReversibleEffective against activating EGFR mutations~5-10 nM (EGFR del19)[21]
AfatinibPyrimidineEGFR, HER2, HER4IrreversibleBroader ErbB family inhibition, overcomes some resistanceActive against common and some uncommon EGFR mutations[22]
OsimertinibPyrimidineMutant EGFR (including T790M)IrreversibleHigh selectivity for mutant vs. wild-type EGFR, overcomes T790M resistance~15 nM (H1975, L858R/T790M)[20][21]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

Signaling Pathway Targeted by EGFR Inhibitors

The diagram below illustrates the EGFR signaling pathway and the points of intervention by pyrimidine-based TKIs.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrimidine-Based EGFR Inhibitors Inhibitor->EGFR

Caption: Inhibition of EGFR by pyrimidine-based TKIs blocks downstream signaling pathways.

Experimental Workflow for Evaluating Kinase Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of kinase inhibitors.

Experimental_Workflow Biochemical_Assay Biochemical Assays (e.g., Kinase Glo®) Determine IC50 Cell_Based_Assay Cell-Based Assays (e.g., CellTiter-Glo®) Determine Cellular Potency Biochemical_Assay->Cell_Based_Assay Western_Blot Western Blotting Confirm Target Engagement (Phospho-protein levels) Cell_Based_Assay->Western_Blot In_Vivo_Models In Vivo Xenograft Models (CDX or PDX) Evaluate Efficacy and Toxicity Western_Blot->In_Vivo_Models

Caption: A streamlined workflow for the preclinical assessment of kinase inhibitors.

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[23][24]

Rationale: To determine the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines and calculate the IC50 value (the concentration of an inhibitor that is required for 50% inhibition in vitro).[25]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., NSCLC cell lines with known EGFR mutation status) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the kinase inhibitors (e.g., 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, Gefitinib, Osimertinib) and a vehicle control (e.g., DMSO). Add the compounds to the respective wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis. Measure the luminescent signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Western Blotting for Phospho-Protein Analysis

This technique is used to detect specific proteins in a sample of tissue or cells and is crucial for confirming the on-target effect of a kinase inhibitor.[26][27]

Rationale: To verify that the kinase inhibitor is engaging its target and inhibiting its downstream signaling pathway by measuring the levels of phosphorylated target proteins.[26][28]

Protocol:

  • Cell Culture and Treatment: Culture the appropriate cancer cell line to 70-80% confluency.[26] Treat the cells with the kinase inhibitor at various concentrations and for different time points. Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[29][30]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[29][30]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[27]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR) overnight at 4°C.[29] Subsequently, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[30]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[30]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-EGFR) and a loading control (e.g., anti-β-actin) to normalize the data.

In Vivo Xenograft Studies

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for evaluating the in vivo efficacy of anticancer agents.[31][32][33]

Rationale: To assess the anti-tumor activity, tolerability, and pharmacokinetic/pharmacodynamic properties of the kinase inhibitors in a living organism, which provides a more clinically relevant context than in vitro assays.[31][34][35]

Protocol:

  • Model Selection: Choose an appropriate xenograft model, either a cell line-derived xenograft (CDX) using established cancer cell lines or a patient-derived xenograft (PDX) using tumor tissue directly from patients.[33][34][35]

  • Tumor Implantation: Implant the tumor cells or tissue fragments subcutaneously or orthotopically into immunodeficient mice (e.g., nude or NOD/SCID mice).[33]

  • Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a specified size, randomize the animals into treatment and control groups.

  • Drug Administration: Administer the kinase inhibitor and vehicle control to the respective groups according to a predetermined dose and schedule (e.g., daily oral gavage).

  • Efficacy Assessment: Measure tumor volume regularly (e.g., twice weekly) using calipers.[31] Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry) to assess target modulation. Calculate metrics such as tumor growth inhibition (TGI).[31]

Conclusion

Both pyridazine and pyrimidine scaffolds offer valuable platforms for the design of potent and selective kinase inhibitors. The extensive clinical success of pyrimidine-based inhibitors, particularly in targeting EGFR, underscores the power of this scaffold. The development of next-generation inhibitors like osimertinib highlights the continuous evolution in achieving selectivity and overcoming resistance.[20] While less clinically validated, the pyridazine core presents an opportunity for medicinal chemists to explore novel chemical space and develop inhibitors with unique target profiles and pharmacological properties. A rigorous and systematic evaluation using the biochemical, cellular, and in vivo methodologies outlined in this guide is essential for advancing promising kinase inhibitors from either class toward clinical application.

References

  • Preclinical Drug Testing Using Xenograft Models. Google Search.
  • What is the mechanism of action of Osimertinib mesylate? - Patsnap Synapse.
  • What is the mechanism of Osimertinib mesylate? - Patsnap Synapse.
  • The Mechanism of Action of Osimertinib: A Technical Guide - Benchchem. Benchchem.
  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH.
  • Gefitinib | Drug Guide - MedSchool. MedSchool.
  • Mechanism of Action – TAGRISSO® (osimertinib). AstraZeneca.
  • Gefitinib - Wikipedia. Wikipedia.
  • Afatinib for EGFR Mutation-Positive, Advanced Non-Small Cell Lung Cancer. American Journal of Health-System Pharmacy.
  • What is the mechanism of Gefitinib? - Patsnap Synapse.
  • Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings. OncoTargets and Therapy.
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience.
  • Gefitinib: mechanism of action, pharmacokinetics and side effect - ChemicalBook. ChemicalBook.
  • Xenograft Models For Drug Discovery | Reaction Biology. Reaction Biology.
  • Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC - PubMed Central. Dovepress.
  • Afatinib - StatPearls - NCBI Bookshelf - NIH.
  • In Vivo Oncology - Pharmacology Discovery Services. Eurofins Discovery.
  • Patient-derived tumour xenografts as models for oncology drug development - PMC - NIH.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed.
  • Afatinib for the Treatment of NSCLC with Uncommon EGFR Mutations: A Narrative Review.
  • Technical Support Center: Best Practices for Kinase Inhibitor Experiments - Benchchem. Benchchem.
  • Afatinib Effective in NSCLC Patients With Rare EGFR Mut
  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.
  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - Frontiers. Frontiers.
  • Application Notes and Protocols for Kinase Inhibitor Development - Benchchem. Benchchem.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Publications.
  • Cytotoxicity Assay for Anti-Cancer Drugs - Omni Life Science. Omni Life Science.
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega - ACS Publications.
  • Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review - ijrpr.
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed.
  • Cell Viability and Proliferation Assays in Drug Screening - Danaher Life Sciences. Danaher.
  • Cell Viability Assays - Creative Bioarray.
  • Compounds currently approved or undergoing clinical trials for cancer... - ResearchGate.
  • Application Note: Western Blot Protocol for Cells Treated with Antitumor Agent-88 - Benchchem. Benchchem.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC - NIH.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. The Royal Society of Chemistry.
  • Western Blotting Protocol - Cell Signaling Technology. Cell Signaling Technology.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. The Royal Society of Chemistry.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. Reaction Biology.
  • Western blot protocol - Abcam. Abcam.
  • Western Blot Protocol | OriGene Technologies Inc.. OriGene.
  • A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology - Benchchem. Benchchem.
  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - PubMed Central.
  • R&D Systems Quality Control Western Blot Protocol. R&D Systems.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
  • (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs - ResearchGate.
  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment - African Journal of Biomedical Research. African Journal of Biomedical Research.
  • Pyridines, pyridazines and guanines as CDK2 inhibitors: a review - Semantic Scholar. Semantic Scholar.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central.

Sources

Validation

A Researcher's Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Analysis of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine

Introduction The landscape of targeted therapeutics is continually evolving, with kinase inhibitors representing a cornerstone of modern drug discovery. The validation of a novel compound's mechanism of action (MoA) is a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of targeted therapeutics is continually evolving, with kinase inhibitors representing a cornerstone of modern drug discovery. The validation of a novel compound's mechanism of action (MoA) is a critical process, demanding rigorous, multi-faceted experimental approaches to confirm its intended target, understand its cellular effects, and benchmark its performance against established alternatives. This guide provides a comprehensive framework for validating the MoA of a novel kinase inhibitor, using the hypothetical compound 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, hereafter referred to as "Cmpd-X," as a case study.

Based on its chemical structure featuring pyridazine and imidazole moieties—scaffolds common in kinase inhibitors—we will hypothesize that Cmpd-X is an inhibitor of the Janus Kinase (JAK) family, a group of tyrosine kinases pivotal in cytokine signaling. This guide will detail a series of experiments to test this hypothesis, comparing Cmpd-X's performance against well-characterized, commercially available JAK inhibitors such as Ruxolitinib and Tofacitinib. Our approach is designed to be a self-validating system, where each experimental stage builds upon the last to provide a cohesive and trustworthy body of evidence for researchers in drug development.

I. The JAK/STAT Signaling Pathway: Our Investigational Framework

The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a crucial role in hematopoiesis, immune response, and inflammation. The canonical pathway, as illustrated below, involves cytokine binding to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. Our hypothesis is that Cmpd-X interferes with this process at the level of JAK activity.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT Dimer STAT->STAT_P 4. Dimerization DNA DNA STAT_P->DNA 5. Nuclear Translocation Gene Target Gene Expression DNA->Gene 6. Transcription CmpdX Cmpd-X CmpdX->JAK Inhibition

Figure 1: The hypothesized mechanism of Cmpd-X as an inhibitor of the JAK/STAT signaling pathway.

II. Experimental Validation Workflow: A Step-by-Step Guide

We will employ a tiered approach, starting with direct biochemical assays to confirm target engagement and moving to cell-based assays to assess functional consequences.

Experimental_Workflow cluster_biochemical cluster_cell_based cluster_selectivity start Hypothesis: Cmpd-X is a JAK Inhibitor biochemical Tier 1: Biochemical Assays (Direct Target Engagement) start->biochemical cell_based Tier 2: Cell-Based Assays (On-Target Effects in a Biological System) biochemical->cell_based If IC50 is potent kinase_assay In Vitro Kinase Assay (IC50 Determination) cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) selectivity Tier 3: Selectivity & Comparative Profiling (Off-Target Effects and Benchmarking) cell_based->selectivity If cellular activity is confirmed pstat p-STAT Western Blot / ELISA (Downstream Signaling) gene_expression qPCR of Target Genes (Functional Outcome) conclusion Conclusion: Validated Mechanism of Action selectivity->conclusion kinome_scan Kinome-Wide Panel Screening comparator Head-to-Head with Ruxolitinib/Tofacitinib

Figure 2: A tiered experimental workflow for validating the mechanism of action of Cmpd-X.

Tier 1: Biochemical Assays for Direct Target Engagement

The initial and most crucial step is to determine if Cmpd-X directly interacts with and inhibits the activity of JAK enzymes.

A. In Vitro Kinase Assay

Objective: To quantify the inhibitory potency (IC50) of Cmpd-X against a panel of JAK isoforms (JAK1, JAK2, JAK3, TYK2).

Rationale: An in vitro, cell-free assay provides the cleanest system to measure direct enzyme inhibition, removing the complexity of cellular uptake, metabolism, and off-target effects. We will use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for quantifying kinase activity.

Protocol:

  • Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; a suitable peptide substrate (e.g., Ulight™-JAK-1tide); ATP; and a europium-labeled anti-phospho-substrate antibody.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Cmpd-X, Ruxolitinib, and Tofacitinib in DMSO, starting from 10 mM.

  • Assay Plate Setup: In a 384-well plate, add 2 µL of each compound dilution.

  • Enzyme/Substrate Addition: Add 4 µL of a mix containing the specific JAK enzyme and the Ulight™-peptide substrate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 4 µL of a mix containing ATP and the Eu-labeled antibody.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data & Comparison:

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Cmpd-X ExperimentalExperimentalExperimentalExperimental
Ruxolitinib3.32.842819
Tofacitinib1.2205.634

Note: IC50 values for comparators are representative and can vary based on assay conditions.

B. Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that Cmpd-X binds to its intended JAK target within a cellular context.

Rationale: CETSA measures the thermal stabilization of a protein upon ligand binding. If Cmpd-X binds to a JAK protein in intact cells, the protein will be more resistant to heat-induced denaturation. This provides strong evidence of target engagement in a physiological environment.

Protocol:

  • Cell Culture: Use a human cell line known to express the target JAK, such as HEL cells (JAK2 V617F mutant) or TF-1 cells.

  • Treatment: Treat cells with either vehicle (DMSO) or a saturating concentration of Cmpd-X (e.g., 10x the cellular IC50) for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thawing.

  • Fractionation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (containing soluble, non-denatured protein) and analyze the amount of the target protein (e.g., JAK2) remaining by Western Blot or ELISA.

  • Data Interpretation: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the Cmpd-X-treated sample compared to the vehicle control indicates target stabilization and engagement.

Tier 2: Cell-Based Assays for On-Target Effects

After confirming direct binding, the next step is to verify that this engagement translates into the inhibition of downstream signaling in a relevant cellular model.

A. Inhibition of STAT Phosphorylation

Objective: To measure the effect of Cmpd-X on the phosphorylation of STAT proteins downstream of JAK activation.

Rationale: The phosphorylation of STATs is a direct and immediate consequence of JAK activity. Inhibiting JAKs should lead to a dose-dependent decrease in phosphorylated STAT (p-STAT).

Protocol:

  • Cell Line and Stimulation: Use a cytokine-responsive cell line (e.g., TF-1 or UT-7). Starve the cells of growth factors for 4-6 hours.

  • Inhibitor Treatment: Pre-treat the cells with a serial dilution of Cmpd-X and comparator compounds for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-3 or EPO for JAK2/STAT5) for 15-30 minutes.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

  • Western Blot Analysis:

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer to a PVDF membrane.

    • Probe with primary antibodies against p-STAT5 (e.g., Tyr694) and total STAT5 (as a loading control).

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Densitometry: Quantify the band intensities. Normalize the p-STAT5 signal to the total STAT5 signal and plot the percentage of inhibition against drug concentration to determine the cellular IC50.

Expected Data & Comparison:

Compoundp-STAT5 Cellular IC50 (nM) in TF-1 cells
Cmpd-X Experimental
Ruxolitinib~150
Tofacitinib~200

Tier 3: Selectivity and Comparative Profiling

A crucial aspect of validating a new inhibitor is understanding its selectivity profile and how it compares to existing drugs.

A. Kinome-Wide Selectivity Screening

Objective: To assess the selectivity of Cmpd-X by screening it against a broad panel of human kinases.

Rationale: Off-target kinase inhibition can lead to unexpected toxicities or polypharmacology. A kinome scan provides a comprehensive overview of a compound's selectivity. Commercial services (e.g., Eurofins DiscoverX, Reaction Biology) offer panels of hundreds of kinases.

Protocol:

  • Submit Cmpd-X at a high concentration (e.g., 1 µM) for screening against a large kinase panel (e.g., KINOMEscan™).

  • Analyze the results, typically provided as a percentage of inhibition or binding affinity for each kinase.

  • Data Visualization: Plot the results as a dendrogram to visualize the selectivity profile.

  • Comparison: Compare the off-target hits of Cmpd-X with the known selectivity profiles of Ruxolitinib and Tofacitinib. A more selective compound will have fewer off-target hits at the tested concentration.

B. Comparative Summary

The final step is to consolidate all experimental data into a comparative summary to clearly position Cmpd-X against its alternatives.

Comparative_Summary title Comparative Profile: Cmpd-X vs. Alternatives cmpdx Cmpd-X Potency (IC50) Cellular Activity Selectivity ruxolitinib Ruxolitinib JAK1/2 Potent Good Cellular Activity Moderately Selective tofacitinib Tofacitinib JAK1/3 Potent Good Cellular Activity Less Selective vs. Ruxo

Figure 3: A high-level comparison of the key validation attributes for Cmpd-X and its alternatives.

Final Comparative Data Table:

ParameterCmpd-XRuxolitinib (Reference)Tofacitinib (Reference)
Biochemical Potency (IC50)
JAK1 (nM)Experimental~3~1
JAK2 (nM)Experimental~3~20
JAK3 (nM)Experimental~400~5
Cellular Activity
p-STAT Inhibition IC50 (nM)Experimental~150~200
Target Engagement
CETSA Shift (°C)ExperimentalConfirmedConfirmed
Selectivity
Kinome Scan (Hits >90% @ 1µM)Experimental~5-10 kinases~10-20 kinases

Conclusion

This guide outlines a robust, logical, and self-validating workflow to elucidate and confirm the mechanism of action for a novel kinase inhibitor, exemplified by the hypothetical compound Cmpd-X. By systematically progressing from direct biochemical assays to complex cellular and selectivity profiling, researchers can build a comprehensive data package. This not only validates the primary MoA but also provides critical comparative insights against established drugs in the same class. Such a rigorous approach is fundamental to the successful development of new targeted therapies.

References

  • Title: Kinase inhibitor scaffolds in current clinical trials. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A comprehensive review of kinase inhibitors as a powerful therapeutic strategy. Source: Expert Opinion on Investigational Drugs URL: [Link]

  • Title: The JAK/STAT pathway: a critical regulator of innate and adaptive immunity. Source: Cold Spring Harbor Perspectives in Biology URL: [Link]

  • Title: STATs in cancer inflammation and immunity: a leading role for STAT3. Source: Nature Reviews Cancer URL: [Link]

  • Title: A guide to the selection and use of kinase assays. Source: Nature Reviews Molecular Cell Biology URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols URL: [Link]

  • Title: The art of kinome scan: a review of current technologies and its application in drug discovery. Source: RSC Medicinal Chemistry URL: [Link]

Comparative

A Head-to-Head Comparison of Pyridazine Derivatives in Kinase Inhibition: A Guide for Drug Discovery Professionals

The pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent kinase inhibitors.[1][2] Its unique arrangement of two adjacent nitrogen atoms wi...

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent kinase inhibitors.[1][2] Its unique arrangement of two adjacent nitrogen atoms within a six-membered aromatic ring allows for critical hydrogen bond interactions within the ATP-binding pocket of a wide array of kinases.[2][3] This guide provides a comprehensive head-to-head comparison of various pyridazine derivatives, offering insights into their structure-activity relationships (SAR) and performance in kinase panels. The information presented herein is intended to empower researchers, scientists, and drug development professionals in their quest for novel and selective kinase inhibitors for therapeutic intervention.

The Significance of the Pyridazine Moiety in Kinase Inhibition

The success of pyridazine-containing drugs like Ponatinib, a multi-targeted tyrosine kinase inhibitor, underscores the therapeutic potential of this heterocyclic core.[4][5] The pyridazine nucleus serves as an excellent scaffold for several reasons:

  • Modulation of Physicochemical Properties: The nitrogen atoms influence the electronic properties of the ring, allowing for fine-tuning of pKa, solubility, and metabolic stability.[1]

  • Versatile Synthetic Accessibility: The pyridazine ring and its derivatives can be synthesized through various established chemical routes, facilitating the generation of diverse compound libraries.[1][2]

  • Strategic Vectoral Orientation: The two nitrogen atoms provide defined vectors for hydrogen bonding, enabling precise interactions with the kinase hinge region, a critical determinant of inhibitor binding.[3]

Comparative Analysis of Pyridazine Derivatives Against a Kinase Panel

The following table summarizes the inhibitory activity of a selection of pyridazine derivatives against various kinases, compiled from recent literature. This data provides a snapshot of the diverse kinase targets that can be potently and selectively modulated by this chemical class.

Compound/DerivativeTarget Kinase(s)IC50 (nM) or % InhibitionKey Structural Features & InsightsReference(s)
Imidazo[1,2-b]pyridazine Series GSK-3β0.87 - 220Substitution at the 4-position of a pyridyl ring significantly impacts potency. A 4,4-difluoropiperidinyl analogue demonstrated the highest potency.[6]
Compound 5b VEGFR92.2% inhibition @ 10 µMExhibited potent cytotoxic activity against HCT-116 colon cancer cells, comparable to imatinib.[7][8]
Compound 9e (3,6-disubstituted pyridazine) JNK1Downregulated JNK1 gene expression by 47.3% at 30 mg/kg in vivoShowed broad-spectrum antiproliferative activity against the NCI-60 cancer cell line panel.[4][5]
Imidazo[1,2-b]pyridazine Series IKKβSub-micromolarOptimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold led to increased cell-free IKKβ inhibitory activity and high kinase selectivity.[9]
Pyridazine-based ALK5 Inhibitors ALK5Kᵢ values in the nanomolar rangeThe pyridazine core provides two adjacent hydrogen bond acceptors that can interact with the catalytic lysine in the ATP-binding pocket.[10]

Structure-Activity Relationship (SAR) Insights: Driving Potency and Selectivity

The development of potent and selective pyridazine-based kinase inhibitors is guided by a deep understanding of their SAR. Key insights from various studies include:

  • Substitution Patterns are Crucial: As demonstrated with the imidazo[1,2-b]pyridazine series targeting GSK-3β, the nature and position of substituents on appended aromatic rings can modulate potency by orders of magnitude.[6][11]

  • Fused Ring Systems Enhance Potency: The fusion of an imidazole ring to the pyridazine core, creating the imidazo[1,2-b]pyridazine scaffold, has proven to be a successful strategy in developing potent inhibitors for kinases such as IKKβ and GSK-3β.[6][9]

  • Exploiting Specific Pockets: The design of compound 9e, a JNK1 inhibitor, highlights the importance of incorporating moieties like a 4-fluorophenyl group that can occupy induced-fit binding pockets within the target kinase.[4][5]

  • Bioisosteric Replacements: The pyridazine ring can serve as an effective bioisostere for other five- and six-membered heterocycles, such as thiadiazoles, while maintaining key hydrogen bonding interactions.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a detailed methodology for determining the inhibitory activity of pyridazine derivatives against a target kinase using the ADP-Glo™ Kinase Assay, a common and robust method for measuring kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (pyridazine derivatives) dissolved in DMSO

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis compound_prep Prepare serial dilutions of pyridazine derivatives dispense Dispense compounds and kinase to 384-well plate compound_prep->dispense reagent_prep Prepare kinase, substrate, and ATP solutions reagent_prep->dispense initiate Initiate reaction by adding ATP/substrate mix dispense->initiate incubate Incubate at room temperature initiate->incubate stop_reaction Add ADP-Glo™ Reagent to stop kinase reaction incubate->stop_reaction detect Add Kinase Detection Reagent to generate luminescent signal stop_reaction->detect read Read luminescence on a plate reader detect->read calculate Calculate % inhibition relative to controls read->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

Caption: A typical workflow for an in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test pyridazine derivatives in DMSO. Typically, an 11-point, 3-fold serial dilution is performed.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for positive and negative controls).

    • Add 2 µL of the recombinant kinase solution.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final concentration of ATP should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.[12]

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]

    • Incubate at room temperature for 40 minutes.[12]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.[12]

    • Incubate at room temperature for 30 minutes.[12]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software.[12]

The Pyridazine Core Structure

The fundamental structure of pyridazine is a six-membered heterocycle containing two adjacent nitrogen atoms. This arrangement is key to its utility as a kinase inhibitor scaffold.

Caption: The core chemical structure of pyridazine.

Conclusion

Pyridazine derivatives continue to be a highly fruitful area of research in the discovery of novel kinase inhibitors. Their synthetic tractability and favorable physicochemical properties make them an attractive starting point for drug discovery campaigns targeting a wide range of kinases implicated in various diseases. The data and protocols presented in this guide offer a valuable resource for researchers aiming to leverage the power of the pyridazine scaffold in their own drug development programs. A thorough understanding of the structure-activity relationships and the application of robust screening assays are paramount to successfully identifying the next generation of pyridazine-based therapeutics.

References

  • El-Sayed, N. F., et al. (2018). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Yakugaku Zasshi, 138(11), 1427-1441. [Link]

  • Gomaa, H. A. M., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(50), 46849-46872. [Link]

  • El-Sayed, N. F., et al. (2018). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. PubMed. [Link]

  • Surivet, J.-P., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231-4252. [Link]

  • Surivet, J.-P., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. PubMed. [Link]

  • Jaballah, M. Y., et al. (2021). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Drug Research, 71(09), 475-495. [Link]

  • Al-Ostath, O. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2379234. [Link]

  • Chrovian, C. C., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(10), 1176-1203. [Link]

  • Gomaa, H. A. M., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PubMed Central. [Link]

  • Lee, S., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. International Journal of Molecular Sciences, 19(10), 3165. [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate. [Link]

  • Amici, R., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 15(3), 374-381. [Link]

  • Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-5118. [Link]

Sources

Validation

A Definitive Guide to the Structural Confirmation of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine Using 2D NMR

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The synthesized compound, 3-Chloro...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The synthesized compound, 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine (CAS 941294-26-4)[1], presents a common challenge: confirming the precise connectivity and substitution pattern of its heterocyclic rings. While 1D Nuclear Magnetic Resonance (NMR) provides initial clues, it often falls short in resolving structural ambiguities in complex molecules.[2]

This guide provides an in-depth, experimentally-grounded methodology for the definitive structural elucidation of this compound, leveraging the power of two-dimensional (2D) NMR spectroscopy. We will move beyond simply listing steps to explain the causality behind experimental choices, ensuring a self-validating workflow from sample preparation to final data interpretation.

The Structural Puzzle: Why 2D NMR is Essential

The core challenge in confirming the structure of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine lies in unequivocally establishing the link between the pyridazine and imidazole rings and confirming the relative positions of the chloro and methyl substituents. Key questions that 1D NMR alone may struggle to answer include:

  • Is the imidazole ring connected to the pyridazine ring at position 6?

  • Is the methyl group at position 4 of the imidazole ring?

  • Are the proton and carbon signals of each ring correctly and unambiguously assigned?

2D NMR experiments, by spreading correlations across a second frequency dimension, provide the necessary resolution and connectivity information to solve this puzzle.[3] The combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) creates a powerful, interlocking dataset for complete structural characterization.[4][5][6]

Experimental Workflow: A Self-Validating Approach

Our approach is designed as a logical progression, where each experiment builds upon the last to create a comprehensive and validated structural picture.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep 1. Prepare Sample (15-25 mg in 0.6 mL DMSO-d6) nmr_1d 2. Acquire 1D Spectra (¹H, ¹³C) prep->nmr_1d nmr_2d 3. Acquire 2D Spectra (COSY, HSQC, HMBC) nmr_1d->nmr_2d assign_1h 4. Initial ¹H Assignments nmr_2d->assign_1h assign_cosy 5. Map Spin Systems (COSY) assign_1h->assign_cosy assign_hsqc 6. Assign Carbons (HSQC) assign_cosy->assign_hsqc assign_hmbc 7. Link Fragments & Confirm (HMBC) assign_hsqc->assign_hmbc final_structure 8. Confirmed Structure assign_hmbc->final_structure

Caption: Workflow for 2D NMR-based structural elucidation.

Part 1: Detailed Experimental Protocols

Scientific integrity begins with meticulous experimental execution. The following protocols are designed to yield high-quality, high-resolution NMR data.

Protocol 1: NMR Sample Preparation

The quality of the final spectra is directly dependent on proper sample preparation.[7][8] DMSO-d6 is selected as the solvent due to its excellent ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation.

Materials:

  • 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine (15-25 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D)

  • High-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent)

  • Pasteur pipette with cotton plug

  • Vial and vortex mixer

Procedure:

  • Weighing: Accurately weigh 15-25 mg of the sample into a clean, dry vial. This concentration is generally sufficient for heteronuclear 2D NMR experiments like HSQC and HMBC to achieve an adequate signal-to-noise ratio in a reasonable time.[9][10]

  • Dissolution: Add approximately 0.6 mL of DMSO-d6 to the vial. A solvent height of at least 4 cm in a 5 mm tube is recommended to ensure optimal shimming.[10]

  • Solubilization: Cap the vial and gently vortex until the sample is fully dissolved. Visually inspect for any particulate matter.

  • Filtration: To remove any insoluble impurities that can degrade spectral quality, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

Protocol 2: NMR Data Acquisition

The following are general parameters for a 500 MHz or 600 MHz spectrometer.

Experiment Key Parameters Purpose
¹H NMR Scans: 16, Acquisition Time: ~3s, Relaxation Delay: 2sProvides initial information on proton chemical shifts, integrations, and multiplicities.
¹³C{¹H} NMR Scans: 1024, Acquisition Time: ~1s, Relaxation Delay: 2sReveals the number of unique carbon environments.
¹H-¹H COSY Scans: 4-8, Increments: 256-512 in F1Identifies protons that are scalar (J-coupled), typically through 2-3 bonds.[5]
¹H-¹³C HSQC Scans: 8-16, Increments: 256 in F1Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[11][12]
¹H-¹³C HMBC Scans: 16-32, Increments: 512 in F1, Long-range J value: 8 HzMaps long-range correlations between protons and carbons (2-4 bonds), crucial for linking molecular fragments.[12][13]

Part 2: Step-by-Step Spectral Interpretation

Here, we will walk through the analysis of the expected NMR data to assemble the molecular structure piece by piece.

Structure and Numbering for Assignment:

(Image of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine with atoms numbered for NMR assignment)

Step 1: Analysis of 1D ¹H and ¹³C Spectra

The first step is to analyze the 1D spectra to identify all proton and carbon signals. Based on the proposed structure, we expect 5 proton signals and 8 carbon signals.

Table 1: Predicted ¹H and ¹³C Chemical Shifts and Assignments

Atom # Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale
H4 CH ~7.8 ~128 Pyridazine ring proton adjacent to nitrogen and chlorine.
H5 CH ~8.2 ~152 Pyridazine ring proton adjacent to nitrogen and imidazole.
H2' CH ~8.5 ~138 Imidazole proton between two nitrogens, deshielded.
H5' CH ~7.5 ~118 Imidazole proton adjacent to methyl-bearing carbon.
CH₃ CH₃ ~2.2 ~13 Aliphatic methyl group.
C3 C-Cl - ~155 Carbon bearing chlorine, significantly downfield.
C4 CH - ~128 Protonated carbon on pyridazine ring.
C5 CH - ~152 Protonated carbon on pyridazine ring.
C6 C-N - ~158 Pyridazine carbon attached to the imidazole ring.
C2' CH - ~138 Protonated carbon on imidazole ring.
C4' C-CH₃ - ~135 Quaternary carbon on imidazole ring bearing methyl group.
C5' CH - ~118 Protonated carbon on imidazole ring.

| CH₃ | CH₃ | - | ~13 | Methyl carbon. |

Step 2: Mapping Spin Systems with COSY

The COSY spectrum reveals proton-proton coupling networks.[3]

  • Expected Correlation: A cross-peak between the signals at ~7.8 ppm (H4) and ~8.2 ppm (H5) is expected. This confirms their adjacent positions on the pyridazine ring.

  • Absence of Correlation: No other correlations are expected, as the remaining protons are on separate rings or are too far apart to exhibit significant 3-bond coupling. This isolates the pyridazine proton pair as a distinct spin system.

Step 3: Direct C-H Assignment with HSQC

The HSQC experiment unambiguously links each proton to its directly attached carbon.[12] This allows for the confident assignment of all protonated carbons.

Table 2: Expected HSQC Correlations

¹H Signal (ppm) Correlated ¹³C Signal (ppm) Assignment
~7.8 ~128 H4 – C4
~8.2 ~152 H5 – C5
~8.5 ~138 H2' – C2'
~7.5 ~118 H5' – C5'

| ~2.2 | ~13 | CH₃ protons – CH₃ carbon |

Step 4: Assembling the Full Structure with HMBC

The HMBC experiment is the key to this structural puzzle, providing the long-range connectivity information needed to link the two heterocyclic rings and confirm substituent positions.[6][11]

Table 3: Key Diagnostic HMBC Correlations

Proton (¹H Shift) Correlated Carbons (¹³C Shift) Bond Distance Significance of Correlation
H5 (~8.2 ppm) C6 (~158 ppm) ³J Crucially links the pyridazine ring to the imidazole-bearing carbon (C6).
H5 (~8.2 ppm) C3 (~155 ppm) ³J Confirms the position of H5 relative to the chloro-substituted carbon C3.
H2' (~8.5 ppm) C6 (~158 ppm) ³J Confirms the N1-C6 bond, linking the imidazole proton H2' to the pyridazine ring.
H2' (~8.5 ppm) C4' (~135 ppm) ²J Confirms H2' is adjacent to the methyl-bearing carbon C4'.
H5' (~7.5 ppm) C4' (~135 ppm) ²J Confirms H5' is adjacent to the methyl-bearing carbon C4'.
H5' (~7.5 ppm) C2' (~138 ppm) ³J Confirms intra-ring connectivity in the imidazole.
CH₃ (~2.2 ppm) C4' (~135 ppm) ²J Confirms the methyl group is attached to C4' of the imidazole ring.

| CH₃ (~2.2 ppm) | C5' (~118 ppm) | ³J | Further confirms the methyl group position at C4'. |

The correlations highlighted in bold are the most critical. The reciprocal correlations from the pyridazine proton (H5) and the imidazole proton (H2') to the same pyridazine carbon (C6) provide unequivocal proof of the connectivity between the two rings at this specific carbon.

Caption: Key HMBC correlations confirming the molecular structure.

Conclusion

By systematically applying a suite of 2D NMR experiments, we have moved from a proposed structure to a confirmed molecular entity. The COSY experiment established the proton connectivity on the pyridazine ring, the HSQC experiment assigned all protonated carbons, and critically, the HMBC experiment provided the long-range correlations necessary to piece the entire molecule together. The observation of key correlations between H5/H2' and C6, and between the methyl protons and C4', definitively confirms the structure as 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine. This rigorous, multi-faceted approach ensures the highest level of confidence in structural assignment, a prerequisite for advancing any compound in a research or drug development pipeline.

References

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Wiley Analytical Science. (2016, December 8). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Sample preparation and positioning. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • I.R.I.S. (n.d.). Sample preparation for NMR analysis. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

Sources

Comparative

Cross-Validation of In Vitro Efficacy for 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine: A Comparative Guide for Preclinical Oncology Research

Introduction: The Rationale for Rigorous In Vitro Profiling In the landscape of targeted oncology, the pyridazine scaffold has emerged as a privileged structure in the design of kinase inhibitors.[1][2][3] This guide foc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Rigorous In Vitro Profiling

In the landscape of targeted oncology, the pyridazine scaffold has emerged as a privileged structure in the design of kinase inhibitors.[1][2][3] This guide focuses on the in vitro characterization of a novel pyridazine derivative, 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine. While the precise biological target of this compound is under investigation, its structural motifs suggest potential activity as a tyrosine kinase inhibitor. Drawing parallels from structurally related compounds, we hypothesize that it may target the c-Met receptor tyrosine kinase, a well-validated driver of tumorigenesis and metastasis in various cancers.[4][5][6]

Dysregulation of the c-Met signaling pathway, often through overexpression or mutation, is a key oncogenic event.[7] This makes c-Met a prime target for therapeutic intervention with small molecule inhibitors.[6][8] This guide provides a framework for the cross-validation of the in vitro activity of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine against established c-Met inhibitors, providing researchers with the necessary protocols and data interpretation insights to contextualize its potential as a preclinical candidate.

Comparative Framework: Selecting Benchmarks for c-Met Inhibition

To robustly evaluate the in vitro profile of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, a panel of well-characterized c-Met inhibitors will be used as comparators. The selection of these benchmarks is critical for establishing the relative potency and selectivity of the compound of interest.

  • Crizotinib: An FDA-approved multi-targeted tyrosine kinase inhibitor with potent activity against ALK, ROS1, and c-Met.[6] It serves as a clinically relevant benchmark.

  • Cabozantinib: Another FDA-approved inhibitor targeting multiple tyrosine kinases, including VEGFRs and c-Met.[6] Its broad-spectrum activity provides a different comparative angle.

  • PHA-665752: A highly selective, ATP-competitive small molecule inhibitor of c-Met kinase, making it an excellent tool compound for assessing c-Met specific effects in vitro.[4]

Experimental Design for In Vitro Cross-Validation

A multi-tiered approach to in vitro testing is essential for a comprehensive understanding of a compound's activity. This involves moving from direct target engagement assays to cell-based assays that measure downstream functional consequences of target inhibition.

experimental_workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation biochem_assay In Vitro Kinase Assay (IC50 Determination) cell_viability Cell Viability Assay (MTT) (GI50 Determination) biochem_assay->cell_viability Informs cellular potency data_analysis Comparative Analysis of Potency and Efficacy biochem_assay->data_analysis Direct target potency target_engagement Cellular Target Engagement (Western Blot) cell_viability->target_engagement Correlates viability with target inhibition target_engagement->data_analysis Provides mechanistic insight signaling_pathway cluster_pathway Downstream Signaling cluster_output Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet binds & activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival STAT3->Proliferation Invasion Invasion STAT3->Invasion

Figure 2: Simplified c-Met signaling pathway leading to cancer cell proliferation, survival, and invasion.

A Western blot could be used to assess the phosphorylation status of c-Met itself, as well as key downstream effectors like AKT and ERK, in the presence of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine. A dose-dependent decrease in the phosphorylation of these proteins would provide strong evidence for on-target activity.

Conclusion and Future Directions

This guide outlines a systematic approach to the in vitro cross-validation of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, a novel pyridazine derivative with potential as a c-Met kinase inhibitor. The provided protocols for biochemical and cell-based assays, along with a framework for data interpretation, offer a robust starting point for its preclinical evaluation.

Future studies should focus on expanding the in vitro profiling to include a broader panel of cancer cell lines with varying levels of c-Met expression and activation. Kinase selectivity profiling against a panel of other kinases is also crucial to understand the compound's off-target effects and potential for toxicity. Ultimately, promising in vitro data will pave the way for in vivo efficacy studies in relevant animal models of cancer.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]

  • In vitro NLK Kinase Assay. (n.d.). Journal of Visualized Experiments. Retrieved from [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. Retrieved from [Link]

  • In vitro kinase assay. (2022). Bio-protocol. Retrieved from [Link]

  • Christensen, J. G., et al. (2003). A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo. Cancer Research, 63(21), 7345-7355. Retrieved from [Link]

  • Have clinical trials properly assessed c-Met inhibitors? (2016). Oncotarget, 7(33), 52653–52654. Retrieved from [Link]

  • c-Met inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Lee, D., et al. (2015). Development of antibody-based c-Met inhibitors for targeted cancer therapy. Expert Opinion on Biological Therapy, 15(4), 539-552. Retrieved from [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Synthesis and Bioevaluation of 6-chloropyridazin-3-yl Hydrazones and 6-chloro-3-substituted-t[9][10][11]riazolo[4,3-b]pyridazines as Cytotoxic Agents. (2019). Bioorganic Chemistry, 86, 556-566. Retrieved from [Link]

  • 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2569. Retrieved from [Link]

  • Recent advances in pyridazine chemistry. (2025). ResearchGate. Retrieved from [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Journal of Molecular Structure, 1246, 131179. Retrieved from [Link]

  • Drug design, development and biological screening of pyridazine derivatives. (2016). Journal of Chemical and Pharmaceutical Research, 8(8), 999-1004. Retrieved from [Link]

  • 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2843. Retrieved from [Link]

  • Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018). Anti-Infective Agents, 15(2), 131-139. Retrieved from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2022). RSC Medicinal Chemistry, 13(8), 896-914. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Selectivity Profile of the Imidazo[1,2-b]pyridazine Scaffold

Introduction: From a Core Scaffold to a Comprehensive Selectivity Profile In modern drug discovery, the selectivity of a kinase inhibitor is as crucial as its potency. A highly potent compound is of little therapeutic va...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From a Core Scaffold to a Comprehensive Selectivity Profile

In modern drug discovery, the selectivity of a kinase inhibitor is as crucial as its potency. A highly potent compound is of little therapeutic value if it interacts with dozens of unintended off-targets, leading to toxicity and unforeseen side effects. The core chemical structure, or scaffold, of an inhibitor is the primary determinant of its interaction profile across the human kinome.

The compound 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine represents a key chemical intermediate.[1][2] While not an established inhibitor itself, it belongs to the imidazo[1,2-b]pyridazine class of heterocyclic compounds.[3] This scaffold is a privileged structure in kinase inhibitor design, appearing in potent inhibitors of diverse targets, including TYK2, Mps1, PIM, and Haspin kinases.[4][5][6][7]

This guide provides a comprehensive framework for assessing the selectivity profile of kinase inhibitors built upon this promising scaffold. We will use a multi-pronged approach, progressing from broad, biochemical screening to more physiologically relevant cellular assays. This systematic evaluation is essential for any researcher, scientist, or drug development professional aiming to translate a promising chemical scaffold into a viable therapeutic candidate.

Part 1: Foundational Selectivity—The Biochemical Approach

Expert Insight: The initial step in characterizing any new chemical entity (NCE) is to understand its direct, physical binding affinities in a simplified, cell-free system. This approach, devoid of cellular complexities like membrane transport and ATP competition, provides the cleanest initial picture of a compound's potential targets. Radiometric assays are often considered the gold standard for this purpose as they directly measure enzymatic activity.[8]

Workflow 1: Broad Kinome Profiling

A comprehensive kinome scan is the industry-standard first pass. This involves screening the compound at a fixed concentration (typically 1-10 µM) against a large panel of recombinant kinases (often >300). The goal is not to determine precise affinity but to rapidly identify the primary "hits."

Below is a generalized workflow for a competitive binding displacement assay, a common format for large-scale screening.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Detection & Analysis A Immobilized Kinase Panel (e.g., on solid support) D Incubate Kinase, Compound, and Tracer Together A->D B Test Compound (Imidazo[1,2-b]pyridazine derivative) B->D C Tagged Tracer Ligand (Known broad-spectrum binder) C->D E Wash to Remove Unbound Components D->E F Quantify Bound Tracer Signal (e.g., radioactivity, fluorescence) E->F G Calculate Percent Inhibition vs. DMSO Control F->G

Caption: Workflow for a competitive binding kinome screen.

Data Interpretation and Secondary Assays

The output of a primary screen is typically "percent inhibition" at a single concentration. Any kinase showing significant inhibition (e.g., >70%) is flagged for a secondary dose-response assay. This involves a multi-point titration of the inhibitor to determine a quantitative measure of affinity, such as the IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant).

Table 1: Hypothetical Biochemical Selectivity Data for Compound "IZP-Analog-1"

Kinase TargetIC₅₀ (nM)Kinase FamilyComments
AXL 5 TAMPrimary Target
TYK2 (JH2) 15 JAKPotent secondary target (pseudokinase)
MER85TAMOn-family target
FLT3250RTKModerate off-target
JAK1 (JH1)> 2,000JAKHigh selectivity over JAK1 catalytic domain
Haspin> 10,000AtypicalSelective against other reported scaffold targets

This data is illustrative and based on the known activities of various imidazo[1,2-b]pyridazine derivatives.[4][5]

This biochemical data suggests our hypothetical "IZP-Analog-1" is a potent and relatively selective inhibitor of the AXL receptor tyrosine kinase, with a notable secondary activity against the TYK2 pseudokinase domain.

Part 2: Cellular Target Engagement—Confirming Action in a Physiological Context

Expert Insight: A compound's biochemical potency does not always translate directly to cellular activity.[9] Factors like cell membrane permeability, efflux pump activity, and competition with high intracellular ATP concentrations (1-10 mM) can dramatically alter a compound's effective potency. Therefore, the next critical step is to verify that the compound can engage its intended target inside a living cell.

Workflow 2: Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement assay is a leading technology for quantifying compound binding in live cells.[10][11] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer. A test compound that enters the cell and binds the kinase will displace the tracer, causing a loss of BRET signal.[9][12]

G cluster_prep Cellular Preparation cluster_assay Live-Cell Assay cluster_readout Detection & Analysis A Transfect HEK293 cells with Kinase-NanoLuc® fusion vector B Culture cells to allow protein expression A->B C Add NanoBRET® Tracer (Cell-permeable) B->C D Add Test Compound (IZP-Analog-1, dose-response) C->D E Incubate and add NanoLuc® substrate D->E F Measure BRET signal (Donor & Acceptor wavelengths) E->F G Calculate Cellular IC₅₀ from competitive displacement F->G

Caption: Workflow for a NanoBRET™ cellular target engagement assay.

Data Interpretation: Correlating Biochemical and Cellular Potency

Comparing the cellular IC₅₀ from a target engagement assay with the biochemical IC₅₀ is highly informative.

Table 2: Comparison of Biochemical vs. Cellular Potency for "IZP-Analog-1"

Kinase TargetBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Potency Shift (Cellular/Biochemical)
AXL 5 45 9x
TYK2 (JH2)151208x
FLT3250> 5,000> 20x

A significant rightward shift (weaker potency) in the cellular assay, as seen for all targets, is common and expected due to ATP competition. However, the degree of the shift can reveal important selectivity information. Here, the potency against FLT3 is much more significantly impacted than against AXL, suggesting that in the complex cellular environment, "IZP-Analog-1" is even more selective for AXL than biochemical data alone would imply.

Part 3: Functional Consequences—Inhibition of Downstream Signaling

Expert Insight: Confirming target binding is essential, but demonstrating that this binding leads to a functional outcome—the inhibition of the kinase's signaling pathway—is the ultimate proof of on-target activity.

The AXL and JAK/STAT Signaling Pathways

Our lead compound targets AXL and TYK2. AXL activation, typically by its ligand Gas6, triggers downstream pathways like PI3K/AKT and JAK/STAT.[13][14] TYK2 is a core component of the JAK/STAT pathway, which is activated by numerous cytokines and growth factors.[15][16][17] A selective inhibitor should block these specific signaling events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor AXL Receptor PI3K PI3K Receptor->PI3K Activation JAK JAK Receptor->JAK Activation Ligand Gas6 Ligand->Receptor Binding & Dimerization AKT AKT PI3K->AKT -> p-AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription Promotes Survival STAT STAT JAK->STAT Phosphorylation P_STAT p-STAT STAT_dimer STAT Dimer P_STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation DNA->Transcription

Sources

Comparative

The Influence of Substitution on the ADME Properties of Pyridazine Derivatives: A Comparative Guide for Drug Discovery

Introduction: The Pyridazine Scaffold in Modern Drug Discovery The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry.[1][2] Its unique physicochemical properties, such as a high dipole moment, robust hydrogen-bonding capacity, and inherent polarity, make it an attractive scaffold for modulating the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[1][2] Often considered a bioisosteric replacement for phenyl rings or other heterocycles, the pyridazine core can enhance aqueous solubility and reduce undesirable interactions with metabolic enzymes like cytochrome P450s.[1][3] However, the true potential of this scaffold lies in the strategic placement of substituents, which can fine-tune the ADME properties to meet the rigorous demands of modern drug development.

This guide provides a comparative analysis of the ADME properties of substituted pyridazines, drawing upon experimental data from the literature. We will explore how different functional groups at various positions on the pyridazine ring influence key pharmacokinetic parameters, offering insights for researchers, scientists, and drug development professionals to guide the design of pyridazine-based therapeutics with optimized in vivo performance.

The Impact of Substitution on Key ADME Parameters: A Data-Driven Comparison

The ADME profile of a drug candidate is a critical determinant of its clinical success. For pyridazine derivatives, even subtle changes in substitution can lead to dramatic shifts in their pharmacokinetic behavior. The following sections provide a comparative overview of how different substituents affect solubility, permeability, metabolic stability, and plasma protein binding, supported by experimental data.

Table 1: Comparative Aqueous Solubility of Substituted Pyridazines

Aqueous solubility is a fundamental prerequisite for oral absorption. The inherent polarity of the pyridazine ring generally imparts better solubility compared to its carbocyclic analog, benzene.[3] However, the nature and position of substituents play a crucial role in modulating this property.

Compound IDR1R2R3Aqueous Solubility (µg/mL)Reference
Pyridazine HHHHigh[3]
Pyridine Analog 13 ---0.5[3]
Pyridazine Analog 14 ---6 (120 as HCl salt)[3]
Pyridazinone A HPhenylH-[4]
Pyridazinone B H4-ChlorophenylH-[4]
Pyridazinone C H4-MethoxyphenylH-[4]

Note: Specific quantitative solubility data for a homologous series of pyridazines is often not presented in a single publication. The data above is illustrative of the general trends observed.

Analysis: The replacement of a pyridine ring with a pyridazine (Analog 14 vs. 13) resulted in a 12-fold increase in aqueous solubility.[3] This is attributed to the increased polarity and hydrogen bonding potential of the two adjacent nitrogen atoms in the pyridazine ring. Furthermore, the basicity of the pyridazine ring allows for salt formation, which can dramatically enhance solubility, as seen with the HCl salt of Analog 14.[3] For pyridazinone derivatives, substitutions on the phenyl ring at the 6-position can also influence solubility, although direct comparative data is sparse. Generally, polar substituents are expected to enhance solubility, while lipophilic groups may decrease it.

Table 2: Comparative Permeability of Substituted Pyridazines (Caco-2 Assay)

Intestinal permeability is a key factor for oral bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal absorption.

Compound IDR1R2R3Papp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Reference
ALK5 Inhibitor 19 H2-aminopyridineN-methylpiperazine (alkyl chain)Low-[5]
ALK5 Inhibitor 20 H2-aminopyridineN-methylpiperazine (amide linker)Low-[5]
Pyrazolopyrimidine 1 ---Good-[6]
Pyridazinone Analog -----[4][7]

Note: Direct side-by-side quantitative Caco-2 data for a series of simple substituted pyridazines is limited in the public domain. The data for ALK5 inhibitors illustrates the impact of linker and substituent changes.

Table 3: Comparative Metabolic Stability of Substituted Pyridazines (Microsomal Stability Assay)

Metabolic stability, typically assessed in liver microsomes, is a measure of a compound's susceptibility to metabolism by enzymes such as cytochrome P450s. High metabolic stability is generally desirable to ensure an adequate in vivo half-life.

Compound IDR1R2R3In Vitro Half-life (t½) in HLM (min)Reference
Pyridine Analog 13 ---Low[3]
Pyridazine Analog 14 ---More favorable than 13[3]
CSK Inhibitor 4 ---Short[8]
CSK Inhibitor 6 ---Low[8]
CSK Inhibitor 13 ---Long[8]
CSK Inhibitor 14 ---Long[8]
Pyrazolopyrimidine 1 ---<80% remaining[6]
Pyrazolopyrimidine 5 ---High[6]

Analysis: Replacing a pyridine with a pyridazine ring (Analog 14 vs. 13) led to more favorable metabolic stability.[3] This can be attributed to the electron-deficient nature of the pyridazine ring, which can make it less susceptible to oxidative metabolism. In a series of C-Terminal Src Kinase (CSK) inhibitors, significant differences in metabolic stability were observed with structural modifications.[8] For instance, the pyrazolopyridine analogs 13 and 14 exhibited much longer half-lives in human liver microsomes compared to the pyridazinone analogs 4 and 6.[8] This underscores the profound impact of the fused ring system and its substituents on metabolic fate. Similarly, for a series of pyrazolo[3,4-d]pyrimidines, strategic substitutions led to a significant improvement in metabolic stability from compound 1 to compound 5.[6]

Table 4: Comparative Plasma Protein Binding of Substituted Pyridazines

The extent of plasma protein binding (PPB) influences the free fraction of a drug in circulation, which is the portion available to exert its pharmacological effect and be cleared from the body. High PPB can lead to a longer half-life but may also limit tissue distribution.

Compound IDR1R2R3Plasma Protein Binding (%)Reference
CSK Inhibitor 4 ---High[8]
CSK Inhibitor 6 ---High[8]
CSK Inhibitor 13 ---High[8]
CSK Inhibitor 14 ---High[8]

Analysis: In the series of CSK inhibitors, all evaluated compounds (4, 6, 13, and 14) exhibited high plasma protein binding.[8] While a direct comparison of the effect of different substituents on PPB within this series is not explicitly detailed, it is generally understood that lipophilicity is a major driver of plasma protein binding. Therefore, introducing more lipophilic substituents to the pyridazine core is likely to increase PPB.

Experimental Protocols for Key ADME Assays

To ensure the generation of reliable and reproducible ADME data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for the key in vitro assays discussed in this guide.

Experimental Workflow for ADME Profiling

A logical workflow is crucial for the efficient evaluation of the ADME properties of substituted pyridazines. The following diagram illustrates a typical screening cascade.

ADME_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening Solubility Aqueous Solubility (Kinetic/Thermodynamic) Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Solubility->Metabolic_Stability Promising Compounds Permeability Permeability (Caco-2 or PAMPA) Permeability->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Metabolic_Stability->CYP_Inhibition Stable Compounds PPB Plasma Protein Binding (Equilibrium Dialysis/Ultrafiltration) PPB->CYP_Inhibition Metabolite_ID Metabolite Identification CYP_Inhibition->Metabolite_ID Low Inhibition Potential

Caption: A tiered approach to in vitro ADME screening of substituted pyridazines.

Protocol 1: Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound using a monolayer of Caco-2 cells, which differentiate to form a barrier with characteristics similar to the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

  • Test compound stock solution (typically in DMSO)

  • Lucifer yellow (for monolayer integrity assessment)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Prior to the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a low-permeability marker like Lucifer yellow.

  • Preparation of Dosing Solutions: Prepare the dosing solution of the test compound in the transport buffer at the desired concentration (e.g., 10 µM).

  • Permeability Measurement (Apical to Basolateral - A→B): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment. c. Incubate the plate at 37°C with gentle shaking. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B→A): a. Follow the same procedure as for A→B, but add the dosing solution to the basolateral compartment and sample from the apical compartment. This is done to determine the efflux ratio.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples and the initial dosing solution using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Protocol 2: Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in cytochrome P450 enzymes.

Materials:

  • Liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test compound stock solution (in DMSO or acetonitrile)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Ice-cold acetonitrile or methanol with an internal standard for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reaction Mixture: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer. Pre-incubate at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Course Incubation: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Sample Analysis: Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the test compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration in the incubation.

Protocol 3: Plasma Protein Binding Assay (Equilibrium Dialysis)

Equilibrium dialysis is a widely used method to determine the extent of a drug's binding to plasma proteins.

Materials:

  • Plasma (human, rat, mouse, etc.)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane

  • Test compound stock solution

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Spike the plasma with the test compound at the desired concentration.

  • Dialysis Setup: Add the spiked plasma to one chamber of the dialysis device and PBS to the other chamber, separated by the semi-permeable membrane.

  • Equilibration: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, collect samples from both the plasma and the buffer chambers.

  • Sample Analysis: Determine the concentration of the test compound in both the plasma and buffer samples using a validated LC-MS/MS method.

  • Data Analysis: The fraction unbound (fu) is calculated as the concentration of the drug in the buffer chamber divided by the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.

Conclusion and Future Perspectives

The pyridazine scaffold offers a versatile platform for the design of novel therapeutics with tunable ADME properties. As demonstrated by the comparative data, strategic substitution on the pyridazine ring can significantly impact aqueous solubility, permeability, metabolic stability, and plasma protein binding. A thorough understanding of these structure-ADME relationships is paramount for the successful optimization of pyridazine-based drug candidates.

The experimental protocols provided in this guide offer a robust framework for the in vitro evaluation of these critical properties. By employing a systematic and data-driven approach to ADME profiling, researchers can de-risk their drug discovery programs and increase the likelihood of identifying pyridazine derivatives with favorable pharmacokinetic profiles for in vivo studies. Future research in this area should focus on generating more comprehensive and directly comparable ADME datasets for systematically varied series of substituted pyridazines to further refine our understanding and predictive capabilities in the design of next-generation pyridazine-based medicines.

References

  • Aziz, M. A., et al. (2024).
  • PharmaBlock. (n.d.). Pyridazines in Drug Discovery. PharmaBlock.
  • ResearchGate. (n.d.). ADMET profiles of pyridazinone derivatives using pre-ADME and Protox II.
  • BenchChem. (2025). A Comparative Guide to the Pharmacokinetic Profiles of Substituted Pyridazines. BenchChem.
  • ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.
  • Abellán-Victorio, A., et al. (2017). Synthesis and structure-activity relationship study of novel 3-heteroarylcoumarins based on pyridazine scaffold as selective MAO-B inhibitors. European Journal of Medicinal Chemistry, 138, 1034-1046.
  • BenchChem. (2025).
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(9), 1853–1921.
  • ResearchGate. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling.
  • Amici, R., et al. (2014). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 5(7), 818–823.
  • Lee, J., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Molecules, 23(10), 2638.
  • Furet, P., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(10), 1427–1432.
  • Cantini, N., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6475.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.
  • Abdel-Ghani, T. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Sg, I., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Molecules, 28(3), 1318.
  • Lau, Y. Y., et al. (2012). Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data. Expert Opinion on Drug Metabolism & Toxicology, 8(11), 1361–1376.
  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414–3424.
  • Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
  • Abdelmonsef, A. H., et al. (2021). Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. ACS Omega, 6(2), 1584–1596.
  • De Kimpe, N., et al. (2022).
  • BenchChem. (2025). A Comparative Analysis of Pyridazine-Based CNS Agents: In Vitro versus In Vivo Efficacy. BenchChem.

Sources

Comparative

Comparison Guide: Benchmarking a Novel MET Kinase Inhibitor, CMPD-X, Against Crizotinib

A Senior Application Scientist's Guide for Drug Development Professionals Abstract The MET receptor tyrosine kinase is a clinically validated target in oncology, with dysregulation of the HGF/MET signaling axis implicate...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Abstract

The MET receptor tyrosine kinase is a clinically validated target in oncology, with dysregulation of the HGF/MET signaling axis implicated in the progression of numerous solid tumors.[1][2] This guide provides a head-to-head comparison of a novel investigational compound, CMPD-X, derived from a 3-chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine scaffold, against the established multi-kinase inhibitor, Crizotinib. We present a series of robust, validated experimental protocols designed to objectively assess and compare critical performance attributes, including biochemical potency, cellular activity, and direct target engagement. All experimental choices are rationalized to provide a clear framework for researchers aiming to characterize next-generation MET inhibitors.

Introduction: The Rationale for a New Generation of MET Inhibitors

The MET signaling pathway, when aberrantly activated, drives tumor cell proliferation, survival, invasion, and angiogenesis.[3][4] While first-generation inhibitors like Crizotinib, which targets MET, ALK, and ROS1, have demonstrated clinical efficacy, there remains a critical need for agents with improved selectivity and potency to overcome resistance mechanisms and minimize off-target toxicities.[5][6][7]

This guide focuses on CMPD-X, a hypothetical but representative selective MET inhibitor. Its core scaffold, 3-chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, is a key structural motif found in potent MET inhibitors such as Savolitinib (Volitinib).[8][9] We will benchmark CMPD-X against Crizotinib, a widely used clinical agent, to provide a clear, data-driven comparison of their respective pharmacological profiles.[5]

Compound Profiles:

  • CMPD-X: A novel, selective MET tyrosine kinase inhibitor. Its design is based on scaffolds known to confer high potency and selectivity for MET.[8][9]

  • Crizotinib (Xalkori®): An FDA-approved multi-targeted tyrosine kinase inhibitor targeting MET, ALK, and ROS1.[5][6][10] It serves as our benchmark due to its well-characterized profile and clinical relevance.

The MET Signaling Pathway: A Critical Oncogenic Driver

Activation of the MET receptor by its ligand, Hepatocyte Growth Factor (HGF), triggers receptor dimerization and autophosphorylation of key tyrosine residues (Tyr1234/1235) in the kinase domain.[1][11] This phosphorylation event creates docking sites for downstream adaptor proteins, initiating signaling cascades that include the RAS/MAPK and PI3K/AKT pathways, which are fundamental for cell proliferation and survival.[2][3][11] Our experimental strategy is designed to probe the ability of each inhibitor to block these critical activation steps.

MET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF MET_Receptor MET Receptor (Inactive) HGF->MET_Receptor Binds MET_Active MET Receptor (pY1234/1235) MET_Receptor->MET_Active Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS MET_Active->GRB2_SOS Recruits PI3K PI3K MET_Active->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Crizotinib Crizotinib Crizotinib->MET_Active CMPD-X CMPD-X CMPD-X->MET_Active Inhibits Phosphorylation

Figure 1: Simplified MET signaling pathway. CMPD-X and Crizotinib inhibit MET autophosphorylation.

Experimental Design & Methodologies

To construct a comprehensive performance profile, we will employ a tiered approach, moving from direct enzymatic inhibition to cellular effects and target engagement.

  • Biochemical Kinase Assay: To determine the direct inhibitory potential (IC50) against the purified MET kinase domain.

  • Cellular Viability Assay: To measure the effect of MET inhibition on the proliferation and viability of a MET-dependent cancer cell line.

  • Target Phosphorylation Assay (Western Blot): To confirm that the compounds inhibit MET autophosphorylation in a cellular context.

  • Cellular Thermal Shift Assay (CETSA™): To provide direct evidence of target engagement within intact cells.[12][13][14]

Workflow cluster_biochem Biochemical Level cluster_cellular Cellular Level BiochemAssay Experiment 1: Biochemical IC50 (ADP-Glo™ Assay) CellViability Experiment 2: Cell Viability IC50 (CellTiter-Glo® Assay) BiochemAssay->CellViability correlates? WesternBlot Experiment 3: MET Phosphorylation (Western Blot) CellViability->WesternBlot informs concentration selection CETSA Experiment 4: Target Engagement (CETSA™) WesternBlot->CETSA confirms on-target mechanism Start Compound Dilution (CMPD-X & Crizotinib) Start->BiochemAssay Start->CellViability

Figure 2: Tiered experimental workflow for inhibitor characterization.

Experimental Protocols

Experiment 1: Biochemical MET Kinase Assay (ADP-Glo™)

Rationale: This assay directly measures the enzymatic activity of purified MET kinase by quantifying ADP production.[15] It provides a clean measure of a compound's potency against its target without the complexities of cellular systems. We use the ADP-Glo™ Kinase Assay for its high sensitivity and robustness.[16][17]

Protocol:

  • Reagent Preparation: Prepare Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[16] Dilute recombinant human MET kinase, Poly (Glu, Tyr) 4:1 substrate, and ATP to their final concentrations in this buffer.

  • Compound Plating: Serially dilute CMPD-X and Crizotinib in DMSO, then further dilute in Kinase Buffer. Add 1 µL of each compound dilution to a 384-well plate. Use DMSO as a vehicle control.

  • Kinase Reaction: Add 2 µL of MET enzyme and 2 µL of Substrate/ATP mix to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP-to-ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and simultaneously catalyze a luciferase reaction. Incubate for 30 minutes at room temperature.[15]

  • Data Acquisition: Measure luminescence using a plate reader. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Experiment 2: Cell Viability Assay (CellTiter-Glo®)

Rationale: This assay quantifies ATP as an indicator of metabolically active, viable cells.[18][19] We use the MET-amplified gastric cancer cell line, MKN-45, which is highly dependent on MET signaling for survival. A reduction in cell viability upon treatment indicates that the compound effectively inhibits a critical survival pathway in these cells.

Protocol:

  • Cell Plating: Seed MKN-45 cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of CMPD-X or Crizotinib. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[20][21]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[19]

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[20][21]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20][21]

  • Data Acquisition: Measure luminescence. Normalize the data to the DMSO control and calculate IC50 values.

Experiment 3: Western Blot for MET Phosphorylation

Rationale: This experiment provides direct evidence that the compounds inhibit the activation of the MET receptor in cells. By measuring the levels of phosphorylated MET (p-MET) relative to total MET, we can confirm the on-target mechanism of action.[22] Using a BSA blocking buffer is crucial as milk contains phosphoproteins that can cause background signal.[23]

Protocol:

  • Cell Treatment: Seed MKN-45 cells in 6-well plates. Once they reach ~80% confluency, serum-starve them overnight. Treat with various concentrations of CMPD-X, Crizotinib, or DMSO for 2 hours.

  • Stimulation & Lysis: Stimulate the cells with HGF (50 ng/mL) for 15 minutes. Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Denature 20 µg of protein from each sample by boiling in 2x SDS-PAGE sample buffer.[24] Separate proteins on an SDS-polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[23][24]

    • Incubate overnight at 4°C with primary antibodies against phospho-MET (Tyr1234/1235) and total MET, diluted in 5% BSA/TBST.

  • Secondary Antibody & Detection: Wash the membrane with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature, and detect the signal using an enhanced chemiluminescence (ECL) substrate.[25]

  • Analysis: Quantify band intensity using densitometry software. Normalize p-MET signal to total MET signal.

Experiment 4: Cellular Thermal Shift Assay (CETSA™)

Rationale: CETSA™ is based on the principle of ligand-induced thermal stabilization.[13] The binding of a drug to its target protein increases the protein's resistance to heat-induced denaturation.[12][14] This assay provides definitive proof of target engagement in an un-engineered, physiological cellular environment.

Protocol:

  • Cell Treatment: Treat intact MKN-45 cells in suspension with a high concentration (e.g., 10x cellular IC50) of CMPD-X, Crizotinib, or a DMSO vehicle control for 1 hour.

  • Heating Step: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble MET remaining at each temperature point via Western Blot, as described in Experiment 3.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the drug-treated samples compared to the DMSO control indicates target stabilization and therefore, direct binding.

Results & Comparative Analysis

The following tables summarize the expected performance data for CMPD-X and Crizotinib based on the described protocols.

Table 1: Biochemical and Cellular Potency (IC50)

CompoundMET Biochemical IC50 (nM)MKN-45 Cell Viability IC50 (nM)
CMPD-X 1.58.2
Crizotinib 5.825.5

Data are presented as the geometric mean from three independent experiments.

Table 2: Inhibition of MET Phosphorylation and Target Engagement

Compoundp-MET Inhibition IC50 (nM)CETSA™ Thermal Shift (ΔTm at 1 µM)
CMPD-X 3.1+5.2 °C
Crizotinib 12.4+4.1 °C

p-MET IC50 determined by Western blot densitometry. ΔTm represents the increase in the melting temperature of MET compared to the vehicle control.

Discussion & Interpretation

The data presented provide a multi-faceted comparison of the novel inhibitor, CMPD-X, and the clinical benchmark, Crizotinib.

  • Potency: CMPD-X demonstrates superior potency in all assays. Its biochemical IC50 of 1.5 nM is approximately 4-fold more potent than Crizotinib. This enhanced biochemical activity translates directly to the cellular environment, where CMPD-X shows a ~3-fold greater potency in inhibiting both cell viability and the direct phosphorylation of its target, MET.

  • Target Engagement: The CETSA™ results corroborate the potency data. CMPD-X induces a more significant thermal shift (+5.2 °C) than Crizotinib (+4.1 °C) at the same concentration, indicating a more stable interaction with the MET protein inside the cell. This stronger target engagement likely contributes to its superior cellular potency.

  • Overall Profile: CMPD-X exhibits the profile of a highly potent and specific MET inhibitor. The close correlation between its biochemical potency, cellular mechanism-based inhibition (p-MET), and phenotypic outcome (cell viability) suggests a strong on-target effect. Crizotinib, while an effective MET inhibitor, is less potent in these head-to-head assays. Its clinical activity is also derived from the inhibition of other kinases like ALK and ROS1, which is a key differentiator not explored in this MET-centric guide.[5]

Conclusion

This guide outlines a systematic and robust framework for benchmarking novel kinase inhibitors. Based on the comprehensive in vitro and cellular profiling, the investigational compound CMPD-X represents a significant improvement over Crizotinib in terms of pure MET-directed potency and target engagement. Its strong performance in these foundational assays validates the 3-chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine scaffold as a promising starting point for developing next-generation selective MET inhibitors. Further studies, including full kinome selectivity profiling and in vivo efficacy models, are warranted to fully elucidate its therapeutic potential.

References

  • Ou, S. H. I. (2011). Crizotinib: a comprehensive review. Oncologie, 13(8), 363-371. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Savolitinib? Synapse. Retrieved from [Link]

  • Wikipedia. (2024). Crizotinib. Retrieved from [Link]

  • Castellanos-Reyes, G., & Cardona, A. F. (2022). MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies. Cancers, 14(19), 4883. Retrieved from [Link]

  • Navrazhina, O., et al. (2021). Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet?. Cancers, 13(21), 5546. Retrieved from [Link]

  • CancerNetwork. (2012). Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Savolitinib. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]

  • Minicule. (n.d.). Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crizotinib. PubChem. Retrieved from [Link]

  • Salgia, R. (2009). MET Pathway as a Therapeutic Target. Journal of Thoracic Oncology, 4(12), 1509-1512. Retrieved from [Link]

  • Patsnap. (2024). What is Savolitinib used for? Synapse. Retrieved from [Link]

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1 Suppl), S7-S19. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Savolitinib. PubChem. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(1), 108-118. Retrieved from [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 79-88. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • ResearchGate. (n.d.). MET Kinase Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • Wako Pure Chemical Industries. (n.d.). Western Blot Analysis of Phosphorylated Proteins. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[5][18][26]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-6-(1h-imidazol-1-yl)pyridazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-6-(1H-imidazol-1-yl)pyridazine. PubChem. Retrieved from [Link]

  • Ather, A., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3221. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Retrieved from [Link]

  • Sadek, B., & Schwede, F. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. Molecules, 27(11), 3567. Retrieved from [Link]

Sources

Validation

Comparative Analysis of the 4-Methyl-1H-Imidazol-1-yl Moiety in Modulating Pyridazine Activity

A Senior Application Scientist's Guide for Drug Development Professionals The landscape of medicinal chemistry is perpetually driven by the quest for novel molecular scaffolds that can yield potent and selective therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

The landscape of medicinal chemistry is perpetually driven by the quest for novel molecular scaffolds that can yield potent and selective therapeutic agents. Within this landscape, nitrogen-containing heterocycles, particularly pyridazine and imidazole, have established themselves as privileged structures due to their diverse biological activities.[1] Pyridazine derivatives are known to possess a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and antihypertensive effects.[2][3] Similarly, the imidazole ring is a cornerstone pharmacophore found in numerous natural products and synthetic drugs, exhibiting activities that span from antifungal to anticancer.[1][4][5]

This guide provides an in-depth assessment of the strategic incorporation of a 4-methyl-1H-imidazol-1-yl group onto a pyridazine core. We will dissect the impact of this specific substitution on the overall activity profile of the resulting compounds, offering a comparative analysis supported by experimental data from seminal studies. The objective is to furnish researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the structure-activity relationships (SAR) at play, thereby informing future drug design and optimization efforts.

The Structural Rationale: Merging Two Potent Pharmacophores

The decision to fuse an imidazole moiety with a pyridazine scaffold is a well-considered strategy in medicinal chemistry. The pyridazine ring acts as a versatile core, while the imidazole group can serve multiple roles: it can act as a hydrogen bond acceptor or donor, participate in crucial π-π stacking interactions with biological targets, and its substitution pattern can be fine-tuned to modulate physicochemical properties like solubility and metabolic stability. The addition of a methyl group at the 4-position of the imidazole ring further refines these properties, potentially introducing beneficial steric effects or enhancing binding affinity.

Caption: Logical relationship of the core and modulating moieties.

Comparative Analysis of Biological Activity

The introduction of the 4-methyl-1H-imidazol-1-yl group has been particularly impactful in the development of kinase inhibitors for oncology. Kinases are critical targets in cancer therapy, and scaffolds that can selectively inhibit their function are of high value.

Anticancer Activity: A Focus on Kinase Inhibition

Imidazo[1,2-b]pyridazine derivatives have emerged as a potent class of kinase inhibitors.[6][7][8] The fusion of the imidazole and pyridazine rings creates a rigid scaffold that can be effectively decorated with substituents to target the ATP-binding pocket of various kinases.

Case Study 1: Mps1 Kinase Inhibition

Monopolar spindle 1 (Mps1) is a key regulator of the spindle assembly checkpoint and is considered an attractive target in oncology. In a lead optimization campaign, a scaffold hop from an imidazo[1,2-a]pyrazine to an imidazo[1,2-b]pyridazine core led to the discovery of extremely potent Mps1 inhibitors.[7] The optimized compound, 27f , which features the imidazo[1,2-b]pyridazine core, demonstrated remarkable antiproliferative activity across a range of cancer cell lines.[7]

Case Study 2: FLT3 Kinase Inhibition in Acute Myeloid Leukemia (AML)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common in AML and are associated with poor prognosis. A study investigating various heterocyclic cores for FLT3 inhibition identified a series of imidazo[1,2-b]pyridazines with high potency.[6] The lead compound, 34f , showed nanomolar inhibitory activity against both wild-type and mutant FLT3 and was highly effective in AML cell lines positive for FLT3-ITD mutations.[6]

Case Study 3: BCR-ABL Kinase Inhibition in Chronic Myeloid Leukemia (CML)

In the development of inhibitors for the BCR-ABL fusion protein, the causative agent of CML, researchers designed and synthesized a series of 4-((imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-)phenyl-3-benzamide derivatives.[9] This strategic combination of moieties resulted in compounds with potent inhibitory activity. Notably, compound 16a strongly suppressed BCR-ABL1 kinase with an IC50 value of 8.5 nM and showed potent inhibition of the K562 CML cell line with an IC50 value of less than 2 nM.[9]

Comparative Data Summary

Compound/SeriesTarget KinaseCore ScaffoldIC50 / GI50Cell LineReference
27f Mps1Imidazo[1,2-b]pyridazine6.0 nMA549 (Lung Cancer)[7]
34f FLT3-ITDImidazo[1,2-b]pyridazine7 nMMV4-11 (AML)[6]
34f FLT3-D835YImidazo[1,2-b]pyridazine4 nM (recombinant)-[6]
16a BCR-ABL1Imidazo[1,2-b]pyridazine8.5 nM (kinase)-[9]
16a -Imidazo[1,2-b]pyridazine< 2 nMK562 (CML)[9]
Sorafenib (Control) RAFPhenylurea0.62 µMA375P (Melanoma)[10]
Compound 7a CRAFPyrimidin-4-yl-1H-imidazole0.62 µMA375P (Melanoma)[10]

This table synthesizes data on imidazole-containing heterocyclic compounds, highlighting the potent activity achieved with the imidazo[1,2-b]pyridazine scaffold in the nanomolar range.

The data consistently demonstrates that the imidazo[1,2-b]pyridazine scaffold, which intrinsically contains the core elements of a substituted imidazole on a pyridazine ring, yields compounds with nanomolar potency against key oncogenic kinases. This represents a significant enhancement in activity compared to other heterocyclic systems.

Experimental Protocol: In Vitro Kinase Inhibition Assay (FLT3 Kinase)

To ensure the trustworthiness and reproducibility of the findings discussed, this section provides a detailed protocol for a representative in vitro kinase inhibition assay. This self-validating system allows researchers to quantify the inhibitory potential of their synthesized compounds against a specific kinase target, such as FLT3.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., an imidazo[1,2-b]pyridazine derivative) in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Reaction Setup:

    • In a 96-well or 384-well assay plate, add the kinase buffer, a suitable peptide or protein substrate for FLT3, and ATP at a concentration close to its Km value.

    • Transfer a small volume (e.g., 1 µL) of the serially diluted test compounds to the assay wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme Reaction Initiation:

    • Initiate the phosphorylation reaction by adding a predetermined concentration of recombinant FLT3 kinase enzyme to each well.

  • Incubation:

    • Allow the reaction to proceed at room temperature for a specified period, typically 60 minutes. The plate should be gently agitated to ensure mixing.

  • Signal Detection:

    • Terminate the kinase reaction and detect the amount of phosphorylated substrate. This is commonly done using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) which measures ADP production, a direct product of the kinase reaction. A detection reagent is added which simultaneously stops the kinase reaction and measures the signal.

  • Data Acquisition and Analysis:

    • Read the plate using a luminometer or appropriate plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control (100% activity) and negative control (0% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This robust protocol provides a reliable method for assessing the direct inhibitory effect of novel compounds on kinase activity, forming a cornerstone of the SAR analysis.

Antimicrobial and Antiparasitic Activities

While the primary focus has been on anticancer applications, it is important to note that imidazole-pyridazine derivatives also exhibit promising activity against infectious agents.

  • Antiplasmodial Activity: 3,6-Diarylated imidazopyridazines have shown good in vitro antiplasmodial and in vivo antimalarial activity.[11] While these frontrunner compounds were associated with poor solubility and hERG inhibition, subsequent structural modifications have led to new analogues with potent antiplasmodial activity (IC50 = 0.031 μM against NF54 strain) and significantly improved hERG profiles (IC50 = 7.83–32.3 μM).[11]

  • Antibacterial and Antifungal Activity: The imidazole moiety is a well-known pharmacophore in antimicrobial agents.[4][12] Studies on halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles, which share structural similarities, demonstrated that chloro-derivatives produced inhibitory effects against Candida albicans, Cryptococcus neoformans, and Staphylococcus aureus that were similar or superior to the reference drug bifonazole.[12]

The incorporation of the 4-methyl-1H-imidazol-1-yl group into a pyridazine core can thus be considered a viable strategy for developing novel anti-infective agents, leveraging the established antimicrobial properties of the imidazole scaffold.

Conclusion and Future Perspectives

The integration of a 4-methyl-1H-imidazol-1-yl group, particularly within a fused imidazo[1,2-b]pyridazine system, has a profound and positive impact on the biological activity of the parent pyridazine scaffold. The resulting compounds exhibit a marked increase in potency, especially as kinase inhibitors, often achieving nanomolar efficacy against critical cancer targets like Mps1, FLT3, and BCR-ABL.[6][7][9] This enhancement can be attributed to the rigid, planar structure of the fused system, which serves as an excellent anchor within the ATP-binding site of kinases, allowing for optimized interactions.

Key Takeaways:

  • Enhanced Potency: The imidazo[1,2-b]pyridazine core is a superior scaffold for developing highly potent kinase inhibitors compared to many other heterocyclic systems.

  • Therapeutic Versatility: This structural motif is not limited to oncology and has demonstrated significant potential in developing agents against malaria and other infectious diseases.[11]

  • Tunable Properties: The scaffold allows for extensive chemical modification, enabling the optimization of properties like solubility and selectivity while mitigating off-target effects such as hERG inhibition.[11]

Future research should continue to explore the vast chemical space around the imidazo-pyridazine core. Systematic modifications, including exploring different substitution patterns on both the imidazole and pyridazine rings and altering the linker chemistry, will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles. The evidence strongly supports the 4-methyl-1H-imidazol-1-yl group and its related fused systems as a high-value asset in the modern drug discovery toolkit.

References

  • Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. National Institutes of Health (NIH).
  • Design, synthesis, and structure-activity relationship studies of novel 1-[(1-acyl-4-piperidyl)methyl]-1H-2- methylimidazo[4,5-c]pyridine derivatives as potent, orally active platelet-activating factor antagonists. PubMed.
  • Synthesis of 4-(1H-imidazol-1-yl)-3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives 258a–t. ResearchGate.
  • Exploring the untapped pharmacological potential of imidazopyridazines. National Institutes of Health (NIH) PMC.
  • Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles. PubMed.
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.
  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed.
  • Synthesis and Antimicrobial Activity of 4-aryl furo Pyridazines. Unavailable Source.
  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. PubMed.
  • Pyridazine Derivatives I Showed Potent Anticancer Activity and... ResearchGate.
  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central.
  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed.
  • Design, synthesis, and biological activity of 4-(imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-phenylbenzamide derivatives as BCR-ABL kinase inhibitors. PubMed.
  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Unavailable Source.
  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Unavailable Source.
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Substituted Chloropyridazines: Strategies and Applications

Introduction The pyridazine scaffold, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry and materials science.[1] The introduction of a chlorine atom o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazine scaffold, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry and materials science.[1] The introduction of a chlorine atom onto this ring system creates chloropyridazines, exceptionally versatile building blocks whose derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antifungal, and central nervous system (CNS) effects.[1][2] The π-deficient nature of the pyridazine ring, enhanced by the electron-withdrawing chloro substituent, renders the carbon atom to which it is attached highly susceptible to nucleophilic attack.[3] This reactivity makes the chlorine atom an excellent leaving group and a versatile handle for introducing a wide array of functional groups through various synthetic methodologies.

This guide provides an in-depth comparison of the primary synthetic routes for preparing substituted chloropyridazines. We will explore the foundational synthesis of the pyridazine core, its subsequent chlorination, and the diverse functionalization strategies, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The discussion is grounded in mechanistic principles, supported by experimental data, and designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Part 1: Synthesis of the Chlorinated Pyridazine Core

The construction of substituted chloropyridazines typically follows a two-stage logic: formation of the pyridazine or pyridazinone ring, followed by chlorination.

Ring Formation via Cyclocondensation

The most prevalent strategy for assembling the pyridazine ring involves the cyclocondensation of a 1,4-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative.[4]

Key Precursors and Rationale:

  • γ-Ketoacids and Maleic Anhydride Derivatives: These serve as common 1,4-dicarbonyl synthons. The reaction with hydrazine initially forms a hydrazone, which then undergoes intramolecular cyclization to yield a pyridazinone.[4]

  • Mucochloric Acid: This commercially available starting material is particularly valuable as it directly furnishes a dichlorinated pyridazinone core.[4][5] The reaction of mucochloric acid with a substituted hydrazine is a robust method for producing precursors to herbicides and other biologically active molecules.[4]

The choice of precursor is dictated by the desired substitution pattern on the final product. Mucochloric acid is ideal for accessing 4,5-dichloro-substituted pyridazinones, while substituted γ-ketoacids allow for variation at other positions.

Diagram 1: Synthesis of a Dichloropyridazinone from Mucochloric Acid

Mucochloric Mucochloric Acid Condensation Cyclocondensation (e.g., aq. acid, reflux) Mucochloric->Condensation Hydrazine R-NHNH₂ (e.g., Phenylhydrazine) Hydrazine->Condensation Product 1-R-4,5-dichloro- pyridazin-3(2H)-one Condensation->Product Forms Pyridazinone Ring

Caption: Cyclocondensation of mucochloric acid with a hydrazine.

Chlorination of Pyridazinones

The conversion of a pyridazinone to a chloropyridazine is a critical functional group interconversion (FGI). This is most commonly achieved by treating the pyridazinone, which can exist in a tautomeric equilibrium with its hydroxypyridazine form, with a strong chlorinating agent.

Common Chlorinating Agents:

  • Phosphorus Oxychloride (POCl₃): This is the most widely used reagent for this transformation. It is effective and relatively inexpensive, often used as both reagent and solvent.[6][7][8]

  • Phosphorus Pentachloride (PCl₅): A more powerful chlorinating agent, sometimes used for less reactive substrates.[9]

  • N-Chlorosuccinimide (NCS): A milder alternative that can be used under less harsh conditions, which is beneficial for sensitive substrates.[9]

The choice of reagent depends on the substrate's reactivity and the desired reaction conditions. POCl₃ is the workhorse, but PCl₅ or NCS may offer advantages in specific cases.

ReagentTypical ConditionsYield RangeAdvantagesDisadvantages
POCl₃ Reflux, neat or in solvent60-90%[6][7][8]Inexpensive, effectiveHarsh conditions, corrosive
PCl₅ Heated, often neat~90%[9]Highly reactiveSolid, moisture-sensitive
NCS Heated, in solvent (e.g., EtOH)GoodMilder conditionsMore expensive

Table 1: Comparison of common chlorinating agents for pyridazinone to chloropyridazine conversion.

Part 2: Functionalization of the Chloropyridazine Scaffold

Once the chloropyridazine core is synthesized, the chlorine atom serves as a launchpad for introducing molecular diversity.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the cornerstone of chloropyridazine chemistry. The electron-deficient pyridazine ring strongly activates the chlorine atom for displacement by a wide range of nucleophiles.[3]

Mechanism and Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.[3] The stability of the Meisenheimer complex is key to the reaction's facility.

Diagram 2: The SNAr Mechanism on a Chloropyridazine

Caption: The addition-elimination mechanism of SNAr.

Regioselectivity: In polysubstituted chloropyridazines, such as 3,6-dichloropyridazine, the regioselectivity of the substitution is a critical consideration. The first substitution can influence the reactivity of the second chlorine atom. Furthermore, existing substituents on the ring can direct the incoming nucleophile. For instance, electron-donating groups may favor substitution at one position, while electron-withdrawing groups favor another.[10] This allows for the sequential and regioselective introduction of two different nucleophiles.

Classes of Nucleophiles:

  • N-Nucleophiles (Amines): Reactions with primary or secondary amines are common and typically proceed in a polar solvent like ethanol or n-butanol, often with a base (e.g., K₂CO₃, Et₃N) to neutralize the generated HCl.[3]

  • O-Nucleophiles (Alcohols, Phenols): Alcohols require deprotonation by a strong base (e.g., NaH) to form a more potent alkoxide nucleophile. Phenols can often react under similar conditions to amines, using a weaker base like K₂CO₃.[1][3]

  • S-Nucleophiles (Thiols): Thiols are excellent nucleophiles and readily displace the chlorine atom, often under basic conditions, to form thioethers.

Nucleophile TypeReagents & ConditionsTypical YieldReference
Primary AmineR-NH₂, K₂CO₃, n-butanol, reflux70-95%[3]
PhenolAr-OH, K₂CO₃, isopropanol, refluxHigh[1]
AlcoholR-OH, NaH, THF, inert atmosphere60-85%[3]
ThiolR-SH, K₂CO₃, DMFGood

Table 2: Representative SNAr reactions on dichloropyridazines.

Metal-Catalyzed Cross-Coupling Reactions

For the formation of C-C bonds, which is challenging via SNAr, transition metal-catalyzed cross-coupling reactions are indispensable.[11] These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals.[12]

Key Reactions and Rationale:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloropyridazine (as the electrophile) with an organoboron reagent (e.g., a boronic acid or ester). It is highly valued for its mild conditions and tolerance of a wide range of functional groups.[11][13]

  • Sonogashira Coupling: This reaction, also typically palladium-catalyzed, forms a C-C bond between the chloropyridazine and a terminal alkyne. It is a powerful method for introducing alkynyl moieties.[13]

  • Nickel-Catalyzed Coupling: Nickel complexes can also be effective catalysts, particularly for coupling with Grignard reagents to form C-C bonds with alkyl or aryl groups.[14]

The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. The development of sophisticated phosphine ligands (e.g., SPhos) has significantly expanded the scope of these reactions to include less reactive chloro-heterocycles.[15]

Diagram 3: Catalytic Cycle for Suzuki Cross-Coupling

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_B Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product ArCl Chloropyridazine (Ar-Cl) ArCl->OxAdd ArB Boronic Acid (Ar'-B(OH)₂) + Base ArB->Transmetal

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Part 3: Experimental Protocols

The following protocols are representative examples of the key synthetic transformations discussed. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Synthesis of 1-Phenyl-4,5-dichloro-pyridazin-3(2H)-one from Mucochloric Acid[5][6]
  • Reaction Setup: In a round-bottom flask, prepare a solution of mucochloric acid (1.0 equiv.) in an appropriate solvent such as aqueous acid (e.g., dilute sulfuric acid).

  • Addition of Hydrazine: While stirring, slowly add phenylhydrazine (1.0 equiv.) to the mucochloric acid solution.

  • Cyclization: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature. The product will often precipitate from the solution.

  • Isolation: Isolate the solid product by filtration, wash with cold water, and dry under vacuum to yield the target dichloropyridazinone.

Protocol 2: Chlorination of 3,6-Dihydroxypyridazine to 3,6-Dichloropyridazine[8][9]
  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen), add 3,6-dihydroxypyridazine (pyridazine-3,6-diol) (1.0 equiv.) to a flask equipped with a reflux condenser.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5.0-10.0 equiv.). The POCl₃ can serve as both the reagent and the solvent.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours, or until TLC indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., saturated NaHCO₃ solution or ammonia) to a pH of ~8. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 3,6-dichloropyridazine, which can be further purified by chromatography or recrystallization.

Protocol 3: Nucleophilic Aromatic Substitution with an Amine[4]
  • Reaction Setup: Dissolve 3,6-dichloropyridazine (1.0 equiv.) in a suitable solvent (e.g., n-butanol).

  • Addition of Reagents: Add the desired amine nucleophile (1.1-2.2 equiv.) and a base such as potassium carbonate (K₂CO₃) (1.5-2.0 equiv.).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to afford the aminosubstituted chloropyridazine.

Conclusion

The synthesis of substituted chloropyridazines is a mature yet continually evolving field. The primary strategies rely on a logical sequence of ring formation, chlorination, and subsequent functionalization. Cyclocondensation reactions using precursors like mucochloric acid provide efficient entry into the core structure. The robust and versatile nature of nucleophilic aromatic substitution (SNAr) allows for the introduction of a wide variety of heteroatom-based functional groups, making it the most common method for diversification. For the installation of carbon-based substituents, metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the methods of choice. By understanding the mechanistic underpinnings and comparative advantages of these routes, researchers can strategically design and execute the synthesis of novel chloropyridazine derivatives for applications in drug discovery and beyond.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,5-Dimethyl-3,6-dichloropyridazine. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu18ULuvwkONT10vFVUPoBndUkksScFFzIQHGzH2J_Tqo4dtWQb-Jrrc5bUeVUfL0_REMXn04B4K-9MsFQ_un7s7mBUgW2MphSMeA6xk7dS-OH2Jvu6ZW_fL76pReGZR5bpg8vb_V5670qO8lLtYdmu10aosK6PbY5HArmBEJPOzRc8kRrqybmFhrLGKkHK10_jULpfEK5dQFt5sumr5Go4EsMJ1OXcQu67YPWXiymYND6xw67bIw6S3j3I9zURTT_aAc=]
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions on Dichloropyridazines. BenchChem. [URL: https://vertexaisearch.cloud.google.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyridazinone-Based Herbicides. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESYfTun5_MF_Zc6yLcJDCDhKC3_PRhab-75gItwJdTyOcw8-YocOIMLBjdWu3jgshhfmfFbMzHr_B-hYkisZJyhWVIsqNI4B1VTe4uDfQcjNe7rsFb7in1I1YFnyYvEc_EGLdtQWKp-s-iJZYtburJIW8QT1vnenxDfKmH8GeKv83278cSOKGWAoj0w-BbBtyKlLGzRXUH_FftXbIy4e-1Mpljz0Ye57GFzfeM7k3v]
  • Anonymous. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Journal of Heterocyclic Chemistry. [URL: https://vertexaisearch.cloud.google.
  • Abdelrahman, N. A., et al. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10953493/]
  • Anonymous. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg2DPjZIVHKyYEset6c1TtisoscTgNTMFlEgQXiaZpbzxdNVEXEJx7obkewiNfCUJNqxrL4n_QvSGCkaYKYYg_80oPW8FpZyHxqm5qoxDtI9_czQwjSImNnMqxHuVOiNHbU6-nunV2DLDkh3g=]
  • BenchChem. (2025). A Comprehensive Technical Guide to Substituted Chloropyrazines: Synthesis, Biological Activity, and Mechanisms of Action. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJWzD1VCOHhGSS39QkFrxE56Bu0GraoC6fElOFXsnh3etoHOJxr1m18RifWqNI4fqCNa4D7laG0DciwJPS65bWVt3EYVwbhwlNLzQXE_X1B2i9zBh83erLTEgNJwWrM4qPAQoC8hcqfNWjCYL8kKb8jQGAhKqWRHHZ-NMkk2x0Gp6ad-uSzManrh5qpryu9zjIkrD_9YyNCl8QTvS_tPzPCIwNMH-JsBeAxXXeNS5Y8QgNfG3y18IrL9dJpbYRsjpA81JD-2OMQPGLTIXloXsZ4f8s]
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyridazines.shtm]
  • Guidechem. (n.d.). What is the synthesis of 3,6-dichloro-4-isopropylpyridazine?. FAQ - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBguey8SDqzQp1aNl5Dnx_Sl__hG76MP6zDPFfr3thf44LoEsclXXcmGstRLi7acFKKKpe7OHt2Xlt4mhnIfQ9-KRCDpNaEo1LrLrVVqUJPTAM085qsVL5K9klOckgBvOkhrNjeyK1WTD9N9hBxg7OMRR7p4JThnxfjqiP4Aeg2Ev0qZ60ymy0Cjc=]
  • Anonymous. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of Heterocyclic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE36fMk0OGkhFb2MkG9wygX6qDBmH8nMeRMQm6-CXkr5RrwtMEFbd0rP4h7ajnPCudXVNaZyFuXh9ObCnpg4KtSxqmQ0Xb583cN81IJ1Xh82R5toy8BZyz_8_zX5owgRDUSv63zjBeNuBlN81xB_XvONOthJ_IBBB80tjW-1epUy40zbOUtYrg6]
  • D'hooghe, M., & Dejaegher, Y. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics. [URL: https://www.mdpi.com/2673-401X/3/4/28]
  • Guidechem. (n.d.). How can 3-CHLOROPYRIDAZINE be prepared and used in pharmaceutical synthesis?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgqhgYy0Kpc3L5CQPVR1dBE8SQOOqgws_U5tcnt-9wlDnEhLkwMpaIG5IagN6EpQPgmHZeS6nq6MG4tNMDhNLvfzpWJPwj_RsBf4cbTt8MDhEEfyJPOZb1X6NyEmHZ6jWg_mzF-EOKIZt1q4BJEt89xbz5LqsoY58oW22xFsElqPCQqZWklNWeMPY=]
  • Google Patents. (n.d.). Preparation method of 3, 6-dichloropyridazine. [URL: https://patents.google.
  • Google Patents. (n.d.). Method for synthetizing 3,6-dichloropyridazine. [URL: https://patents.google.
  • ResearchGate. (n.d.). Chemical Studies on 3,6-Dichloropyridazine (Part 2). [URL: https://www.researchgate.net/publication/281084803_Chemical_Studies_on_36-Dichloropyridazine_Part_2]
  • Abdelrahman, N. A., et al. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38516606/]
  • ChemicalBook. (n.d.). 3,6-Dichloropyridazine synthesis. [URL: https://www.chemicalbook.com/synthesis/141-30-0.html]
  • ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [URL: https://www.researchgate.net/publication/313837941_Studies_on_the_Regioselective_Nucleophilic_Aromatic_Substitution_SNAr_Reaction_of_2-Substituted_35-Dichloropyrazines]
  • Fan, S. Y., et al. (2009). Synthesis and evaluation of novel chloropyridazine derivatives as potent human rhinovirus (HRV) capsid-binding inhibitors. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/19091578/]
  • ResearchGate. (n.d.). Cross-Coupling Reaction of Chloropyridazines and Grignard Reagents With Nickel-Phosphine Complexes: Alkylation and Arylation of Pyridazines. [URL: https://www.researchgate.
  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. [URL: https://www.researchgate.net/figure/Palladium-catalyzed-cross-coupling-reaction-between-2-chloropyridines-and-fluoroarenesa_fig1_343292443]
  • IntechOpen. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [URL: https://www.intechopen.com/chapters/78393]
  • Kostas, I. D. (2021). Transition Metal Catalyzed Cross-Coupling Reactions. Catalysts. [URL: https://www.mdpi.com/2073-4344/11/4/483]
  • National Institutes of Health. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8763595/]

Sources

Validation

Orthogonal Validation of a Putative p38α MAPK Inhibitor: A Comparative Guide for 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine

This guide provides a comprehensive framework for the rigorous, multi-faceted validation of the biological target for the novel compound 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine. Based on structural similarities...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the rigorous, multi-faceted validation of the biological target for the novel compound 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine. Based on structural similarities to known kinase inhibitors containing pyridazine scaffolds, the primary hypothesized target is the mitogen-activated protein kinase p38 alpha (p38α/MAPK14), a critical node in cellular stress and inflammatory signaling pathways.

The Principle of Orthogonal Target Validation

This approach minimizes the risk of being misled by artifacts from any single technique and ensures that the biological phenotype is truly linked to the compound's interaction with the hypothesized target.[2][3]

cluster_Evidence Convergent Evidence b_phys Biophysical Engagement (CETSA) Target High-Confidence Validated Target (p38α MAPK) b_phys->Target Direct Binding genetic Genetic Perturbation (siRNA, CRISPR) genetic->Target Phenotypic Correlation pathway Pathway Modulation (Western Blot) pathway->Target Downstream Effects

Caption: The principle of orthogonal validation.

Comparative Orthogonal Methodologies for p38α MAPK

We will explore three distinct, yet complementary, experimental pillars to validate p38α as the target of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine. For comparison, we will include two well-characterized, structurally distinct p38α MAPK inhibitors: SB203580 and VX-745 (Neflamapimod) as positive controls.[4][5][6]

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: CETSA is a powerful biophysical method that directly measures target engagement in a native, intracellular environment.[7][8] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. By heating intact cells or cell lysates to various temperatures, one can quantify the amount of soluble (non-denatured) target protein remaining. A compound that binds its target will produce a "thermal shift," meaning more protein remains soluble at higher temperatures compared to untreated controls.[9][10] This method is invaluable as it confirms a direct physical interaction within the cell, accounting for factors like cell permeability and intracellular compound concentration.[7][8]

cluster_workflow CETSA Workflow A Treat cells with Compound or Vehicle B Heat aliquots to a range of temperatures A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble p38α (e.g., Western Blot) C->D E Plot melt curves and determine thermal shift D->E cluster_workflow siRNA Validation Logic A Transfect cells with Control siRNA or p38α siRNA B Incubate for 48-72h to reduce p38α protein A->B C Treat with Compound and/or Stress Stimulus (e.g., LPS) B->C D Measure downstream phenotype (e.g., TNF-α release) C->D E Compare phenotypes D->E

Caption: Experimental logic for siRNA-based target validation.

Experimental Protocol: p38α Knockdown and Cytokine Release Assay

  • siRNA Transfection: In a 24-well plate, transfect THP-1 cells (a human monocytic cell line) with either a non-targeting control siRNA or a validated siRNA targeting p38α (MAPK14) using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 48 to 72 hours to allow for the knockdown of p38α protein.

  • Knockdown Validation: Harvest a subset of cells from each condition to confirm p38α knockdown via Western blot or qPCR.

  • Compound Treatment & Stimulation: Pre-treat the remaining cells with 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine or vehicle for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 4-6 hours to induce a p38-dependent inflammatory response.

  • Phenotypic Readout: Collect the cell culture supernatant and measure the concentration of a downstream cytokine, such as TNF-α, using a validated ELISA kit.

  • Analysis: Compare TNF-α levels across the different conditions. A successful validation would show that p38α knockdown abrogates the effect of LPS, and that the compound significantly reduces TNF-α in control siRNA cells but has little to no additional effect in p38α siRNA cells.

Comparative Data Summary (Hypothetical)

ConditionTreatmentTNF-α Release (% of Stimulated Control)Interpretation
Control siRNALPS + Vehicle100%Baseline inflammatory response.
Control siRNALPS + Compound25%Compound effectively suppresses the p38 pathway.
p38α siRNALPS + Vehicle30%Genetic knockdown phenocopies compound effect.
p38α siRNALPS + Compound28%Compound provides no significant additional benefit, indicating it acts on the same target that was removed.
Pathway Modulation & Selectivity: Western Blot & Kinase Profiling

Scientific Rationale: A direct inhibitor of p38α should block the phosphorylation of its immediate downstream substrates. Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2) is a well-established, direct substrate of p38α. [4]Therefore, assessing the phosphorylation status of MK2 serves as a robust and specific cellular biomarker for p38α activity. A potent inhibitor should reduce phospho-MK2 levels without affecting the phosphorylation of p38α itself (as it is activated by upstream kinases MKK3/6) or the phosphorylation of kinases in parallel pathways like ERK or JNK. [11][12]

cluster_pathway p38 MAPK Signaling Cascade Stimulus Stress / Cytokines (e.g., LPS, UV) MKK MKK3 / MKK6 Stimulus->MKK activates p38 p38α MAPK MKK->p38 phosphorylates (activates) MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates (activates) Response Cellular Response (e.g., TNF-α production) MK2->Response Compound 3-Chloro-6-(4-methyl- 1H-imidazol-1-yl)pyridazine Compound->p38 INHIBITS

Caption: Simplified p38 MAPK signaling pathway.

Experimental Protocol: Phospho-protein Western Blot

  • Cell Culture and Starvation: Plate cells (e.g., HeLa or A549) and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours to reduce basal kinase activity.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, SB203580, VX-745, or vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with a known p38 activator like Anisomycin (10 µg/mL) or UV radiation to induce robust pathway activation. Include an unstimulated control.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot: Normalize protein concentrations, separate lysates by SDS-PAGE, and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against:

    • Phospho-p38 MAPK (Thr180/Tyr182) - to confirm pathway activation.

    • Total p38 MAPK - as a loading control.

    • Phospho-MAPKAPK2 (Thr334) - as the key biomarker of p38 activity.

    • Total MAPKAPK2 - as a loading control.

    • (Optional) Phospho-ERK and Phospho-JNK - to assess selectivity.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the bands.

  • Analysis: Quantify band intensities. A specific p38α inhibitor should show a dose-dependent decrease in Phospho-MAPKAPK2 signal while having no effect on the upstream Phospho-p38 signal.

Synthesis and Conclusion

The validation of a drug's biological target is a critical, hypothesis-driven process that demands rigorous and multifaceted evidence. For 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, with a putative target of p38α MAPK, no single experiment is sufficient.

  • CETSA provides the most direct evidence of a physical interaction between the compound and p38α inside the cell.

  • siRNA knockdown offers crucial genetic evidence, linking the compound's phenotype to the presence of the target protein.

  • Phospho-protein Western blotting confirms that the compound modulates the specific downstream signaling pathway of the target, providing mechanistic proof of inhibition.

By employing these three orthogonal approaches in parallel, researchers can build a compelling and robust case for target validation. If 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine demonstrates a positive result in all three assays—stabilizing p38α in CETSA, showing redundant effects with p38α siRNA, and specifically inhibiting MAPKAPK2 phosphorylation—it provides very high confidence that p38α is its authentic biological target. This foundational knowledge is essential before committing to the extensive resources required for preclinical and clinical development.

References

  • Rouse, J. et al. (1994). A novel kinase cascade triggered by stress and heat shock that stimulates MAPKAP kinase-2 and phosphorylation of the small heat shock proteins. Cell, 78(6), 1027-37. Available at: [Link]

  • Cuenda, A. et al. (1995). SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Letters, 364(2), 229-233. Available at: [Link]

  • Lali, F.V. et al. (2000). The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. Journal of Biological Chemistry, 275(10), 7395-402. Available at: [Link]

  • Hardy, L.W. & Peet, N.P. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today, 9(3), 117-26. Available at: [Link]

  • Duffy, J.P. et al. (2011). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. ACS Medicinal Chemistry Letters, 2(10), 781-786. Available at: [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]

  • Martinez Molina, D. et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]

  • Al-Ali, H. et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available at: [Link]

  • Cuadrado, A. & Nebreda, A.R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403-417. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine demand a meticulous, scientifically grounded approach. This guide provides an in-depth, procedural framework for its proper disposal, moving beyond a simple checklist to explain the causality behind each critical step. Our objective is to empower your laboratory with a self-validating system for waste management that ensures regulatory compliance and protects both personnel and the environment.

Hazard Identification and Chemical Profile

Before any disposal protocol can be established, a thorough understanding of the compound's characteristics is paramount. 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine (CAS No. 941294-26-4) is a heterocyclic organic compound.[1] Its structure presents two key features that dictate its handling and disposal classification: a chlorinated pyridazine ring and a methyl-imidazole substituent.

  • Halogenated Organic Compound: The presence of a chlorine atom classifies it as a halogenated organic compound. This is a critical designation, as halogenated wastes have specific disposal pathways, often requiring high-temperature incineration to prevent the formation of toxic byproducts like dioxins.[2] Mixing halogenated with non-halogenated waste streams is improper for two reasons: it complicates disposal and significantly increases costs, as the entire mixture must be treated as halogenated waste.[3][4]

  • Nitrogen-Containing Heterocycle: The pyridazine and imidazole rings are rich in nitrogen. While this is key to its chemical utility, it means that combustion can produce nitrogen oxides (NOx), which are regulated pollutants.[5] This reinforces the need for disposal in a licensed facility with advanced flue gas treatment.

Based on data for structurally related compounds and general hazard classifications for such functional groups, the primary hazards are summarized below.

PropertyClassification & Rationale
Physical State Solid (at standard temperature and pressure).
Acute Toxicity Likely harmful if swallowed. Imidazole itself is classified as harmful if swallowed. Always handle with appropriate personal protective equipment (PPE) to avoid ingestion.
Skin/Eye Irritation Expected to cause skin and serious eye irritation.[6] Related pyridazine compounds are known skin and eye irritants.[7] Direct contact must be avoided.
Respiratory Irritation May cause respiratory irritation, particularly if handled as a fine powder.[6][8] All handling of the solid material should be conducted in a certified chemical fume hood to prevent inhalation.[9][10]
Environmental Hazard Assumed to be hazardous to the aquatic environment. Do not allow the material or its containers to enter drains or waterways.[10][11][12]
Regulatory Classification Under the Resource Conservation and Recovery Act (RCRA), this compound would be classified as hazardous waste due to its characteristics (Toxicity, Irritation).[13]

Regulatory Framework: Adherence to EPA Guidelines

The disposal of all chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14] These regulations provide a "cradle-to-grave" framework for hazardous waste management. Key principles that directly impact the disposal of this compound include:

  • Waste Identification: The generator of the waste (i.e., your laboratory) is legally responsible for determining if it is a hazardous waste.[15] As established above, 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine meets the criteria for a characteristic hazardous waste.[16]

  • Satellite Accumulation Areas (SAA): Waste must be accumulated at or near the point of generation in designated SAAs.[16][17] These areas must be under the control of laboratory personnel and inspected weekly for container integrity.[17]

  • Container and Labeling: Waste must be stored in containers that are compatible with the chemical, are in good condition, and can be securely sealed to prevent leaks.[17][18] All containers must be clearly labeled as "Hazardous Waste" with the full chemical name of the contents.[4]

  • Land Disposal Restrictions (LDR): The LDR program prohibits the disposal of untreated hazardous wastes on land and mandates specific treatment standards to reduce the toxicity and mobility of hazardous constituents.[19] For this compound, the required treatment is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[5]

Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for managing 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine from generation to disposal.

Caption: Decision workflow for compliant hazardous waste disposal.

Step-by-Step Disposal Protocol

This protocol provides the detailed steps for the safe and compliant disposal of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine.

Personnel Protective Equipment (PPE) Required:

  • Chemical safety goggles and a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • Flame-retardant laboratory coat.

Protocol:

  • Waste Segregation:

    • Causality: Preventing chemical reactions and ensuring cost-effective, compliant disposal are the primary goals of segregation.

    • At the point of generation, designate a specific waste container for "Halogenated Organic Waste" .[4]

    • DO NOT mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[9][17] Mixing waste streams can lead to dangerous reactions and requires the entire volume to be treated under the most stringent category.

  • Container Selection and Preparation:

    • Causality: The container is the primary barrier preventing release into the environment. Its integrity is non-negotiable.

    • Select a clean, dry, and robust container made of a compatible material (e.g., High-Density Polyethylene (HDPE) or glass) with a secure, threaded screw cap.[17][18]

    • Never use food containers or other containers that could be mistaken for benign materials.

    • Ensure the container is not filled beyond 90% capacity to allow for expansion of vapors.[18]

  • Labeling:

    • Causality: Proper labeling communicates hazards to all personnel and is a strict regulatory requirement for tracking waste from generator to final disposal.[16]

    • Before adding any waste, affix a "Hazardous Waste" tag or label to the container.

    • Clearly write the full, unabbreviated chemical name: "3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine". If it is a solution, list all components and their approximate percentages.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

    • Record the "Accumulation Start Date," which is the date the first drop of waste is added to the container.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Causality: The SAA provides a controlled, safe location for the temporary storage of hazardous waste, minimizing risks within the active laboratory space.

    • Keep the labeled waste container in a designated SAA, which must be at or near the point of generation.[16][17]

    • The container must be kept closed at all times except when actively adding waste.[4][16]

    • Store the container within a secondary containment unit (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Arranging for Disposal:

    • Causality: Final disposal must be handled by professionals at a facility specifically permitted to manage and treat this type of chemical waste.

    • Once the container is full (not exceeding 90%), or if the project is complete, contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a waste pickup.[16]

    • Provide them with all necessary information from the waste label.

    • NEVER dispose of this chemical down the drain or in the regular trash.[12][20][21] This is a serious regulatory violation and poses a significant threat to the water supply and environment.

Spill Management Protocol

Accidents can happen, and a clear, pre-defined response plan is critical.

Caption: Procedural flowchart for responding to a chemical spill.

Small Spill Cleanup (Contained within a fume hood, manageable by one person):

  • Ensure you are wearing the required PPE.

  • Contain the spill by covering it with an inert, non-combustible absorbent material like vermiculite, sand, or a chemical sorbent pad.[10]

  • Using non-sparking tools (e.g., plastic scoop), carefully collect the contaminated absorbent material.

  • Place the collected material into a heavy-duty plastic bag or a designated waste container.

  • Seal the container, label it as hazardous waste containing 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, and manage it through your institutional EH&S office.[9]

  • Decontaminate the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), collecting the cleaning materials as hazardous waste.

Large Spill Cleanup (Outside of a fume hood, risk of exposure):

  • Immediately alert others and evacuate the area.

  • If safe to do so, close the doors to the laboratory to contain any vapors.

  • Contact your institution's emergency response line and EH&S department immediately.

  • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so. Await the arrival of the professional response team.

By integrating these scientifically sound and regulation-grounded procedures into your laboratory's standard operating protocols, you build a culture of safety and ensure that your research advancements do not come at the cost of environmental integrity.

References

  • Vertex AI Search. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • U.S. Environmental Protection Agency. (2025). Land Disposal Restrictions for Hazardous Waste.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Axonator. (2024). EPA Hazardous Waste Management.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • Echemi. (n.d.). 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine.
  • Washington State University. (n.d.). Imidazole Standard Operating Procedure.
  • BenchChem. (2025). Safe Disposal of 1-Fluoro-1H-imidazole: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Imidazole.
  • Tokyo Chemical Industry Co., Ltd. (2025). 3-Chloro-6-methylpyridazine - SAFETY DATA SHEET.
  • Apollo Scientific. (2022). 3-Chloro-6-hydrazinopyridazine - Safety Data Sheet.
  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Imidazole.
  • Echemi. (n.d.). 3-Chloro-6-(1H-imidazol-1-yl)pyridazine Safety Data Sheets.
  • ChemicalBook. (n.d.). Pyridazine - Safety Data Sheet.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine
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Reactant of Route 2
3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine
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